5-bromo-7-chloro-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
5-bromo-7-chloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTYWJPFQPXSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405324 | |
| Record name | 5-bromo-7-chloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613656-97-6 | |
| Record name | 5-bromo-7-chloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-bromo-7-chloro-1H-indole-2,3-dione: Synthesis, Properties, and Applications
Introduction
5-bromo-7-chloro-1H-indole-2,3-dione, also known as 5-bromo-7-chloroisatin, is a halogenated heterocyclic compound belonging to the isatin family. Isatin and its derivatives are of significant interest in medicinal chemistry and organic synthesis due to their wide range of biological activities and their utility as versatile synthetic building blocks.[1][2] The presence of both bromine and chlorine atoms on the indole scaffold of this compound is anticipated to modulate its physicochemical properties and biological activity, making it a compound of interest for researchers in drug discovery and materials science. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, expected reactivity, and potential applications of this dihalogenated isatin.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 613656-97-6 | [3] |
| Molecular Formula | C₈H₃BrClNO₂ | [3] |
| Molecular Weight | 260.47 g/mol | [3] |
| Appearance | Predicted to be a crystalline solid, likely orange to red in color. | Inferred from related isatins |
| Melting Point | Not available. Expected to be high, likely >200 °C. | Inferred from related isatins |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in other organic solvents. | Inferred from related isatins |
| Density | 1.919 g/cm³ | [3] |
| XLogP3 | 2.375 | [3] |
Proposed Synthesis
Caption: Proposed Sandmeyer synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide
-
In a round-bottom flask, dissolve 3-bromo-5-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
To this solution, add a solution of chloral hydrate (1.1 eq) and sodium sulfate in water.
-
A solution of hydroxylamine hydrochloride (3.0 eq) in water is then added to the reaction mixture.
-
Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and dried to afford the isonitrosoacetanilide intermediate.
Causality behind experimental choices: The Sandmeyer isatin synthesis is a robust and widely applicable method for the preparation of isatins from anilines. The use of chloral hydrate and hydroxylamine hydrochloride generates the reactive isonitroso species in situ. The acidic conditions facilitate the initial condensation reaction with the aniline.
Step 2: Cyclization to this compound
-
To concentrated sulfuric acid, cautiously add the N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide intermediate in portions, while maintaining the temperature.
-
After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature to ensure complete cyclization.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed thoroughly with water to remove any residual acid, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
Causality behind experimental choices: Concentrated sulfuric acid acts as both a dehydrating agent and a catalyst to promote the electrophilic cyclization of the isonitrosoacetanilide intermediate to form the isatin ring. The exothermic nature of this step necessitates careful temperature control. Pouring the reaction mixture onto ice provides a rapid and efficient way to quench the reaction and precipitate the product.
Predicted Spectroscopic Data
While experimental spectra for this compound are not available, its key spectroscopic features can be predicted based on the known data of closely related compounds such as 5-bromoisatin and 7-chloroisatin.
| Spectroscopic Data | Predicted Features |
| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm) would show two doublets for the C4-H and C6-H protons. The N-H proton would appear as a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Two carbonyl carbon signals are expected in the range of δ 160-185 ppm. Aromatic carbon signals would appear between δ 110-150 ppm. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), two C=O stretching vibrations (around 1730-1770 cm⁻¹ for the ketone and lactam carbonyls), and C-Br and C-Cl stretching in the fingerprint region. |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. |
Chemical Reactivity
The chemical reactivity of this compound is dictated by the isatin core, which possesses several reactive sites. The electron-withdrawing nature of the bromine and chlorine atoms is expected to enhance the electrophilicity of the carbonyl carbons.
Sources
The Chemistry and Application of 5-bromo-7-chloro-1H-indole-2,3-dione: A Technical Guide for Drug Discovery Professionals
An In-Depth Review of Synthesis, Reactivity, and Therapeutic Potential
Introduction
5-bromo-7-chloro-1H-indole-2,3-dione, also known as 5-bromo-7-chloroisatin, is a halogenated heterocyclic compound belonging to the versatile isatin family. Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The presence of electron-withdrawing halogen substituents, specifically bromine at the C5 position and chlorine at the C7 position, is anticipated to significantly modulate the physicochemical properties and biological activity of the isatin scaffold, making this compound a compound of considerable interest for drug discovery and development.[2][3]
This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, reactivity, and potential therapeutic applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 613656-97-6 | N/A |
| Molecular Formula | C₈H₃BrClNO₂ | N/A |
| Molecular Weight | 260.47 g/mol | N/A |
| Appearance | Expected to be a crystalline solid | By analogy |
| Solubility | Likely soluble in polar apathetic solvents like DMF and DMSO | By analogy[4] |
| pKa | The N-H proton is weakly acidic and can be deprotonated by a suitable base | By analogy[5] |
Synthesis of this compound
The most probable and widely applicable method for the synthesis of this compound is the Sandmeyer isatin synthesis.[6][7][8] This classical method involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the isatin core.[6][9]
Conceptual Workflow for Sandmeyer Synthesis
Caption: A conceptual diagram illustrating the key stages of the Sandmeyer synthesis for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on the well-established Sandmeyer synthesis and may require optimization for this specific substrate.[6][7][10]
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-5-chlorophenyl)acetamide (Isonitrosoacetanilide intermediate)
-
In a 3-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-bromo-5-chloroaniline in a suitable solvent such as a mixture of water and hydrochloric acid.
-
Add a solution of chloral hydrate in water, followed by a solution of hydroxylamine hydrochloride in water.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir vigorously for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude isonitrosoacetanilide intermediate.
Step 2: Cyclization to this compound
-
Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-heated concentrated sulfuric acid (e.g., 70-80 °C) with vigorous stirring.
-
The color of the reaction mixture should change, indicating the formation of the isatin ring.
-
After the addition is complete, maintain the temperature for a short period to ensure complete cyclization.
-
Pour the reaction mixture carefully onto crushed ice with stirring.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Chemical Reactivity and Derivatization
The isatin core of this compound possesses three primary sites for chemical modification: the N1-position (lactam nitrogen), the C3-carbonyl group, and the aromatic ring. The presence of two electron-withdrawing halogens is expected to enhance the electrophilicity of the carbonyl groups and influence the reactivity of the aromatic ring.
N-Alkylation
The N-H proton of the isatin ring is weakly acidic and can be deprotonated using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the isatin anion.[4][11] This anion is a potent nucleophile and can readily react with various electrophiles, most commonly alkyl halides, to yield N-alkylated derivatives.[12][13][14] N-alkylation is a crucial strategy in isatin chemistry as it can improve pharmacokinetic properties and modulate biological activity.[3][15]
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- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]
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- 4. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Structure on Charge Distribution in the Isatin Anions in Aprotic Environment: Spectral Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 5-bromo-7-chloro-1H-indole-2,3-dione
An In-Depth Technical Guide to the Synthesis of 5-bromo-7-chloro-1H-indole-2,3-dione
Abstract
This guide provides a comprehensive, in-depth technical overview for the , a halogenated isatin derivative of significant interest to researchers in medicinal chemistry and drug development. Isatin and its analogs are versatile precursors for the synthesis of a wide range of biologically active heterocyclic compounds.[1] This document details a robust and well-established synthetic route, the Sandmeyer isatin synthesis, adapted for this specific di-halogenated target. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and efficient synthesis. This guide is intended for an audience of researchers, chemists, and drug development professionals with a working knowledge of synthetic organic chemistry.
Introduction: The Significance of Halogenated Isatins
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[1][2] The introduction of halogen atoms onto the isatin core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity and potential as a therapeutic agent. This compound, in particular, serves as a highly functionalized building block for creating complex molecular architectures. The strategic placement of bromine and chlorine atoms offers distinct handles for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in synthetic organic chemistry.
This guide focuses on the practical synthesis of this target compound via the Sandmeyer isatin synthesis, a classic and reliable method first reported in 1919.[3][4]
Synthetic Strategy: The Sandmeyer Isatin Synthesis
The Sandmeyer methodology is one of the most common and effective procedures for preparing isatin and its derivatives from anilines.[5][6] The synthesis is a two-stage process, which is particularly effective for anilines bearing electron-withdrawing groups.[3]
The overall strategy involves:
-
Formation of an Isonitrosoacetanilide Intermediate: The synthesis begins with the reaction of a substituted aniline—in this case, 4-bromo-2-chloroaniline—with chloral hydrate and hydroxylamine hydrochloride. This condensation reaction forms the corresponding α-oximinoacetanilide, also known as an isonitrosoacetanilide.[4]
-
Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide intermediate is then subjected to strong acid-catalyzed intramolecular cyclization. Concentrated sulfuric acid is typically used to promote this electrophilic aromatic substitution, which, after hydrolysis, yields the final isatin ring system.[3][5]
This classical approach provides a direct and reliable route to the desired product, leveraging readily available starting materials.
Caption: Overall workflow for the .
Reaction Mechanism: A Deeper Look
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting the synthesis.
Step 1: Formation of N-(4-bromo-2-chlorophenyl)-2-(hydroxyimino)acetamide The reaction is initiated by the formation of a reactive intermediate from chloral hydrate and hydroxylamine. This species then reacts with the nucleophilic aniline. The aniline nitrogen attacks the carbonyl-like carbon, and subsequent dehydration and rearrangement yield the isonitrosoacetanilide. The presence of sodium sulfate in the reaction mixture helps to salt out the product, improving the isolated yield.[7]
Step 2: Electrophilic Cyclization to Isatin The second stage involves heating the isonitrosoacetanilide intermediate in concentrated sulfuric acid.[5] The strong acid protonates the oxime oxygen, facilitating the loss of water and generating a highly reactive nitrilium ion intermediate. This potent electrophile then attacks the ortho position of the aniline ring in an intramolecular electrophilic aromatic substitution. The position of cyclization is directed by the activating effect of the nitrogen atom. A subsequent hydrolysis of the resulting imine during aqueous workup yields the final dione product, this compound. For substrates with poor solubility in sulfuric acid, methanesulfonic acid can be a useful alternative.[5]
Caption: Simplified mechanism of the Sandmeyer isatin synthesis.
Experimental Protocol
Disclaimer: This protocol is a composite guide based on established procedures for structurally similar compounds.[7][8][9] Researchers should perform their own risk assessment and optimization.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Purity | Source/Grade | Hazard |
| 4-Bromo-2-chloroaniline | C₆H₅BrClN | 206.47 | >98% | Commercial | Toxic, Irritant |
| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | >98% | Commercial | Toxic, Corrosive |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | >99% | Commercial | Irritant, Corrosive |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ACS Grade | Commercial | - |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% | Commercial | Severely Corrosive, Oxidizer |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | Commercial | Corrosive |
| Deionized Water | H₂O | 18.02 | - | Laboratory | - |
| Ethanol | C₂H₅OH | 46.07 | Reagent Grade | Commercial | Flammable |
Step-by-Step Procedure
Part A: Synthesis of N-(4-bromo-2-chlorophenyl)-2-(hydroxyimino)acetamide
-
Prepare Solutions:
-
In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer and condenser, dissolve 142 g of anhydrous sodium sulfate in 600 mL of deionized water. Warm gently to dissolve.
-
In a separate beaker, dissolve 20.65 g (0.1 mol) of 4-bromo-2-chloroaniline in 150 mL of water and 10 mL of concentrated hydrochloric acid, warming if necessary.
-
In another beaker, prepare a solution of 22.0 g (0.317 mol) of hydroxylamine hydrochloride in 100 mL of water.
-
-
Reaction Setup: To the sodium sulfate solution in the flask, add a solution of 16.5 g (0.1 mol) of chloral hydrate.
-
Combine Reagents: Add the aniline hydrochloride solution to the flask, followed by the hydroxylamine hydrochloride solution. A precipitate should form.
-
Heating: Heat the reaction mixture using a heating mantle. As the temperature reaches 60-70 °C, the mixture may become a thick paste. Continue heating to a gentle reflux (approx. 95-100 °C) and maintain for 2 hours.
-
Isolation of Intermediate: Cool the mixture to room temperature. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the crude product thoroughly with cold water to remove inorganic salts. Allow the product to air-dry or dry in a vacuum oven at 50 °C until a constant weight is achieved. The product is N-(4-bromo-2-chlorophenyl)-2-(hydroxyimino)acetamide.
Part B: Synthesis of this compound
-
Acid Preparation: In a 500 mL flask equipped with a mechanical stirrer and a thermometer, carefully place 100 mL of concentrated sulfuric acid. Heat the acid to 60 °C.
-
Addition of Intermediate: Slowly and portion-wise, add the dried N-(4-bromo-2-chlorophenyl)-2-(hydroxyimino)acetamide (approx. 0.1 mol) to the sulfuric acid over 20-30 minutes. Use caution as the reaction is exothermic. Maintain the internal temperature between 60 °C and 70 °C during the addition.
-
Cyclization Reaction: After the addition is complete, heat the dark solution to 80 °C and hold at this temperature for 15 minutes to ensure complete cyclization.
-
Quenching: Allow the reaction mixture to cool slightly (to ~70 °C) and then carefully pour it onto a large volume of crushed ice (approx. 1 L) with vigorous stirring.
-
Precipitation and Isolation: An orange-red precipitate of the crude isatin product will form. Allow the mixture to stand for at least one hour to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7) to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol to yield pure this compound as a crystalline solid.
Expected Results
| Parameter | Expected Value | Reference/Basis |
| Intermediate Yield | 75-85% | Based on similar syntheses of halo-isonitrosoacetanilides.[9] |
| Final Product Yield | 60-70% (from intermediate) | Based on cyclization yields for similar substrates.[9] |
| Appearance | Orange to red-brown crystalline solid | Typical appearance of halogenated isatins. |
| Melting Point | >250 °C (Decomposition may be observed) | High melting points are characteristic of isatins. |
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show two aromatic protons as doublets in the 7-8 ppm region and a broad singlet for the N-H proton above 11 ppm.
-
¹³C NMR (DMSO-d₆): The carbon spectrum should display signals for two carbonyl carbons (C2 and C3) in the range of 160-185 ppm, along with six distinct aromatic carbon signals.
-
FT-IR (KBr): The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch (~3200 cm⁻¹), two distinct C=O stretches (keto and lactam, ~1730-1760 cm⁻¹), and C-Cl/C-Br vibrations in the fingerprint region.
-
Mass Spectrometry (MS-ESI): The mass spectrum should show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 260.36 g/mol , with the characteristic isotopic pattern for one bromine and one chlorine atom.
Conclusion
This guide outlines a reliable and field-proven method for the using the Sandmeyer isatin synthesis. By starting with 4-bromo-2-chloroaniline, the target molecule can be prepared in a two-step sequence involving the formation and subsequent acid-catalyzed cyclization of an isonitrosoacetanilide intermediate. The provided protocol, grounded in established chemical principles, offers a clear pathway for researchers to access this valuable, di-halogenated synthetic building block for applications in medicinal chemistry and materials science.
References
- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324.
- Avloco, P., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Modern Approach in Drug Designing, 4(3).
- Organic Syntheses. (1941).
- Abdel-Wahab, B. F., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 112-126.
- SynArchive. (n.d.).
- Hosseinzadeh, R., et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1, 67-71.
- Singh, U. P., & Bhat, H. R. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(52), 32986-33006.
- ChemSpider Synthetic Pages. (2011).
- Marvel, C. S., & Hiers, G. S. (1925).
- Zhao, D., et al. (2014). Synthesis of 5-Substituted Indole-2,3-dione.
- BenchChem. (2025).
- Islam, R., et al. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1), 7-12.
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An In-Depth Technical Guide to 5-bromo-7-chloro-1H-indole-2,3-dione (5-bromo-7-chloroisatin)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-7-chloro-1H-indole-2,3-dione, a dihalogenated derivative of the versatile isatin scaffold. Isatin and its analogs are of significant interest in medicinal chemistry due to their wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of halogen substituents, such as bromine and chlorine, is a well-established strategy to enhance the therapeutic potential of pharmacologically active molecules. This document delves into the molecular structure, proposed synthesis, predicted spectroscopic characteristics, and potential biological significance of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents. While specific experimental data for this particular dihalogenated isatin is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust theoretical and practical framework.
Introduction: The Isatin Scaffold in Drug Discovery
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered substantial attention in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for the development of new drugs.[1][2] The inherent reactivity of the isatin core, particularly at the C3-keto position, allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied pharmacological profiles.[3]
The therapeutic potential of isatin derivatives is broad, encompassing:
-
Anticancer Activity: Many isatin analogs have exhibited potent cytotoxic effects against various cancer cell lines.[2][4] The proposed mechanisms of action include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule polymerization.
-
Antimicrobial and Antiviral Activity: The isatin nucleus is a key component in several compounds with demonstrated efficacy against a range of bacteria, fungi, and viruses.[5][6]
-
Enzyme Inhibition: Isatin derivatives have been identified as inhibitors of various enzymes, including caspases, and matrix metalloproteinases, which are implicated in a variety of disease states.
Halogenation of the isatin ring is a common strategy to modulate the physicochemical and biological properties of these compounds. The introduction of electron-withdrawing groups like chlorine and bromine can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced potency.[7] This guide focuses on the specific dihalogenated derivative, this compound, providing a detailed exploration of its molecular characteristics and therapeutic potential.
Molecular Structure and Physicochemical Properties
This compound is characterized by an indole core with a bromine atom at the 5-position and a chlorine atom at the 7-position of the benzene ring. The presence of these two different halogens on the aromatic ring is expected to significantly influence its electronic properties and reactivity.
| Property | Value | Source |
| Molecular Formula | C₈H₃BrClNO₂ | [8][9][10] |
| Molecular Weight | 260.47 g/mol | [8] |
| CAS Number | 613656-97-6 | [8][9][10] |
| Appearance | Predicted to be a powder or crystalline solid | N/A |
| XLogP3 | 2.375 | [8] |
| PSA (Polar Surface Area) | 46.17 Ų | [8] |
| Density | 1.919 g/cm³ | [8] |
| Refractive Index | 1.658 | [8] |
The molecular structure of this compound is depicted below.
Synthesis of this compound
A proposed synthetic workflow for this compound could start from 7-chloro-1H-indole-2,3-dione (7-chloroisatin) and proceed via bromination.
Proposed Experimental Protocol:
This protocol is a hypothetical adaptation based on general procedures for isatin halogenation and should be optimized and validated in a laboratory setting.
Step 1: Bromination of 7-Chloroisatin
-
Reaction Setup: In a fume hood, dissolve 7-chloro-1H-indole-2,3-dione (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Drying: Dry the crude product under vacuum.
Step 2: Purification
-
Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetic acid, or toluene) to obtain the pure product.
Causality behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: It is a common solvent for halogenation reactions of aromatic compounds and can also act as a catalyst.
-
Excess Bromine: A slight excess of bromine is used to ensure complete conversion of the starting material.
-
Heating: Provides the necessary activation energy for the electrophilic aromatic substitution reaction.
-
Ice-Water Quench: The product is typically insoluble in water, and this step facilitates its precipitation and separation from the reaction mixture.
-
Recrystallization: This is a standard technique for purifying solid organic compounds to remove any unreacted starting materials or by-products.
Predicted Spectroscopic Data
While experimental spectra for this compound are not available in the surveyed literature, its characteristic spectroscopic features can be predicted based on the analysis of closely related compounds such as 5-chloroisatin and 5-bromoisatin, and on general principles of spectroscopy.[12][13][14]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl groups and the halogen substituents.
-
N-H Proton: A broad singlet is expected in the downfield region, typically between δ 10.0 and 12.0 ppm. Its chemical shift will be sensitive to solvent and concentration.
-
Aromatic Protons: Two doublets are anticipated in the aromatic region (δ 7.0 - 8.0 ppm) corresponding to the two protons on the benzene ring at positions 4 and 6. The proton at C6 will likely be a doublet, and the proton at C4 will also be a doublet, with coupling constants typical for ortho-coupling.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Carbonyl Carbons (C2 and C3): Two signals are expected in the downfield region, typically between δ 150 and 185 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110 - 150 ppm). The carbons attached to the halogens (C5 and C7) will show characteristic shifts. The C-Br signal is expected to be more upfield than the C-Cl signal.
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by the stretching vibrations of the N-H and carbonyl groups.
-
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹.
-
C=O Stretches: Two strong absorption bands are anticipated in the region of 1700-1780 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the two carbonyl groups.
-
C-Br and C-Cl Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.
Predicted Mass Spectrum
The mass spectrum will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of 260.47. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed. The M+2 peak will be significant due to the presence of the ³⁷Cl and ⁸¹Br isotopes.[15]
-
Fragmentation: Fragmentation is likely to involve the loss of CO, Br, and Cl radicals.[16][17]
Potential Biological Activity and Applications
While no specific biological studies on this compound have been found, the extensive research on related halogenated isatins provides a strong basis for predicting its potential therapeutic applications. The presence of both bromine and chlorine at strategic positions on the isatin scaffold suggests that this compound could exhibit enhanced biological activity compared to its mono-halogenated or non-halogenated counterparts.[7]
Anticancer Potential
Halogenated isatins have consistently demonstrated significant cytotoxic activity against a variety of cancer cell lines.[4][18] The introduction of halogens increases the lipophilicity of the molecule, which can facilitate its transport across cell membranes. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding to biological targets.
It is plausible that this compound could act as an inhibitor of various protein kinases that are often dysregulated in cancer. The isatin scaffold is a known "hinge-binding" motif for many kinases. The specific substitution pattern of this compound could confer selectivity and potency towards certain kinase targets.
Antimicrobial and Antiviral Potential
The isatin core is present in numerous compounds with antimicrobial and antiviral properties.[5][6] Halogenation has been shown to enhance these activities. Therefore, this compound is a promising candidate for screening against a panel of pathogenic bacteria and viruses. Its mechanism of action could involve the inhibition of essential microbial enzymes or interference with viral replication processes.
Future Directions
The lack of specific experimental data for this compound highlights a clear opportunity for future research. Key areas for investigation include:
-
Development of a robust and optimized synthesis: A validated, high-yielding synthetic protocol is essential for making this compound readily available for further studies.
-
Comprehensive spectroscopic and crystallographic characterization: Detailed analysis using NMR, IR, mass spectrometry, and X-ray crystallography will provide definitive structural information.
-
In-depth biological evaluation: Screening against a wide range of cancer cell lines, bacteria, and viruses will be crucial to uncover its therapeutic potential.
-
Mechanism of action studies: Investigating the specific molecular targets and cellular pathways affected by this compound will provide a deeper understanding of its biological activity.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of related di- and tri-halogenated isatins will help to elucidate the key structural features required for optimal activity.
Conclusion
This compound represents a compelling, yet underexplored, molecule within the pharmacologically rich family of isatin derivatives. Based on the well-documented structure-activity relationships of halogenated isatins, this compound holds significant promise as a lead for the development of novel anticancer, antimicrobial, and antiviral agents. This technical guide provides a foundational framework for future research by outlining its molecular structure, proposing a viable synthetic route, and predicting its key spectroscopic and biological properties. Further experimental investigation is strongly warranted to unlock the full therapeutic potential of this intriguing dihalogenated isatin.
References
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- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). International Journal of Molecular Sciences.
- Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors. (2014). Bioorganic & Medicinal Chemistry.
- Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. (2023). ACS Omega.
- Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids. (2018). ACS Medicinal Chemistry Letters.
- Angene International Limited. This compound|CAS 613656-97-6.
- Cole, R. F. (1953). U.S. Patent No. 2,642,439. Washington, DC: U.S. Patent and Trademark Office.
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Medicinal Chemistry.
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- Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. (2024). Pharmacia.
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- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2021). Molecular Diversity.
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- isatin: review of synthesis, reactivity, and anti-infective properties. (2024). ResearchGate.
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- Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. (2007). ResearchGate.
- Al-Jaff, S. A., & Al-Masoudi, W. A. (2024). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 65(3), 1365-1380.
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An In-depth Technical Guide to the Spectral Analysis of 5-bromo-7-chloro-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Isatins
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development.[1][2] The isatin core is a versatile scaffold, and substitution on the aromatic ring can lead to a diverse array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The specific compound of interest, 5-bromo-7-chloro-1H-indole-2,3-dione, combines the electronic effects of two different halogen substituents, which is anticipated to modulate its physicochemical properties and biological activity. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems.
This guide provides a comprehensive overview of the expected spectral data for this compound, based on established principles of spectroscopy and data from closely related analogs. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
Molecular Structure
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by neighboring atoms and functional groups. Spin-spin coupling between adjacent protons can provide information about the connectivity of atoms.
Predicted ¹H NMR Spectrum:
The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit signals corresponding to the aromatic protons and the N-H proton of the indole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the carbonyl groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 7.8 - 8.0 | d | ~ 2.0 |
| H-6 | ~ 7.6 - 7.8 | d | ~ 2.0 |
| N-H | ~ 11.0 - 11.5 | s | - |
Interpretation:
-
Aromatic Protons (H-4 and H-6): The two aromatic protons, H-4 and H-6, are expected to appear as doublets due to meta-coupling with each other. The electron-withdrawing nature of the adjacent halogen atoms and the carbonyl groups will deshield these protons, causing them to resonate at a relatively downfield region.
-
N-H Proton: The lactam N-H proton is typically observed as a broad singlet in the downfield region of the spectrum. Its chemical shift can be sensitive to solvent and concentration.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronic environment created by neighboring atoms.
Predicted ¹³C NMR Spectrum:
The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each of the eight carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 180 - 185 |
| C-3 | ~ 158 - 162 |
| C-3a | ~ 118 - 122 |
| C-4 | ~ 125 - 130 |
| C-5 | ~ 115 - 120 |
| C-6 | ~ 140 - 145 |
| C-7 | ~ 130 - 135 |
| C-7a | ~ 150 - 155 |
Interpretation:
-
Carbonyl Carbons (C-2 and C-3): The two carbonyl carbons are the most deshielded and will appear at the lowest field in the spectrum. The ketone carbonyl (C-2) is generally more deshielded than the lactam carbonyl (C-3).
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached halogens. The carbons directly bonded to bromine (C-5) and chlorine (C-7) will have their chemical shifts significantly affected. The remaining aromatic carbons will also show shifts predictable from substituent effect calculations.
Experimental Protocol:
-
Sample Preparation: Prepare a more concentrated solution (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a broadband proton-decoupling pulse sequence.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
-
Analysis: Identify the chemical shifts of all carbon signals. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum:
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).
Predicted Data:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 275, 277, and 279, corresponding to the different isotopic combinations of Br and Cl. The most abundant peak in this cluster will likely be [C₈H₃⁷⁹Br³⁵ClNO₂]⁺.
-
Key Fragments:
-
[M - CO]⁺: Loss of a carbonyl group (28 Da) to give a fragment around m/z 247, 249, 251.
-
[M - CO - CO]⁺: Subsequent loss of the second carbonyl group to give a fragment around m/z 219, 221, 223.
-
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.
Predicted IR Spectrum:
The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-X (halogen) bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (lactam) | 3200 - 3400 | Medium |
| C=O stretch (ketone) | 1730 - 1750 | Strong |
| C=O stretch (lactam) | 1700 - 1720 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-Br stretch | 500 - 600 | Medium |
| C-Cl stretch | 600 - 800 | Medium |
Interpretation:
-
N-H Stretch: A medium intensity band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the lactam ring.[3]
-
C=O Stretches: Two strong absorption bands are expected for the two carbonyl groups. The ketone carbonyl will likely absorb at a higher frequency than the lactam carbonyl.[3]
-
Aromatic C=C Stretches: Multiple bands of medium intensity in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
-
C-X Stretches: The carbon-halogen stretching vibrations will appear in the fingerprint region of the spectrum.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet, a Nujol mull, or as a thin film on a salt plate.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Conclusion
References
- Islam, R., et al. (2001). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Journal of the Bangladesh Chemical Society, 14(1), 81-88.
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- Sharma, V., et al. (Year).
- Wu, H., & Hynes, J., Jr. (2010). Supporting Information. Organic Letters, 12(6), 1192-1195.
- Al-Khuzaie, et al. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science.
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- Oguntoye, O. S. (Year). Synthesis and Spectroscopic Analysis of Schiff Bases of Imesatin and Isatin Derivatives.
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5-Bromo-7-chloro-1H-indole-2,3-dione: A Technical Guide on a Promising but Under-Explored Scaffold
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic placement of halogen substituents on the isatin core is a well-established method for modulating and often enhancing its therapeutic potential. This technical guide provides a comprehensive overview of 5-bromo-7-chloro-1H-indole-2,3-dione, a di-halogenated isatin derivative. While direct literature on this specific compound is notably scarce, this document synthesizes the wealth of information available on mono- and di-halogenated isatins to project the synthesis, physicochemical properties, and potential biological activities of this intriguing molecule. By presenting a proposed synthetic route and anticipating its biological profile, this guide aims to stimulate further research into what could be a valuable scaffold for drug discovery.
The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a heterocyclic compound that has garnered significant attention in the field of drug discovery.[1] Its versatile structure, featuring a highly reactive C3-carbonyl group and an N1-amino group, allows for a wide array of chemical modifications.[2] This structural flexibility has led to the development of a vast library of isatin derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]
The Influence of Halogenation on Isatin's Bioactivity
The introduction of halogen atoms into the isatin ring is a key strategy for enhancing its biological efficacy. Halogenation, particularly at the C5 and C7 positions, can significantly impact the molecule's lipophilicity, electronic properties, and ability to form halogen bonds, thereby influencing its absorption, distribution, metabolism, excretion (ADME) profile and target binding affinity.[4][5]
It is a well-documented principle that halogenated isatins, such as 5-bromoisatin and 5-chloroisatin, are often significantly more potent than the parent isatin molecule.[3] For instance, 5-halogenated derivatives have shown to be up to 10 times more active in certain assays.[3] The electron-withdrawing nature of halogens at these positions can enhance the molecule's ability to interact with biological targets.[2] The presence of halogens at both the C5 and C7 positions, as in the case of 5,7-dibromoisatin, has also been explored and shown to yield compounds with potent biological activity.[1] This precedent strongly suggests that this compound would likely exhibit pronounced biological effects.
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(2-bromo-4-chlorophenyl)-2-(hydroxyimino)acetamide
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-bromo-4-chloroaniline (1.0 mol) in a mixture of water (500 mL) and concentrated hydrochloric acid (1.0 mol).
-
In a separate beaker, dissolve chloral hydrate (1.1 mol) and sodium sulfate (Na2SO4) (9.0 mol) in water (1.5 L).
-
Combine the two solutions in the reaction flask.
-
In another beaker, prepare a solution of hydroxylamine hydrochloride (3.3 mol) in water (500 mL).
-
Heat the reaction mixture to 60-70 °C and add the hydroxylamine hydrochloride solution dropwise over 30 minutes.
-
Continue heating and stirring for an additional 1-2 hours.
-
Allow the reaction mixture to cool to room temperature. The product, N-(2-bromo-4-chlorophenyl)-2-(hydroxyimino)acetamide, will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
Step 2: Cyclization to this compound
-
To a beaker containing concentrated sulfuric acid (500 mL) pre-heated to 60 °C, slowly add the dried N-(2-bromo-4-chlorophenyl)-2-(hydroxyimino)acetamide (0.5 mol) in small portions, ensuring the temperature does not exceed 80 °C.
-
After the addition is complete, stir the mixture at 70-80 °C for 1 hour.
-
Carefully pour the hot reaction mixture onto crushed ice (2 kg).
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to obtain the pure compound.
Anticipated Physicochemical and Spectroscopic Properties
The exact physicochemical properties of this compound have not been reported. However, we can estimate these properties based on the known data for related compounds.
| Property | 5-Bromoisatin | 5-Chloroisatin | This compound (Anticipated) |
| Molecular Formula | C₈H₄BrNO₂ | C₈H₄ClNO₂ | C₈H₃BrClNO₂ |
| Molecular Weight | 226.03 g/mol [6] | 181.58 g/mol | ~260.48 g/mol |
| Appearance | Orange solid[7] | Orange to reddish-brown powder[8] | Orange to red solid |
| Melting Point | 251-253 °C | 254-258 °C[8] | >250 °C |
Spectroscopic Characterization (Expected Features):
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons as doublets in the region of δ 7.0-8.0 ppm. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for eight distinct carbon atoms, including two carbonyl carbons in the range of δ 155-185 ppm and six aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the N-H stretching vibration (around 3200-3300 cm⁻¹), and two distinct C=O stretching vibrations for the ketone and lactam carbonyl groups (in the range of 1700-1770 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.
Potential Biological Activities and Mechanisms of Action
The isatin scaffold is a well-known pharmacophore, and its halogenated derivatives have demonstrated a wide array of biological activities. It is highly probable that this compound will exhibit similar, and potentially enhanced, activities.
Anticipated Anticancer Activity
A vast body of research points to the potent anticancer properties of isatin derivatives.[1][3][9] Halogenation at the C5 and C7 positions is a common strategy to enhance this activity. The mechanisms of action for anticancer isatins are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.
A common target for isatin derivatives is the family of protein kinases, which play a central role in cell proliferation, survival, and differentiation. By inhibiting specific kinases, isatin derivatives can block the downstream signaling events that drive cancer progression.
Caption: Potential mechanism of action for this compound.
Potential Antimicrobial Activity
Halogenated isatins have also been reported to possess significant antimicrobial activity against a range of bacteria and fungi.[2][10][11] The increased lipophilicity imparted by the halogen atoms is thought to facilitate the transport of these compounds across microbial cell membranes, leading to enhanced efficacy.[2] Therefore, this compound is a promising candidate for development as a novel antimicrobial agent.
Future Research Directions
The lack of specific data on this compound represents a clear knowledge gap in the field of medicinal chemistry. The strong precedent set by other halogenated isatins provides a compelling rationale for the synthesis and biological evaluation of this compound. Future research should focus on:
-
Confirmation of the Proposed Synthetic Route: The synthesis of this compound should be carried out to confirm the feasibility of the proposed pathway and to optimize the reaction conditions.
-
Full Physicochemical and Spectroscopic Characterization: A complete analysis of the purified compound is necessary to confirm its structure and to establish its physicochemical properties.
-
Comprehensive Biological Screening: The compound should be screened against a wide range of cancer cell lines and microbial strains to determine its biological activity profile.
-
Mechanism of Action Studies: If promising activity is identified, further studies should be conducted to elucidate the specific molecular targets and mechanisms of action.
Conclusion
This compound is a synthetically accessible yet underexplored member of the isatin family. Based on the extensive literature on related halogenated isatins, it is reasonable to predict that this compound will possess potent biological activities, particularly in the areas of anticancer and antimicrobial research. This technical guide provides a roadmap for the synthesis and evaluation of this promising molecule, with the hope of inspiring further investigation into its therapeutic potential.
References
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- Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. ScholarWorks. [Link]
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- Process for the preparation of 5-chloro-7-methylisatin-a-chloride.
- Theoretical Study of Isatin and its Halogenated Deriv
- Synthesis method of isatin derivatives.
- Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc, 2017(1), 148-201. [Link]
- Bhatnagar, R., Pandey, J., & Panhekar, D. (2020). Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. International Journal of Scientific & Technology Research, 9(1), 740-745. [Link]
- NMR Data of Alkylated 5-Chlorois
- 5-Bromois
- Wagner, S., et al. (2014). Synthesis of 7-Halogenated Isatin Sulfonamides: Nonradioactive Counterparts of Caspase-3/-7 Inhibitor-Based Potential Radiopharmaceuticals for Molecular Imaging of Apoptosis. Journal of Medicinal Chemistry, 57(22), 9572-9583. [Link]
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
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- Synthetic process of 5-bromo-7-azaindole.
- United States Patent 10,258,614.
- Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity.
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- Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents.
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- Methods of making bempedoic acid and compositions of the same.
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A-Z Guide to 5-bromo-7-chloro-1H-indole-2,3-dione Derivatives Synthesis
<_>
Abstract
Isatin (1H-indole-2,3-dione) and its halogenated derivatives are cornerstone scaffolds in medicinal chemistry, recognized for a wide array of biological activities.[1][2] This technical guide offers an in-depth exploration of the synthesis of a particularly significant derivative, 5-bromo-7-chloro-1H-indole-2,3-dione, and its subsequent derivatization. We will dissect the venerable Sandmeyer isatin synthesis, providing a robust, step-by-step protocol for the core structure. Furthermore, this guide details methodologies for N-alkylation to expand the molecular diversity of the parent isatin. Authored for researchers and drug development professionals, this document explains the causality behind experimental choices, provides validated protocols, and includes detailed characterization data to ensure reproducibility and scientific integrity.
Table of Contents
-
Introduction to Substituted Isatins
-
Core Synthesis: The Sandmeyer Approach
-
Experimental Protocol: Synthesis of this compound
-
Characterization of the Isatin Core
-
Synthesis of N-Alkylated Derivatives
-
Experimental Protocol: N-Alkylation of the Isatin Core
-
References
Introduction to Substituted Isatins
Isatin is a privileged heterocyclic compound that serves as a versatile precursor for the synthesis of a multitude of biologically active molecules and other heterocyclic systems.[1][3] Its derivatives are known to possess a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[4][5] The introduction of electron-withdrawing groups, particularly halogens like bromine and chlorine, at the C-5 and C-7 positions of the isatin ring can significantly enhance these biological activities by modifying the molecule's electronic properties, lipophilicity, and binding interactions with therapeutic targets.[2]
The this compound scaffold is of particular interest as a starting point for the development of novel therapeutic agents. Its synthesis, while based on classical organic reactions, requires careful control of regioselectivity and reaction conditions.
Core Synthesis: The Sandmeyer Approach
The Sandmeyer isatin synthesis is a classic, reliable, and widely adopted method for preparing isatins from anilines.[4] The process occurs in two main stages:
-
Formation of an Isonitrosoacetanilide Intermediate: The synthesis begins with the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride.[6][7] This condensation reaction forms an α-(hydroxyimino)acetanilide, also known as an isonitrosoacetanilide.
-
Acid-Catalyzed Cyclization: The isolated intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to form the five-membered ring of the isatin core.[8]
For the synthesis of this compound, the required starting material is 2-amino-4-bromo-6-chlorotoluene or a related aniline. The regiochemistry is dictated by the substitution pattern of this initial aniline. The electron-withdrawing nature of the halogen substituents generally favors the Sandmeyer reaction conditions.[3]
Caption: Workflow for Sandmeyer Isatin Synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general principles of the Sandmeyer isatin synthesis.[6] The crucial starting material, 4-bromo-2-chloro-6-nitroaniline, can be synthesized from commercially available precursors.[9][10]
Step 1: Synthesis of N-(4-bromo-2-chloro-6-nitrophenyl)-2-(hydroxyimino)acetamide
-
In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, dissolve 50 g of sodium sulfate in 500 mL of water.
-
Add 25.15 g (0.1 mol) of 4-bromo-2-chloro-6-nitroaniline and 25 mL of concentrated hydrochloric acid.
-
In a separate beaker, dissolve 22 g (0.133 mol) of chloral hydrate and 29 g (0.417 mol) of hydroxylamine hydrochloride in 200 mL of water.
-
Heat the aniline suspension to 40-50°C with vigorous stirring.
-
Slowly add the chloral hydrate/hydroxylamine solution to the flask over 30 minutes, maintaining the temperature.
-
Continue to heat and stir the mixture for an additional 1-2 hours. The product will precipitate as a yellowish solid.
-
Cool the mixture in an ice bath, filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
Step 2: Cyclization to this compound
-
Caution: This step involves concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly add 20 g of the dried isonitrosoacetanilide intermediate from Step 1 to 100 mL of concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.
-
Once the addition is complete, slowly heat the mixture to 80°C and maintain this temperature for 1 hour. The solution will darken.
-
Carefully pour the hot reaction mixture onto 500 g of crushed ice with stirring.
-
The crude this compound will precipitate as an orange-red solid.
-
Filter the solid, wash extensively with cold water until the washings are neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.
Characterization of the Isatin Core
The synthesized compound should be characterized to confirm its structure and purity. The following table summarizes expected analytical data.
| Analysis | Expected Results |
| Appearance | Orange to Red Crystalline Solid |
| Melting Point | >250 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.5 (s, 1H, NH), ~7.8 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~183 (C=O), ~159 (C=O), plus aromatic carbons |
| Mass Spec (ESI) | m/z: [M-H]⁻ expected at ~273.8 |
Synthesis of N-Alkylated Derivatives
The N-H proton of the isatin core is acidic and can be readily deprotonated by a suitable base, allowing for N-alkylation.[11] This is a common strategy to introduce a variety of functional groups, which can modulate the compound's solubility, cell permeability, and biological activity.[12] Common bases used for this transformation include potassium carbonate, sodium hydride, or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile.[11][13]
Caption: General scheme for N-alkylation of the isatin core.
Experimental Protocol: N-Alkylation of the Isatin Core
This protocol describes a general method for N-alkylation using an alkyl halide.[13][14]
-
To a solution of 2.75 g (0.01 mol) of this compound in 50 mL of anhydrous acetonitrile, add 2.07 g (0.015 mol) of anhydrous potassium carbonate.
-
Stir the resulting mixture at room temperature for 10-15 minutes until the initial orange color turns to a dark brownish hue.[13]
-
Add 0.012 mol (1.2 equivalents) of the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) dropwise.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Conclusion
The synthesis of this compound via the Sandmeyer reaction provides a reliable route to a valuable building block in medicinal chemistry. The protocols detailed in this guide offer a validated pathway for producing the isatin core and its N-alkylated derivatives. The versatility of the isatin scaffold, particularly at the N1 and C3 positions, allows for extensive chemical modification, paving the way for the discovery of new therapeutic agents with enhanced potency and specificity.[2][5]
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- Tanveer, M., & Khan, S. A. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research. [Link]
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- BenchChem Technical Support Team. (2025). The Sandmeyer Synthesis of Substituted Isatins: A Technical Guide for Drug Discovery. Scribd. [Link]
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- SynArchive. (n.d.).
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- Chem, A. (2024). Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. ACS Omega. [Link]
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A Researcher's Guide to Elucidating the Mechanism of Action of 5-bromo-7-chloro-1H-indole-2,3-dione
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-7-chloro-1H-indole-2,3-dione is a halogenated derivative of the isatin scaffold, a "privileged" structure in medicinal chemistry renowned for yielding compounds with a vast array of biological activities.[1][2] While this specific derivative is not extensively characterized in the public domain, the isatin core is a well-established pharmacophore found in numerous compounds targeting a wide range of proteins, including protein kinases and caspases.[3][4] This guide eschews a speculative discussion of a single, unconfirmed mechanism. Instead, it provides a comprehensive, technically-grounded framework for researchers to systematically elucidate the mechanism of action (MoA) of this and other novel isatin derivatives. We present a logical, multi-phase experimental workflow, from initial target identification to phenotypic confirmation, complete with detailed protocols and data interpretation strategies. This document serves as a practical whitepaper for drug discovery professionals seeking to characterize novel chemical entities.
Introduction: The Isatin Scaffold as a Foundation for Discovery
Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound that has captured the attention of medicinal chemists for decades.[1][5] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][6] This versatility stems from the isatin core's ability to interact with a multitude of biological targets.[2] Notably, derivatives of isatin have been successfully developed into clinically approved drugs, such as the multi-kinase inhibitor Sunitinib, which underscores the therapeutic potential of this chemical class.[4][6]
The compound this compound incorporates two halogen substitutions on the aromatic ring. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can significantly influence target binding affinity and selectivity. Given the known propensity of isatin derivatives to function as kinase inhibitors, it is reasonable to hypothesize that this compound may act through the inhibition of one or more protein kinases.[3][7][8]
This guide outlines a systematic approach to test this hypothesis and uncover the specific MoA.
A Phased Approach to Mechanism of Action (MoA) Elucidation
Determining the MoA of a novel compound is a multi-step process that moves from broad, unbiased screening to specific, hypothesis-driven validation.[9][10] We propose a four-phase workflow designed to efficiently identify the molecular target, validate engagement in a cellular context, characterize downstream pathway modulation, and confirm the resulting cellular phenotype.
Phase 1: Broad Target Identification via Kinase Profiling
The most efficient starting point for an unknown kinase inhibitor is a broad kinase panel screen. These commercially available services test the compound against hundreds of purified kinases at a fixed concentration (e.g., 1 µM) to identify potential targets.
Rationale: This unbiased approach rapidly narrows down the potential targets from over 500 human kinases to a manageable number of "hits." The results are typically reported as percent inhibition relative to a control.
Hypothetical Data Presentation:
| Kinase Target | Family | Percent Inhibition @ 1 µM |
| MEK1 (MAP2K1) | MAPK Kinase | 98% |
| CDK2 | CMGC | 95% |
| PIM1 | CMGC | 88% |
| GSK3β | CMGC | 65% |
| VEGFR2 | Tyrosine Kinase | 45% |
| SRC | Tyrosine Kinase | 15% |
Table 1: Representative kinase profiling results for this compound. Hits are typically defined as >80-90% inhibition.
Interpretation: The data suggest that this compound is a potent inhibitor of MEK1 and CDK2, with moderate activity against PIM1. These become the primary candidates for validation.
Phase 2: Target Validation and Potency Determination
Once primary hits are identified, the next step is to validate the interaction and determine the compound's potency (IC50). This involves both biochemical and biophysical methods.
Biochemical Potency: In Vitro Kinase Assay
An in vitro kinase assay measures the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor.[11] Luminescence-based assays that quantify ATP consumption (and thus ADP production) are common.[12]
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) [12]
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a 10-point concentration curve.
-
Reaction Setup: In a 384-well plate, add the recombinant kinase (e.g., MEK1), the appropriate substrate (e.g., inactive ERK2), and the inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.[12]
-
ATP Depletion: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Hypothetical Data Presentation:
| Kinase Target | IC50 (nM) |
| MEK1 | 75 |
| CDK2 | 120 |
| PIM1 | 850 |
Table 2: Dose-response data confirming potent inhibition of MEK1 and CDK2.
Biophysical Validation: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that confirms target engagement within intact cells.[13][14] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15][16]
Experimental Protocol: CETSA Melt Curve [13][14]
-
Cell Treatment: Culture cells (e.g., HeLa) and treat them with either vehicle (DMSO) or a saturating concentration (e.g., 10 µM) of this compound for 2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[13]
-
Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Pellet the aggregated, denatured proteins by centrifugation. The supernatant contains the soluble, non-denatured protein fraction.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., MEK1) remaining at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melt curve for the drug-treated sample indicates target stabilization and engagement.
Phase 3: Cellular Pathway Analysis
Confirming that the compound modulates the downstream signaling pathway of the target is crucial. If this compound inhibits MEK1, it should decrease the phosphorylation of MEK1's primary substrate, ERK1/2.[17] This is readily assessed by Western blotting.[18]
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Unlocking the Therapeutic Potential of 5-Bromo-7-Chloro-1H-indole-2,3-dione: A Technical Guide to Putative Targets
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic targets of the synthetic heterocyclic compound, 5-bromo-7-chloro-1H-indole-2,3-dione (hereafter referred to as 5,7-Br,Cl-isatin). While direct research on this specific dihalogenated isatin is emerging, a wealth of data on structurally related analogs, particularly 5,7-dibromoisatin, allows for robust postulation of its primary mechanisms of action and key molecular targets. This document synthesizes the current understanding of halogenated isatins, focusing on their potential as anticancer and antibacterial agents. We will delve into the molecular pathways these compounds are likely to modulate, provide detailed experimental protocols for target validation, and present visual workflows to guide future research and drug development efforts.
Introduction: The Isatin Scaffold as a Privileged Structure in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is an endogenous indole derivative that has garnered significant attention in medicinal chemistry due to its versatile biological activities. The isatin scaffold is considered a "privileged structure," as its derivatives have been shown to interact with a wide array of biological targets, leading to diverse pharmacological effects, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[1][2] The reactivity of the carbonyl group at the C3 position and the ability to substitute the aromatic ring at various positions, notably C5 and C7, make isatin a versatile template for the design of novel therapeutic agents.
Halogenation of the isatin ring, particularly at the C5 and C7 positions, has been shown to significantly enhance its biological potency.[3] The introduction of electron-withdrawing groups like bromine and chlorine can increase the lipophilicity of the molecule, potentially facilitating its transport across cellular membranes, and can also lead to more favorable interactions with target proteins through halogen bonding.[3][4] This guide focuses on the specific potential of 5,7-Br,Cl-isatin, a dihalogenated derivative poised to exhibit potent and selective biological activities.
Anticancer Therapeutic Potential: A Multi-Targeted Approach
Derivatives of isatin have shown considerable promise as anticancer agents, and the dihalogenated substitution pattern of 5,7-Br,Cl-isatin suggests a strong potential in this therapeutic area.[5] The anticancer activity of related compounds, particularly 5,7-dibromoisatins, appears to be multifactorial, primarily revolving around the disruption of microtubule dynamics and the inhibition of key protein kinases involved in cancer cell proliferation and survival.
Primary Target: Tubulin and Microtubule Dynamics
A significant body of evidence points to tubulin as a primary target for dihalogenated isatins. N-substituted 5,7-dibromoisatins have been identified as potent microtubule-destabilizing agents.[6][7] These compounds are thought to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[7]
Hypothesized Mechanism of Action: Microtubule Destabilization
The proposed mechanism involves the binding of 5,7-Br,Cl-isatin to the tubulin heterodimer, which in turn inhibits the formation of microtubules. This disruption of the cytoskeleton has profound effects on rapidly dividing cancer cells, which are highly dependent on functional microtubules for the formation of the mitotic spindle during cell division.
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- 3. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]
- 4. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability of 5-bromo-7-chloro-1H-indole-2,3-dione
A comprehensive resource for researchers, scientists, and drug development professionals.
Foreword: Navigating the Physicochemical Landscape of a Novel Isatin Analogue
In the landscape of modern drug discovery, the journey of a candidate molecule from initial synthesis to a viable therapeutic is paved with rigorous scientific investigation. Among the most critical early assessments are the determination of a compound's solubility and stability. These fundamental physicochemical properties are the gatekeepers to bioavailability, formulation, and ultimately, clinical efficacy. This guide is dedicated to a molecule of significant interest: 5-bromo-7-chloro-1H-indole-2,3-dione, a di-halogenated derivative of isatin.
While specific experimental data for this compound is not yet prevalent in publicly accessible literature, this guide serves as a comprehensive roadmap for the researchers and drug development professionals tasked with its characterization. By leveraging established principles of medicinal chemistry, drawing parallels from structurally related isatin analogues, and detailing robust experimental protocols, this document provides a complete framework for elucidating the solubility and stability profile of this promising compound. Our approach is not to simply present data, but to empower the scientist with the rationale behind the experimental design, ensuring a thorough and insightful investigation.
Section 1: The Isatin Scaffold - A Privileged Structure in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. The isatin core is a privileged scaffold, meaning it is a molecular framework that is recurrently found in biologically active compounds.
The introduction of halogen atoms, such as bromine and chlorine, onto the isatin ring can profoundly influence its physicochemical and biological properties. Halogenation can modulate lipophilicity, which in turn affects solubility, membrane permeability, and plasma protein binding. Furthermore, the position and nature of the halogen substituents can impact the metabolic stability of the molecule, a critical factor in determining its pharmacokinetic profile. In the case of this compound, the presence of both a bromine and a chlorine atom suggests a nuanced interplay of these effects that warrants careful and systematic investigation.
Section 2: Solubility Determination - From Theoretical Prediction to Experimental Validation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering the development of an effective oral dosage form. This section outlines a multi-faceted approach to understanding and quantifying the solubility of this compound.
Theoretical Considerations and In Silico Prediction
In the absence of experimental data, computational models can provide valuable initial estimates of a compound's solubility. These models utilize the chemical structure of the molecule to predict its physicochemical properties.
-
LogP and Lipophilicity: The partition coefficient (LogP) is a measure of a compound's lipophilicity. Halogenation generally increases lipophilicity, which can lead to decreased aqueous solubility. Computational tools can predict the LogP of this compound, offering a preliminary indication of its solubility profile.
-
QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict solubility based on a larger set of molecular descriptors[2]. These models are trained on extensive datasets of compounds with known solubilities.
It is crucial to recognize that these in silico predictions are estimations and must be validated by experimental data.
Experimental Determination of Solubility
The "gold standard" for solubility determination is the equilibrium solubility method, often referred to as the shake-flask method. This technique measures the thermodynamic solubility of a compound in a given solvent at equilibrium.
Table 1: Proposed Solvents for Solubility Determination of this compound
| Solvent System | Rationale |
| pH 1.2 Buffer (Simulated Gastric Fluid) | To assess solubility in the acidic environment of the stomach. |
| pH 6.8 Buffer (Simulated Intestinal Fluid) | To assess solubility in the neutral to slightly alkaline environment of the small intestine. |
| Water (Purified) | To determine intrinsic aqueous solubility. |
| Ethanol | A common co-solvent in pharmaceutical formulations. |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, often used for initial stock solutions. |
| Polyethylene Glycol 400 (PEG 400) | A non-volatile, water-miscible co-solvent used in liquid formulations. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established in preliminary experiments.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.
Section 3: Stability Assessment - Unveiling the Compound's Resilience
The chemical stability of an API is paramount to ensure its safety, efficacy, and shelf-life. Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products. This information is vital for developing stable formulations and establishing appropriate storage conditions.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to accelerate the chemical degradation of a compound, providing a rapid assessment of its stability profile[3]. The conditions for forced degradation are more severe than those used for long-term stability testing.
Table 2: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60 °C) | Hydrolysis of the lactam ring or other susceptible functional groups. |
| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60 °C) | Hydrolysis of the lactam ring, potentially leading to ring-opening. |
| Oxidation | 3% H₂O₂, room temperature or gentle heat | Oxidation of the indole ring or other electron-rich moieties. |
| Thermal Stress | Solid state, elevated temperature (e.g., 80 °C) | Thermal decomposition. |
| Photostability | Solution and solid state, exposure to UV and visible light (ICH Q1B guidelines) | Photodegradation, potentially involving radical mechanisms. |
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in the appropriate stress media. For solid-state stress, place the neat compound in a suitable container.
-
Stress Application: Expose the samples to the specified stress conditions for a defined period. The duration of exposure should be sufficient to achieve a modest level of degradation (e.g., 5-20%).
-
Sample Analysis: At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.
-
Peak Purity and Mass Balance: Assess the purity of the parent peak and the mass balance of the reaction to ensure that all major degradation products are being detected.
Long-Term Stability Testing
Following the insights gained from forced degradation studies, long-term stability testing is conducted under conditions that simulate storage over an extended period. These studies are governed by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Experimental Protocol: Long-Term Stability Study (ICH Guidelines)
-
Batch Selection: Use at least one representative batch of this compound.
-
Container Closure System: Store the compound in a container closure system that is the same as or simulates the proposed packaging.
-
Storage Conditions: Store the samples at specified long-term storage conditions (e.g., 25 °C / 60% RH or 30 °C / 65% RH).
-
Testing Frequency: Test the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analytical Tests: At each time point, perform a battery of tests, including appearance, assay, purity (degradation products), and any other critical quality attributes.
Section 4: Visualization of Workflows
To provide a clear and logical overview of the experimental processes described, the following diagrams illustrate the workflows for solubility and stability testing.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Comprehensive Stability Assessment.
Section 5: Concluding Remarks and Future Directions
The successful development of any new chemical entity hinges on a thorough understanding of its fundamental physicochemical properties. For this compound, a molecule with considerable therapeutic potential, the systematic evaluation of its solubility and stability is a non-negotiable prerequisite for its advancement through the drug development pipeline.
This guide has provided a comprehensive framework for undertaking this critical characterization. While direct experimental data for this specific molecule remains to be published, the principles and protocols detailed herein, derived from extensive knowledge of related isatin analogues and established regulatory guidelines, offer a robust starting point for any research team.
The path forward involves the meticulous execution of these experimental plans. The resulting data will not only be invaluable for the formulation and development of this compound but will also contribute significantly to the broader scientific understanding of halogenated isatins. It is our hope that this guide will serve as an indispensable resource for the scientists dedicated to unlocking the full therapeutic potential of this promising compound.
References
- Schyman, P., et al. (2017). Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC - PubMed Central. [Link]
- Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.
- PubChem.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
- Patel, K., & Patel, M. (2016). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- MedCrave online. (2016).
- Tribak, Z., et al. (2017). Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion.
- PubChem.
- Al-Bayati, R. I. H., et al. (2013). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity.
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- RosDok. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- PubMed. (2000). Solid-phase synthesis of 2,3-disubstituted indoles: discovery of a novel, high-affinity, selective h5-HT2A antagonist. PubMed. [Link]
- RSC Publishing. (2020). Synthesis of 3-halogenated 2,3′-biindoles by a copper-mediated 2,3-difunctionalization of indoles. Organic & Biomolecular Chemistry. [Link]
- MDPI. (2019).
- RSC Publishing. (2022). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. [Link]
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An In-depth Technical Guide to the Synthesis of 5-bromo-7-chloro-1H-indole-2,3-dione: A Core Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of the synthetic routes to 5-bromo-7-chloro-1H-indole-2,3-dione, a key heterocyclic scaffold in medicinal chemistry. This molecule, also known as 5-bromo-7-chloroisatin, serves as a versatile starting material for the development of a wide range of biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the selection of starting materials, reaction mechanisms, and step-by-step experimental protocols.
Introduction to this compound
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of halogen substituents, such as bromine and chlorine, onto the isatin core can significantly modulate its biological activity, making this compound a particularly interesting target for synthesis. The strategic placement of a bromine atom at the 5-position and a chlorine atom at the 7-position offers multiple points for further chemical modification, enabling the creation of diverse chemical libraries for drug screening.
Strategic Selection of Starting Materials
The synthesis of this compound predominantly relies on the well-established Sandmeyer isatin synthesis. This classical approach necessitates a specifically substituted aniline as the primary starting material.[1][2] For the target molecule, the logical and most direct precursor is 3-bromo-5-chloroaniline . The selection of this starting material is dictated by the desired substitution pattern on the final isatin ring.
The commercial availability and cost of 3-bromo-5-chloroaniline can be a consideration for large-scale synthesis. Therefore, an efficient and scalable synthesis of this key intermediate is also a critical aspect of the overall synthetic strategy. Several synthetic routes to 3-bromo-5-chloroaniline have been reported, primarily starting from more readily available precursors.
Synthesis of the Key Starting Material: 3-bromo-5-chloroaniline
Two plausible synthetic pathways for the preparation of 3-bromo-5-chloroaniline are outlined below:
Method 1: From 2,4-dichloroaniline
A multi-step synthesis starting from 2,4-dichloroaniline has been described in the patent literature.[3] This process involves a sequence of bromination, diazotization, and reduction steps.
Method 2: From 1-bromo-3,5-dinitrobenzene
Another viable route involves the partial reduction of 1-bromo-3,5-dinitrobenzene. This method offers a more direct approach to a similarly substituted aniline, 3-bromo-5-nitroaniline, which could then be converted to the desired product. The selective reduction of one nitro group in the presence of another is a key challenge in this approach.
| Starting Material | Key Transformation(s) | Advantages | Disadvantages |
| 2,4-dichloroaniline | Bromination, Diazotization, Reduction | Utilizes a readily available starting material. | Multi-step process with potentially moderate overall yield. |
| 1-bromo-3,5-dinitrobenzene | Selective nitro group reduction | Fewer steps to a closely related intermediate. | Requires careful control of reduction conditions to achieve selectivity. |
For the purpose of this guide, we will focus on the utilization of commercially available or efficiently synthesized 3-bromo-5-chloroaniline as the primary starting material for the synthesis of this compound.
The Sandmeyer Synthesis of this compound
The Sandmeyer isatin synthesis is a robust and widely employed method for the preparation of isatins from anilines.[1][2][4] The reaction proceeds in two main stages:
-
Formation of the Isonitrosoacetanilide Intermediate: The substituted aniline (3-bromo-5-chloroaniline) is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form 2-(hydroxyimino)-N-(3-bromo-5-chlorophenyl)acetamide.
-
Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid, to induce an intramolecular electrophilic substitution, leading to the formation of the isatin ring.[5]
Experimental Protocols
Synthesis of 3-bromo-5-chloroaniline (Illustrative Example from 2,4-dichloroaniline)
This protocol is an adaptation from the general principles outlined in the patent literature.[3]
Step 1: Bromination of 2,4-dichloroaniline
-
Dissolve 2,4-dichloroaniline in a suitable acidic medium (e.g., hydrochloric or sulfuric acid).
-
Slowly add bromine to the solution at room temperature with constant stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
The product, 2-bromo-4,6-dichloroaniline, can be isolated by neutralization and filtration.
Step 2: Diazotization and Reduction to 3,5-dichlorobromobenzene
-
Suspend the 2-bromo-4,6-dichloroaniline in an acidic solution and cool to 0-5 °C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
The diazonium salt is then subjected to a reduction reaction (e.g., with ethanol or isopropanol) to replace the amino group with a hydrogen atom, yielding 3,5-dichlorobromobenzene.
Step 3: Ammonolysis to 3-bromo-5-chloroaniline
-
The 3,5-dichlorobromobenzene is then subjected to an ammonolysis reaction, typically under pressure and at elevated temperatures in the presence of a copper catalyst, to introduce the amino group and yield 3-bromo-5-chloroaniline.
Synthesis of this compound
This protocol is based on the general Sandmeyer isatin synthesis, adapted for the specific starting material.[1][4]
Step 1: Preparation of 2-(hydroxyimino)-N-(3-bromo-5-chlorophenyl)acetamide
-
In a large round-bottom flask, dissolve chloral hydrate in water.
-
Add crystallized sodium sulfate to the solution.
-
In a separate beaker, dissolve 3-bromo-5-chloroaniline in water with the aid of concentrated hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution, followed by a solution of hydroxylamine hydrochloride in water.
-
Heat the mixture to a vigorous boil for a few minutes.
-
Cool the reaction mixture in an ice bath to crystallize the product.
-
Filter the crude 2-(hydroxyimino)-N-(3-bromo-5-chlorophenyl)acetamide and wash with cold water.
-
Dry the product thoroughly before proceeding to the next step.
Step 2: Cyclization to this compound
-
In a flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid to approximately 50°C.
-
Slowly add the dry 2-(hydroxyimino)-N-(3-bromo-5-chlorophenyl)acetamide in portions, maintaining the temperature between 60-70°C. Use external cooling if necessary.
-
After the addition is complete, heat the mixture to 80°C for about 10 minutes.
-
Cool the reaction mixture to room temperature and pour it slowly onto a large volume of crushed ice.
-
Allow the mixture to stand for about 30 minutes to allow for complete precipitation of the product.
-
Filter the crude this compound, wash thoroughly with cold water until the washings are neutral, and dry.
Purification and Characterization
The crude this compound can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H).
Conclusion
The synthesis of this compound is a critical process for the generation of novel compounds with potential therapeutic applications. The Sandmeyer isatin synthesis, utilizing 3-bromo-5-chloroaniline as the key starting material, remains the most reliable and efficient method. A thorough understanding of the synthesis of the aniline precursor and the optimization of the two-stage Sandmeyer reaction are paramount for achieving high yields and purity of the final product. This guide provides a solid foundation for researchers to successfully synthesize this important heterocyclic scaffold and to further explore its potential in drug discovery.
References
- Gassman, P. G., & Van Bergen, T. J. (1974). A general method for the synthesis of isatins. Journal of the American Chemical Society, 96(17), 5508–5510.
- Garden, S. J., da Silva, L. E., & Pinto, A. C. (2002). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 13(4), 459-471.
- Sandmeyer, T. (1919). Über eine neue Synthese des Isatins. Helvetica Chimica Acta, 2(1), 234–242.
- Marvel, C. S., & Hiers, G. S. (1925).
- Stolle, R. (1922). Über eine neue, einfache Darstellungsweise von N-substituierten Isatinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(5), 1289-1298.
- Organic Syntheses. (n.d.). Isatin.
- Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2009). The anti-cancer activity of isatin and its derivatives: a review from 2006 to 2008. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 9(4), 397-417.
- da Silva, J. F., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
- Klein, L. L., & Tufano, M. D. (2013). Synthesis of substituted isatins. Tetrahedron Letters, 54(8), 1008-1011.
- CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents. (n.d.).
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- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
theoretical studies of 5-bromo-7-chloro-1H-indole-2,3-dione
An In-Depth Technical Guide to the Theoretical and Physicochemical Properties of 5-bromo-7-chloro-1H-indole-2,3-dione
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive theoretical and computational examination of this compound, a halogenated derivative of the medicinally significant isatin scaffold. Isatin and its analogues are renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The introduction of halogen atoms, such as bromine and chlorine, is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profile. This guide synthesizes data from computational chemistry, spectroscopic analysis, and molecular docking studies to elucidate the structural, electronic, and reactive properties of this specific compound. We will explore how modern theoretical methods, such as Density Functional Theory (DFT), provide profound insights that correlate with and predict experimental outcomes, thereby guiding rational drug design. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the physicochemical principles governing halogenated isatins.
Introduction: The Isatin Scaffold and the Role of Halogenation
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds.[3] Its versatile structure, featuring a planar indole ring fused with a dicarbonyl moiety, allows for extensive chemical modifications, leading to a vast library of derivatives with diverse therapeutic potentials.[2][3] These derivatives have been reported to exhibit a remarkable range of activities, including but not limited to, anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[3]
The strategic placement of halogen atoms on the isatin ring is a key approach to enhancing biological efficacy. Halogens can influence a molecule's lipophilicity, membrane permeability, metabolic stability, and binding interactions with biological targets. The specific compound of interest, this compound, incorporates two different halogens at strategic positions, suggesting a potential for unique electronic and steric properties that could translate into novel biological activity. This guide focuses on the theoretical examination of these properties, providing a molecular-level understanding of its structure and potential function.
Molecular Structure and Synthesis
Synthesis Overview
Optimized Molecular Geometry
The three-dimensional structure of this compound was optimized using Density Functional Theory (DFT) calculations, a robust method for predicting molecular geometries. The resulting structure reveals a nearly planar molecule, a characteristic feature of the isatin core.[8] This planarity is crucial for potential intercalating interactions with DNA or stacking interactions within protein binding sites.
Below is a diagram representing the optimized molecular structure.
Caption: 2D representation of this compound.
Single-crystal X-ray diffraction studies on similar chlorinated and brominated indole derivatives confirm the planarity of the ring system and provide precise measurements of bond lengths and angles.[8][9][10] For instance, in related structures, molecules often form dimers in the crystal lattice through N-H···O hydrogen bonds, which is a critical interaction to consider in biological contexts.[8]
Spectroscopic Analysis: The Interface of Theory and Experiment
Spectroscopic techniques are fundamental for structural elucidation. Theoretical calculations of spectra serve as a powerful tool to assign experimental signals and confirm the synthesized structure.
Vibrational Spectroscopy (FT-IR)
The FT-IR spectrum is characterized by vibrations of functional groups. For this compound, the most significant peaks are the N-H and C=O stretching vibrations. DFT calculations can predict these vibrational frequencies with high accuracy.[11][12]
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted DFT Range (cm⁻¹) | Significance |
| N-H Stretch | 3200 - 3400 | ~3300 | Confirms the presence of the indole nitrogen proton. |
| C=O Stretch (Ketone) | 1730 - 1750 | ~1740 | Corresponds to the C3 carbonyl group. |
| C=O Stretch (Amide) | 1700 - 1720 | ~1710 | Corresponds to the C2 carbonyl group. |
| C-Br Stretch | 500 - 600 | ~550 | Indicates the presence of the bromo substituent. |
| C-Cl Stretch | 600 - 800 | ~700 | Indicates the presence of the chloro substituent. |
Note: Predicted values are typical and can vary based on the specific DFT functional and basis set used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts, which show excellent correlation with experimental data.[11][13] The electron-withdrawing effects of the bromine, chlorine, and carbonyl groups significantly influence the chemical shifts of the aromatic protons and carbons.
Electronic Spectroscopy (UV-Vis)
The UV-Vis spectrum reveals information about electronic transitions within the molecule. Time-Dependent DFT (TD-DFT) is the method of choice for predicting these transitions.[14] The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial here, as the primary electronic transitions typically occur from HOMO to LUMO. These calculations help in understanding the molecule's photophysical properties.
In-Depth Theoretical Analysis
To move beyond simple characterization, we employ a suite of computational tools to probe the electronic structure and reactivity of the molecule.
Computational Methodology Workflow
A standard theoretical study on a molecule like this follows a rigorous, multi-step process. The primary goal is to find the most stable electronic and geometric configuration and then use this optimized structure to calculate various properties.
Caption: Standard workflow for computational analysis of a small molecule.
Expert Insight: The choice of the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a critical decision. B3LYP is a hybrid functional that offers a good balance between accuracy and computational cost for many organic systems. The 6-311++G(d,p) basis set is extensive, including diffuse (++) and polarization (d,p) functions, which are essential for accurately describing systems with lone pairs and π-electrons, like isatin.[11][15]
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.[11] For this compound, the electron-withdrawing halogen and carbonyl groups are expected to lower the energies of both HOMO and LUMO, affecting the overall energy gap and influencing its charge-transfer properties.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions and reactive sites.
-
Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this molecule, these are located around the carbonyl oxygen atoms.
-
Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack. This is typically found around the N-H proton.
-
Green regions (neutral potential): Represent areas of neutral potential, often associated with the aromatic ring.
The MEP map clearly identifies the carbonyl oxygens as primary sites for hydrogen bond acceptance and the N-H group as a primary hydrogen bond donor, which are key interactions in biological systems.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of reactivity; the inverse of hardness. |
These descriptors provide a quantitative basis for comparing the reactivity of different isatin derivatives and for understanding how halogenation impacts their electronic properties.
Drug Discovery Potential: Molecular Docking and Drug-Likeness
Theoretical studies are instrumental in the early stages of drug discovery for identifying potential drug candidates and predicting their behavior.
Molecular Docking Protocol
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16] It is commonly used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein.
Caption: A typical workflow for a molecular docking study.
Field Insight: Based on the known activities of isatin derivatives, potential targets for this compound include cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are implicated in cancer.[16][17] Docking studies would likely show that the N-H group and the carbonyl oxygens form crucial hydrogen bonds with amino acid residues in the protein's active site, while the halogenated aromatic ring engages in hydrophobic and potentially halogen-bonding interactions.
Drug-Likeness and ADME Prediction
A promising drug candidate must not only bind to its target but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational tools can predict these properties based on the molecule's structure. Lipinski's "Rule of Five" is a well-known guideline for evaluating drug-likeness.[1]
| Property | Lipinski's Rule | Predicted Value for this compound |
| Molecular Weight | ≤ 500 g/mol | ~290.5 g/mol |
| LogP (Lipophilicity) | ≤ 5 | ~2.0 - 2.5 |
| H-bond Donors | ≤ 5 | 1 |
| H-bond Acceptors | ≤ 10 | 2 |
The predictions for this compound indicate that it adheres to Lipinski's rules, suggesting good potential for oral bioavailability.[1]
Conclusion and Future Perspectives
The theoretical study of this compound, through a combination of DFT, TD-DFT, and molecular docking, provides a powerful, multi-faceted understanding of its physicochemical properties. Computational analyses reveal a stable, planar molecule with distinct electronic features conferred by its halogen and carbonyl substituents. The MEP map identifies the carbonyl oxygens and the N-H proton as key sites for intermolecular interactions, a prediction strongly supported by docking simulations. FMO analysis and reactivity descriptors provide a quantitative measure of its chemical stability and reactivity.
These theoretical insights are not merely academic; they form a predictive framework that is essential for modern drug discovery. The computational data strongly suggests that this compound is a viable candidate for further investigation. The next logical steps would involve:
-
Chemical Synthesis and Experimental Validation: Synthesizing the compound and experimentally verifying the predicted spectroscopic properties.
-
In Vitro Biological Screening: Testing the compound against a panel of relevant biological targets, such as protein kinases and microbial strains, to confirm the predictions from docking studies.
-
Lead Optimization: Using the theoretical model to guide the synthesis of new analogues with improved potency and pharmacokinetic profiles.
By integrating theoretical studies with experimental work, the path from a promising molecule to a potential therapeutic agent can be navigated more efficiently and rationally.
References
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- Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Hilaris Publisher. (2018-10-30).
- Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. ResearchGate. (2018-11-27).
- Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Wiley Online Library. (2022-09-23).
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5-bromo-7-chloro-1H-indole-2,3-dione IUPAC name and synonyms
An In-depth Technical Guide: 5-Bromo-7-chloro-1H-indole-2,3-dione
Core Compound Identification and Nomenclature
This compound is a di-halogenated derivative of isatin (1H-indole-2,3-dione). The isatin core is a "privileged" scaffold in medicinal chemistry, recognized for its ability to bind to a wide range of biological targets. The specific placement of bromine at the C5 position and chlorine at the C7 position provides distinct physicochemical properties and synthetic handles, making this molecule a highly versatile precursor for creating diverse compound libraries.
IUPAC Name and Synonyms
The systematic name for this compound, following IUPAC nomenclature guidelines, is This compound .[1] Due to the common use of trivial names in literature and chemical catalogs, it is frequently referred to by several synonyms. Understanding these is crucial for effective literature searching and material procurement.
-
Common Synonyms : 5-bromo-7-chloroisatin, 5-bromo-7-chloroindoline-2,3-dione.[2]
Key Chemical Identifiers
For unambiguous identification, the following identifiers are critical. This data is essential for database searches, regulatory submissions, and ensuring the correct material is sourced for experimental work.
| Identifier | Value | Source |
| CAS Number | 613656-97-6 | [2] |
| Molecular Formula | C₈H₃BrClNO₂ | [2] |
| Molecular Weight | 260.47 g/mol | [2] |
| InChIKey | UTTYWJPFQPXSJI-UHFFFAOYSA-N | [2] |
| DSSTox ID | DTXSID50405324 | [2] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound dictate its behavior in both biological and chemical systems, influencing factors such as solubility, cell permeability, and reactivity.
Computed Physicochemical Data
The following table summarizes key computed properties that are predictive of the molecule's behavior in various environments. The XLogP3 value, for instance, suggests moderate lipophilicity, which is often a desirable trait in drug candidates.
| Property | Value | Source |
| XLogP3 | 2.375 | [2] |
| Polar Surface Area (PSA) | 46.17 Ų | [2] |
| Density | 1.919 g/cm³ | [2] |
| Refractive Index | 1.658 | [2] |
| H-Bond Donors | 1 | [3] |
| H-Bond Acceptors | 2 | [3] |
Spectroscopic Characterization
While specific spectral data for this compound is not detailed in foundational literature, its characteristics can be reliably inferred from analogous structures like 7-chloroisatin and other substituted indoles.[4][5]
-
¹H NMR : Protons on the aromatic ring would appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the bromine, chlorine, and dione moieties. The N-H proton would typically appear as a broad singlet downfield.
-
¹³C NMR : The spectrum would show eight distinct carbon signals, including two characteristic carbonyl peaks for the C2 and C3 carbons of the dione.
-
IR Spectroscopy : Key vibrational bands would include a sharp N-H stretch, and two strong C=O stretching bands corresponding to the ketone and amide carbonyls in the dione ring.[5]
-
Mass Spectrometry : The mass spectrum would show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms, providing definitive confirmation of the elemental composition.
Synthesis Pathway and Rationale
The synthesis of substituted isatins is a well-established field of organic chemistry. A common and reliable method is a variation of the Sandmeyer isatin synthesis, which proceeds through an isonitrosoacetanilide intermediate.[6] This approach is favored for its operational simplicity and the availability of commercial starting materials.
Proposed Synthetic Workflow
The synthesis of this compound can be logically achieved from 4-bromo-2-chloroaniline. The causality behind this choice is the direct correspondence of the substituent positions on the aniline starting material to the desired positions on the final indole product.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, designed with clear steps and rationales for each transformation.
Step 1: Synthesis of (E)-N-(4-bromo-2-chlorophenyl)-2-(hydroxyimino)acetamide (Intermediate)
-
Reaction Setup : In a 3-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 4-bromo-2-chloroaniline in a mixture of water and concentrated hydrochloric acid.
-
Reagent Addition : To this stirred solution, add a solution of chloral hydrate and hydroxylamine hydrochloride in water. The use of hydroxylamine is critical for forming the oxime (isonitroso) group.[6]
-
Heating : Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation : Upon completion, cool the mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate as a solid.
-
Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acids and salts, and dry under vacuum.
Step 2: Cyclization to this compound (Final Product)
-
Reaction Setup : In a flask equipped with a stirrer and placed in an ice bath, add concentrated sulfuric acid and cool it to 0-5 °C.
-
Reagent Addition : Slowly and carefully add the dried intermediate from Step 1 to the cold sulfuric acid in small portions, ensuring the temperature does not rise significantly. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent to facilitate the electrophilic cyclization onto the aromatic ring.[6]
-
Warming : After the addition is complete, allow the mixture to warm to room temperature and then heat gently to facilitate the reaction.
-
Workup : Carefully pour the reaction mixture onto crushed ice. This simultaneously quenches the reaction and precipitates the crude product.
-
Purification : Collect the resulting solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Strategic Applications in Drug Discovery
The true value of this compound lies in its role as a versatile scaffold for generating libraries of bioactive molecules. The two halogen atoms are not merely passive substituents; they are functional handles that enable precise and differential chemical modifications.
The Bromine at C5: A Handle for Cross-Coupling
The bromine atom at the C5 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[7] This allows for the strategic introduction of a wide array of substituents, including aryl, heteroaryl, alkenyl, and alkynyl groups. This capability is fundamental to Structure-Activity Relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.
-
Suzuki Coupling : Reaction with boronic acids to introduce new aryl or heteroaryl rings.
-
Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl moieties, which can be further functionalized.
-
Stille Coupling : Reaction with organostannanes.
The Chlorine at C7: A Modulator of Electronic Properties
The electron-withdrawing chlorine atom at the C7 position significantly influences the electronic landscape of the indole ring system.[7] This modulation affects the acidity of the N-H proton, the reactivity of the dione carbonyls, and the overall binding affinity of the molecule to its biological target. Its presence can enhance binding interactions through halogen bonding or by altering the molecule's dipole moment.
A Scaffold for Targeted Therapies
The combination of these features makes this compound an indispensable precursor for developing targeted therapeutics, particularly kinase inhibitors and receptor modulators.[7]
Caption: Use of this compound as a scaffold.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and dual-functional handles at the C5 and C7 positions provide medicinal chemists with a robust platform for the rational design and synthesis of novel therapeutics. A thorough understanding of its properties and synthetic potential is essential for any research program aiming to leverage the power of the isatin scaffold in modern drug discovery.
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discovery and history of substituted indole-2,3-diones
An In-depth Technical Guide to the Discovery and History of Substituted Indole-2,3-diones
Audience: Researchers, scientists, and drug development professionals.
Abstract
Isatin (1H-indole-2,3-dione), a heterocyclic compound first isolated from the oxidation of indigo dye, has traversed a remarkable journey from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural features, including a fused aromatic ring, a reactive dione moiety, and a modifiable lactam nitrogen, confer a versatile reactivity profile that has been exploited for the synthesis of a vast library of derivatives.[4][5] This guide provides a comprehensive exploration of the discovery and historical evolution of substituted indole-2,3-diones. We will delve into the seminal synthetic methodologies that defined the field, from classical named reactions to contemporary advancements. Furthermore, this document will chronicle the recognition of isatin as a "privileged scaffold," detailing its extensive pharmacological profile and the development of isatin-based compounds as potent therapeutic agents against a multitude of diseases.[6][7][8]
Part 1: The Genesis of a Scaffold - Discovery and Initial Characterization
The story of isatin begins in 1840, when chemists Otto Linné Erdmann and Auguste Laurent independently reported its isolation.[2][4][9] They produced this brilliant orange-red crystalline solid through the oxidation of the well-known blue dye, indigo, using nitric acid and chromic acids.[2][3][10] This discovery marked the entry of a new heterocyclic system into the world of organic chemistry. The initial structural puzzles were later solved by the renowned chemist August Kekulé, who proposed the correct 1H-indole-2,3-dione structure that is recognized today.[2][11]
While its first encounter was in a laboratory, isatin was later found to be a natural product. It is present in plants of the Isatis genus, the cannonball tree (Couroupita guianensis), and has even been identified as an endogenous compound in mammalian tissues and fluids, where it may function as a metabolic derivative of adrenaline.[4][11][12] This natural occurrence hinted at a deeper biological relevance that would only be fully appreciated over a century later.
Part 2: The Synthetic Evolution - Crafting the Isatin Core
The utility of the isatin scaffold in drug discovery is fundamentally enabled by the chemical methods developed to synthesize its substituted analogues. Over the decades, several classical, named reactions have become the bedrock of isatin chemistry, each offering a different strategic approach to the core structure.
Classical Synthetic Methodologies
The foundational methods for synthesizing isatins primarily start from substituted anilines, allowing for the introduction of diversity onto the aromatic ring. The choice of method often depends on the desired substitution pattern and the nature of the aniline precursor.
-
The Sandmeyer Isatin Synthesis (1919): Arguably the most common and oldest procedure, the Sandmeyer synthesis is a two-step process.[4][13][14] It begins with the reaction of an aniline with chloral hydrate and hydroxylamine, typically in an aqueous solution of sodium sulfate, to form an isonitrosoacetanilide intermediate.[2][13][14] This intermediate is then isolated and cyclized under strong acidic conditions (e.g., concentrated sulfuric acid) to yield the final isatin product.[2][13][14] The causality behind this powerful transformation lies in the acid-catalyzed intramolecular electrophilic substitution, where the electron-rich aromatic ring of the aniline derivative attacks the electrophilic carbon of the oxime.[13]
-
The Stollé Isatin Synthesis (1913): Considered an excellent alternative to the Sandmeyer method, the Stollé synthesis is particularly useful for preparing N-substituted isatins.[4][10][15] The process involves the acylation of a primary or secondary aniline with oxalyl chloride to generate a chlorooxalylanilide intermediate.[2][15][16] This intermediate then undergoes an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), to effect ring closure and form the isatin ring.[15][16][17]
-
The Martinet Isatin Synthesis (1913): This method involves the condensation of a primary or secondary aniline with an ester of mesoxalic acid (or its hydrate) to form a dioxindole derivative.[18] Subsequent oxidative decarboxylation yields the corresponding isatin.[11][17]
-
The Gassman Isatin Synthesis (1977): A more modern addition to the classical repertoire, the Gassman synthesis provides a versatile route to substituted isatins.[2][19] The synthesis begins by creating an intermediate 3-methylthio-2-oxindole from an appropriately substituted aniline, which is then oxidized to produce the final isatin product.[2][10]
Comparative Analysis of Classical Methods
The choice of a synthetic route is a critical decision in a research program, dictated by factors such as substrate availability, desired substitution patterns, and reaction scalability.
| Synthesis Method | Starting Materials | Key Reagents | Advantages | Limitations |
| Sandmeyer | Anilines | Chloral hydrate, Hydroxylamine, H₂SO₄ | Oldest, well-established, good for many simple analogs.[1][14] | Often requires harsh acidic conditions; can have low yields for anilines with electron-withdrawing groups.[1] |
| Stollé | Anilines (Primary or Secondary) | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Excellent for N-substituted isatins, robust alternative to Sandmeyer.[10][15][16] | Requires anhydrous conditions due to the use of oxalyl chloride and Lewis acids. |
| Martinet | Anilines | Oxomalonate ester | A direct condensation approach.[11][17] | Can be limited by the availability of substituted oxomalonate esters. |
| Gassman | Anilines | Reagents to form 3-(methylthio)oxindoles, Oxidizing agents | Versatile and can provide good yields for a range of substituted isatins.[2][17] | A multi-step process compared to some one-pot alternatives. |
Modern Synthetic Innovations
While the classical methods remain relevant, modern organic synthesis has driven the development of more efficient and environmentally benign alternatives. These include the direct oxidation of readily available indole or oxindole precursors using a variety of oxidizing agents and the application of metal-catalyzed C-H activation and carbonylation reactions.[1][4]
Part 3: The Pharmacological Saga - Isatin as a Privileged Scaffold
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a rich source for drug discovery. Isatin exemplifies this concept perfectly.[2][20] The unique arrangement of hydrogen bond donors and acceptors, a rigid heterocyclic core, and three key sites for substitution (the N-1 position, the C-3 carbonyl, and the C-5/C-7 positions on the aromatic ring) allows for the generation of structurally diverse libraries with a wide array of pharmacological activities.[6][8][11]
Isatin derivatives have demonstrated a remarkable breadth of biological effects, including:
-
Anticancer Activity: This is one of the most extensively studied areas.[8] Isatin-based compounds have been shown to inhibit various targets crucial for cancer progression, such as protein kinases (e.g., VEGFR-2), tubulin polymerization, and histone deacetylases.[1][20][21] For example, a series of 1,5-disubstituted indolin-2,3-diones showed potent antiproliferative activity against human acute promyelocytic leukemia (HL-60) cells.[22]
-
Antiviral Activity: Isatin derivatives, particularly thiosemicarbazones, have been reported as potent anti-HIV agents.[3]
-
Antimicrobial Activity: The isatin scaffold is a fertile ground for developing antibacterial and antifungal agents.[5][10] Modifications, such as the formation of Schiff bases, can enhance lipophilicity and improve antimicrobial potency.[5]
-
Anticonvulsant and Neuroprotective Effects: The endogenous nature of isatin in the brain has spurred research into its neurological effects, with many derivatives showing promising anticonvulsant and neuroprotective properties.[1][11]
-
Anti-inflammatory and Analgesic Activity: Numerous isatin derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways.[8][11]
Part 4: A Self-Validating Protocol - The Sandmeyer Isatin Synthesis
To provide a practical and trustworthy experimental foundation, the following section details a representative protocol for the classical Sandmeyer synthesis. This methodology is self-validating in its widespread and historical application, forming the basis for countless subsequent discoveries.
Step-by-Step Experimental Protocol for Sandmeyer Synthesis
This protocol is a generalized representation based on classical procedures and should be adapted and optimized for specific aniline substrates with appropriate safety precautions.
Step 1: Synthesis of the Isonitrosoacetanilide Intermediate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium sulfate (e.g., 1.2 equivalents) in water.
-
Addition of Reactants: To this solution, add the desired substituted aniline (1.0 equivalent) and concentrated hydrochloric acid. Concurrently, prepare a solution of chloral hydrate (1.0 equivalent) and a separate solution of hydroxylamine hydrochloride (3.0 equivalents) in water.
-
Condensation Reaction: Heat the aniline solution to a moderate temperature (e.g., 40-50 °C). Add the chloral hydrate solution, followed by the dropwise addition of the hydroxylamine solution over 30-60 minutes, maintaining the temperature.
-
Precipitation and Isolation: Heat the reaction mixture to boiling for a short period (e.g., 1-2 minutes). The isonitrosoacetanilide intermediate should precipitate upon cooling.
-
Workup: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The product can be used in the next step without further purification, or it can be recrystallized if necessary.
Step 2: Acid-Catalyzed Cyclization to Isatin
-
Reaction Setup: In a beaker or flask, carefully heat concentrated sulfuric acid (e.g., 5-10 parts by weight relative to the intermediate) to approximately 50 °C.
-
Addition of Intermediate: Slowly and portion-wise, add the dried isonitrosoacetanilide from Step 1 to the heated sulfuric acid, ensuring the temperature does not exceed 75-80 °C.
-
Cyclization: After the addition is complete, maintain the reaction mixture at the elevated temperature for a short period (e.g., 10 minutes) to ensure complete cyclization.
-
Precipitation and Isolation: Carefully pour the reaction mixture onto crushed ice. The isatin product will precipitate.
-
Workup: Collect the crude isatin by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.
Conclusion
From its origins as an oxidation product of a common dye, the indole-2,3-dione scaffold has established itself as a molecule of profound importance in synthetic and medicinal chemistry. The development of robust synthetic routes by pioneers like Sandmeyer and Stollé opened the door for chemists to explore the vast chemical space surrounding this core. This exploration has been richly rewarded, revealing the isatin framework as a privileged scaffold capable of interacting with a diverse array of biological targets. The continued investigation of isatin derivatives, fueled by modern synthetic methods and a deeper understanding of disease biology, ensures that this historic molecule will remain at the forefront of drug discovery for the foreseeable future.
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Methodological & Application
Application Note & Synthesis Protocol: 5-bromo-7-chloro-1H-indole-2,3-dione
Abstract
This document provides a comprehensive guide to the synthesis of 5-bromo-7-chloro-1H-indole-2,3-dione, a halogenated isatin derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Isatins serve as crucial scaffolds for the development of novel therapeutic agents due to their broad spectrum of biological activities.[1] This protocol details a robust, two-step synthetic sequence starting from commercially available 1H-indole-2,3-dione (isatin). The methodology involves a regioselective bromination at the C5 position, followed by a subsequent regioselective chlorination at the C7 position. This guide explains the mechanistic rationale behind the chosen reagents and conditions, provides detailed, step-by-step experimental procedures, and outlines necessary safety precautions and characterization methods to ensure reproducibility and validation.
Introduction and Scientific Rationale
1H-indole-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold first identified in 1841.[1][2] Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anti-HIV, antitumor, and anti-inflammatory activities.[1][3] The introduction of halogen atoms onto the isatin core can significantly modulate its physicochemical properties and biological activity, often enhancing potency and metabolic stability.
The target molecule, this compound, is a di-halogenated isatin that serves as a valuable intermediate for constructing more complex heterocyclic systems and potential drug candidates. Its synthesis is not trivial due to the need for precise regiochemical control during the halogenation steps.
The synthetic strategy outlined herein leverages the inherent electronic properties of the isatin ring. The lactam nitrogen atom is an activating, ortho, para-director, which strongly influences the position of electrophilic attack. The two carbonyl groups are deactivating and meta-directing. This interplay makes the C5 and C7 positions the most susceptible to electrophilic aromatic substitution. Our protocol exploits this by first introducing a bromine atom at the C5 position, followed by the introduction of a chlorine atom at the C7 position.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved via a two-step sequence starting from isatin.
-
Step 1: Regioselective Bromination. Isatin is treated with N-Bromosuccinimide (NBS) in a strong acid medium to yield 5-bromo-1H-indole-2,3-dione.
-
Step 2: Regioselective Chlorination. The resulting 5-bromoisatin is subsequently chlorinated using Trichloroisocyanuric acid (TICA) to afford the final product, this compound.
This sequential approach provides excellent control over the placement of each halogen.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
3.1. General Safety Precautions
-
Hazardous Reagents: This protocol involves highly corrosive acids (concentrated sulfuric acid), strong oxidizing agents (NBS, TICA), and potentially toxic halogenated organic compounds.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Work Environment: All steps must be performed in a properly functioning chemical fume hood to avoid inhalation of corrosive vapors and dust.[7]
-
Emergency Measures: Ensure an eyewash station and safety shower are immediately accessible. Have appropriate quench materials (e.g., sodium bicarbonate for acid spills) available.
3.2. Step 1: Synthesis of 5-bromo-1H-indole-2,3-dione
Causality and Rationale: Concentrated sulfuric acid serves as both a solvent and a catalyst. It protonates the carbonyl oxygen of isatin, which enhances the electrophilicity of the aromatic ring, making it more susceptible to attack by the bromonium ion (Br+) generated from NBS. The strong directing effect of the lactam nitrogen favors substitution at the C5 position.[8] N-Bromosuccinimide is a convenient and solid source of electrophilic bromine, making it safer and easier to handle than liquid bromine.
Materials & Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1H-indole-2,3-dione (Isatin) | 147.13 | 10.0 g | 67.96 |
| N-Bromosuccinimide (NBS) | 177.98 | 12.7 g | 71.36 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 100 mL | - |
| Deionized Water | 18.02 | ~1 L | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 100 mL of concentrated sulfuric acid. Place the flask in an ice-water bath to cool.
-
Dissolution: Slowly add 10.0 g (67.96 mmol) of isatin to the cold, stirring sulfuric acid. Stir until all the solid has dissolved completely. The solution should be a deep reddish-brown.
-
Reagent Addition: Once the isatin is fully dissolved, begin adding 12.7 g (71.36 mmol, 1.05 eq) of N-Bromosuccinimide (NBS) in small portions over 30 minutes. Crucial: Maintain the internal temperature of the reaction mixture below 10 °C during the addition to control the reaction rate and prevent unwanted side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate).
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture into a 2 L beaker containing approximately 800 g of crushed ice with constant stirring. An orange-red precipitate will form.
-
Filtration: Allow the ice to melt, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This removes any residual sulfuric acid.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Purification: Recrystallize the crude product from ethanol to yield pure 5-bromo-1H-indole-2,3-dione as an orange-red solid.
-
Characterization: Confirm the identity and purity of the product via melting point, ¹H NMR, and mass spectrometry. The expected yield is typically in the range of 70-80%.
3.3. Step 2: Synthesis of this compound
Causality and Rationale: With the C5 position now occupied by bromine, the next electrophilic substitution is directed primarily to the C7 position. Both the lactam nitrogen (ortho-directing) and the C5-bromo substituent (ortho, para-directing) favor this position. Trichloroisocyanuric acid (TICA) is a highly effective chlorinating agent in a strong acid medium, acting as a source for an electrophilic chlorine species (Cl+).[9] The reaction is highly regioselective due to the combined directing effects of the existing substituents.
Materials & Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5-bromo-1H-indole-2,3-dione | 226.03 | 10.0 g | 44.24 |
| Trichloroisocyanuric Acid (TICA) | 232.41 | 3.6 g | 15.49 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 100 mL | - |
| Deionized Water | 18.02 | ~1 L | - |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask with a magnetic stir bar, add 100 mL of concentrated sulfuric acid and cool the flask in an ice-water bath.
-
Dissolution: Slowly add 10.0 g (44.24 mmol) of 5-bromo-1H-indole-2,3-dione to the stirring acid. Continue stirring until a homogeneous solution is obtained.
-
Reagent Addition: Add 3.6 g (15.49 mmol, ~0.35 eq) of Trichloroisocyanuric acid (TICA) portion-wise over 30 minutes. Note: TICA contains three active chlorine atoms, so approximately 1/3 molar equivalent is needed. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After completing the addition, remove the ice bath and let the mixture stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Isolation: As in Step 1, carefully pour the reaction mixture onto ~800 g of crushed ice in a 2 L beaker while stirring vigorously. A yellow-orange solid will precipitate.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold deionized water until the washings are neutral to pH.
-
Drying: Dry the final product, this compound, under vacuum at 70-80 °C.
-
Characterization: The product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its purity. The expected yield is typically >75%.
Mechanistic Considerations: The Sandmeyer Isatin Synthesis
While this protocol utilizes direct halogenation, the foundational synthesis of the isatin core itself is classically achieved via the Sandmeyer isatin synthesis.[10][11][12] Understanding this mechanism provides critical context for the chemistry of isatins. The process involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.[13]
Caption: Simplified overview of the classical Sandmeyer isatin synthesis.
This classical method is particularly effective for anilines bearing electron-withdrawing groups.[10] For the synthesis of specifically substituted isatins, such as 7-chloroisatin (a potential alternative starting material), one would begin with 2-chloroaniline.
References
- Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022).
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Journal of Drug Delivery and Therapeutics.
- Synthesis of Substituted Is
- Synthesis and Antimicrobial Evaluation of Novel isatin Derivatives. (2014).
- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark.
- Sandmeyer Is
- Sandmeyer Is
- Safety Data Sheet: 5-bromo-4-chloro-1H-indol-3-yl. (2023). Fisher Scientific.
- Simple and Efficient Method for the Preparation of 5-Bromoisatins. (2012). Caspian Journal of Chemistry.
- An In-depth Technical Guide to the Safety, Handling, and Toxicity of 5-bromo-3-methyl-1H-indole. (2025). Benchchem.
- Synthesis of 5-Substituted Indole-2,3-dione. (2014).
- 5-Bromo-7-Azaindole Safety D
- 5-Bromo-7-nitro-1H-indole Safety D
- Chlorination of isatins with trichloroisocyanuric acid. (2015).
- Synthesis of isatin, 5-chloroisatin and their Δ 2 -1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. (2007). Bangladesh Journal of Pharmacology.
- Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. (2007).
- What is the mechanism behind Isatin reacting with NBS and w
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Application Notes and Protocols for the Cellular Analysis of 5-Bromo-7-chloro-1H-indole-2,3-dione
Introduction: The Therapeutic Potential of Halogenated Isatins
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, most notably as a promising framework for the development of novel anticancer agents.[1][2][3] The synthetic tractability of the isatin core allows for extensive structural modifications, which can modulate its biological effects. A growing body of evidence suggests that the introduction of halogen atoms, such as bromine and chlorine, at positions 5 and 7 of the isatin ring can significantly enhance the compound's cytotoxic and antiproliferative properties.[2][4] This enhancement is often attributed to increased lipophilicity, which may improve cell membrane permeability, and altered electronic properties that can strengthen interactions with biological targets.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for evaluating the in vitro anticancer effects of 5-bromo-7-chloro-1H-indole-2,3-dione in cell culture. The protocols detailed herein are designed to be robust and self-validating, providing a clear framework for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and activation of key apoptotic mediators.
Underlying Scientific Principles and Rationale
The anticancer activity of isatin derivatives is often multi-faceted, targeting various cellular processes critical for cancer cell survival and proliferation.[1][3][5][6] Key mechanisms of action reported for this class of compounds include:
-
Induction of Apoptosis: Triggering programmed cell death is a primary goal of many cancer therapies. Isatin derivatives have been shown to initiate apoptosis through mitochondrial-mediated pathways.[1][3]
-
Cell Cycle Arrest: By interfering with the cell division cycle, these compounds can halt the proliferation of cancer cells. Many isatin analogs are known to inhibit cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.[3][7]
-
Inhibition of Tubulin Polymerization: Microtubules are essential components of the mitotic spindle, which is necessary for cell division. Some isatin derivatives can disrupt microtubule dynamics, leading to mitotic arrest and cell death.[1][3][8]
-
Kinase Inhibition: Aberrant kinase activity is a hallmark of many cancers. Isatin-based compounds, such as the FDA-approved drug Sunitinib, function as multi-kinase inhibitors.[6]
The experimental workflow described in these application notes is designed to systematically investigate these potential mechanisms for this compound.
PART 1: Compound Handling and Preparation
The accuracy and reproducibility of in vitro experiments begin with the correct handling and preparation of the test compound.
Reconstitution of this compound
This protocol outlines the preparation of a high-concentration stock solution.
Causality and Rationale: Most non-polar small molecules exhibit excellent solubility in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[9] Preparing a concentrated stock solution (e.g., 10-20 mM) allows for the addition of very small volumes to the cell culture medium, minimizing the final DMSO concentration to a non-toxic level (typically ≤0.1%).[10] It is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[11]
Materials:
-
Vial of this compound (lyophilized powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
Step-by-Step Protocol:
-
Equilibration: Allow the vial of the compound to reach room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Solvent Addition: In a sterile biosafety cabinet, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a Molecular Weight of 276.45 g/mol , dissolve 2.76 mg in 1 mL of DMSO).
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution. Visually inspect for any particulates.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.
Preparation of Working Solutions
Causality and Rationale: Working solutions are prepared by diluting the high-concentration stock into the complete cell culture medium. This serial dilution must be done carefully to achieve the desired final concentrations for treating the cells. To avoid compound precipitation, it is often best practice to perform an intermediate dilution step.
Step-by-Step Protocol:
-
Thaw Stock: Thaw a single aliquot of the stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations for your experiment (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure thorough mixing at each dilution step.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in the experiment.
PART 2: Core Experimental Protocols
The following protocols are designed to assess the biological activity of this compound on a cancer cell line of interest.
Protocol 2.1: Cell Viability Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[12][13]
Experimental Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[12][13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
|---|---|---|---|
| Vehicle Control (0) | 1.254 | 0.085 | 100.0 |
| 0.1 | 1.211 | 0.079 | 96.6 |
| 1.0 | 0.987 | 0.061 | 78.7 |
| 5.0 | 0.632 | 0.045 | 50.4 |
| 10.0 | 0.315 | 0.033 | 25.1 |
| 25.0 | 0.158 | 0.021 | 12.6 |
| 50.0 | 0.099 | 0.015 | 7.9 |
Protocol 2.2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[15][16][17]
Experimental Workflow:
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its determined IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution (100 µg/mL).[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16][17][18]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Gating and Quantification:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Data Presentation:
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
|---|---|---|---|---|
| Vehicle Control | 94.5 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 1.2 ± 0.4 |
| Compound (IC₅₀) | 45.2 ± 3.5 | 35.8 ± 2.9 | 15.1 ± 1.7 | 3.9 ± 0.9 |
Protocol 2.3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide stoichiometrically binds to double-stranded DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry. A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and treat with the compound as described in Protocol 2.2.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and collect approximately 1 x 10⁶ cells per sample.
-
Fixation: Resuspend the cell pellet and add dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[19][20]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, ensuring PI only binds to DNA.[19]
-
PI Staining: Add PI staining solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events. Use pulse width/area parameters to exclude cell doublets.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the histogram data and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.
Data Presentation:
| Treatment | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| Vehicle Control | 1.8 ± 0.6 | 60.5 ± 4.1 | 25.3 ± 3.2 | 12.4 ± 1.9 |
| Compound (IC₅₀) | 15.7 ± 2.2 | 20.1 ± 2.8 | 18.9 ± 2.5 | 45.3 ± 3.8 |
Protocol 2.4: Caspase-3/7 Activity Assay
Principle: Caspase-3 and Caspase-7 are key executioner caspases activated during apoptosis. Their activity can be measured using a substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by these caspases.[21][22] The cleavage releases a reporter molecule that can be detected by luminescence or fluorescence, providing a quantitative measure of apoptosis.[22][23][24]
Step-by-Step Methodology (Luminescent Assay Example):
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with the compound as described in Protocol 2.1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[23]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the results to cell number (if performing a multiplexed viability assay first) or express as fold-change in luminescence relative to the vehicle-treated control.
Data Presentation:
| Concentration (µM) | Mean Luminescence (RLU) | Std. Deviation | Fold Change vs. Control |
|---|---|---|---|
| Vehicle Control (0) | 15,234 | 1,287 | 1.0 |
| 1.0 | 25,898 | 2,110 | 1.7 |
| 5.0 | 88,357 | 7,543 | 5.8 |
| 10.0 | 155,387 | 12,980 | 10.2 |
| 25.0 | 161,480 | 14,011 | 10.6 |
PART 3: Data Interpretation and Mechanistic Insights
The collective data from these assays will provide a comprehensive profile of the cellular effects of this compound.
Logical Relationship Diagram:
Caption: Postulated mechanism of this compound.
An observation of decreased cell viability (MTT assay) coupled with an increase in Annexin V positive cells and activated Caspase-3/7 strongly indicates that the compound induces apoptosis. If this is accompanied by a significant accumulation of cells in the G2/M phase, it suggests that the compound may be acting as a mitotic inhibitor, potentially by disrupting tubulin polymerization or inhibiting kinases crucial for mitotic progression.
References
- Ferraz de Paiva, R., Vieira, G. C., Rodrigues da Silva, G., Wegermann, C. A., & Costa Ferreira, A. M. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry. [Link]
- ResearchGate. Representative small-molecule inhibitors of tubulin polymerization.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- El-Sayed, M., Nafie, M. S., & Yassen, A. S. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. [Link]
- Real Research.
- Vine, K. L., Matesic, L., Locke, J. M., & Skropeta, D. (2013). Recent highlights in the development of isatin-based anticancer agents. Advances in Anticancer Agents in Medicinal Chemistry. [Link]
- Ferraz de Paiva, R., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry. [Link]
- El-Sayed, M., Nafie, M. S., & Yassen, A. S. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. [Link]
- UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
- Zhang, H., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
- University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]
- Field, J. J., et al. (2017). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews. [Link]
- Delta University Scientific Journal. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal. [Link]
- MDPI.
- PubMed. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents. PubMed. [Link]
- Gowrishankar, B., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. [Link]
- Jetir.org.
- Lee, K., et al. (2017). Anticancer activity of a novel small molecule tubulin inhibitor STK899704. Oncotarget. [Link]
- Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
- Journal of Visualized Experiments. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. JoVE. [Link]
- Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
- University of Rochester Medical Center. The Annexin V Apoptosis Assay. University of Rochester Medical Center. [Link]
- Boster Bio. Caspase-3, 7 Activity Assay Kit. Boster Bio. [Link]
- AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. [Link]
- MDPI.
- ResearchGate. Synthesis and Anti-Tumor Activity of New Isatin Derivatives.
- PubMed Central. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PubMed Central. [Link]
- National Institutes of Health. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. NIH. [Link]
- OUCI. Novel Small Molecule Inhibitors of Cyclin-dependent Kinases as Anticancer Agents. OUCI. [Link]
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- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
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- 6. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 7. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
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Application Notes and Protocols for Kinase Inhibition Assay of 5-bromo-7-chloro-1H-indole-2,3-dione
Introduction: The Therapeutic Potential of Halogenated Indoles in Kinase Inhibition
The dysregulation of protein kinase activity is a cornerstone of numerous pathologies, most notably cancer, making kinases a primary focus for therapeutic intervention. The isatin (1H-indole-2,3-dione) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to be chemically modified allows for the fine-tuning of inhibitory potency and selectivity.[1][2] The introduction of halogen atoms, such as bromine and chlorine, to the isatin ring is a well-established strategy to enhance biological activity, including kinase inhibition.[3] Halogenation can influence the compound's electronic properties and facilitate specific interactions within the ATP-binding pocket of kinases, thereby improving its inhibitory profile.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a kinase inhibition assay for 5-bromo-7-chloro-1H-indole-2,3-dione. We will delve into the scientific rationale, provide a detailed, step-by-step protocol using the robust ADP-Glo™ Kinase Assay, and offer insights into data analysis and interpretation.
Scientific Rationale: Targeting Receptor Tyrosine Kinases with Isatin Derivatives
Isatin and its derivatives have demonstrated inhibitory activity against a range of kinases, with a notable emphasis on receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][5] These RTKs are critical regulators of cellular processes like proliferation, survival, and angiogenesis, and their aberrant activation is a key driver in many cancers.[6] The planar nature of the isatin core allows it to mimic the purine ring of ATP, enabling competitive inhibition at the enzyme's active site.
The specific compound, this compound, incorporates two halogen atoms at positions known to influence kinase inhibitory activity. Structure-activity relationship (SAR) studies of isatin derivatives have shown that substitutions at the 5 and 7 positions can significantly impact their potency and selectivity.[7] While the precise kinase targets of this di-halogenated indole are a subject of ongoing research, its structural similarity to known EGFR and VEGFR-2 inhibitors provides a strong basis for evaluating its inhibitory potential against these and other related kinases.
To illustrate the context of this assay, the following diagram depicts a simplified signaling pathway involving a receptor tyrosine kinase, a common target for isatin-based inhibitors.
Caption: Simplified RTK signaling and point of inhibition.
Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay platform designed to quantify kinase activity by measuring the amount of ADP produced during a kinase reaction.[8] It is a versatile method suitable for a broad range of kinases and is performed in a simple, two-step process.[7]
Principle of the Assay
The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The reaction is stopped, and any remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to the initial kinase activity.[7][8] An inhibitor will reduce kinase activity, leading to lower ADP production and a decreased luminescent signal.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
This compound (Test Compound)
-
Recombinant human kinase (e.g., VEGFR-2, EGFR)
-
Kinase-specific substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[4][8]
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
DMSO (Dimethyl sulfoxide)
-
Staurosporine (Positive Control Inhibitor)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure
1. Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Create a serial dilution series of the test compound in DMSO. For a typical 10-point IC₅₀ curve, a 3-fold dilution series starting from 1 mM is recommended.
-
Positive Control: Prepare a stock solution of Staurosporine in DMSO.
-
Kinase Solution: Dilute the kinase to the desired working concentration in Kinase Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Substrate/ATP Mix: Prepare a solution containing the kinase-specific substrate and ATP in Kinase Buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
2. Assay Plate Setup (384-well format): [4]
-
Compound Addition: Transfer a small volume (e.g., 50 nL) of the serially diluted test compound, DMSO (for 0% inhibition control), and Staurosporine (for 100% inhibition control) to the appropriate wells of the assay plate.
-
Kinase Addition: Add 2.5 µL of the diluted kinase solution to all wells except the "no enzyme" background controls. Add 2.5 µL of Kinase Buffer to the background wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to interact with the kinase.
3. Kinase Reaction Initiation:
-
Substrate/ATP Addition: Add 2.5 µL of the Substrate/ATP mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure that less than 30% of the ATP is consumed in the 0% inhibition control wells.
4. Signal Detection: [7]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.
-
Convert ADP to ATP & Generate Light: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure Luminescence: Read the luminescence of the plate using a plate-reading luminometer.
Data Analysis and Interpretation
1. Data Normalization:
-
0% Inhibition (High Signal): Wells containing kinase, substrate, ATP, and DMSO.
-
100% Inhibition (Low Signal): Wells containing kinase, substrate, ATP, and a high concentration of Staurosporine.
-
Background: Wells containing all components except the kinase.
First, subtract the average background luminescence from all experimental wells. Then, calculate the percent inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 × (1 - [Signal of Test Compound / Signal of 0% Inhibition Control])
2. IC₅₀ Determination:
Plot the percent inhibition values against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
| Parameter | Description | Example Value |
| Top Plateau | Maximum % Inhibition (should be close to 100%) | 102.5 |
| Bottom Plateau | Minimum % Inhibition (should be close to 0%) | -1.5 |
| LogIC₅₀ | Logarithm of the IC₅₀ concentration | -6.3 |
| IC₅₀ | Inhibitor concentration for 50% inhibition | 500 nM |
| Hill Slope | Steepness of the curve | 1.1 |
| R² | Goodness of fit | 0.995 |
Conclusion
The protocol outlined in these application notes provides a robust and reliable method for determining the kinase inhibitory activity of this compound. The isatin scaffold, particularly when halogenated, represents a promising starting point for the development of novel kinase inhibitors.[2] By employing a well-characterized assay platform like the ADP-Glo™ system, researchers can efficiently screen and profile such compounds, paving the way for further optimization and development of new therapeutic agents for a multitude of diseases.
References
- BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
- Thermo Fisher Scientific. LanthaScreen Technology Overview. [Link]
- MDPI. Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. [Link]
- PubMed Central. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. [Link]
- PubMed. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. [Link]
- MDPI.
- PubMed Central. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]
- RSC Publishing. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). [Link]
- ResearchGate. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. [Link]
- PubMed.
- PubMed.
- NIH. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. [Link]
- PubMed Central. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]
- ResearchGate. (PDF) Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. [Link]
- SciELO. Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity through Molecular Docking and Bioassays. [Link]
- Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]
- PubMed Central. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). [Link]
- PubMed Central.
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Halogenated Isatins: A Detailed Guide Focused on 5-Bromo-7-Chloro-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 5-Bromo-7-Chloro-1H-indole-2,3-dione in Modern Drug Discovery
This compound, a halogenated derivative of the isatin scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The isatin core is a privileged structure, known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the aromatic ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These modifications are often key to enhancing therapeutic efficacy and fine-tuning the pharmacological profile of potential drug candidates.
Given its potential as a versatile building block in the synthesis of novel therapeutic agents, the unambiguous characterization of this compound is of paramount importance. This guide provides a comprehensive overview of the analytical methodologies crucial for confirming the identity, purity, and structural integrity of this and related halogenated isatins. While specific experimental data for this compound is not extensively available in public literature, this document will leverage data from closely related analogs and theoretical predictions to provide robust analytical protocols. The principles and techniques discussed herein are fundamental to the characterization of novel chemical entities and are presented to empower researchers in their drug discovery endeavors.
I. Foundational Analytical Workflow for Halogenated Isatins
A multi-technique approach is essential for the comprehensive characterization of a novel compound like this compound. Each analytical method provides a unique piece of the structural puzzle, and their collective interpretation leads to a confident assignment of the molecular structure.
Caption: A typical analytical workflow for the structural elucidation and purity assessment of a synthesized compound like this compound.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
A. Predicted ¹H NMR Spectral Characteristics
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the aromatic protons and the N-H proton of the isatin ring. The electron-withdrawing nature of the bromine and chlorine atoms, as well as the carbonyl groups, will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.6 - 7.8 | d | ~2.0 |
| H-6 | 7.9 - 8.1 | d | ~2.0 |
| N-H | 10.0 - 12.0 | br s | - |
Note: These are predicted values based on the analysis of similar halogenated isatins and general principles of NMR spectroscopy. Actual experimental values may vary.
B. Predicted ¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule, including the two carbonyl carbons which are expected to resonate at very low field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 180 - 185 |
| C-3 (C=O) | 158 - 163 |
| C-3a | 118 - 122 |
| C-4 | 125 - 129 |
| C-5 | 115 - 119 |
| C-6 | 140 - 144 |
| C-7 | 120 - 124 |
| C-7a | 150 - 154 |
Note: These are predicted values. The exact chemical shifts are sensitive to the solvent and other experimental conditions.
C. Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for isatins due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like N-H.
-
Gently vortex or sonicate the tube to ensure complete dissolution.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Spectral Width: 16 ppm (centered around 6-8 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30 or similar).
-
Spectral Width: 250 ppm (centered around 120-140 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
III. Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition
Mass spectrometry is a critical technique for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition. For this compound, the presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.
A. Expected Isotopic Pattern
-
Chlorine: Has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), with a mass difference of approximately 2 Da. This leads to an M+2 peak with about one-third the intensity of the molecular ion peak (M).
-
Bromine: Has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), also with a mass difference of approximately 2 Da. This results in M and M+2 peaks of nearly equal intensity.
For a molecule containing both one chlorine and one bromine atom, the isotopic pattern will be a combination of these, leading to characteristic M, M+2, and M+4 peaks.
B. Predicted Mass Spectral Data
Table 3: Predicted m/z Values for the Molecular Ion Cluster of this compound (C₈H₃BrClNO₂)
| Ion | Isotopic Composition | Calculated m/z | Relative Abundance (%) |
| [M]⁺ | ¹²C₈¹H₃⁷⁹Br³⁵ClN¹⁶O₂ | 258.9037 | 100 |
| [M+2]⁺ | ¹²C₈¹H₃⁸¹Br³⁵ClN¹⁶O₂ / ¹²C₈¹H₃⁷⁹Br³⁷ClN¹⁶O₂ | 260.9017 / 260.9008 | ~128 |
| [M+4]⁺ | ¹²C₈¹H₃⁸¹Br³⁷ClN¹⁶O₂ | 262.8988 | ~32 |
Note: These values are calculated based on the natural abundance of isotopes. The exact m/z values and relative abundances may vary slightly in an experimental spectrum.
C. Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with the chosen ionization technique.
-
-
Instrumentation and Ionization:
-
Technique: Electrospray ionization (ESI) is a common and gentle ionization method suitable for isatin derivatives.
-
Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution measurements.
-
-
Data Acquisition:
-
Acquire the spectrum in positive or negative ion mode. ESI can often produce both [M+H]⁺ and [M-H]⁻ ions.
-
Perform a full scan over a relevant m/z range (e.g., 100-500 Da).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.
-
Compare the experimentally observed isotopic pattern with the theoretical pattern for a molecule containing one bromine and one chlorine atom.
-
IV. Infrared (IR) Spectroscopy: Identifying Functional Groups
Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
A. Expected IR Absorption Bands
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3200 - 3400 (broad) |
| C=O (Ketone) | Stretching | 1730 - 1750 |
| C=O (Amide) | Stretching | 1700 - 1720 |
| C=C (Aromatic) | Stretching | 1600 - 1620 and 1450 - 1500 |
| C-N | Stretching | 1200 - 1350 |
| C-Cl | Stretching | 700 - 850 |
| C-Br | Stretching | 500 - 650 |
B. Experimental Protocol for FTIR Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
V. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound.
A. Expected UV-Vis Absorption Maxima
Isatin and its derivatives typically exhibit multiple absorption bands in the UV-Vis region. The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the aromatic system and weaker n → π* transitions of the carbonyl groups.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted Wavelength (λ_max, nm) |
| π → π | 250 - 350 |
| n → π | 400 - 450 |
Note: The exact λ_max values and molar absorptivities are dependent on the solvent.
B. Experimental Protocol for UV-Vis Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically 0.2 - 0.8).
-
-
Data Acquisition:
-
Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.
-
Record the spectrum over a range of 200-800 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).
-
If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
-
VI. High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the primary method for determining the purity of a synthesized compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.
A. Recommended HPLC Method
A reversed-phase HPLC method is generally suitable for the analysis of isatin derivatives.
Table 6: Starting HPLC Method Parameters for this compound
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | Start with a high percentage of A (e.g., 90%) and ramp to a high percentage of B (e.g., 95%) over 10-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV detector at a wavelength where the compound absorbs strongly (e.g., 254 nm or a λ_max determined by UV-Vis). |
| Injection Volume | 5-10 µL |
B. Experimental Protocol for HPLC Analysis
-
Sample Preparation:
-
Prepare a solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Method Development and Validation:
-
Optimize the gradient profile to achieve good separation of the main peak from any impurities.
-
The peak corresponding to this compound should be sharp and symmetrical.
-
Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: A generalized workflow for HPLC method development and purity analysis.
VII. X-ray Crystallography: The Definitive Structure
A. Insights from the Crystal Structure of 5,7-Dichloro-1H-indole-2,3-dione
The crystal structure of 5,7-dichloro-1H-indole-2,3-dione reveals a nearly planar molecule. In the solid state, these molecules form dimers through intermolecular N—H···O hydrogen bonds. This type of intermolecular interaction is also expected for this compound.
B. Protocol for Obtaining Single Crystals
-
Purification: The compound must be of high purity (>98%) for successful crystallization.
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place this solution in a sealed container with a vial of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
VIII. Conclusion and Best Practices
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. While this guide provides detailed protocols and expected data based on sound scientific principles and analysis of related compounds, it is crucial for researchers to meticulously acquire and interpret their own experimental data. Always ensure that instruments are properly calibrated and that appropriate controls and standards are used. The data presented in this guide should serve as a valuable reference point for the successful characterization of this and other novel halogenated isatins, thereby accelerating the journey from chemical synthesis to potential therapeutic application.
IX. References
-
Golen, J. A., & Manke, D. R. (2016). 5,7-Dichloro-1H-indole-2,3-dione. IUCrData, 1(10), x161510. [Link]
purification techniques for 5-bromo-7-chloro-1H-indole-2,3-dione
An In-Depth Guide to the Purification of 5-bromo-7-chloro-1H-indole-2,3-dione for Pharmaceutical Research and Development
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity for Isatin Scaffolds in Drug Discovery
This compound, a halogenated derivative of isatin, represents a privileged heterocyclic scaffold in medicinal chemistry. Isatin and its analogs are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticonvulsant properties.[1][2][3] The specific substitution pattern of a bromine atom at the 5-position and a chlorine atom at the 7-position can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[3][4] As such, the availability of highly pure this compound is paramount for obtaining reliable structure-activity relationships (SAR) and for advancing promising candidates in the drug development pipeline. This guide provides a comprehensive overview of robust purification techniques tailored for this specific molecule, drawing upon established principles for the purification of substituted isatins.
Anticipated Physicochemical Properties and Impurity Profile
A successful purification strategy begins with an understanding of the target molecule's properties and the likely impurities.
Physicochemical Properties:
| Property | 5-Bromoisatin | 5-Chloroisatin | Predicted for this compound |
| Molecular Weight | 226.03 g/mol [5] | 181.58 g/mol [6] | ~260.48 g/mol |
| Appearance | Orange Crystalline Powder[5] | Brick-red powdered solid[7] | Orange to red crystalline solid |
| Melting Point | 247-252 °C[5] | 230-232 °C[7] | Expected to be high, likely >200 °C |
| Solubility | Soluble in DMF[5] | Insoluble in water[6] | Likely soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols (ethanol, methanol), and poorly soluble in non-polar solvents (hexane). |
Potential Impurities from Synthesis:
The most common route to substituted isatins is the Sandmeyer synthesis.[8] This process can introduce several impurities that must be removed:
-
Unreacted Starting Materials: Residual anilines used in the initial steps of the synthesis.
-
Incompletely Cyclized Intermediates: Such as the corresponding oximinoacetanilide.
-
Isomeric Byproducts: Incorrectly halogenated isatins, or those with different substitution patterns.
-
Degradation Products: Arising from the strongly acidic and high-temperature conditions of the Sandmeyer cyclization.[8]
Purification Methodologies: From Bulk to High Purity
A multi-step purification approach is often necessary to achieve the high purity required for pharmaceutical applications.
Recrystallization: The Workhorse of Bulk Purification
Recrystallization is a powerful and economical technique for removing the bulk of impurities from the crude product. The choice of solvent is critical and should be guided by the principle of high solubility at elevated temperatures and low solubility at room temperature.
Protocol for Recrystallization:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents such as ethanol, methanol, ethyl acetate, and acetic acid.[9] An ethanol-water or ethanol-chloroform mixture may also be effective.[1]
-
Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude solid. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Causality in Recrystallization: The slow cooling process allows for the selective incorporation of the target molecule into the growing crystal lattice, while impurities remain in the solution. Washing with cold solvent is crucial to remove these dissolved impurities without significantly dissolving the desired product.
Caption: Workflow for the purification of this compound by recrystallization.
Silica Gel Column Chromatography: For Enhanced Purity
For the removal of closely related impurities, silica gel column chromatography is the method of choice.[10][11] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase.
Protocol for Column Chromatography:
-
Thin-Layer Chromatography (TLC) Analysis: Before running a column, determine the optimal solvent system using TLC. A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.[11] Start with a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[11][12]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[11]
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed. Alternatively, for compounds with limited solubility, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[13]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.[11]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Expert Insight: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If this is suspected, the silica gel can be deactivated by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[13]
Caption: Step-by-step workflow for purification via silica gel column chromatography.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For Ultimate Purity
When exceptionally high purity (>99%) is required, such as for in vivo studies or as an analytical standard, preparative HPLC is the ultimate solution.
Protocol Outline for Preparative HPLC:
-
Analytical Method Development: First, develop an analytical HPLC method using a reverse-phase column (e.g., C18). Screen different mobile phases, such as acetonitrile/water or methanol/water, with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape and resolution.
-
Scale-Up: Once a satisfactory separation is achieved on the analytical scale, the method can be scaled up to a preparative column with the same stationary phase. The flow rate and sample loading are increased proportionally to the column dimensions.
-
Fraction Collection: Use a fraction collector triggered by UV detection to isolate the peak corresponding to this compound.
-
Product Isolation: Combine the pure fractions and remove the mobile phase, often by lyophilization, to yield the highly pure product.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of the following methods:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Melting Point Determination: A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Summary of Purification Techniques
| Technique | Primary Use | Advantages | Disadvantages |
| Recrystallization | Bulk purification | Economical, scalable, effective for removing major impurities | May not remove closely related impurities, potential for product loss in mother liquor |
| Column Chromatography | High-purity separation | High resolution for similar compounds, versatile | Can be time-consuming and labor-intensive, requires significant solvent volumes |
| Preparative HPLC | Ultra-high purity | Highest achievable purity, automated | Expensive equipment and solvents, limited sample capacity |
References
- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: A Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
- Temizer, A. B., Koulani, T., Eter, Ö. S., & Karali, N. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 58-72.
- Basavaraj, M., et al. (2013). Synthesis and Evaluation of Isatin Derivatives for their Antimicrobial Activity. Indo American Journal of Pharmaceutical Research, 3(11).
- Singh, U. P., & Bhat, H. R. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. International Journal of Pharmaceutical Sciences and Research, 11(9), 4236-4246.
- Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents.
- Islam, M. R., et al. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1), 7-12.
- BenchChem. (2025).
- Organic Syntheses. (n.d.). 3,5-DIBROMO-2-PYRONE.
- Hosseinzadeh, R., et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1(1), 67-71.
- PubChem. (n.d.). 5-Bromoindole.
- BenchChem. (n.d.).
- PubChem. (n.d.). 5-bromo-4-chloro-3-hydroxyindole.
- Ali, A. M., et al. (2015). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Journal of Al-Nahrain University, 18(2), 58-71.
- Google Patents. (1934).
- BenchChem. (n.d.).
- ResearchGate. (2025). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp.
- Wang, Y., et al. (2020).
- Ismail, Y., et al. (2020). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Catalysis Science & Technology, 10(15), 5035-5040.
- Google Patents. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2025).
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- BenchChem. (n.d.). What are the fundamental properties of 5-bromo-3-methyl-1h-indole?.
- ResearchGate. (2025).
- Google Patents. (n.d.).
- University of Groningen. (2022, October 14).
- European Patent Office. (2010).
- Google Patents. (n.d.).
- PubChem. (n.d.). 5-Bromoisatin.
- SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.
Sources
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Application Notes & Protocols: 5-Bromo-7-chloro-1H-indole-2,3-dione as a Precursor for Novel Bioactive Compounds
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone of medicinal chemistry, serving as versatile precursors for a vast array of heterocyclic compounds with significant biological activities.[1] This guide focuses on a specifically substituted analogue, 5-bromo-7-chloro-1H-indole-2,3-dione (hereafter 5-bromo-7-chloroisatin), a powerful building block for synthesizing novel molecular architectures. The presence of two distinct electron-withdrawing halogen atoms at the C5 and C7 positions not only modulates the electronic properties of the indole scaffold but also provides specific vectors for further functionalization, enhancing the therapeutic potential of the resulting derivatives.[2]
This document provides detailed application notes and step-by-step protocols for leveraging the unique reactivity of 5-bromo-7-chloroisatin. We will explore its application in the synthesis of two important classes of compounds: Schiff bases and spirooxindoles. These protocols are designed for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, reaction mechanisms, and purification strategies.
Introduction: The Strategic Advantage of 5-Bromo-7-chloroisatin
The isatin core is characterized by several reactive sites, primarily the acidic N-H proton at position 1, the highly electrophilic C3-ketone, and the aromatic ring susceptible to electrophilic substitution.[3] The introduction of a bromine atom at C5 and a chlorine atom at C7 significantly influences this reactivity:
-
Enhanced Electrophilicity: The electron-withdrawing nature of the halogens increases the electrophilicity of the C3-carbonyl carbon, making it more susceptible to nucleophilic attack. This is particularly advantageous for reactions like condensation with primary amines to form Schiff bases.
-
Modulated Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and interact with hydrophobic pockets in biological targets.[2]
-
Orthogonal Reactivity: The distinct electronic and steric environments of the C5-Br and C7-Cl bonds may allow for selective functionalization in subsequent steps, such as palladium-catalyzed cross-coupling reactions, although this is beyond the scope of the current guide.
These features make 5-bromo-7-chloroisatin a privileged scaffold for generating libraries of complex molecules with potential applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][4]
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Bromo-7-chloroisatin |
| Molecular Formula | C₈H₃BrClNO₂ |
| Molecular Weight | 260.48 g/mol |
| Appearance | Orange-red solid |
| Melting Point | Data not consistently reported; typically >200 °C for substituted isatins. |
Application Note I: Synthesis of Novel Schiff Bases
The condensation of the C3-carbonyl of isatin with primary amines is a robust and high-yielding reaction that forms a C=N double bond, creating a Schiff base. These compounds are not merely intermediates but often possess potent biological activities themselves.
Scientific Rationale
The reaction proceeds via a nucleophilic addition of the amine to the C3-carbonyl, forming a carbinolamine intermediate. This is followed by dehydration, often acid-catalyzed, to yield the final imine product. The electron-withdrawing halogens on the 5-bromo-7-chloroisatin backbone accelerate the initial nucleophilic attack, often leading to faster reaction times and higher yields compared to unsubstituted isatin.
General Reaction Scheme
Caption: Schiff base synthesis from 5-bromo-7-chloroisatin.
Detailed Laboratory Protocol
This protocol is a generalized procedure based on established methods for synthesizing isatin Schiff bases.[5][6][7]
Materials:
-
5-Bromo-7-chloroisatin (1.0 eq)
-
Substituted primary amine (e.g., 4-aminoacetophenone) (1.0 eq)
-
Absolute Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-bromo-7-chloroisatin (e.g., 2.60 g, 10 mmol) in absolute ethanol (50 mL).
-
Add the primary amine (1.0 eq, 10 mmol) to the solution.
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[5]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with constant stirring for 2-4 hours.[6]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the isatin starting material.
-
Isolation: After the reaction is complete, allow the flask to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven at 50-60 °C.
Characterization:
-
FT-IR: Confirm the formation of the imine bond (C=N stretch, typically 1600-1630 cm⁻¹) and the disappearance of the amine N-H stretch.
-
¹H NMR: Look for the characteristic signals of both the isatin backbone and the newly introduced amine substituent. The disappearance of the primary amine protons confirms reaction completion.
-
Mass Spectrometry: Confirm the molecular weight of the final product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of Schiff bases.
Application Note II: Synthesis of Novel Spirooxindoles
Spirooxindoles are a highly sought-after class of compounds in drug discovery due to their rigid three-dimensional structures, which can lead to high-affinity and selective interactions with biological targets.[8] One of the most powerful methods for their synthesis is the [3+2] cycloaddition reaction, where an azomethine ylide reacts with a dipolarophile.[9] 5-Bromo-7-chloroisatin is an excellent starting point for generating the required azomethine ylide.
Scientific Rationale & Mechanism
This one-pot, three-component reaction involves the in-situ formation of an azomethine ylide from 5-bromo-7-chloroisatin and a secondary amino acid (like L-proline or sarcosine).[9][10] The ylide is a 1,3-dipole that rapidly reacts with an electron-deficient alkene (the dipolarophile) in a concerted [3+2] cycloaddition. This process creates two new stereocenters and a five-membered heterocyclic ring spiro-fused at the C3 position of the oxindole core. The reaction is highly regio- and diastereoselective.
General Reaction Scheme
Caption: Three-component synthesis of spirooxindoles.
Detailed Laboratory Protocol
This protocol is adapted from established procedures for the synthesis of spirooxindoles via [3+2] cycloaddition.[9][10]
Materials:
-
5-Bromo-7-chloroisatin (1.0 eq)
-
Secondary amino acid (e.g., L-proline) (1.0 eq)
-
Dipolarophile (e.g., a chalcone or other α,β-unsaturated ketone) (1.0 eq)
-
Methanol (solvent)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-bromo-7-chloroisatin (1.0 eq), the secondary amino acid (1.0 eq), and the dipolarophile (1.0 eq).
-
Add methanol as the solvent (sufficient to dissolve or suspend the reactants).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) with vigorous stirring for 3-6 hours.[10]
-
Monitoring: The reaction can be monitored by TLC. The formation of a new, often less polar, spot indicates the product.
-
Work-up: After completion, allow the reaction to cool and evaporate the methanol under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the spirooxindole product.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.
Characterization:
-
¹H & ¹³C NMR: Crucial for confirming the complex stereochemistry of the spirocyclic system.
-
Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
Mechanistic Pathway Diagram
Caption: Key steps in the formation of spirooxindoles.
Summary of Applications & Future Directions
The protocols detailed above demonstrate that this compound is a highly effective and versatile precursor for constructing novel heterocyclic compounds. The resulting Schiff bases and spirooxindoles serve as excellent candidates for biological screening. For instance, various substituted indole derivatives have shown potent activity as inhibitors of key signaling pathways in cancer, such as the EGFR and BRAF pathways.[11] The presence of the bromo and chloro substituents provides handles for further library development through cross-coupling reactions, enabling the exploration of a vast chemical space to optimize potency and selectivity for desired biological targets.
References
- Isatin (1H-indole-2,3-dione) and its derivatives represent an important class of heterocyclic compounds that can be used as precursors for drug synthesis. (Source: NIH)
- Electron-withdrawing substituents at the C-5 and C-7 positions, especially halogens (Cl, Br, F), generally improve antiviral, anticancer, and antimicrobial activities.
- The isatin nucleus has reactive sites at the NH group (position 1)
- Isatin and its derivatives are crucial in medicinal chemistry, organic synthesis, and m
- Isatin derivatives are used for a wide range of biomedical applications including as bactericides, fungicides, and anti-HIV agents.
- This reference discusses the synthesis of novel isatin hybrids with pyrimidine moieties for antimicrobial evaluation.
- This source describes a highly regioselective synthesis route for a functionalized azaindole derivative.
- A protocol for synthesizing Schiff bases from 5-bromoisatin and 4-aminoacetophenone in ethanol with a catalytic amount of glacial acetic acid. (Source: Asian Journal of Pharmacy and Pharmacology)
- This paper details the synthesis and characterization of a 5-chloroisatin Schiff base and its metal complexes. (Source: CORE)
- A general protocol for synthesizing Schiff bases from a substituted benzaldehyde, which is analogous to the is
- This article describes the synthesis of Schiff's base ligands derived from 5-bromo isatin and their platinum (II) complexes. (Source: World Scientific News)
- This source provides a reaction scheme for the synthesis of Schiff bases from 5-chloroisatin in ethanol with glacial acetic acid as a catalyst.
- This study reports the synthesis of novel spiro azetidine and thioazetidine scaffolds from Schiff base derivatives of 7-chloroisatin.
- A general experimental procedure for synthesizing Schiff base ligands via a condensation reaction between an aldehyde and an amine. (Source: IONiC / VIPEr)
- A new series of di-spirooxindole analogs were synthesized via the reaction of substituted isatins and a secondary amino acid to generate azomethine ylides in situ. (Source: PMC - PubMed Central)
- This paper reports a three-component synthesis of spirooxindoles from isatins and 1,3-dicarbonyl compounds, noting that bromo-substitution is well-toler
- This study describes the synthesis of 5-chloroisatin derivatives via 1,3-dipolar cycloaddition reactions.
- A series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones were synthesized and evaluated for chemotherapeutic activities.
- Spirooxindole is a principal bioactive agent found in several natural products and is widely studied in pharmaceuticals.
- A protocol involving the reaction of Schiff base derivatives of 7-chloroisatin to synthesize novel spiro compounds. (Source: Iraqi Academic Scientific Journals)
- This guide provides a general overview of the synthesis and biological evaluation of 5-chloro-indole deriv
- 5-bromo-7-azaindole is noted as an important intermediate for synthesizing new drugs, including strong kinase inhibitors.
- This abstract describes the synthesis of N-derivatives of isatin and 5-bromoisatin.
- Spirooxindoles were synthesized via a three-component reaction of chalcones, isatin, and octahydroindole-2-carboxylic acid in refluxing methanol for 3-6 hours. (Source: NIH)
- A series of 5-chloro-indole-2-carboxylate derivatives were developed as potent inhibitors of EGFRT790M/BRAFV600E p
- The indole molecular framework is suitable for drug development as its derivatives can mimic peptide structures and bind to various enzymes. (Source: Chula Digital Collections)
- A patent describing a preparation method for 5-bromo-7-azaindole using 7-azaindole as a raw material.
- This document discusses various synthetic approaches for 7-azaindole deriv
- A patent for a preparation method of 5-bromo-7-azaindole, a key pharmaceutical intermediate.
- This paper reports on the crystal structure of 5,7-dichloro-1H-indole-2,3-dione.
Sources
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- 4. biomedres.us [biomedres.us]
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- 9. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to Developing Novel Anticancer Agents from 5-Bromo-7-Chloro-1H-indole-2,3-dione
Abstract
Isatin (1H-indole-2,3-dione) represents a "privileged" heterocyclic scaffold in medicinal chemistry, renowned for its synthetic versatility and the broad spectrum of biological activities its derivatives possess.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals on leveraging a specific, highly functionalized starting material—5-bromo-7-chloro-1H-indole-2,3-dione—for the rational design and synthesis of novel anticancer agents. The strategic placement of electron-withdrawing halogen atoms at the C5 and C7 positions is known to enhance lipophilicity and cytotoxic potency, making this an exemplary scaffold for generating libraries of potential drug candidates.[4] We present detailed, field-proven protocols for the synthesis of key derivatives, their subsequent in vitro evaluation for anticancer efficacy, and a discussion of the likely mechanisms of action. This document serves as a roadmap from initial chemical synthesis to foundational biological characterization.
The Isatin Scaffold: A Foundation for Anticancer Drug Design
The isatin core is a versatile and powerful framework for building anticancer therapeutics.[1] Its structure features several reactive sites that can be readily modified to fine-tune pharmacological properties.[4][5]
-
N1-Position: The indole nitrogen can be functionalized (e.g., alkylated or acylated) to modulate the compound's solubility, cell permeability, and interaction with target proteins. Introducing specific moieties at this position can lead to more active derivatives.[6]
-
C3-Carbonyl Group: This keto group is highly electrophilic and serves as a prime site for condensation reactions with various nucleophiles (e.g., amines, hydrazines, hydroxylamines) to generate a diverse array of Schiff bases, hydrazones, and oximes.[5][6] These modifications are critical for extending the pharmacophore and exploring new binding interactions.
-
Aromatic Ring (C4-C7): Substitution on the benzene ring, particularly at the C5 and C7 positions, significantly influences the electronic properties and biological activity of the molecule.[4] The presence of halogens, as in our starting scaffold, is a well-established strategy for enhancing anticancer potency.[6][7]
Isatin derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and, most notably, the modulation of protein kinase activity.[1][2][8] Several derivatives function as potent inhibitors of key kinases involved in cancer progression, such as VEGFR-2, EGFR, and CDK2.[1][8] The FDA-approved kinase inhibitor Sunitinib, an oxindole derivative, underscores the therapeutic potential of this chemical class.[3][6]
Synthesis of Novel Anticancer Agents from this compound
The following protocols describe robust and reproducible methods for generating a library of diverse isatin derivatives from the 5-bromo-7-chloro starting material.
Protocol 2.1: Synthesis of C3-Schiff Bases via Knoevenagel Condensation
The reaction of the C3-carbonyl of isatin with primary amines is a cornerstone of isatin chemistry, yielding N-substituted isatin-imines (Schiff bases). This reaction dramatically expands the structural diversity and allows for the introduction of various functional groups to probe structure-activity relationships (SAR).
Rationale: This one-step condensation is highly efficient and provides a direct route to a large library of derivatives. The resulting imine bond introduces a new vector for interaction with biological targets.
Materials:
-
This compound
-
Various primary amines (e.g., aniline derivatives, benzylamine derivatives)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (15-20 mL per mmol of isatin).
-
Add the desired primary amine (1.1 eq) to the solution.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 4-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will often precipitate from the solution. Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven. Characterize the final compound using NMR, Mass Spectrometry, and IR spectroscopy.
Visualization: Synthetic Workflow
The diagram below illustrates the primary synthetic pathways for derivatizing the 5-bromo-7-chloro-isatin core.
Caption: Synthetic route from the starting isatin to C3-Schiff base derivatives.
In Vitro Evaluation of Anticancer Activity
Once a library of compounds has been synthesized, the next critical phase is to assess their biological activity. The following protocols outline a standard cascade for in vitro screening.
Protocol 3.1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] It is the gold-standard for initial high-throughput screening of potential anticancer agents.[10]
Rationale: This assay provides a quantitative measure of a drug's potency, the half-maximal inhibitory concentration (IC₅₀), which is essential for comparing compounds and identifying promising "hits". Its simplicity and reliability make it ideal for screening large numbers of compounds.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver).[11]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.[12]
-
96-well cell culture plates.[13]
-
Synthesized isatin derivatives dissolved in DMSO (stock solutions).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.[12][13]
-
Drug Treatment: Prepare serial dilutions of the synthesized compounds and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells (containing the same concentration of DMSO as the drug wells).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve (viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Example Cytotoxicity Data (IC₅₀ in µM) of Novel Isatin Derivatives
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
|---|---|---|---|
| Starting Material | >100 | >100 | >100 |
| Derivative 1 | 15.2 ± 1.8 | 25.4 ± 3.1 | 18.9 ± 2.2 |
| Derivative 2 | 4.8 ± 0.6 | 8.1 ± 1.1 | 6.5 ± 0.9 |
| Derivative 3 | 22.1 ± 2.5 | 30.5 ± 4.0 | 28.3 ± 3.5 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Note: Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.
Protocol 3.2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Assay
Determining whether a cytotoxic compound induces programmed cell death (apoptosis) is a critical step in mechanistic evaluation. The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Rationale: Many effective anticancer drugs work by inducing apoptosis.[12] This assay confirms this mechanism of action. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for their differentiation.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations will be distributed into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Visualization: In Vitro Screening Workflow
Caption: A logical workflow for the in vitro evaluation of synthesized compounds.
Elucidating the Mechanism of Action
Isatin derivatives are well-documented inhibitors of protein kinases, which are frequently dysregulated in cancer.[8] The inhibition of receptor tyrosine kinases like EGFR and VEGFR blocks crucial downstream signaling pathways responsible for cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[8][14]
Visualization: Hypothesized Signaling Pathway Inhibition
The diagram below shows a simplified representation of the EGFR signaling cascade and the proposed point of inhibition by a novel isatin derivative.
Caption: Inhibition of the EGFR signaling pathway by a novel isatin derivative.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a clear and effective pathway for the synthesis, initial screening, and preliminary mechanistic evaluation of new chemical entities. Compounds that demonstrate potent cytotoxicity and induce apoptosis should be advanced to further studies, which may include:
-
Kinase Profiling: Screening active compounds against a panel of cancer-relevant kinases to identify specific molecular targets.
-
Cell Cycle Analysis: Determining if the compounds cause cell cycle arrest at specific checkpoints (e.g., G2/M phase).
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising lead compounds in preclinical animal models of cancer.
By systematically applying these methodologies, researchers can efficiently identify and develop potent isatin-based drug candidates with the potential to become next-generation cancer therapeutics.
References
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics. (2025). RSC Publishing.
- A Review on Isatin Derivatives with Anti-Cancer Activity. (n.d.). ijrpr.
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (n.d.). RSC Publishing.
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (n.d.). RSC Publishing.
- Recent highlights in the development of isatin- based anticancer agents. (n.d.). SciSpace.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers in Molecular Biosciences.
- An insight into isatin and its hybrid scaffolds as anti-cancer agents: an explicative review. (n.d.). Journal of the Iranian Chemical Society.
- Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. (n.d.). Bentham Science Publisher.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). PMC - PubMed Central.
- Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio.
- Application Notes & Protocols for High-Throughput Screening of Anticancer Agent 100. (2025). Benchchem.
- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (2025). Benchchem.
- Guideline for anticancer assays in cells. (n.d.).
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). PMC - NIH.
- Unveiling the Anticancer Potential of 5-Bromo-2,3-dichloroquinoxaline Analogs: A Structure-Activity Rel
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Protocol for the N-Alkylation of 5-Bromo-7-Chloro-1H-indole-2,3-dione: A Comprehensive Guide to Synthesis, Optimization, and Troubleshooting
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indole-2,3-dione, or isatin, scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Strategic modification of the isatin core is crucial for tuning its pharmacological profile. N-alkylation, the introduction of substituents at the N1-position, is a particularly powerful strategy for modulating lipophilicity, steric profile, and target engagement, often leading to enhanced cytotoxic activity.[1][3] This application note provides a detailed, field-proven protocol for the N-alkylation of 5-bromo-7-chloro-1H-indole-2,3-dione, a highly functionalized isatin derivative with significant potential in drug discovery. We delve into the mechanistic rationale behind the protocol, offer comprehensive troubleshooting guidance, and present a framework for consistent, high-yield synthesis.
Introduction: The Significance of Halogenated N-Alkyl Isatins
Isatin and its derivatives are multifunctional compounds that serve as versatile precursors for a multitude of heterocyclic systems.[4] The presence of electron-withdrawing groups, such as bromine and chlorine on the aromatic ring, significantly influences the electronic properties of the molecule. Specifically, these halogens increase the acidity of the N-H proton, facilitating its removal under basic conditions and making the molecule more amenable to N-alkylation compared to its unsubstituted counterpart.[5] The resulting N-alkylated, di-halogenated isatins are valuable intermediates for synthesizing novel therapeutic agents, leveraging the established roles of halogens in modulating drug-receptor interactions and metabolic stability.
Reaction Principle and Mechanism
The N-alkylation of this compound is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction. The process can be dissected into two primary steps:
-
Deprotonation: A base is used to abstract the acidic proton from the indole nitrogen (N1). This generates a resonance-stabilized isatin anion, which is a potent nucleophile.[2][6][7] The choice of base is critical; moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient due to the enhanced acidity of the di-halogenated isatin. For less reactive systems, stronger bases such as sodium hydride (NaH) may be employed.[5][6][8]
-
Nucleophilic Attack: The newly formed isatin anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group (e.g., bromide, iodide) to form the final N-alkylated product.[2][7]
The reaction is best performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), which can solvate the cation of the base without interfering with the nucleophilicity of the isatin anion, thereby facilitating the SN2 pathway.[9][10]
Caption: Figure 1: Reaction Mechanism of Isatin N-Alkylation.
Detailed Experimental Protocol
This protocol provides a robust method for the N-alkylation of this compound using benzyl bromide as a representative alkylating agent.
3.1. Materials and Reagents
| Reagent | Formula | Mol. Wt. | Supplier Example | Purity |
| This compound | C₈H₃BrClNO₂ | 260.47 | BenchChem | >98% |
| Anhydrous Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Sigma-Aldrich | >99% |
| Benzyl Bromide | C₇H₇Br | 171.04 | Acros Organics | >99% |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fisher Scientific | >99.8% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR Chemicals | HPLC Grade |
| Hexanes | C₆H₁₄ | 86.18 | VWR Chemicals | HPLC Grade |
| Deionized Water | H₂O | 18.02 | - | - |
3.2. Equipment
-
Round-bottom flask (50 mL or 100 mL) with a magnetic stir bar
-
Reflux condenser and heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for filtration (Büchner funnel) and extraction
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
3.3. Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow Summary.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 2.60 g, 10.0 mmol).
-
Base Addition: Add finely ground anhydrous potassium carbonate (1.5 eq., e.g., 2.07 g, 15.0 mmol). Rationale: Using a slight excess of base ensures complete deprotonation of the isatin. Finely grinding the K₂CO₃ increases its surface area and reactivity.
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration, e.g., 50 mL). Stir the suspension at room temperature under an inert atmosphere (N₂ or Ar) for 15-20 minutes.
-
Alkylating Agent Addition: Slowly add benzyl bromide (1.1 eq., e.g., 1.3 mL, 11.0 mmol) to the suspension dropwise via syringe.
-
Reaction Conditions: Heat the reaction mixture in an oil bath to 70-80 °C.[9] Rationale: Moderate heating increases the reaction rate without promoting significant side reactions. Higher temperatures may be needed for less reactive alkyl halides.
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC (e.g., using a 7:3 Hexanes:EtOAc eluent system). The reaction is typically complete within 4-8 hours. A complete reaction is indicated by the disappearance of the starting isatin spot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water (approx. 250 mL) while stirring. A precipitate of the crude product should form.
-
Isolation: Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold deionized water to remove DMF and inorganic salts, then with a small amount of cold hexanes to aid in drying.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure N-alkylated product.[9] If the product is an oil or recrystallization is ineffective, silica gel column chromatography is recommended.[9]
Optimization and Parameter Summary
The reaction conditions can be adapted for various alkylating agents. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[6][11]
| Parameter | Condition (Conventional) | Rationale & Notes |
| Base | K₂CO₃ (1.3-2.0 eq.), Cs₂CO₃ (1.3 eq.), NaH (1.2 eq.) | K₂CO₃ is a safe and effective choice. Cs₂CO₃ offers better solubility and can accelerate the reaction.[6][11] NaH is a strong, non-nucleophilic base for difficult alkylations.[5][8] |
| Solvent | Anhydrous DMF, ACN, NMP | Polar aprotic solvents are ideal.[4][6] NMP can be used for poorly reactive halides requiring higher temperatures.[6] |
| Temperature | Room Temp. to 100 °C | Reactive halides (allyl, benzyl) may react at RT or with gentle heat (40-60 °C). Less reactive alkyl halides may require 80-100 °C.[12] |
| Reaction Time | 2 - 24 hours | Highly dependent on the reactivity of the alkylating agent and temperature. Always monitor by TLC. |
| Microwave Assist | 150-180 °C, 5-25 min | Offers remarkable reduction in reaction times and can improve yields.[6][13] Requires specialized equipment. |
Troubleshooting Guide
Even robust protocols can encounter issues. This section addresses common challenges and provides logical solutions.
Caption: Figure 3: Troubleshooting Decision Tree.
-
Issue 1: Low Yield. This is often due to incomplete deprotonation or insufficient reactivity.[9] Ensure the base is anhydrous and of high quality. For sluggish reactions, consider switching to a more reactive alkylating agent (iodides > bromides > chlorides) or employing a stronger base like Cs₂CO₃ or NaH.[6][10]
-
Issue 2: O-alkylation Side Product. While N-alkylation is generally the thermodynamically favored product, O-alkylation can sometimes occur as the kinetic product.[9][14] Ensuring the reaction goes to completion with adequate time and temperature will favor the more stable N-alkylated isomer.
-
Issue 3: Product Fails to Solidify. If the N-alkylated product is an oil or remains dissolved after pouring into water, an extractive work-up is necessary. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude oil must then be purified by column chromatography.[2][9]
References
- BenchChem. (2025).
- Asian Journal of Pharmaceutical Research and Development. (2024).
- Chemical Communications (RSC Publishing).
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- BenchChem. (2025).
- Shmidt, M. S., et al. (2008).
- Shmidt, M. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.
- White, M. C., et al. Enantioselective N-alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing). (2022).
- BenchChem. (2025).
- Cee, V. & Erlanson, D. (2019).
- NIH. (2021). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. [Link]
- ACS Catalysis. B(C6F5)
- NIH. (2021).
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- BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
- MDPI.
- Journal of Heterocyclic Chemistry.
- ResearchGate. (2018). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. [Link]
- Google Patents.
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- BenchChem. (2025). N-alkylation of 1H-indole-2,3-dione using 1-bromohexadecane.
- NIH. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]
- Semantic Scholar.
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Application Note: Standardized Protocols for Evaluating the Antimicrobial Efficacy of 5-bromo-7-chloro-1H-indole-2,3-dione
Introduction: The Therapeutic Potential of Halogenated Isatins
Isatin (1H-indole-2,3-dione) and its derivatives represent a prominent class of heterocyclic compounds extensively studied in medicinal chemistry for their vast spectrum of biological activities.[1][2] The isatin scaffold is a versatile building block for synthesizing molecules with antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5][6] Research has consistently shown that modifications to the isatin core, particularly halogen substitutions on the aromatic ring, can significantly modulate its biological efficacy.[7] Specifically, substitutions at the C-5 position, such as with bromine, have been demonstrated to produce compounds with favorable antimicrobial activity.[5]
This application note focuses on 5-bromo-7-chloro-1H-indole-2,3-dione , a di-halogenated isatin derivative. The presence of both bromine and chlorine moieties suggests a strong potential for potent antimicrobial action, making it a compound of significant interest for novel drug development. To rigorously evaluate this potential, standardized and reproducible antimicrobial susceptibility testing is paramount. This guide provides detailed, field-proven protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of this compound against a panel of clinically relevant microorganisms. The methodologies described herein are based on globally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability across different laboratories.[8][9]
Part 1: Quantitative Assessment via Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the cornerstone of quantitative antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] The broth microdilution method is a standardized, efficient, and widely accepted technique for determining MIC values.[8][12]
Causality and Experimental Rationale
-
Choice of Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing most non-fastidious aerobic bacteria. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial as it can significantly affect the activity of certain antimicrobial agents.
-
Inoculum Standardization: The final inoculum density is critical for test reproducibility. A turbidity equivalent to the 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL) is used to ensure that the final concentration in each well is consistently around 5 x 10⁵ CFU/mL.[13][14] Deviations can lead to falsely high or low MIC values.
-
Controls are Non-Negotiable: The inclusion of positive (growth), negative (sterility), and reference antibiotic controls is essential for validating the assay. The growth control confirms organism viability, the sterility control ensures no contamination, and a standard antibiotic (e.g., Gentamicin, Ciprofloxacin) verifies that the testing conditions produce expected results for known agents.[10][11]
Protocol 1: Broth Microdilution Assay
-
Preparation of Compound Stock Solution:
-
Accurately weigh this compound and dissolve it in a minimal amount of 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL).
-
Note: The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit microbial growth.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually against a Wickerham card or using a spectrophotometer (OD₆₂₅nm of 0.08-0.13).[15]
-
-
Inoculum Dilution:
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells. A typical dilution is 1:100 or 1:200 depending on the initial standardization volume and final well volume.[14]
-
-
Plate Preparation (96-Well Microtiter Plate):
-
Dispense 50 µL of CAMHB into wells of columns 2 through 12.
-
Add 100 µL of the compound stock solution (appropriately diluted in CAMHB to twice the highest desired starting concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process from column 2 to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as the positive control (growth control): add 50 µL of CAMHB.
-
Column 12 will serve as the negative control (sterility control): add 100 µL of CAMHB and no inoculum.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum (from step 3) to wells in columns 1 through 11. Do not add inoculum to column 12.
-
The final volume in each test well is now 100 µL.
-
-
Incubation:
-
Seal the plate with a breathable film or place it in a container with a loose lid to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
-
Result Interpretation:
-
After incubation, visually inspect the plate for turbidity (bacterial growth). A plate reader can also be used to measure optical density.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).[11]
-
Workflow and Data Presentation
Caption: Workflow for MIC determination using the broth microdilution method.
Table 1: Example MIC Data for this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Gentamicin MIC, µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram + | 8 | 0.5 |
| Escherichia coli ATCC 25922 | Gram - | 16 | 1 |
| Pseudomonas aeruginosa ATCC 27853 | Gram - | 32 | 2 |
| Enterococcus faecalis ATCC 29212 | Gram + | 16 | 4 |
| Candida albicans ATCC 90028 | Yeast | 64 | N/A (Fluconazole: 1 µg/mL) |
Part 2: Qualitative Assessment via Kirby-Bauer Disk Diffusion
The disk diffusion method, standardized as the Kirby-Bauer test, is a widely used qualitative or semi-quantitative method to determine the susceptibility of a bacterium to an antimicrobial agent.[16][17] It relies on the diffusion of the compound from an impregnated paper disk into an agar medium, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will appear around the disk.[18]
Causality and Experimental Rationale
-
Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium due to its batch-to-batch reproducibility and its composition, which minimizes interference with antimicrobial agent activity.[19] The agar depth must be uniform (approx. 4 mm) as it affects the diffusion rate of the compound.
-
Lawn Inoculation: The goal is to create a confluent "lawn" of bacterial growth. The three-way swabbing technique ensures an even distribution of the inoculum across the entire agar surface.[14][16]
-
The 15-15-15 Rule: To ensure reproducibility, it is recommended to inoculate the agar plate within 15 minutes of standardizing the inoculum, apply the disks within 15 minutes of inoculation, and place the plate in the incubator within 15 minutes of applying the disks.[18] This minimizes pre-incubation and pre-diffusion that could alter results.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
-
Disk Preparation:
-
Sterile blank paper disks (6 mm diameter) are required.
-
Using the stock solution of this compound, apply a precise volume (e.g., 10 µL) onto each disk to achieve a specific drug load (e.g., 30 µ g/disk ).
-
Allow the solvent (DMSO) to evaporate completely in a sterile environment. Prepare control disks with standard antibiotics and a negative control disk with only the solvent.
-
-
Inoculum Preparation:
-
Prepare and standardize a bacterial inoculum to a 0.5 McFarland standard as described in Protocol 1, step 2.
-
-
Plate Inoculation:
-
Within 15 minutes, dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess fluid by pressing and rotating the swab against the inside of the tube.[17]
-
Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure complete coverage.[16]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Placement:
-
Using sterile forceps or a disk dispenser, place the prepared disks onto the inoculated agar surface.[15]
-
Ensure disks are spaced far enough apart (approx. 24 mm from center to center) to prevent overlapping zones of inhibition. Do not place disks too close to the edge of the plate.[16]
-
Gently press each disk to ensure complete contact with the agar surface. Once a disk is placed, it must not be moved as diffusion begins immediately.[16]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[10]
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area with no growth) in millimeters (mm) using a ruler or calipers.[15]
-
The zone size is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing it to standardized interpretive charts. For novel compounds like this compound, zone diameters provide a qualitative measure of activity that can be correlated with MIC data.
-
Workflow and Data Presentation
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Table 2: Example Zone of Inhibition Data for this compound (30 µ g/disk )
| Test Microorganism | Gram Stain | Zone Diameter (mm) | Positive Control (Gentamicin 10 µg, Zone in mm) |
| Staphylococcus aureus ATCC 25923 | Gram + | 18 | 24 |
| Escherichia coli ATCC 25922 | Gram - | 14 | 21 |
| Pseudomonas aeruginosa ATCC 27853 | Gram - | 11 | 19 |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of this compound's antimicrobial properties. Adherence to these standardized methods is critical for generating reliable, reproducible, and comparable data. The quantitative MIC values obtained from the broth microdilution assay, complemented by the qualitative data from the disk diffusion test, will enable a comprehensive assessment of the compound's spectrum and potency, guiding further research and development efforts.
References
- Chohan, Z. H., Pervez, H., Rauf, A., Khan, K. M., & Supuran, C. T. (n.d.). Isatin-derived Antibacterial and Antifungal Compounds and Their Transition Metal Complexes. PubMed. [Link]
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
- Ott, I., & Vock, C. A. (1979). Antibacterial and antifungal activities of isatin N-Mannich bases. Journal of Pharmaceutical Sciences, 68(4), 459-62. [Link]
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
- Chohan, Z. H., et al. (2010). Isatin-derived Antibacterial and Antifungal Compounds and their Transition Metal Complexes. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 786-793. [Link]
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
- MI - Microbiology. (n.d.). Broth Microdilution. [Link]
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
- Bari, S. B., et al. (n.d.).
- FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
- Department of Medical Laboratories Techniques. (n.d.). Practical Microbiology Lab.9: Antibiotic Sensitivity Test. [Link]
- Clinical and Laboratory Standards Institute. (2024).
- Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1827-1831. [Link]
- Clinical and Laboratory Standards Institute. (2009).
- ResearchGate. (2012).
- Bhatnagar, R., Pandey, J., & Panhekar, D. (2020). Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. International Journal of Scientific & Technology Research, 9(1). [Link]
- Sim, J. H., & Ganaie, S. (2024). Antimicrobial Susceptibility Testing. In StatPearls.
- Bogdanov, A. V., et al. (2024). Biologically Active Symmetric and Asymmetric Dicationic Bis(isatin hydrazones): What is Better―To Complicate or Simplify the Spacer?.
- Dias, G., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Pharmaceuticals, 14(2), 143. [Link]
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Application Notes & Protocols: Safe Handling and Storage of 5-bromo-7-chloro-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This document provides a comprehensive guide to the safe handling, storage, and disposal of 5-bromo-7-chloro-1H-indole-2,3-dione (also known as 5-bromo-7-chloroisatin). The protocols and recommendations outlined herein are designed to ensure the safety of laboratory personnel and maintain the integrity of the compound for research and development activities.
Compound Profile and Scientific Context
This compound is a halogenated derivative of isatin. The isatin core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities. Halogenation, as seen in this molecule, is a common strategy in drug design to modulate physiochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1] The presence of both bromine and chlorine atoms on the aromatic ring creates an electron-deficient system, which influences the reactivity of the dione functionality. This inherent reactivity necessitates careful and informed handling procedures.
Compound Identification:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonym | 5-bromo-7-chloroisatin |
| Molecular Formula | C₈H₃BrClNO₂ |
| CAS Number | 180623-89-6[2] |
| Molecular Weight | 276.48 g/mol |
| Appearance | Typically a solid powder (color may vary) |
Hazard Identification and Risk Assessment
Based on data from structurally similar compounds and general principles for halogenated aromatics, this compound is classified as hazardous.[3][4] The primary risks are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Causality of Hazards:
-
Skin and Eye Irritation: Halogenated aromatic compounds can be irritants due to their ability to interact with biological macromolecules.[3] The electron-deficient nature of the isatin ring, enhanced by the two halogen atoms, may increase its reactivity towards nucleophilic residues in proteins and other biomolecules found in the skin and eyes.
-
Respiratory Irritation: Fine powders of organic compounds can be easily inhaled, causing mechanical irritation and potential chemical irritation to the mucosal surfaces of the respiratory tract.[5]
-
Acute Toxicity (Oral): While specific data is limited, many complex organic molecules can be harmful if ingested.[6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.
Primary Engineering Control:
-
Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3]
Personal Protective Equipment (PPE) Protocol:
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities.[3][7] | Protects against accidental splashes of solutions or airborne particles entering the eyes.[7] |
| Skin Protection | Nitrile rubber gloves (check manufacturer's breakthrough time). A chemically resistant lab coat and closed-toe shoes are required.[3][8] | Prevents direct skin contact, which can cause irritation.[3] |
| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. For situations outside a fume hood (e.g., large spills), a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary.[8] | Ensures protection from inhaling fine dust particles of the compound. |
Protocols for Safe Handling and Use
Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental reproducibility.
Protocol for Weighing and Preparing Stock Solutions
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is on and the sash is at the appropriate working height.
-
Staging: Place a calibrated analytical balance, weighing paper or boat, spatula, and a sealable container for the stock solution inside the fume hood.
-
Aliquotting: Carefully transfer the desired amount of this compound from the main container to the weighing boat. Avoid creating dust by using slow, deliberate movements.
-
Dissolution: Add the weighed solid to the container with the chosen solvent. Cap the container securely and mix by gentle swirling or vortexing until fully dissolved.
-
Cleanup: Immediately clean any residual powder from the balance and work surface using a damp cloth (with an appropriate solvent like ethanol or acetone), treating the cloth as contaminated waste.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
Storage Requirements
Proper storage is crucial for maintaining the compound's stability and preventing accidental release.
-
Container: Store in the original, tightly sealed container.[7]
-
Atmosphere: Keep in a dry, cool, and well-ventilated place.[8][9] For long-term storage, consider an inert atmosphere (e.g., under nitrogen or argon) to prevent potential degradation from air and moisture.
-
Temperature: Store at room temperature unless otherwise specified by the supplier. For enhanced stability, storage in a freezer is a good practice for many complex organic molecules.[10]
-
Incompatibilities: Store away from strong oxidizing agents, bases, and reducing agents.[8]
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is critical.
Spill Response
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or outside of a fume hood.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[8] Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation: Halogenated organic waste must be collected in a separate, designated waste container from non-halogenated waste.[3][11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[3]
-
Disposal: Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of it down the drain.
References
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- PubChem. 5-Bromo-7-methyl-1H-indole.
- Carl ROTH. Safety Data Sheet: 5-Bromo-4-chloro-3-indolyl phosphate disodium salt.
- PubMed. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis.
- DISAT Department of Applied Science and Technology. Guide to Safety in Chemical Laboratories.
- Capot Chemical. MSDS of 4-bromo-7-chloro-1H-indole.
- ResearchGate. Safe Handling of Cannulas and Needles in Chemistry Laboratories.
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Application Note & Protocols: The Strategic Use of 5-bromo-7-chloro-1H-indole-2,3-dione in Structure-Activity Relationship (SAR) Studies
Abstract: This technical guide provides an in-depth exploration of 5-bromo-7-chloro-1H-indole-2,3-dione (5-bromo-7-chloroisatin), a uniquely functionalized heterocyclic scaffold for structure-activity relationship (SAR) studies in drug discovery. We dissect the strategic importance of the dual halogenation pattern, detailing its influence on the molecule's physicochemical properties and synthetic reactivity. This document furnishes researchers, medicinal chemists, and drug development professionals with field-proven, step-by-step protocols for key chemical modifications—including N-alkylation, C3-Schiff base formation, and spiro-oxindole synthesis—and provides a framework for interpreting the resulting SAR data.
Foundational Principles: Why this compound?
Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The strategic value of the 5-bromo-7-chloro substituted analog lies in the precise electronic and steric tuning conferred by the two halogen atoms on the indole core.
-
Electronic Modulation: The electron-withdrawing nature of both bromine at the C5 position and chlorine at the C7 position significantly impacts the electron density of the aromatic ring. This influences the molecule's ability to participate in crucial intermolecular interactions like hydrogen bonding and π-π stacking with biological targets.[1]
-
Lipophilicity and Bioavailability: Halogenation generally increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability—key parameters in drug design.
-
Metabolic Stability: The presence of halogens at these positions can block potential sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.
-
Synthetic Handles: The bromine atom, in particular, can serve as a versatile synthetic handle for further modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), although derivatization at the N1 and C3 positions is more common for initial library synthesis.
The combination of these features makes this compound an exceptional starting point for building focused compound libraries aimed at probing the intricate SAR of a given biological target.
Strategic Workflow for SAR Studies
A successful SAR campaign is a systematic, iterative process. Utilizing this compound as the core scaffold, the workflow involves synthesizing a diverse yet logically related set of analogs, evaluating their biological activity, and correlating structural changes with potency and selectivity.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Core Synthetic Protocols for Library Generation
The reactivity of this compound is primarily centered at three positions: the N1-amide proton, the C3-ketone, and the C2-amide carbonyl. The C3-ketone is the most reactive electrophilic site. The following protocols describe fundamental reactions for generating structural diversity.
Protocol 3.1: N-Alkylation at the Indole Nitrogen (N1)
This modification explores the impact of substituents pointing into the solvent-exposed region or a specific hydrophobic pocket of a target protein.
-
Rationale: The N-H proton of the isatin core is weakly acidic and can be readily deprotonated by a moderate base. The resulting anion acts as a nucleophile, attacking an alkyl halide to form a new C-N bond. Microwave-assisted methods can significantly accelerate this reaction.[4][5]
-
Reagents and Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Add anhydrous K₂CO₃ (1.5 eq) to the solution. Stir vigorously for 15 minutes at room temperature.
-
Add the desired alkyl halide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and monitor by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and pour it into a beaker containing ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual DMF.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or column chromatography if necessary.
-
-
Self-Validation and Controls: Run a parallel reaction without the alkyl halide to ensure no degradation of the starting material under the reaction conditions. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
Protocol 3.2: C3-Schiff Base (Imination) Formation
This reaction introduces a wide variety of substituents at the C3 position, allowing for extensive exploration of steric and electronic requirements of the binding pocket.
-
Rationale: The C3-carbonyl of the isatin core is highly electrophilic and readily undergoes condensation with primary amines to form an imine, also known as a Schiff base.[6][7][8] The reaction is typically catalyzed by a small amount of acid.
-
Reagents and Materials:
-
This compound derivative (N-substituted or N-H)
-
Primary Amine (aliphatic or aromatic, 1.0 eq)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Round-bottom flask with stir bar and reflux condenser
-
-
Step-by-Step Methodology:
-
Dissolve the this compound derivative (1.0 eq) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base under vacuum.
-
-
Self-Validation and Controls: The appearance of a characteristic C=N stretch in the IR spectrum (around 1640-1690 cm⁻¹) and the disappearance of the C3=O signal in the ¹³C NMR spectrum confirm product formation.
Protocol 3.3: Spiro-oxindole Synthesis via [3+2] Cycloaddition
This powerful multi-component reaction generates complex, three-dimensional spirocyclic scaffolds, which are highly desirable in modern drug discovery for their ability to probe complex binding sites and improve selectivity.[9]
-
Rationale: This reaction proceeds via the in-situ generation of an azomethine ylide from the condensation of the isatin C3-ketone and a secondary amino acid (e.g., L-proline or sarcosine). This ylide then acts as a 1,3-dipole, reacting with a dipolarophile (an activated alkene, such as a chalcone) in a [3+2] cycloaddition to stereoselectively form the spiro-pyrrolidine or spiro-pyrrolizidine oxindole core.[10]
-
Reagents and Materials:
-
This compound derivative
-
Secondary Amino Acid (e.g., L-proline, 1.3 eq)
-
Dipolarophile (e.g., trans-chalcone, 1.0 eq)
-
Methanol or Ethanol
-
Round-bottom flask with stir bar and reflux condenser
-
-
Step-by-Step Methodology:
-
In a round-bottom flask, combine the this compound derivative (1.3 eq), the dipolarophile (1.0 eq), and the secondary amino acid (1.3 eq).
-
Add methanol or ethanol as the solvent.
-
Heat the mixture to reflux and stir for 5-10 hours, monitoring by TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue is purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the desired spiro-oxindole diastereomer.
-
-
Self-Validation and Controls: The complex stereochemistry of the product must be confirmed by advanced NMR techniques (e.g., NOESY) and, ideally, single-crystal X-ray diffraction.
Caption: Key synthetic routes for derivatizing the isatin scaffold.
Data Interpretation: A Hypothetical SAR Case Study
To illustrate the application of these protocols, consider a hypothetical SAR study targeting a protein kinase, "Kinase X." The parent scaffold, this compound, is found to have weak inhibitory activity. A small library is synthesized using the protocols above to probe the SAR.
| Compound ID | Modification from Parent Scaffold (1) | Protocol Used | IC₅₀ vs. Kinase X (nM) |
| 1 | Parent Scaffold | - | 5,200 |
| 2a | N-Methyl | 3.1 | 2,100 |
| 2b | N-Benzyl | 3.1 | >10,000 |
| 3a | C3=N-Phenyl (Schiff Base) | 3.2 | 850 |
| 3b | C3=N-(4-methoxyphenyl) | 3.2 | 150 |
| 4 | Spiro-pyrrolidine (from chalcone) | 3.3 | 45 |
SAR Interpretation:
-
N1 Position: Simple N-methylation (2a ) moderately improves activity, suggesting a small hydrophobic pocket is available. However, the larger N-benzyl group (2b ) is detrimental, indicating significant steric hindrance at this position. This guides future designs toward smaller N-alkyl groups.
-
C3 Position: Introducing an aromatic ring via a Schiff base (3a ) significantly boosts potency. This implies a critical π-π stacking or hydrophobic interaction is possible.
-
Electronic Effects at C3: Adding an electron-donating methoxy group to the phenyl ring (3b ) further enhances activity over 6-fold. This suggests the binding pocket is sensitive to the electronic nature of the C3 substituent and may contain a hydrogen bond acceptor that interacts favorably with the methoxy group.
-
Conformational Rigidity: The dramatic increase in potency for the spiro-oxindole derivative (4 ) highlights the importance of conformational constraint. By locking the C3 substituent into a rigid 3D orientation, the molecule can adopt a low-energy, high-affinity binding pose, leading to a significant improvement in potency. This compound would be considered a "hit" for further lead optimization.
This iterative analysis allows researchers to build a pharmacophore model, guiding the rational design of the next generation of more potent and selective inhibitors.
Conclusion
This compound is a highly valuable and versatile starting scaffold for medicinal chemistry campaigns. The dual halogenation provides a unique electronic and physicochemical profile, while the inherent reactivity of the isatin core allows for the straightforward generation of diverse chemical libraries. By systematically applying the synthetic protocols and SAR principles outlined in this guide, researchers can efficiently navigate chemical space to identify and optimize novel bioactive compounds for a wide range of therapeutic targets.
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- Bahçeci, Ş., & Odabaşoğlu, M. (2001). Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. Molecules.
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- RSC Publishing. (2016). Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry.
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- National Institutes of Health. (2007). Synthesis of Some New bis-Schiff Bases of Isatin and 5-Fluoroisatin in a Water Suspension Medium. Molecules.
- PubMed Central. (2013). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. Bioorganic & Medicinal Chemistry Letters.
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- ResearchGate. (2014). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate.
- MDPI. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules.
- Bangladesh Chemical Society. (2015). Synthesis of isatin, 5-chloroisatin and their Δ 2 -1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Journal of the Bangladesh Chemical Society.
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- ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry.
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Synthetic Routes to 5-bromo-7-chloro-1H-indole-2,3-dione Analogs: An Application Note and Protocol Guide
Introduction: The Significance of Substituted Isatins in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry and drug discovery.[1][2][3] The isatin scaffold is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4][5][6] The introduction of halogen substituents, such as bromine and chlorine, onto the isatin core can significantly modulate the compound's physicochemical properties and biological activity.[1] Specifically, the 5-bromo-7-chloro-1H-indole-2,3-dione scaffold is of particular interest due to the potential for synergistic effects of the two different halogen atoms at strategic positions on the indole ring. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of this compound and its analogs, aimed at researchers and professionals in drug development.
Synthetic Strategies: Navigating the Path to Dihalogenated Isatins
The synthesis of this compound is not a trivial one-step process. It necessitates a multi-step approach, beginning with a suitably substituted aniline precursor. The most classical and widely employed method for the synthesis of isatins is the Sandmeyer isatin synthesis .[2][7][8][9][10] This venerable reaction has proven effective for a wide range of substituted anilines and remains a cornerstone in isatin chemistry.
Our proposed synthetic strategy for this compound hinges on the Sandmeyer reaction, commencing with the synthesis of the key intermediate, 2-amino-3-chloro-5-bromobenzoic acid . This precursor is then converted to the corresponding isonitrosoacetanilide, which subsequently undergoes acid-catalyzed cyclization to yield the target isatin.
An alternative, though less common for this specific substitution pattern, is the Gassman indole synthesis . This method involves the reaction of an aniline with a keto-thioether and is particularly useful for certain substitution patterns.[3] However, for the synthesis of this compound, the Sandmeyer approach is more direct and is the focus of this guide.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Part 1: Synthesis of the Precursor: 2-amino-3-chloro-5-bromobenzoic acid
The synthesis of the key aniline precursor can be achieved through a multi-step process starting from a commercially available substituted toluene.
Protocol 1: Synthesis of 2-amino-3-chloro-5-bromobenzoic acid
-
Nitration of 3-chloro-5-bromotoluene: To a stirred solution of 3-chloro-5-bromotoluene in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then poured onto crushed ice, and the precipitated 2-nitro-3-chloro-5-bromotoluene is filtered, washed with water until neutral, and dried.
-
Reduction of the Nitro Group: The 2-nitro-3-chloro-5-bromotoluene is reduced to the corresponding aniline. A common method is the use of iron powder in the presence of a small amount of hydrochloric acid in an ethanol/water mixture. The reaction is heated to reflux and monitored by TLC until the starting material is consumed. The iron salts are filtered off, and the solvent is removed under reduced pressure. The resulting 2-amino-3-chloro-5-bromotoluene is purified by recrystallization or column chromatography.
-
Oxidation of the Methyl Group: The methyl group of 2-amino-3-chloro-5-bromotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous alkaline solution. The reaction mixture is heated to reflux for several hours. After completion, the excess KMnO₄ is destroyed with a reducing agent (e.g., sodium bisulfite), and the manganese dioxide is filtered off. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 2-amino-3-chloro-5-bromobenzoic acid, which is then filtered, washed with cold water, and dried.
Part 2: Synthesis of this compound via the Sandmeyer Reaction
This two-step protocol details the conversion of the synthesized aniline precursor to the final isatin product.
Protocol 2: Sandmeyer Synthesis of this compound
Step 1: Synthesis of the Isonitrosoacetanilide Intermediate
-
In a round-bottom flask, dissolve 2-amino-3-chloro-5-bromobenzoic acid in a mixture of water and concentrated hydrochloric acid.
-
In a separate flask, prepare a solution of chloral hydrate in water.
-
In another flask, prepare a solution of hydroxylamine hydrochloride in water.
-
To the solution of the aniline hydrochloride, add the chloral hydrate solution, followed by a solution of sodium sulfate in water.
-
Heat the mixture to gentle boiling and then add the hydroxylamine hydrochloride solution in one portion.
-
Continue heating at reflux for a short period until the isonitrosoacetanilide intermediate precipitates.
-
Cool the reaction mixture in an ice bath, filter the precipitate, wash it thoroughly with cold water, and dry it.
Step 2: Cyclization to this compound
-
Caution: This step involves the use of concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly and carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-warmed concentrated sulfuric acid (around 60-70 °C) with vigorous stirring.
-
After the addition is complete, the temperature is typically raised to around 80-90 °C and held for a specific time to ensure complete cyclization.[7]
-
Carefully pour the hot reaction mixture onto a large amount of crushed ice with stirring.
-
The precipitated this compound is then collected by filtration, washed extensively with cold water until the washings are neutral, and then dried.
Purification and Characterization
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent such as glacial acetic acid, ethanol, or a mixture of solvents. Column chromatography on silica gel can also be employed for higher purity.
Characterization:
The structure and purity of the synthesized compound should be confirmed by various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm). The N-H proton of the indole ring will appear as a broad singlet at a lower field (often >10 ppm). The specific chemical shifts and coupling constants will be characteristic of the 5-bromo-7-chloro substitution pattern. |
| ¹³C NMR | The two carbonyl carbons (C2 and C3) will be observed at low field (typically 160-185 ppm). The aromatic carbons will appear in the range of 110-150 ppm. The carbon atoms attached to the halogens will show characteristic chemical shifts. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₈H₃BrClNO₂). The isotopic pattern due to the presence of bromine and chlorine will be a key diagnostic feature. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the ketone and lactam groups (typically in the range of 1700-1760 cm⁻¹), and C-Br and C-Cl stretching vibrations will be observed. |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Diagram of the Sandmeyer Isatin Synthesis Mechanism
Caption: Simplified mechanism of the Sandmeyer isatin synthesis.
Conclusion and Future Perspectives
The synthetic route outlined in this application note provides a reliable and adaptable method for the preparation of this compound, a promising scaffold for the development of novel therapeutic agents. The Sandmeyer synthesis, despite its age, remains a powerful tool for accessing a wide variety of substituted isatins. The protocols provided herein are intended to serve as a practical guide for researchers in the field. Further optimization of reaction conditions and exploration of alternative synthetic pathways could lead to even more efficient and scalable syntheses of these valuable compounds. The biological evaluation of a library of analogs based on this scaffold is a logical next step and holds the potential to uncover new lead compounds for various disease targets.
References
- Hewawasam, P., & Meanwell, N. A. (1994). A General Method for the Synthesis of Isatins. Tetrahedron Letters, 35(41), 7303-7306.
- Sandmeyer, T. (1919). Über Isonitrosoacetanilid und dessen Kondensation zum Isatin. Helvetica Chimica Acta, 2(1), 234-242.
- Gassman, P. G., & van Bergen, T. J. (1973). A general method for the synthesis of indoles. Journal of the American Chemical Society, 95(8), 2718-2719.
- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
- Singh, U. K., & Kumar, R. (2015). Isatin: A versatile scaffold in medicinal chemistry. Medicinal Chemistry Research, 24(1), 1-28.
- Vine, K. L., Locke, J. M., Ranson, M., & Bremner, J. B. (2007). In vitro cytotoxicity of some substituted isatins. Bioorganic & Medicinal Chemistry, 15(2), 931-938.
- Mekheimer, R. A., Hameed, A. M., & Sadek, K. U. (2008).
- PubChem. (n.d.). 5-bromo-7-chloro-1H-indole.
- Aziz, T., Jamil, M. I., Raheel, M., & Kiran, M. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4).
- DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
- NIH. (2015). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 5(101), 83231-83260.
- NIH. (2014).
- ResearchGate. (2020). Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety. Journal of the Chilean Chemical Society, 65(4), 5013-5017.
- SynArchive. (n.d.). Sandmeyer Isatin Synthesis.
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- ResearchGate. (2019). synthesis, characterization and biological evaluation of novel isatin derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1259-1270.
- ResearchGate. (n.d.). Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones: A new and general colorimetric test for resin-bound amines.
- MDPI. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 23(14), 8046.
- ResearchGate. (n.d.). 5,7-Dichloro-1H-indole-2,3-dione.
- PubChem. (n.d.). 5-Bromoindole.
- Organic Syntheses. (n.d.). m-BROMOTOLUENE.
- ResearchGate. (2020). Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety. Journal of the Chilean Chemical Society, 65(4), 5013-5017.
- MDPI. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 23(14), 8046.
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Application Note & Protocols: A Tiered Strategy for Cell-Based Assay Design for 5-bromo-7-chloro-1H-indole-2,3-dione
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives are a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3][4] The specific analogue, 5-bromo-7-chloro-1H-indole-2,3-dione (hereafter BC-Isatin), possesses halogen substitutions at the C-5 and C-7 positions, which are known to enhance cytotoxic and antimicrobial activities by altering physicochemical properties like lipophilicity and hydrogen bonding capacity.[1] This guide presents a comprehensive, tiered strategy for designing and implementing robust cell-based assays to characterize the biological activity of BC-Isatin. We begin with a primary screen to assess general cytotoxicity, establishing a therapeutic window and effective dose range. Subsequently, we detail protocols for secondary, mechanistic assays to investigate apoptosis induction via caspase activation and potential inhibition of protein kinases—common mechanisms of action for isatin derivatives.[2][3] This structured approach ensures a logical progression from broad phenotypic effects to specific molecular targets, providing a solid framework for preclinical evaluation.
Principle of the Tiered Assay Strategy
A successful compound characterization workflow moves from a general biological question to a specific mechanistic one.[5][6] This tiered approach is efficient, cost-effective, and provides a logical framework for decision-making.
-
Primary Assay (Phenotypic): The initial goal is to determine if BC-Isatin has any effect on cell health and to quantify its potency. A general cytotoxicity or cell viability assay is ideal for this purpose. The key output is the half-maximal inhibitory concentration (IC50), which is crucial for designing subsequent experiments.[7]
-
Secondary Assays (Mechanistic): Once cytotoxicity is confirmed, the next step is to understand how the compound kills cells or inhibits their growth. Based on the known activities of the isatin scaffold, logical lines of inquiry include apoptosis and kinase inhibition.[2][3][8] These assays probe specific molecular pathways to elucidate the compound's mechanism of action (MOA).[5][6]
}
Figure 1: Tiered workflow for characterizing BC-Isatin.
Part I: Primary Assay – General Cytotoxicity Profiling
Rationale and Assay Choice
The first step is to measure the effect of BC-Isatin on cell metabolic activity, which serves as a robust indicator of cell viability and proliferation.[7][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[10][11] The principle relies on the reduction of the yellow, water-soluble MTT salt into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[7][9][11] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is optimized for a 96-well plate format with an adherent cancer cell line (e.g., HeLa, A549, or MCF-7).
Materials:
-
BC-Isatin compound
-
Sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at 4°C, protected from light.[11]
-
MTT Solubilization Solvent: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Sterile PBS
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust cell density to 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
To avoid "edge effects," fill the perimeter wells with 200 µL of sterile PBS.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of BC-Isatin in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control containing the highest concentration of DMSO used (e.g., <0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the diluted compound or control solutions to the respective wells. Include "untreated" (medium only) and "vehicle control" wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
After incubation, carefully aspirate the compound-containing medium.
-
Add 100 µL of fresh, serum-free medium to each well.[9]
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals.[11][12]
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of MTT solubilization solvent (DMSO) to each well to dissolve the crystals.[10][11]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis and Interpretation
-
Background Correction: Average the absorbance of blank wells (media, MTT, and solvent only) and subtract this from all other readings.[10]
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control cells.
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100[10]
-
-
Determine IC50: Plot % Viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
| BC-Isatin (µM) | Mean Absorbance (570nm) | Corrected Absorbance | % Viability |
| Vehicle (0) | 1.254 | 1.204 | 100.0% |
| 0.1 | 1.211 | 1.161 | 96.4% |
| 1.0 | 0.989 | 0.939 | 78.0% |
| 5.0 | 0.652 | 0.602 | 50.0% |
| 10.0 | 0.415 | 0.365 | 30.3% |
| 50.0 | 0.188 | 0.138 | 11.5% |
| 100.0 | 0.112 | 0.062 | 5.1% |
| Blank | 0.050 | N/A | N/A |
| Table 1: Example MTT assay data for IC50 determination of BC-Isatin after 48h treatment. The calculated IC50 from this data is 5.0 µM. |
Part II: Secondary Mechanistic Assays
Based on the IC50 value obtained, concentrations for mechanistic studies should be chosen around this value (e.g., 0.5x, 1x, and 2x IC50) to observe dose-dependent effects.
Assay 2A: Apoptosis Induction via Caspase-3/7 Activation
Rationale: A common mechanism of cytotoxicity for anticancer compounds is the induction of apoptosis, or programmed cell death.[2] A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[13][14] We can measure the activity of these enzymes using a luminescent, cell-based assay. The Caspase-Glo® 3/7 Assay provides a pro-luminescent caspase-3/7 substrate which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a "glow-type" luminescent signal.
}
Figure 2: Apoptosis pathway leading to Caspase-3/7 activation.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate at 5,000 cells/well in 80 µL of medium. Incubate for 24 hours.
-
Treat cells with BC-Isatin at 1x and 2x the predetermined IC50. Include vehicle and untreated controls. A known apoptosis inducer like Staurosporine (1 µM) should be used as a positive control.
-
Incubate for a shorter duration than the cytotoxicity assay (e.g., 6, 12, or 24 hours) as caspase activation is an earlier event.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well, mixing gently on a plate shaker for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the fold change in caspase activity by dividing the luminescent signal of treated samples by the signal from vehicle control samples.[15]
-
A significant, dose-dependent increase in luminescence indicates that BC-Isatin induces apoptosis through the activation of effector caspases.
Assay 2B: Target-Based Kinase Inhibition
Rationale: The isatin scaffold is a well-known "kinase hinge-binder," and many isatin derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and proliferation.[2][3] A cell-based kinase assay can determine if BC-Isatin inhibits a specific kinase within the more biologically relevant cellular context.[16][17] An example target could be a Cyclin-Dependent Kinase (CDK) involved in cell cycle progression. Assays like the ADP-Glo™ Kinase Assay can be adapted for cell lysates to measure the activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
Protocol: Kinase Activity Assay from Cell Lysates
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., one that overexpresses a target kinase) in larger format plates (e.g., 6-well or 10 cm dishes).
-
Treat cells with BC-Isatin (1x and 2x IC50) for a short period (e.g., 1-4 hours) to measure direct effects on kinase activity.
-
Wash cells with ice-cold PBS and lyse them using a buffer compatible with kinase assays (e.g., containing phosphatase and protease inhibitors).[15]
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA or Bradford assay for normalization.[15]
-
-
Kinase Reaction:
-
In a 96-well plate, combine a standardized amount of cell lysate protein with the kinase-specific substrate and ATP to initiate the reaction.
-
Incubate at 37°C for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection (ADP-Glo™ Principle):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes.
-
Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis:
-
Normalize the luminescent signal to the protein concentration of the lysate.
-
Calculate the percentage of kinase inhibition relative to the vehicle-treated control.
-
A dose-dependent decrease in luminescence suggests that BC-Isatin inhibits the target kinase's activity within the cell.
Assay Validation and Quality Control
For any cell-based assay, especially in a screening context, robust validation is critical to ensure data is trustworthy and reproducible.[5][6]
-
Controls: Always include positive controls (a known activator/inhibitor), negative controls (untreated cells), and vehicle controls (solvent only) to establish the dynamic range of the assay.
-
Z'-Factor: For higher-throughput applications, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent assay suitable for screening.
-
Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|] where SD is the standard deviation and pos/neg refer to positive and negative controls.
-
-
Reproducibility: Perform experiments on different days with different cell passages to ensure inter-assay reproducibility.
}
Figure 3: Workflow for robust cell-based assay validation.
Conclusion
This application note provides a systematic, tiered framework for characterizing the biological activity of this compound. By progressing from a broad phenotypic cytotoxicity screen to more specific, mechanistic assays for apoptosis and kinase inhibition, researchers can efficiently build a comprehensive profile of the compound's cellular effects and potential mechanism of action. Adherence to the detailed protocols and validation principles outlined herein will ensure the generation of high-quality, reliable, and decision-enabling data for drug discovery and development programs.
References
- Profacgen. Cell-based Kinase Assays.
- Khedkar, P., & Varma, S. Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Creative Bioarray. Caspase Activity Assay.
- National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays.
- National Center for Biotechnology Information. Caspase Protocols in Mice - PMC.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
- ResearchGate. isatin and its derivatives: review of pharmacological activities and therapeutic potential.
- Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay.
- Reaction Biology. Spotlight: Cell-based kinase assay formats.
- Bentham Science. Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008.
- Frontiers. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency.
- Bioprocess Online. How To Design Cell-based Potency Assays.
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Oakwood Chemical. Isatin Derivatives: Expanding Applications in Medicine and Beyond.
- National Center for Biotechnology Information. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC.
- Immunologix. Cell Based Assays in Drug Development: Comprehensive Overview.
- International Journal of Scientific & Technology Research. Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives.
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Title: Molecular Docking of 5-bromo-7-chloro-1H-indole-2,3-dione: A Validated Protocol for In Silico Hit Identification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Foundational Principles: Rationale and Target Selection
The success of any molecular docking study hinges on the logical selection of a protein target. For a novel or sparsely studied ligand like 5-bromo-7-chloro-1H-indole-2,3-dione, a target may not be immediately obvious. The isatin core, however, is known to interact with a wide range of protein families. This knowledge allows us to formulate a hypothesis-driven approach to target selection.
Causality Behind Target Selection: Isatin derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[1][2] This activity is often linked to their ability to inhibit key enzymes. Therefore, we can propose putative targets based on this established pharmacology:
-
Protein Kinases: Many indole derivatives are potent kinase inhibitors. For example, Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and various indole compounds have been designed to inhibit it.[3][4] Docking against EGFR (e.g., PDB ID: 2GS2) can reveal potential as an anticancer agent.
-
Bacterial Enzymes: The disruption of bacterial cell wall synthesis is a proven antimicrobial strategy. Enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) are essential for this process and have been successfully targeted by indole-based compounds.[5] Docking against a bacterial MurC ligase (e.g., PDB ID: 1P3D) can explore the ligand's antibacterial potential.
This protocol will use EGFR kinase domain (PDB ID: 2GS2) as an exemplary target to demonstrate the workflow.
The Molecular Docking Workflow: A Step-by-Step Protocol
This protocol utilizes a suite of widely adopted and validated open-source software: AutoDock Tools for file preparation, AutoDock Vina for the docking simulation, and PyMOL for visualization and analysis.[6][7]
Essential Resources and Software
| Software/Resource | Purpose | URL for Access |
| PubChem | Database for ligand chemical information and 3D structure. | [Link] |
| RCSB Protein Data Bank (PDB) | Repository for 3D structures of proteins and nucleic acids.[8][9] | [Link] |
| AutoDock Tools (MGLTools) | Preparing protein (receptor) and ligand files for docking.[6] | [Link] |
| AutoDock Vina | The molecular docking engine for calculating binding affinity. | [Link] |
| PyMOL | Molecular visualization system for analyzing docking results.[10][11] | [Link] |
Part A: Ligand Preparation
The goal of this stage is to convert the 2D chemical structure of this compound into a 3D, energy-minimized, and correctly formatted file (PDBQT) for Vina.
Protocol:
-
Obtain Ligand Structure:
-
Navigate to the PubChem database.
-
Search for "this compound". If a specific entry is unavailable, you can construct it using chemical drawing software (e.g., ChemDraw) and save its SMILES string.
-
Download the 3D structure in SDF format.
-
-
Convert to PDB Format:
-
Open PyMOL and load the downloaded SDF file.
-
Export the molecule as a PDB file (ligand.pdb). This format is a prerequisite for AutoDock Tools.[12]
-
-
Prepare PDBQT File:
-
Open AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select ligand.pdb.
-
ADT will automatically add hydrogens and compute Gasteiger charges. This step is critical as it assigns partial charges to each atom, which is essential for calculating electrostatic interactions.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. This file format includes atomic coordinates, partial charges (Q), and atom types (T).[13]
-
Part B: Target Protein Preparation
This stage involves cleaning the raw PDB structure of the target protein and preparing it for the docking simulation. We will remove non-essential molecules and add components required by the force field.
Protocol:
-
Obtain Protein Structure:
-
Prepare Receptor in AutoDock Tools:
-
Open ADT and go to File -> Read Molecule and load the 2GS2.pdb file.
-
Clean the Protein: Go to Edit -> Delete Water to remove all water molecules. Water molecules are typically removed because their positions are not static and can interfere with the docking algorithm unless specific hydration studies are intended.
-
Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar Only. This adds hydrogens only to atoms like oxygen and nitrogen that can participate in hydrogen bonding, which is computationally efficient and sufficient for docking.
-
Compute Charges: Go to Edit -> Charges -> Compute Gasteiger. This assigns partial charges to the protein atoms.
-
Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein and save it as protein.pdbqt.
-
Part C: Defining the Binding Site (Grid Generation)
The docking simulation does not search the entire protein. Instead, we define a 3D search space, or "grid box," where the ligand is likely to bind.
Rationale for Grid Box Placement:
-
Known Binders: If the PDB structure contains a co-crystallized ligand, the grid box should be centered on that ligand's position. This ensures the simulation explores the known active site.
-
Blind Docking: If the binding site is unknown, the grid box can be made large enough to encompass the entire protein surface. This "blind docking" approach can help identify novel binding pockets but is computationally more intensive and may be less accurate.
Protocol:
-
Open Receptor and Ligand in ADT: Load both protein.pdbqt and ligand.pdbqt into the current session.
-
Define the Grid Box:
-
Go to Grid -> Grid Box....
-
A box will appear around the molecule. Adjust the center_x, center_y, and center_z coordinates to center the box on the active site. For 2GS2, this would be the ATP-binding pocket.
-
Adjust the size_x, size_y, and size_z dimensions (in Angstroms) to ensure the box is large enough to allow the ligand to move and rotate freely within the binding site. A good starting point is 20-25 Å in each dimension.
-
Record the center and size coordinates. These values are required for the Vina configuration file.
-
Part D: Executing the AutoDock Vina Simulation
With the prepared files and grid parameters, the docking simulation can be executed from the command line.
Protocol:
-
Create a Configuration File:
-
In a plain text editor, create a file named conf.txt.
-
Add the following lines, replacing the coordinate and size values with those you recorded in the previous step:
-
The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for standard docking.
-
-
Run Vina:
-
Open a command prompt or terminal.
-
Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable.
-
Execute the following command:
-
Vina will run the simulation and generate two output files: results.pdbqt (containing the coordinates of the docked ligand poses) and results.log (a text file with the binding affinity scores).[12][15]
-
Analysis, Visualization, and Data Interpretation
Interpreting Docking Scores
AutoDock Vina reports binding affinity in kcal/mol. This score is an estimation of the binding free energy.
-
General Rule: The more negative the score, the stronger the predicted binding affinity.[16]
-
Context is Key: A score of -7.0 kcal/mol is generally considered a good starting point for a potential hit, but this should always be compared to a known inhibitor (control) if available.
The results.log file will contain a table similar to this:
The top-ranked pose (Mode 1) is the one with the most favorable (most negative) binding affinity.
Visualizing Binding Poses with PyMOL
Visual inspection of the top-ranked poses is essential to understand the specific molecular interactions driving the binding.[10][17]
Protocol:
-
Load Structures: Open PyMOL and load the protein.pdbqt file first, followed by the results.pdbqt file.
-
Isolate the Binding Site:
-
Select the ligand.
-
Use the select command to identify residues within a certain radius (e.g., 5 Å) of the ligand: select binding_site, byres all within 5 of ligand_object.
-
Show the binding site residues as sticks and the rest of the protein as a cartoon or surface.
-
-
Identify Key Interactions:
-
Use the Action -> preset -> ligand sites -> cartoon option for a clear initial view.
-
To find specific interactions like hydrogen bonds, go to Wizard -> Measurement. Click on the donor and acceptor atoms to measure distances. A distance of ~2.5-3.5 Å typically indicates a hydrogen bond.
-
Visually inspect for hydrophobic interactions (e.g., stacking of aromatic rings) and electrostatic interactions.
-
-
Generate Image: Use the ray command in PyMOL to generate a high-quality image for publication or presentation.
Summarizing Quantitative Data
For clarity and comparison, the docking results should be summarized in a structured table.
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Protein) | Type of Interaction |
| 1 | -8.5 | MET793, LYS745 | Hydrogen Bond, Hydrophobic |
| 2 | -8.2 | LEU718, VAL726 | Hydrophobic |
| 3 | -8.1 | CYS797, ASP855 | Hydrogen Bond, Pi-Cation |
Protocol Validation: A Self-Validating System
A docking protocol's trustworthiness must be established before it can be used to screen new compounds.[18] The most common method is to test its ability to reproduce the known binding mode of a co-crystallized ligand.[19]
The Principle of Re-docking: If a docking protocol can accurately place a known ligand back into its crystal structure's binding pocket, it is considered validated. The accuracy is measured by the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value below 2.0 Å is generally considered a successful validation.[18]
Validation Protocol:
-
Select a PDB entry with a co-crystallized ligand (e.g., 2GS2 contains a known inhibitor).
-
Separate the native ligand from the protein structure and save it as a separate PDB file.
-
Prepare the protein and the native ligand using the exact same protocols described in sections 2.2 and 2.3.
-
Define the grid box to be centered on the position of the native ligand in the original crystal structure.
-
Run the AutoDock Vina simulation with the native ligand.
-
Analyze the results:
-
Load the original protein-ligand complex and the top-ranked docked pose into PyMOL.
-
Superimpose the protein backbones to align the structures.
-
Use PyMOL's align or rms_cur command to calculate the RMSD between the heavy atoms of the native crystal ligand and the re-docked ligand.
-
If the RMSD is < 2.0 Å, the protocol is validated and can be used with confidence for docking novel ligands like this compound.
-
Visualizations of Key Workflows
To aid in conceptualizing the processes, the following diagrams illustrate the primary workflows.
Caption: A generalized workflow for in-silico molecular docking studies.
Caption: Workflow for the validation of a molecular docking protocol.
Conclusion and Future Perspectives
This application note has outlined a robust and validated protocol for the molecular docking of this compound. By following these steps—from rational target selection and meticulous preparation to rigorous validation and detailed analysis—researchers can generate reliable in silico data. The results of such studies provide critical insights into the potential binding modes and affinities of the ligand, effectively prioritizing it for further investigation.
The logical next steps following a promising docking result include more advanced computational techniques, such as molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time, followed by essential in vitro enzymatic assays and cell-based studies to confirm the biological activity experimentally.
References
- Worldwide Protein Data Bank. (n.d.). wwPDB.
- RCSB PDB. (n.d.). Homepage.
- The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium.
- National Science Foundation. (n.d.). Protein Data Bank: Key to the Molecules of Life. NSF Impacts.
- Wikipedia. (n.d.). Protein Data Bank.
- Proteopedia. (2024, August 18). Protein Data Bank.
- Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.
- ResearchGate. (2022, April 25). How to validate the molecular docking results?.
- Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube.
- ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?.
- Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
- ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure?.
- The AutoDock Team. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs.
- Yusuf, A., et al. (2015). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH.
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC - NIH.
- ResearchGate. (2013, February 14). Visualization Molecular Docking using PyMol or LigPlot.
- Bioinformatics Review. (2022, May 12). Visualization of Molecular Docking result by PyMOL. YouTube.
- Bioinformatics Online. (2022, October 27). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube.
- El-Sayed, N. F., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry.
- Kumar, A., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC - PubMed Central.
- Singh, N., & Malik, R. (2016). Instrumental analysis and the molecular docking study for the synthesized indole derivatives.
- ResearchGate. (n.d.). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
- Wiley Online Library. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- PubChem. (n.d.). 5-Bromo-4-chloro-3-hydroxyindole.
- Chemspace. (n.d.). 5-bromo-7-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione.
- Google Patents. (n.d.). Preparation method of 5-bromo-7-azaindole.
- ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.
- PubChem. (n.d.). 7-Bromo-5-chloro-1H-indazole.
- PubChem. (n.d.). 5-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione.
- European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- ResearchGate. (2025). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization.
- PubChem. (n.d.). 4-bromo-5-chloro-3H-indole.
- Google Patents. (n.d.). Synthetic method of 5-bromo-7-azaindole.
- ResearchGate. (2025). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study.
- El-Damasy, A. K., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC - NIH.
- Al-Warhi, T., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI.
- Szychowska, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). 5,7-Dichloro-1H-indole-2,3-dione.
- ResearchGate. (n.d.). 5,6-Dibromo-1H-indole-2,3-dione.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 9. rcsb.org [rcsb.org]
- 10. medium.com [medium.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. eagonlab.github.io [eagonlab.github.io]
- 14. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-7-Chloro-1H-indole-2,3-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-bromo-7-chloro-1H-indole-2,3-dione, a critical intermediate for pharmaceutical and materials science research. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. The primary synthesis route discussed is the Sandmeyer isatin synthesis, a robust but often challenging method.[1][2][3][4]
Overview of the Synthetic Pathway
The synthesis of this compound from 4-bromo-2-chloroaniline is typically achieved via a two-step Sandmeyer process.[2][5] The first step involves the condensation of the aniline with chloral hydrate and hydroxylamine hydrochloride to form the key intermediate, N-(4-bromo-2-chlorophenyl)-2-(hydroxyimino)acetamide. The second step is a concentrated acid-catalyzed cyclization to yield the final isatin product.
Caption: Overall workflow for the two-step Sandmeyer synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Category 1: Issues in Step 1 (Intermediate Formation)
Question: My yield of the N-(4-bromo-2-chlorophenyl)-2-(hydroxyimino)acetamide intermediate is very low, and the reaction seems incomplete. What are the likely causes?
Answer: Low yield in this step often points to issues with reagent quality, reaction conditions, or equilibrium.
-
Purity of Aniline: The starting aniline, 4-bromo-2-chloroaniline, must be pure. Aniline derivatives are susceptible to air oxidation, which can produce colored impurities that inhibit the reaction. If your aniline is dark, consider purifying it by recrystallization or column chromatography before use.
-
Role of Sodium Sulfate: An aqueous solution of sodium sulfate is the standard medium for this reaction.[3] Its primary role is to increase the boiling point of the solution, allowing the reaction to proceed at a higher temperature (typically reflux) without excessive loss of volatile reactants. Ensure it is fully dissolved to create a saturated or near-saturated solution.
-
Temperature and Reaction Time: The reaction generally requires heating to proceed at a reasonable rate. You should be gently refluxing the mixture. If the reaction is sluggish, ensure your heating mantle or oil bath is maintaining a consistent temperature. Monitor the reaction by TLC (Thin Layer Chromatography) to determine the optimal reaction time; prolonged heating can lead to degradation.
-
Reagent Stoichiometry: While chloral hydrate and hydroxylamine are typically used in slight excess, a large excess can lead to side reactions. Verify your calculations and ensure accurate weighing of all components.
Question: The reaction mixture turned dark brown or black, and I isolated a tarry, intractable material instead of a crystalline intermediate. How can I prevent this?
Answer: Formation of tar is a classic sign of decomposition or polymerization, often caused by overly harsh conditions.
-
Exothermic Reaction Control: The initial mixing of reagents can be exothermic. Ensure you are adding the reagents in the specified order and controlling the temperature, especially during the initial phase.
-
Localized Overheating: Use a sufficiently large reaction flask and ensure vigorous stirring to prevent localized hot spots, which can accelerate decomposition. A mechanical stirrer is often superior to a magnetic stir bar for achieving uniform mixing in slurries.
-
pH Stability: The reaction is sensitive to pH. The use of hydroxylamine hydrochloride provides an acidic environment that is generally optimal. Deviations from this can promote side reactions.
Category 2: Issues in Step 2 (Acid-Catalyzed Cyclization)
Question: My cyclization reaction with concentrated sulfuric acid resulted in a very low yield of the final isatin product. What went wrong?
Answer: This is the most critical and often lowest-yielding step. Success hinges on precise control of temperature and the quality of the intermediate.
-
Temperature of Addition: This is the single most important parameter. The dried isonitrosoacetanilide intermediate must be added portion-wise to the concentrated sulfuric acid at a low temperature (typically 0-10 °C). The dissolution is highly exothermic. If the temperature rises uncontrollably (>80-90 °C), it will lead to immediate charring and sulfonation of the aromatic ring, destroying your material.[2]
-
Water Content: The intermediate must be completely dry. Any residual water will dilute the sulfuric acid at the point of addition, generating significant heat and reducing the acid's efficacy as a cyclizing agent. Similarly, the sulfuric acid must be of high concentration (95-98%).
-
Reaction Temperature and Duration: After the initial addition, the reaction mixture is typically warmed to 50-80 °C to initiate cyclization.[2] The optimal temperature and time depend on the substrate. If the temperature is too low, the reaction will be incomplete. If it's too high or maintained for too long, yield will decrease due to side reactions like sulfonation. Monitor via TLC by carefully quenching a small aliquot in ice water.
-
Quenching: The reaction is terminated by pouring the acidic mixture onto a large volume of crushed ice.[6] This must be done carefully and slowly. The resulting precipitate is your crude product. Ensure the final mixture is cold before filtering to maximize precipitation.
Question: My intermediate is poorly soluble in the concentrated sulfuric acid, leading to a heterogeneous mixture and incomplete reaction. What are my options?
Answer: Poor solubility is a known issue, especially for highly substituted, lipophilic intermediates like this one.[2]
-
Alternative Acids: Methanesulfonic acid can be an excellent alternative to sulfuric acid.[2] It is a strong, non-oxidizing acid that often provides better solubility for organic substrates, leading to a more homogeneous reaction and improved yields. Polyphosphoric acid (PPA) is another option for difficult cyclizations.
-
Mechanical Stirring: Ensure vigorous mechanical stirring to keep the solid suspended and maximize contact with the acid.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Sandmeyer isatin synthesis? The reaction is believed to proceed through the formation of an α-oximinoacetanilide (your intermediate).[2] In the presence of strong acid, the oxime is dehydrated, which is thought to form a reactive α-acylnitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring, followed by hydrolysis of the resulting imine during the aqueous workup to give the isatin product.
Q2: How can I reliably purify the final this compound? The crude product is often contaminated with unreacted intermediate or sulfonated byproducts.
-
Recrystallization: This is the most effective method. Glacial acetic acid is a common and effective solvent for recrystallizing isatins. Ethanol can also be used.
-
Washing: Before recrystallization, thoroughly wash the crude precipitate with large amounts of cold water to remove residual acid, followed by a wash with a sodium bicarbonate solution to neutralize any remaining acid.
Q3: How do I confirm the structure and purity of my product? A combination of analytical techniques is recommended:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, showing the correct number of protons and carbons with the expected chemical shifts and coupling patterns for the substituted aromatic ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight and show the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.[5][6]
Q4: Are there any significant safety precautions I should take? Yes, several:
-
Chloral Hydrate: Is a regulated substance and toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Concentrated Sulfuric Acid: Is extremely corrosive and reacts violently with water. Always wear acid-resistant gloves, a lab coat, and safety goggles. Crucially, always add acid to water/ice, not the other way around. When adding your intermediate to the acid, do so slowly and behind a blast shield.
-
Exothermic Reactions: Both steps can be exothermic. Use an ice bath to control the temperature as needed.
Optimized Experimental Protocol
This protocol is a generalized procedure based on the Sandmeyer methodology and should be optimized for your specific laboratory conditions.
Part A: Synthesis of N-(4-bromo-2-chlorophenyl)-2-(hydroxyimino)acetamide
-
Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve sodium sulfate (e.g., ~60 g) in distilled water (e.g., 500 mL) with heating.
-
Reagent Addition: To this solution, add 4-bromo-2-chloroaniline (1.0 eq), followed by a solution of chloral hydrate (1.1 eq) in water. Begin heating the mixture.
-
Hydroxylamine Addition: Separately, dissolve hydroxylamine hydrochloride (3.3 eq) in water. Add this solution in portions to the refluxing reaction mixture over 30 minutes.
-
Reaction: Maintain a gentle reflux with vigorous stirring for 1-2 hours, monitoring by TLC.
-
Isolation: Allow the mixture to cool to room temperature. The intermediate should precipitate. Cool further in an ice bath for 30 minutes.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry completely in a vacuum oven. The product should be a light-colored crystalline solid.
Part B: Cyclization to this compound
-
Acid Preparation: In a three-neck flask equipped with a mechanical stirrer and a thermometer, place concentrated sulfuric acid (98%, ~5-10 mL per gram of intermediate) and cool it to 0-5 °C in an ice-salt bath.
-
Intermediate Addition: Add the completely dry intermediate from Part A in small portions over 30-60 minutes, ensuring the internal temperature never exceeds 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the dark solution in a water bath to 60-75 °C. Hold at this temperature for 1 hour.
-
Quenching: Cool the reaction mixture back to room temperature, then pour it slowly and carefully onto a large beaker filled with crushed ice (~100 g of ice per 10 mL of acid) with vigorous stirring.
-
Isolation: Allow the ice to melt completely. The orange-red product will precipitate. Let the slurry stand for 30 minutes in an ice bath.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (pH ~7). Recrystallize the dried solid from glacial acetic acid or ethanol to obtain pure this compound.
Yield Optimization Summary
The following table outlines key parameters and their impact on reaction yield.
| Parameter | Sub-Optimal Condition | Recommended Optimization | Expected Outcome |
| Aniline Purity | Dark, discolored starting material | Recrystallize aniline before use | Cleaner reaction, reduced tar formation |
| Cyclization Temp. | Addition to H₂SO₄ above 10 °C | Maintain 0-10 °C during addition | Prevents charring and sulfonation, significantly boosts yield[2] |
| Intermediate | Using damp intermediate | Dry thoroughly under vacuum | Prevents violent exotherm and dilution of acid |
| Solvent for Cyclization | Poor solubility in H₂SO₄ | Use methanesulfonic acid as solvent[2] | Improved homogeneity, potentially higher conversion |
| Workup | Insufficient washing of crude product | Wash with H₂O, then NaHCO₃ soln. | Removes acid impurities, leading to higher purity final product |
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and solving low-yield issues.
References
- Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences - International Research and Publishing Academy.
- Hewawasam, P., et al. (2003). Synthesis of Substituted Isatins. Molecules, 8(3), 303-310.
- Organic Chemistry Portal. Sandmeyer Isatin Synthesis.
- Al-Amiery, A. A., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.
- Alam, M., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics, 10(5), 193-201.
- Al-khuzaie, F., & Al-Safi, S. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
- Zhao, D., et al. (2013). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate.
- Singh, G. S., & Desta, Z. Y. (2012). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 2(21), 7847-7871.
- Hosseinzadeh, R., et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1, 67-71.
- Al-Majidi, S. M. H. (2015). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate.
- Islam, M. R., et al. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1), 7-12.
Sources
- 1. journals.irapa.org [journals.irapa.org]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
troubleshooting common side reactions in 5-bromo-7-chloro-1H-indole-2,3-dione synthesis
Welcome to the technical support center for the synthesis of 5-bromo-7-chloro-1H-indole-2,3-dione (5-bromo-7-chloroisatin). This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Introduction to the Synthesis
The synthesis of this compound, a key building block in medicinal chemistry, is most commonly achieved through a variation of the Sandmeyer isatin synthesis. This multi-step process begins with the reaction of 4-bromo-2-chloroaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. Subsequent acid-catalyzed cyclization yields the desired isatin. While the overall synthetic route is well-established, the presence of two distinct halogen substituents on the aniline starting material introduces complexities that can lead to a variety of side reactions and purification challenges.[1][2] This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound. Each issue is presented with its probable causes and detailed, actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield of 5-bromo-7-chloroisatin, or in some cases, the reaction fails completely. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in this synthesis are often multifactorial, stemming from issues in either the formation of the isonitrosoacetanilide intermediate or the final cyclization step.
Probable Causes & Solutions:
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Incomplete Formation of the Isonitrosoacetanilide Intermediate: The initial condensation reaction is sensitive to reaction conditions.
-
Solution: Ensure that the 4-bromo-2-chloroaniline is fully dissolved before adding the other reagents. The use of a co-solvent like ethanol in the aqueous reaction mixture can improve the solubility of the substituted aniline, which is often a limiting factor with lipophilic starting materials.[3] Maintain the reaction temperature strictly as specified in the protocol, typically between 60-80°C. Prolonged heating or excessively high temperatures can lead to decomposition.
-
-
Incomplete Cyclization: The cyclization of the isonitrosoacetanilide intermediate in strong acid is a critical step. The electron-withdrawing nature of the bromine and chlorine substituents can deactivate the aromatic ring, making the intramolecular electrophilic substitution more difficult. Furthermore, the lipophilicity of the intermediate can lead to poor solubility in concentrated sulfuric acid, hindering the reaction.[3]
-
Solution 1: Alternative Acid Catalyst: If sulfuric acid is giving poor results, consider using methanesulfonic acid. It can improve the solubility of lipophilic intermediates, leading to a more complete and cleaner cyclization.[3]
-
Solution 2: Optimized Reaction Conditions: Ensure the reaction mixture is homogenous before and during heating. Gradual heating to the target temperature (typically 80-90°C) and maintaining it for the recommended time is crucial. Insufficient heating will result in incomplete conversion.
-
-
Degradation of Starting Material or Product: Halogenated anilines and isatins can be susceptible to degradation under harsh acidic conditions and elevated temperatures.
-
Solution: Carefully control the reaction temperature and duration. Once the reaction is complete, as monitored by Thin Layer Chromatography (TLC), the product should be isolated promptly by pouring the reaction mixture onto ice.
-
Issue 2: Formation of a Dark, Tarry, or Intractable Residue
Question: My reaction mixture turns into a dark, tarry mess, making product isolation impossible. What causes this and how can I prevent it?
Answer:
Tar formation is a frequent and frustrating side reaction in the Sandmeyer isatin synthesis, often arising from polymerization or decomposition of the starting materials or intermediates.[4]
Probable Causes & Solutions:
-
Localized Overheating: Hot spots in the reaction mixture, especially during the addition of concentrated acid or during heating, can trigger rapid polymerization.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction. Add reagents, particularly the concentrated acid for cyclization, slowly and with adequate cooling. Use a water or oil bath for uniform heating.
-
-
Side Reactions of Chloral Hydrate: Under certain conditions, chloral hydrate can undergo self-condensation or other side reactions, contributing to the formation of polymeric byproducts.
-
Solution: Use high-purity chloral hydrate and adhere to the recommended stoichiometry. The order of addition of reagents can also be critical; typically, the aniline is reacted with hydroxylamine before the addition of chloral hydrate.
-
-
Oxidation of the Aniline: Substituted anilines can be susceptible to oxidation, especially in the presence of impurities or under harsh conditions, leading to colored byproducts.
-
Solution: Use freshly distilled or high-purity 4-bromo-2-chloroaniline. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I have managed to isolate a crude product, but it is highly impure and difficult to purify. What are the common impurities and what are the best purification strategies?
Answer:
The crude 5-bromo-7-chloroisatin is often contaminated with unreacted starting materials, the isonitrosoacetanilide intermediate, and various side products.
Common Impurities & Purification Strategies:
-
Unreacted 4-bromo-2-chloroaniline and Isonitrosoacetanilide Intermediate: These are common impurities if the reaction has not gone to completion.
-
Purification Method 1: Recrystallization: Recrystallization from a suitable solvent is often the most effective method for removing these impurities. Glacial acetic acid or ethanol are commonly used solvents for isatins.[1] Experiment with different solvent systems to achieve the best separation.
-
Purification Method 2: Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) is typically effective.[5]
-
-
Isomeric Byproducts: While the cyclization is generally expected to be regioselective, there is a possibility of forming small amounts of the isomeric 7-bromo-5-chloroisatin.
-
Purification Method: High-performance liquid chromatography (HPLC) or careful column chromatography may be necessary to separate these isomers. The use of specialized stationary phases, such as those with pentafluorophenyl (PFP) functionalities, can enhance the separation of halogenated isomers.[6]
-
-
Dehalogenated Byproducts: Under the strongly acidic and high-temperature conditions of the cyclization, there is a risk of dehalogenation, leading to the formation of 5-bromoisatin or 7-chloroisatin.
-
Purification Method: These byproducts can be particularly challenging to separate due to their similar polarities. Preparative HPLC is often the most effective method for their removal.
-
Table 1: Summary of Purification Techniques
| Impurity Type | Recommended Purification Method | Solvent/Eluent System (Examples) |
| Unreacted Starting Materials | Recrystallization, Column Chromatography | Glacial Acetic Acid, Ethanol; Hexanes/Ethyl Acetate |
| Isonitrosoacetanilide Intermediate | Recrystallization, Column Chromatography | Glacial Acetic Acid, Ethanol; Hexanes/Ethyl Acetate |
| Isomeric Products | Column Chromatography, HPLC | Toluene/Ethyl Acetate, PFP columns for HPLC |
| Dehalogenated Byproducts | Preparative HPLC | Acetonitrile/Water with modifiers |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Sandmeyer isatin synthesis?
A1: The Sandmeyer isatin synthesis proceeds in two main stages:
-
Formation of the Isonitrosoacetanilide: This involves the reaction of the aniline with chloral hydrate to form an intermediate which then reacts with hydroxylamine. The overall result is the formation of an α-oximinoacetanilide.
-
Acid-Catalyzed Cyclization: In the presence of a strong acid like concentrated sulfuric acid, the isonitrosoacetanilide undergoes an intramolecular electrophilic aromatic substitution. The protonated oxime acts as the electrophile, attacking the aromatic ring to form a new five-membered ring. Subsequent dehydration and tautomerization yield the final isatin product.[3][7]
Q2: How does the position of the bromo and chloro substituents influence the reaction?
A2: The electronic effects of the halogen substituents play a crucial role. Both bromine and chlorine are electron-withdrawing through induction but are ortho, para-directing due to resonance. In 4-bromo-2-chloroaniline, the amino group is the strongest activating group and will direct the electrophilic attack to the ortho position (C6). The cyclization is therefore expected to be highly regioselective, leading predominantly to the desired this compound.
Q3: Are there any alternative synthetic routes to 5-bromo-7-chloroisatin?
A3: While the Sandmeyer synthesis is the most common, other methods for isatin synthesis exist and could potentially be adapted. These include the Stolle, Gassman, and Martinet syntheses.[2] However, these routes often require different starting materials and may present their own set of challenges. For specific applications, direct halogenation of a pre-formed isatin core could be explored, but this often leads to mixtures of products and may not be suitable for this particular substitution pattern.
Q4: What are the key safety precautions to consider during this synthesis?
A4: The synthesis involves several hazardous materials and conditions:
-
Chloral Hydrate: A regulated substance that is toxic and a sedative. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Concentrated Acids: Concentrated sulfuric acid and methanesulfonic acid are highly corrosive. Use appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles. Always add acid to water (or the reaction mixture) slowly and with cooling.
-
Halogenated Organic Compounds: The starting materials and products are halogenated organic compounds and should be handled with care, assuming they are toxic and potentially mutagenic.
-
Exothermic Reactions: The cyclization step can be exothermic. Proper temperature control is essential to prevent runaway reactions.
Experimental Protocols
Protocol 1: Synthesis of 2-(Hydroxyimino)-N-(4-bromo-2-chlorophenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-bromo-2-chloroaniline in a mixture of water and ethanol.
-
Add a solution of hydroxylamine hydrochloride in water to the flask.
-
Heat the mixture to 60°C with stirring.
-
Slowly add a solution of chloral hydrate in water to the reaction mixture.
-
Continue heating and stirring at 70-80°C for 2-3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Cyclization to this compound
-
In a clean, dry flask, carefully add concentrated sulfuric acid (or methanesulfonic acid) and cool it in an ice bath.
-
Slowly add the dried 2-(hydroxyimino)-N-(4-bromo-2-chlorophenyl)acetamide from the previous step to the cold acid with vigorous stirring.
-
Once the addition is complete, remove the ice bath and slowly heat the mixture to 80-90°C in a water or oil bath.
-
Maintain this temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Carefully pour the hot reaction mixture onto a large amount of crushed ice with stirring.
-
The product will precipitate out of the solution. Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Visualization of Key Processes
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield issues.
References
- Chandrasekhar, S., & Gopalaiah, K. (2003). Beckmann reaction of oximes catalysed by chloral: mild and neutral procedures. Tetrahedron Letters, 44(4), 755-756.
- Organic Syntheses, Coll. Vol. 1, p.327 (1941); Vol. 4, p.42 (1925).
- SynArchive. (n.d.). Sandmeyer Isatin Synthesis.
- Islam, M. R., Khayer, K., & Abser, M. N. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1), 7-12.
- Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
- SynArchive. (n.d.). Sandmeyer Isatin Synthesis.
- Hewawasam, P., & Meanwell, N. A. (1994). A general method for the synthesis of isatins. Tetrahedron Letters, 35(40), 7303-7306.
- Welch, C. J., Wu, N., Biba, M., Regalado, E. L., & Lemaire, P. J. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers.
Sources
- 1. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
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- 6. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
Technical Support Center: Optimization and Troubleshooting for 5-bromo-7-chloro-1H-indole-2,3-dione Derivatization
Welcome to the technical support center for the derivatization of 5-bromo-7-chloro-1H-indole-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the chemical modification of this versatile heterocyclic compound.
This compound, a di-halogenated isatin derivative, is a valuable building block in medicinal chemistry.[1][2] Its unique substitution pattern offers opportunities for developing novel therapeutic agents.[1][2] However, like many synthetic procedures, its derivatization can present specific challenges. This guide provides a structured, question-and-answer-based approach to navigate these potential hurdles and optimize your reaction conditions for successful outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the derivatization of this compound.
Q1: What are the most common derivatization reactions for this compound?
A1: The primary reactive sites on the this compound scaffold are the N-H of the indole ring and the C3-carbonyl group.[3] Therefore, the most common derivatization reactions include:
-
N-Alkylation/N-Arylation: Introduction of substituents at the N1 position. This is often a crucial first step to increase solubility and modulate biological activity.[1][4]
-
Condensation Reactions at C3: The C3-carbonyl group is highly electrophilic and readily undergoes condensation with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and other derivatives.[5]
-
Wittig and Related Reactions: Conversion of the C3-carbonyl to an exocyclic double bond.
-
Ring-Opening Reactions: Under certain conditions, the lactam ring can be opened to yield isatoic acid derivatives.
Q2: How do the bromo and chloro substituents on the aromatic ring affect the reactivity of the isatin core?
A2: The electron-withdrawing nature of the bromine at the 5-position and chlorine at the 7-position has two main effects:
-
Increased Acidity of the N-H Proton: The inductive effect of the halogens makes the N-H proton more acidic compared to unsubstituted isatin. This facilitates its deprotonation, which can be advantageous for N-alkylation reactions, potentially allowing for the use of milder bases.
-
Enhanced Electrophilicity of the C3-Carbonyl: The electron-withdrawing groups increase the partial positive charge on the C3-carbonyl carbon, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates in condensation reactions.
However, the substituent at the C7 position can also introduce steric hindrance, which may slightly impede the approach of bulky reagents to the N1 position or the C2-carbonyl.[6]
Q3: What are the general starting conditions for N-alkylation of this compound?
A3: A typical starting point for N-alkylation involves the following conditions. Optimization will likely be necessary based on the specific alkylating agent.
| Parameter | Recommended Starting Condition | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ | These are effective bases for deprotonating the isatin N-H.[4] Cs₂CO₃ is generally more effective for less reactive alkylating agents.[4] |
| Solvent | DMF or NMP | Polar aprotic solvents are preferred as they effectively solvate the isatin anion and facilitate the S_N2 reaction.[4][7] |
| Temperature | Room Temperature to 80 °C | Start at room temperature and increase if the reaction is sluggish. Microwave irradiation can also be a highly effective method to accelerate the reaction.[4][8] |
| Alkylating Agent | 1.1 - 1.5 equivalents | A slight excess of the alkylating agent is typically used to ensure complete consumption of the starting isatin. |
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the derivatization of this compound.
Problem 1: Low or No Yield in N-Alkylation Reactions
Q: I am attempting an N-alkylation of this compound, but I am getting a very low yield or recovering only my starting material. What should I do?
A: Low yields in N-alkylation can stem from several factors. Here is a step-by-step troubleshooting workflow:
Sources
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- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 5-bromo-7-chloro-1H-indole-2,3-dione
Welcome to the technical support guide for 5-bromo-7-chloro-1H-indole-2,3-dione. This document provides troubleshooting strategies and detailed protocols to address solubility issues commonly encountered when working with this and structurally similar isatin derivatives in various assay formats.
Introduction to the Challenge
This compound belongs to the isatin class of compounds, which are known for their broad biological activities and are frequently investigated in drug discovery programs.[1] However, the hydrophobic nature of the halogenated indole core often leads to poor aqueous solubility, creating significant hurdles in assay development.[2] Precipitation of the compound during stock solution dilution or in the final assay medium is a frequent problem that can lead to inaccurate and unreliable results.[3][4] This guide offers a systematic approach to overcoming these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound, which is fully dissolved in DMSO, precipitates when I add it to my aqueous buffer. What is happening?
A1: This phenomenon, often called "crashing out" or "precipitation upon dilution," is common for hydrophobic compounds.[3][5] While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many non-polar molecules, a rapid shift in solvent polarity occurs when the DMSO stock is introduced into an aqueous buffer.[6] The aqueous environment cannot maintain the solubility achieved in the concentrated DMSO stock, causing the compound to precipitate.[7]
Q2: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A2: The tolerance to DMSO is highly dependent on the specific cell line and the duration of the assay.[5] As a general guideline, most cell lines can tolerate final DMSO concentrations up to 0.5% without significant cytotoxicity. However, it is always best to keep the final DMSO concentration at or below 0.1% (v/v) to minimize solvent-induced artifacts.[5] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q3: Can I simply increase the pH of my buffer to improve the solubility of this compound?
A3: Adjusting the pH can be a viable strategy for compounds with ionizable groups.[8][9] The isatin scaffold contains an N-H proton that is weakly acidic. Increasing the pH of the buffer will deprotonate this group, forming a more soluble salt. However, this approach is generally not suitable for cell-based assays where maintaining a physiological pH is critical. For biochemical assays, a pH optimization study should be conducted to find a balance between solubility and maintaining protein/enzyme activity.
Q4: Are there alternatives to DMSO for preparing my stock solution?
A4: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or N,N-dimethylformamide (DMF).[10][11] The choice of solvent will depend on the specific properties of your compound and the tolerance of your assay system. It is important to note that these solvents may also cause precipitation upon dilution in aqueous buffers.
Troubleshooting Workflow
When encountering solubility issues, a systematic approach is recommended. The following workflow provides a step-by-step guide to identifying and resolving the problem.
Caption: General experimental workflow for using a solubility enhancer.
By following the guidelines and protocols outlined in this technical support guide, researchers can effectively overcome the solubility challenges associated with this compound and obtain reliable and reproducible data in their assays.
References
- ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds.
- CycloChem Bio Co., Ltd. No. 52 Extension of the solubilization method of hydrophobic ingredients-γ-cyclodextrin inclusion complexes.
- ResearchGate. Solubilization of hydrophobic monomers by cyclodextrin in aqueous solution followed by free radical polymerization.
- National Center for Biotechnology Information. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
- FasterCapital. Best Practices For Stock Solutions.
- Google Patents. EP0736044B1 - Cyclodextrin derivatives for solubilising hydrophobic chemical compounds such as drugs, and methods for preparing same.
- CORE. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
- National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- National Center for Biotechnology Information. Solubilization techniques used for poorly water-soluble drugs.
- ACS Publications. Solubility and Thermodynamic Functions of Isatin in Pure Solvents.
- ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
- Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble.
- Chemistry LibreTexts. 2.5: Preparing Solutions.
- ResearchGate. Solubility and Thermodynamic Functions of Isatin in Pure Solvents.
- Unknown Source. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- National Center for Biotechnology Information. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity.
- National Center for Biotechnology Information. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- ResearchGate. Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures.
- National Center for Biotechnology Information. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities.
- RSC Publishing. Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibitor, α-glucosidase inhibitor, and anti-MRSA).
- MDPI. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery.
- PubMed. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones.
- MDPI. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways.
- Der Pharma Chemica. Synthesis and Screening of New Isatin Derivatives.
- ResearchGate. 5,6-Dibromo-1H-indole-2,3-dione.
- ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- ResearchGate. Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion.
- PubChem. 5-Bromo-4-chloro-3-hydroxyindole.
- Chemsrc. 5-Bromo-7-fluoro-1H-indole-2,3-dione | CAS#:874830-75-8.
- Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole.
- ACS Publications. Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides.
Sources
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- 4. core.ac.uk [core.ac.uk]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
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stability problems with 5-bromo-7-chloro-1H-indole-2,3-dione in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-bromo-7-chloro-1H-indole-2,3-dione (also known as 5-bromo-7-chloroisatin). This resource is designed to provide in-depth troubleshooting guides and frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we understand the critical importance of compound stability in ensuring the reproducibility and success of your experiments. This guide is structured to address specific issues you may encounter, explaining the underlying chemical principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the handling and stability of this compound.
Q1: What are the general solubility characteristics of this compound?
This compound is a halogenated isatin derivative. Generally, isatins exhibit poor solubility in water and non-polar organic solvents. Due to the presence of bromine and chlorine atoms, this derivative is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][2][3] When preparing stock solutions, it is recommended to start with these solvents. For aqueous buffers, it is often necessary to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous medium. Be mindful of the final DMSO concentration in your assay, as it can affect biological experiments.
Q2: My solution of this compound is changing color over time. What could be the cause?
Isatin and its derivatives are known for their vibrant colors, typically ranging from orange to red.[4] A change in color of your solution (e.g., from orange to yellow, or a gradual fading) is often an indicator of chemical degradation. The isatin core is susceptible to various reactions, particularly in the presence of nucleophiles, light, or at non-neutral pH.[5][6] The color change is likely due to the formation of degradation products with different chromophores. We recommend performing analytical checks, such as UV-Vis spectroscopy or HPLC, to investigate these changes.
Q3: Can I store solutions of this compound at room temperature?
For short-term storage (a few hours), solutions in appropriate solvents may be stable at room temperature, provided they are protected from light. However, for long-term storage, it is highly recommended to store solutions at -20°C or -80°C to minimize degradation.[3] The stability will be highly dependent on the solvent and the presence of any reactive species. It is always best practice to prepare fresh solutions for sensitive experiments or to validate the stability of stored solutions before use.
Q4: Is this compound sensitive to light?
Yes, indole derivatives, in general, can be photosensitive.[7][8][9] Exposure to light, particularly UV light, can promote the formation of reactive radical species, leading to degradation.[8] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. When conducting experiments, minimize the exposure of the compound to direct light.
Troubleshooting Guide: Investigating and Mitigating Instability
This section provides a more in-depth guide to troubleshoot and address specific stability issues you may encounter during your experiments.
Issue 1: Rapid Degradation in Aqueous Buffers
Symptom: You observe a rapid loss of the parent compound peak when analyzed by HPLC after a short incubation in an aqueous buffer. You may also notice a change in the solution's appearance.
Potential Causes & Solutions:
-
pH-Mediated Hydrolysis: The isatin ring, particularly the C2-C3 dione system, can be susceptible to hydrolysis, especially under basic or strongly acidic conditions. The lactam bond in the five-membered ring can also be cleaved.
-
Troubleshooting Step: Investigate the effect of pH on the stability of your compound. Prepare your buffered solutions at various pH values (e.g., pH 5, 7, and 9) and monitor the compound's stability over time using a validated analytical method like HPLC.[10][11]
-
Solution: Once the optimal pH range for stability is identified, ensure your experimental conditions remain within this range. If your assay requires a pH at which the compound is unstable, consider minimizing the incubation time or exploring alternative, more stable analogs.
-
-
Reaction with Buffer Components: Some buffer components, especially those containing nucleophilic groups (e.g., Tris, phosphate), can potentially react with the electrophilic C3-carbonyl of the isatin core.
-
Troubleshooting Step: Compare the stability of the compound in different buffer systems (e.g., HEPES, MES, PBS).
-
Solution: If a particular buffer is found to accelerate degradation, switch to a more inert buffer system.
-
Issue 2: Inconsistent Results in Biological Assays
Symptom: You are observing high variability in your biological assay results, such as IC50 values, when using this compound.
Potential Causes & Solutions:
-
Reaction with Media Components: Cell culture media are complex mixtures containing amino acids, vitamins, and other nucleophiles that can react with your compound. For example, the C3-carbonyl can react with primary amines.[12]
-
Troubleshooting Step: Perform a stability study of the compound in your specific cell culture medium under assay conditions (e.g., 37°C, 5% CO2). Monitor the concentration of the parent compound over the time course of your experiment.
-
Solution: If significant degradation is observed, you may need to reduce the pre-incubation time of the compound in the media before adding it to the cells. Alternatively, consider if a more stable derivative is available.
-
-
Formation of Active Metabolites/Degradation Products: The observed biological activity might be due to a degradation product rather than the parent compound.
-
Troubleshooting Step: Utilize LC-MS to identify potential degradation products in your assay medium. If possible, synthesize and test these degradation products for biological activity.
-
Solution: Understanding the true active species is crucial for accurate structure-activity relationship (SAR) studies. If a degradation product is the active molecule, this finding can open new avenues for your research.
-
Experimental Protocols
To assist you in your troubleshooting efforts, we provide the following detailed protocols.
Protocol 1: HPLC-Based Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a given solution.
Materials:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., DMSO)
-
Test solution (e.g., buffer, cell culture medium)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Prepare a Stock Solution: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
Sample Preparation: Dilute the stock solution with the test solution to the final desired concentration for your experiment. Prepare multiple identical samples for analysis at different time points.
-
Incubation: Incubate the samples under your desired experimental conditions (e.g., specific temperature, light or dark).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.
-
Quenching (if necessary): If you suspect rapid degradation, you may need to quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop further degradation. Centrifuge to clarify the sample.
-
HPLC Analysis: Inject the samples onto the HPLC system. Monitor the peak area of the parent compound at an appropriate wavelength (isatins typically absorb in the UV-Vis range).[13]
-
Data Analysis: Plot the percentage of the remaining parent compound against time. This will give you a stability profile of your compound under the tested conditions.
Table 1: Example Data from an HPLC Stability Study
| Time (hours) | Peak Area of Parent Compound | % Remaining |
| 0 | 1,000,000 | 100% |
| 1 | 950,000 | 95% |
| 2 | 880,000 | 88% |
| 4 | 750,000 | 75% |
| 8 | 550,000 | 55% |
| 24 | 150,000 | 15% |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of a compound and to develop stability-indicating analytical methods.[14]
Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to various stress conditions:
-
Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic: 0.1 N NaOH at room temperature.
-
Oxidative: 3% H2O2 at room temperature.
-
Thermal: Elevated temperature (e.g., 60°C) in a neutral solution.
-
Photolytic: Exposure to UV and visible light according to ICH Q1B guidelines.[14][15]
-
-
Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.
Visualizing Potential Degradation Pathways
The isatin scaffold is known to undergo several types of reactions that can lead to its degradation in solution. The following diagrams illustrate some of these potential pathways.
Caption: Potential degradation pathways for this compound.
Caption: A systematic workflow for troubleshooting stability issues.
We trust this technical guide will be a valuable resource in your research endeavors. Should you have further questions or require additional support, please do not hesitate to contact our scientific support team.
References
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020-09-23).
- A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022-07-01).
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2017-01-10). National Institutes of Health.
- 5-Bromoisatin. PubChem.
- Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy. (2024-08-01). YMER.
- Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022-07-01). Biomedicine and Chemical Sciences.
- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022-05-05). ACS Omega.
- Chromatogram of the thermal degradation of isatin. ResearchGate.
- Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate.
- Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate.
- a review on isatin and its derivatives: synthesis, reactions and applications. ResearchGate.
- Stability indicating study by using different analytical techniques. (2023-12-01). IJSDR.
- A Review on Isatin and Its Biological Activities. (2024-10-15). Asian Journal of Pharmaceutical Research and Development.
- Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights.
- Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives. ResearchGate.
- Prepared from Isatins and Proline. ResearchGate.
- The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. ResearchGate.
- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (2023-04-27). Beilstein Journals.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01).
- The Impact of pH on Chemical Stability in Lab Experiments. (2025-05-01). Ibis Scientific, LLC.
- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. ResearchGate.
- Analytical Techniques In Stability Testing. (2025-03-24). Separation Science.
- In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2025-11-12). MDPI.
- Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. (2024-05-22). National Institutes of Health.
- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
- 5-Bromo-7-fluoro-1H-indole-2,3-dione. Chemsrc.
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minimizing impurities in 5-bromo-7-chloro-1H-indole-2,3-dione preparation
Technical Support Center: 5-Bromo-7-Chloro-1H-indole-2,3-dione
Abstract: This guide provides in-depth technical support for researchers and chemists involved in the synthesis of this compound (5-bromo-7-chloroisatin). It addresses common challenges in minimizing impurities through a structured troubleshooting guide and frequently asked questions. The methodologies presented are grounded in established chemical principles, focusing on the widely used Sandmeyer isatin synthesis, to ensure high purity and reproducible yields. This document serves as a practical resource for process optimization, impurity identification, and resolution.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and historically significant method is the Sandmeyer isatin synthesis.[1][2][3][4][5] This two-step process begins with the reaction of a substituted aniline—in this case, 2-amino-4-bromo-6-chlorotoluene or a similar precursor—with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.[3][5][6] This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield the final isatin product.[3][6]
Q2: What are the primary impurities I should expect in this synthesis?
A2: Impurities often arise from incomplete reactions or side reactions. Key species to monitor include:
-
Unreacted Isonitrosoacetanilide Intermediate: Incomplete cyclization is a common issue, especially if the reaction temperature is too low or the reaction time is insufficient.[7]
-
Sulfonated Byproducts: The use of concentrated sulfuric acid as a cyclizing agent can lead to sulfonation of the aromatic ring, reducing the yield of the desired product.[3][8]
-
Isatin-N-Oxime: Hydrolysis of unreacted isonitrosoacetanilide during workup can sometimes form the corresponding oxime of the isatin.[3]
-
Starting Aniline: Inefficient formation of the isonitrosoacetanilide in the first step can lead to residual starting material in the crude product.
-
Tarry Polymeric Materials: Overheating during the acid-catalyzed cyclization can cause charring and the formation of intractable tars.[3]
Q3: Why is my final product a dark, discolored solid instead of the expected orange-red color?
A3: Discoloration, often appearing as a dark brown or black solid, is typically caused by charring during the sulfuric acid cyclization step or the presence of residual acid in the final product.[3] Overheating beyond the recommended temperature range (e.g., >80°C) can lead to decomposition and tar formation.[3] Inadequate washing during workup can leave trace amounts of sulfuric acid, which can promote slow degradation over time.
Q4: Can I use a different acid for the cyclization step instead of sulfuric acid?
A4: Yes, alternative acids can be used, particularly if solubility of the intermediate is an issue. Methanesulfonic acid has been shown to be an effective alternative to sulfuric acid for cyclizing lipophilic oximinoacetanilides that have poor solubility in H₂SO₄.[7] In some cases, this can lead to similar or slightly improved yields.[7]
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Incomplete Cyclization: The isonitrosoacetanilide intermediate is not fully converted to isatin.[7] 2. Sulfonation Side Reaction: The strong acid catalyst sulfonates the aromatic ring.[3][8] 3. Poor Solubility of Intermediate: The intermediate has low solubility in the cyclization medium, hindering the reaction.[7] 4. Product Loss During Workup: The product is partially lost during aqueous washing or purification steps. | 1. Optimize Cyclization: Ensure the temperature is maintained between 60-70°C during the addition of the intermediate to H₂SO₄, followed by heating to ~80°C for at least 10 minutes to drive the reaction to completion.[3][8] 2. Control Temperature: Avoid excessive temperatures during cyclization to minimize side reactions. 3. Alternative Acid: Consider using methanesulfonic acid as the cyclization medium, which can improve solubility for certain substrates.[7] 4. Careful Purification: When purifying via an acid-base wash, add acid dropwise during the final precipitation step to avoid precipitating the product along with impurities.[3][8] |
| Crude Product is an Oily Goo, Not a Solid | 1. Residual Solvent: High-boiling point solvents like DMF may remain after evaporation. 2. Impure Product: The presence of multiple impurities can lower the melting point and prevent crystallization.[9] 3. Product is an Oil: Some highly substituted isatins may be oils at room temperature, especially if impure.[9] | 1. High Vacuum Drying: Use a high vacuum pump to remove trace solvents. Adding a co-solvent like toluene and re-evaporating can help azeotropically remove DMF.[9] 2. Purification: Perform column chromatography on silica gel to separate the desired product from impurities.[10] 3. Trituration: Attempt to induce crystallization by scraping the oil with a spatula in the presence of a non-solvent like hexane.[9] |
| Presence of a Major Impurity with a Similar TLC Rf Value | 1. Isomeric Impurity: The starting aniline may contain isomers, leading to the formation of an isomeric isatin. 2. Incomplete Halogenation: If the synthesis starts from a less substituted aniline, you may have a mixture of halogenated products. | 1. Verify Starting Material Purity: Use NMR or GC-MS to confirm the purity of the starting 2-amino-4-bromo-6-chlorotoluene. 2. Recrystallization: Carefully select a recrystallization solvent. Isatins can often be purified by recrystallization from glacial acetic acid or ethanol.[3] Multiple recrystallizations may be necessary. |
| Violent/Uncontrolled Reaction During Cyclization | 1. Reaction Temperature Too High: The exothermic cyclization reaction can run away if the initial temperature is too high or the addition rate is too fast.[3] 2. Local Overheating: Inadequate stirring can lead to hot spots in the reaction mixture.[3] | 1. Strict Temperature Control: Pre-warm the sulfuric acid to 50°C and add the isonitrosoacetanilide portion-wise, using an ice bath to maintain the internal temperature between 60-70°C.[3][8] 2. Efficient Mechanical Stirring: Use a mechanical stirrer, not a magnetic stir bar, to ensure homogenous mixing and heat distribution in the viscous sulfuric acid.[3] |
Section 3: Optimized Experimental Protocols
Protocol 1: Synthesis of N-(2-bromo-4-chloro-6-methylphenyl)-2-(hydroxyimino)acetamide (Intermediate)
This first step is critical for the overall purity of the final product.
-
Setup: In a 1 L round-bottomed flask equipped with a reflux condenser, dissolve 50 g of chloral hydrate in 600 mL of deionized water.
-
Reagent Addition: To this solution, add in order: 700 g of crystallized sodium sulfate, a solution of 0.25 moles of 2-amino-4-bromo-6-chlorotoluene in 150 mL of water containing 21 mL of concentrated HCl, and finally, a solution of 55 g of hydroxylamine hydrochloride in 250 mL of water.
-
Heating: Heat the mixture to a vigorous boil. The reaction is typically complete within 2-5 minutes of boiling, indicated by the formation of a precipitate.
-
Isolation: Cool the flask in an ice bath to maximize crystallization. Filter the solid product using a Büchner funnel, wash with cold water, and air-dry. The expected yield is 80-90%.
Protocol 2: Cyclization to this compound
Precise temperature control is paramount in this step to prevent impurity formation.
Caption: The two-step Sandmeyer synthesis pathway to the target isatin.
References
- Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences - International Research and Publishing Academy.
- A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). ResearchGate.
- Synthesis of Substituted Isatins. (2013). Tetrahedron Letters.
- Isatin. Organic Syntheses.
- Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. (2019). ACS Omega.
- Sandmeyer Isatin Synthesis. Name-Reaction.com.
- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark.
- Synthesis of 5-Substituted Indole-2,3-dione. (2014). ResearchGate.
- Sandmeyer Isatin Synthesis. SynArchive.
- (PDF) Synthesis of Isatin and its derivatives containing heterocyclic compounds. (2021). ResearchGate.
- SYNTHESIS AND EVALUATION OF ISATIN DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITY. (2013). Indo American Journal of Pharmaceutical Research.
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate.
- Need urgent help with crystallization/drying/solidifying of an isatin derivative. (2022). Reddit.
- Synthesis of Substituted Isatins. (2013). PubMed.
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- 10. pubs.acs.org [pubs.acs.org]
challenges in the scale-up synthesis of 5-bromo-7-chloro-1H-indole-2,3-dione
<_content>## Technical Support Center: Scale-Up Synthesis of 5-Bromo-7-Chloro-1H-indole-2,3-dione
Welcome to the technical support guide for the synthesis and scale-up of this compound (also known as 5-bromo-7-chloroisatin). This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of moving this synthesis from the laboratory bench to larger-scale production.
Introduction: The Challenge of a Di-Halogenated Isatin
This compound is a highly functionalized heterocyclic compound, valuable as a versatile building block in medicinal chemistry. Its derivatives have shown a range of biological activities, making its efficient synthesis a topic of significant interest.[1] However, scaling up its synthesis from the well-established Sandmeyer isatin synthesis presents considerable challenges.[2][3][4] These include managing strong exothermic reactions, controlling impurity formation, and ensuring safe handling of corrosive and toxic materials. This guide addresses these challenges in a practical, question-and-answer format based on established chemical principles and field experience.
Section 1: The Synthetic Pathway - An Overview
The most common and industrially relevant route to 5-bromo-7-chloroisatin is a two-step Sandmeyer synthesis.[2][3][5] It begins with a substituted aniline, which is first converted to an isonitrosoacetanilide intermediate. This intermediate is then cyclized under strong acidic conditions to yield the final isatin product.
Step 1: Formation of the Isonitrosoacetanilide Intermediate The starting aniline (e.g., 2-amino-4-bromo-6-chlorotoluene or a related compound) reacts with chloral hydrate and hydroxylamine hydrochloride.[2][3]
Step 2: Acid-Catalyzed Cyclization The isolated isonitrosoacetanilide intermediate undergoes an intramolecular electrophilic aromatic substitution reaction when treated with a strong acid, typically concentrated sulfuric acid, to form the indole-2,3-dione ring system.[2][6]
Caption: General workflow for the Sandmeyer synthesis of 5-bromo-7-chloroisatin.
Section 2: Troubleshooting Guide & FAQs
This section is organized by the synthetic stage and addresses common problems encountered during process development and scale-up.
Stage 1: Isonitrosoacetanilide Formation
Q1: The formation of the isonitrosoacetanilide intermediate is slow or the yield is low. What are the likely causes?
A1: Several factors can contribute to poor performance in this step:
-
Purity of Starting Aniline: Impurities in the aniline can interfere with the reaction. Ensure the starting material is of high purity; redistilled or recrystallized aniline often gives better results.[7]
-
pH Control: The reaction is sensitive to pH. The initial dissolution of the aniline hydrochloride requires acidic conditions.[7] Ensure all the aniline has dissolved before proceeding, as undissolved aniline can lead to tar formation.[7]
-
Reagent Stoichiometry: A significant excess of hydroxylamine hydrochloride is often necessary to drive the reaction to completion.[7]
-
Salting-Out Effect: The use of sodium sulfate is not just for increasing the ionic strength; it plays a specific role in precipitating the product and can be more effective than other salts like sodium chloride.[7]
Q2: I am observing significant tar or dark-colored byproduct formation. How can this be minimized?
A2: Tar formation is typically a result of side reactions involving the aniline starting material.
-
Ensure Complete Dissolution: As mentioned, if the aniline is not fully dissolved as its hydrochloride salt before heating, it is prone to polymerization and side reactions.[7]
-
Temperature Control: While the reaction requires heating to initiate and complete, avoid excessive temperatures which can promote decomposition and byproduct formation.[7]
Stage 2: Acid-Catalyzed Cyclization
Q3: The cyclization step is giving a low yield of the desired 5-bromo-7-chloroisatin. What is the most critical parameter to control?
A3: Temperature control is paramount. This step involves a highly exothermic intramolecular electrophilic aromatic substitution on a deactivated ring.[2][8]
-
Rate of Addition: The isonitrosoacetanilide intermediate must be added to the concentrated sulfuric acid at a controlled rate to manage the heat generated.[7] On a large scale, this means slow, portion-wise addition or using a dosing pump.
-
Efficient Cooling: The reactor must have sufficient cooling capacity to maintain the target temperature range, typically between 60-80°C.[6][7][9] Exceeding this range can lead to charring and a significant loss of product.[7]
-
Stirring: Inefficient stirring can create local hot spots where the temperature spikes, leading to decomposition even if the bulk temperature appears correct. Ensure vigorous and efficient mechanical stirring throughout the addition and reaction period.[7]
Q4: My final product is contaminated with an unexpected impurity that is difficult to remove. What could it be?
A4: The most likely culprits are the isatin oxime or sulfonated byproducts.
-
Isatin Oxime Formation: This impurity can form from the hydrolysis of any unreacted isonitrosoacetanilide during the work-up.[7] One effective strategy to minimize this is to introduce a "decoy agent," such as acetone or another ketone, during the reaction quench.[10][11] The decoy agent reacts with species that would otherwise lead to oxime formation.[10][11]
-
Sulfonation: If the reaction temperature during cyclization is too high, sulfonation of the aromatic ring can occur as a competing electrophilic aromatic substitution reaction. These sulfonated byproducts can be difficult to separate from the desired isatin. Strict temperature control is the best preventative measure.
Stage 3: Work-up, Isolation, and Purification
Q5: During the quench, my product precipitates as a fine, difficult-to-filter solid. How can I improve the isolation?
A5: The physical properties of the precipitate are highly dependent on the quenching procedure.
-
Controlled Quench: Instead of adding the reaction mixture to ice, consider a reverse addition: slowly adding the acidic mixture to a well-stirred, large volume of ice-water. This promotes the formation of larger, more easily filterable crystals.
-
Aging Time: Allowing the precipitated slurry to stir (age) for a period, sometimes overnight, can improve particle size and filterability.
Q6: My crude product is an oily goo and won't solidify or crystallize. What should I do?
A6: This is a common issue, often caused by residual solvents or impurities inhibiting crystallization.[12]
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed. If DMF was used in a preceding step, it can be notoriously difficult to remove and may require azeotropic distillation with a solvent like toluene or extensive washing.[12]
-
Trituration: Try stirring the oil or goo with a non-solvent, such as hexanes or ether.[12] This can often induce crystallization by washing away soluble impurities.
-
Purification Strategy: If the crude product is very impure, direct crystallization may fail. A common and effective purification method for isatins involves dissolving the crude material in a dilute aqueous base (like NaOH), filtering to remove insoluble impurities, and then re-precipitating the purified isatin by carefully acidifying the filtrate.[6][7] An older but effective method also involves forming a water-soluble bisulfite adduct, which can be crystallized and then decomposed with acid to release the pure isatin.[13]
Section 3: Scale-Up & Safety Considerations
Caption: Key challenges and mitigation strategies for scaling up isatin synthesis.
Q7: What are the primary safety hazards I need to be aware of when scaling up this synthesis?
A7: The synthesis involves several significant hazards that become more acute at a larger scale.
-
Concentrated Sulfuric Acid: This is highly corrosive and can cause severe burns.[14][15] The reaction with the isonitrosoacetanilide is also strongly exothermic. Always add reagents slowly and ensure adequate cooling.[7] All work should be conducted in a well-ventilated area, preferably a fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and safety goggles, is mandatory.[15][16]
-
Chloral Hydrate: This substance is toxic and requires careful handling to avoid dust inhalation and skin contact.[17] It has also been associated with adverse health events, underscoring the need for caution.[18]
-
Quenching: The addition of the concentrated sulfuric acid reaction mixture to water is extremely exothermic and can cause dangerous splashing. This must be done slowly, with vigorous stirring and efficient cooling.
Section 4: Impurity Profile & Analytical Control
Q8: What are the common impurities I should monitor for, and how can I detect them?
A8: Maintaining a consistent impurity profile is critical for pharmaceutical applications. In-process controls (IPCs) using methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential.
| Potential Impurity | Potential Source | Recommended Analytical Method | Mitigation Strategy |
| Unreacted Aniline | Incomplete reaction in Step 1. | HPLC, GC-MS | Ensure proper stoichiometry and reaction time. |
| Isatin Oxime | Hydrolysis of unreacted intermediate during work-up.[7][10] | HPLC, ¹H NMR | Use of a "decoy agent" like acetone during quench.[10][11] |
| Sulfonated Byproducts | High temperature during cyclization step. | HPLC-MS, ¹H NMR | Strict temperature control (<80°C).[7] |
| Regioisomers | If the starting aniline is not symmetrically substituted. | HPLC, ¹H NMR | Use of a highly pure, single-isomer starting material. |
Section 5: Experimental Protocol Example (Lab-Scale)
This protocol is provided as a reference. Scale-up operations will require significant process safety reviews and engineering controls.
Step 1: Preparation of N-(4-bromo-2-chlorophenyl)-2-(hydroxyimino)acetamide
-
In a flask equipped with a reflux condenser and mechanical stirrer, dissolve 4-bromo-2-chloroaniline (1.0 eq) in water containing concentrated hydrochloric acid (1.1 eq).
-
To this solution, add chloral hydrate (1.1 eq) and sodium sulfate (approx. 4.0 eq).
-
Finally, add a solution of hydroxylamine hydrochloride (3.0 eq) in water.
-
Heat the mixture to a vigorous boil for 5-10 minutes. The product will begin to crystallize.[7]
-
Cool the mixture in an ice bath. Filter the solid product, wash with cold water, and air-dry.
Step 2: Cyclization to this compound
-
In a flask with a mechanical stirrer and a thermometer, warm concentrated sulfuric acid (approx. 8 parts by weight relative to intermediate) to 50°C.
-
Add the dry N-(4-bromo-2-chlorophenyl)-2-(hydroxyimino)acetamide from Step 1 in small portions, ensuring the temperature does not exceed 70-75°C. Use an ice bath to control the exotherm.[6][7]
-
After the addition is complete, heat the mixture to 80°C for 10-15 minutes to ensure the reaction is complete.[7]
-
Cool the dark reaction mixture to room temperature and pour it slowly and carefully onto a large volume of cracked ice with vigorous stirring.
-
Allow the resulting slurry to stand for 30 minutes, then filter the crude orange-red solid.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus. Dry the crude product.
-
Purify by dissolving in 5% NaOH, filtering, and re-precipitating with HCl, or by recrystallization from a suitable solvent like acetic acid or ethanol.[7][9]
References
- Minimizing byproduct formation during isatin-5-carbonitrile synthesis. BenchChem.
- Sandmeyer Isatin Synthesis. SynArchive.
- Sandmeyer Isatin Synthesis.
- Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences - International Research and Publishing Academy.
- Technical Support Center: Purification of N-Alkylated Isatins. BenchChem.
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System.
- Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry.
- Purification of the isatins. Google Patents.
- Isatin. Organic Syntheses Procedure.
- Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate.
- Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives.
- Process for preparing isatins with control of side-product formation. Google Patents.
- Standard Operating Procedure.
- Overcoming challenges in the synthesis of 4-fluoroindoles. BenchChem.
- Synthesis of isatin, 5-chloroisatin and their Δ 2 -1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology.
- Safety Data Sheet: Chloral hydrate. Carl ROTH.
- Synthesis of Substituted Isatins As Potential Antibacterial Agents. ScholarWorks.
- Need urgent help with crystallization/drying/solidifying of an isatin derivative. Reddit.
- Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archive.
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate.
- What is the synthesis process of 5-Bromo-7-azaindole? Guidechem.
- Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. ResearchGate.
- Preparation method of 5-bromo-7-azaindole. Google Patents.
- Synthetic process of 5-bromo-7-azaindole. Patsnap.
- Safety Protocols For Handling Sulfuric Acid in Laboratories. Westlab.
- Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science.
- Chloral Hydrate Safety Issues. Nursing Center.
- Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps.
- Sulfuric Acid Safe Handling Guideline.
- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate.
- Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS.
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- Electrophilic aromatic substitution. Wikipedia.
- The challenge of turning industrial chemistry green. RSC Education.
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI.
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Technical Support Guide: Interpreting NMR Spectra of 5-bromo-7-chloro-1H-indole-2,3-dione
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-bromo-7-chloro-1H-indole-2,3-dione (hereafter referred to as 5,7-dihalo-isatin). We will address common challenges and interpretative questions encountered during the Nuclear Magnetic Resonance (NMR) analysis of this compound. This document moves beyond a simple data sheet to offer troubleshooting strategies and foundational explanations grounded in spectroscopic principles.
Section 1: At-a-Glance Spectral Data
Before delving into troubleshooting, it is crucial to have a baseline understanding of the expected NMR spectrum for this molecule. The halogen substituents significantly influence the electronic environment of the indole ring, which is reflected in the chemical shifts.
Caption: Workflow for identifying the source of unexpected NMR signals.
Causality & Actionable Steps:
-
Check Solvent Impurity Tables: Before assuming the peak is from your sample, always consult a reference table for common laboratory solvents. [1][2][3]Traces of ethyl acetate, hexane, dichloromethane, or acetone are frequently observed.
-
Identify Water: The chemical shift of water is highly dependent on the solvent and temperature. [2]In DMSO-d₆, it appears around 3.33 ppm, while in CDCl₃, it is typically around 1.56 ppm. A D₂O exchange will confirm its identity.
-
Perform a D₂O Exchange: If you suspect a peak is from water or another labile proton (like an alcohol impurity), add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. [4][5]Exchangeable protons will be replaced by deuterium and their signal will disappear. [6]4. Look for Grease: Broad, ill-defined peaks, especially between 0 and 2 ppm, are often indicative of silicone grease from glassware joints.
-
Review Synthetic Route: If the peak cannot be identified as a common contaminant, it may be a residual reagent, a byproduct, or a degradation product. Re-examine your synthetic and purification procedures.
Problem: My N-H proton signal is very broad or I can't find it.
Causality: The N-H proton signal can be difficult to locate due to its broadness and its tendency to exchange with residual water, which can further broaden the signal or cause it to merge with the water peak. In wet solvents, the peak may become almost indistinguishable from the baseline.
Solutions:
-
Use Dry Solvent: Ensure your deuterated solvent is from a fresh, sealed bottle to minimize water content.
-
Increase Concentration: A more concentrated sample can sometimes sharpen the N-H signal relative to the baseline.
-
Run a D₂O Exchange: This is the definitive test. [4]The disappearance of the broad signal after adding D₂O confirms its identity as the N-H proton. [5]
Problem: My baseline is distorted or my peaks are broad.
Causality: A poor baseline or broad sample peaks (not including the inherently broad N-H) are usually instrumental or sample preparation issues.
Solutions:
-
Improve Shimming: The magnetic field must be homogeneous across the sample. This process, called shimming, should be performed before every experiment. Poor shimming is a common cause of broad, distorted peaks. [7]* Check Sample Solubility: If your compound is not fully dissolved or begins to precipitate, you will observe very broad peaks. Visually inspect the NMR tube for solid material. If needed, try a different solvent or gently warm the sample. [7]* Avoid High Concentrations: While helpful for finding the N-H peak, excessively high concentrations can also lead to peak broadening due to increased solution viscosity and intermolecular interactions. [7]
Section 4: Experimental Protocols
Protocol 1: Standard Sample Preparation
Trustworthiness: This protocol is designed to minimize common sources of contamination and ensure a high-quality, homogeneous sample.
-
Weighing: Accurately weigh 5-10 mg of your purified 5,7-dihalo-isatin into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of your chosen deuterated solvent (e.g., DMSO-d₆) to the vial using a clean pipette. [8]3. Dissolution: Gently swirl or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Filtration & Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could disrupt the magnetic field homogeneity.
-
Analysis: Cap the NMR tube and insert it into the spectrometer for analysis.
Protocol 2: D₂O Exchange for N-H Proton Identification
Trustworthiness: This is a self-validating experiment. The disappearance of a signal is direct and reliable proof of an exchangeable proton. [4][9]
-
Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum. Note the chemical shift and appearance of the suspected N-H peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (approximately 20-30 µL) of D₂O to the tube.
-
Mix Thoroughly: Cap the NMR tube securely and shake it vigorously for 20-30 seconds to ensure the D₂O is mixed throughout the sample. The D₂O does not need to be fully miscible for the exchange to occur at the interface. [4]4. Re-acquire Spectrum: Place the tube back into the spectrometer. It is advisable to re-shim the sample slightly as the D₂O may have minorly affected the magnetic field homogeneity. Acquire a second ¹H NMR spectrum.
-
Compare Spectra: Compare the "before" and "after" spectra. The signal corresponding to the N-H proton will have disappeared or significantly decreased in intensity. [5]You will also likely see a new, sharp peak for HDO (the product of H₂O and D₂O exchange).
Section 5: References
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Alfa Chemistry. References for NMR Chemical Shifts of Common Solvent Impurities. Isotope Science. [Link]
-
Bradley, G. (2007). Proton NMR Assignment Tools - The D2O Shake. NMR Blog. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Wiley-VCH. (Supporting Information). General procedures for chemical synthesis. [Link]
-
JETIR. (2023). Theoretical Study of Isatin and its Halogenated Derivatives. Journal of Emerging Technologies and Innovative Research, 10(7). [Link]
-
The Royal Society of Chemistry. (Supporting Information). General experimental procedures for indole synthesis. [Link]
-
Kamal, I., & Prakash, A. (2012). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Protein and Peptide Letters, 19(5), 493–498. [Link]
-
Singh, U. P., & Bhat, H. R. (2014). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 4(77), 40727–40755. [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]
-
ResearchGate. (2021). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. [Link]
-
ResearchGate. (2023). Theoretical study of isatin and it's halogenated derivatives. [Link]
-
Antonov, P. P., et al. (2000). Dual Substituent Parameter Modeling of Theoretical, NMR and IR Spectral Data of 5-Substituted Indole-2,3-diones. Molecules, 5(11), 1238-1248. [Link]
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- 4. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
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addressing poor reproducibility in biological assays with 5-bromo-7-chloro-1H-indole-2,3-dione
Introduction: The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including the inhibition of caspases and various kinases, which are critical pathways in apoptosis and cell signaling.[1][2][3] 5-Bromo-7-chloro-1H-indole-2,3-dione, a halogenated derivative, represents a promising candidate for targeted therapeutics. However, its physicochemical properties, characteristic of many small molecule inhibitors, present significant challenges to experimental reproducibility.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to address and overcome common sources of variability in biological assays involving this compound. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and reliable data.
Part 1: Frequently Asked Questions (FAQs) - Compound Handling and Properties
This section addresses foundational questions about this compound to prevent common errors before an experiment begins.
Q1: What is the best way to dissolve and store this compound?
A1: Due to its hydrophobic bicyclic indole structure, this compound has very low solubility in aqueous buffers.[4] Direct dissolution in media or PBS will lead to precipitation and inaccurate concentration measurements.
Correct Procedure:
-
Primary Stock Solution: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.
-
Storage: Aliquot the primary stock into small, single-use volumes in low-protein-binding tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the primary stock in your final assay buffer or cell culture medium immediately before use.
Q2: My compound precipitates when I add it to my cell culture medium. What's happening?
A2: This is a classic solubility issue. When the DMSO stock is diluted into the aqueous medium, the compound may crash out of solution if its concentration exceeds its aqueous solubility limit.
Causality & Solutions:
-
Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic and low enough to maintain solubility. A final concentration of <0.5% is standard for most cell lines, though this should be empirically determined.[5]
-
Final Compound Concentration: You may be trying to achieve a final concentration that is too high for the compound's aqueous solubility. If precipitation is observed, reduce the final concentration.
-
Dilution Method: Add the compound stock to the medium dropwise while vortexing or swirling gently to facilitate rapid mixing and prevent localized high concentrations that encourage precipitation. Pre-warming the medium to 37°C can sometimes help, but thermal stability must be considered.[4]
Q3: What are the known or predicted biological targets of this compound?
A3: As an isatin derivative, this compound belongs to a class of compounds known to target several protein families.[2]
-
Caspase Inhibition: The isatin scaffold is a well-documented inhibitor of effector caspases, particularly caspase-3 and -7.[1][6][7] The mechanism often involves the interaction of the C3-carbonyl group of the isatin ring with the cysteine thiol in the enzyme's active site.[1]
-
Kinase Modulation: Various isatin derivatives have been shown to inhibit protein kinases, such as VEGFR-2, EGFR, and CDKs, which are crucial for cell cycle progression and angiogenesis.[3] The specific kinase profile of the 5-bromo-7-chloro substituted version would require experimental validation.
Q4: Can the color of the compound interfere with my assay readout?
A4: Yes. Isatin and its derivatives are often colored compounds (typically yellow to orange-red). This can be a significant source of assay artifacts, particularly in absorbance-based or fluorescence-based assays.[8]
-
Absorbance Assays (e.g., MTT, XTT): The compound's intrinsic color can add to the final absorbance reading, leading to an underestimation of cell death or an overestimation of viability.
-
Fluorescence Assays: The compound may be autofluorescent at the excitation/emission wavelengths of your assay fluorophore, or it may quench the fluorescent signal.[8]
Mitigation Strategy: Always run a "compound-only" control (compound in media without cells) to measure its background absorbance or fluorescence. Subtract this background value from all your experimental readings.
Part 2: Troubleshooting Guide - Addressing Poor Reproducibility
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: Inconsistent IC₅₀ Values Between Experiments
You run the same cell viability assay on different days and get significantly different IC₅₀ values.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Compound Instability | The indole ring can be susceptible to degradation, especially in aqueous solutions at 37°C over extended periods. A degraded compound will have lower potency. | Prepare fresh working dilutions from a frozen stock for every experiment. Avoid storing diluted compound in media for long periods. |
| Cell Passage Number | Cells at high passage numbers can undergo genetic drift, altering their phenotype and sensitivity to inhibitors.[5] | Use cells within a consistent, low-passage number range (e.g., passages 5-15) for all experiments. Record the passage number for every experiment. |
| Inconsistent Cell Seeding | The final readout of a viability assay is highly dependent on the starting cell number. Inconsistent seeding leads to high well-to-well and plate-to-plate variability.[5] | Use an automated cell counter for accuracy. Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency. |
| Variable Incubation Times | The effect of the inhibitor is time-dependent. Small variations in the incubation period (e.g., 48 vs. 52 hours) can shift the IC₅₀ value. | Standardize and precisely control all incubation times. For long incubations, note the exact start and end times. |
Issue 2: High Cell Death at Concentrations Expected to be Non-Toxic
You observe widespread cytotoxicity at concentrations where you expect specific, on-target effects.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Off-Target Cytotoxicity | The compound may be hitting unintended targets that are essential for cell survival, or it may be causing general cellular stress (e.g., mitochondrial toxicity). | 1. Determine the Cytotoxic Threshold: Run a short-term (e.g., 6-12 hour) cytotoxicity assay (like Trypan Blue or LDH release) to find the concentration at which general toxicity begins. 2. Use Lower Concentrations: Conduct functional assays at concentrations below this cytotoxic threshold.[5] |
| Solvent Toxicity | The final concentration of your organic solvent (e.g., DMSO) may be too high for your specific cell line, causing cell death independent of the compound's activity. | 1. Run a Solvent Control Curve: Test the effect of the solvent alone at various concentrations (e.g., 0.1% to 2%). 2. Stay Below the Toxic Limit: Ensure the final solvent concentration in all wells is identical and well below the toxic level (typically <0.5%).[5] |
| Compound Aggregation | Poorly soluble compounds can form aggregates that are nonspecifically toxic to cells, often by disrupting cell membranes. | Visually inspect your working solutions under a microscope for signs of precipitation or aggregation. If observed, you may need to lower the concentration or explore formulation strategies (with caution, as this can affect activity). |
Issue 3: Discrepancy Between Target-Based and Phenotypic Assays
Your western blot shows inhibition of a target pathway (e.g., decreased pERK), but you don't see a corresponding decrease in cell viability.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Pathway Redundancy | Cancer cells often have redundant or compensatory signaling pathways. Inhibiting one pathway may not be sufficient to induce cell death if another pathway can compensate. | 1. Use Pathway Analysis: Investigate potential escape pathways. Consider using combination therapies with inhibitors for compensatory pathways. 2. Assess Other Phenotypes: The compound may be inducing other effects, such as cell cycle arrest or senescence, rather than apoptosis. Perform cell cycle analysis (e.g., propidium iodide staining) or senescence assays (e.g., β-galactosidase staining). |
| Temporal Mismatch | Target inhibition (e.g., phosphorylation) is often a rapid event (minutes to hours), while phenotypic outcomes like cell death can take much longer (24-72 hours). | Conduct a time-course experiment. Measure target engagement at early time points (e.g., 1, 4, 8 hours) and cell viability at later time points (e.g., 24, 48, 72 hours) to correlate the two events. |
| On-Target vs. On-Phenotype | The compound may be engaging the target, but this engagement may not be functionally significant enough to drive the desired phenotype at the tested concentrations. | 1. Confirm Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm the compound is binding to its intended target in cells.[5] 2. Perform a Rescue Experiment: If possible, overexpress a resistant mutant of the target protein. If the phenotype is on-target, the resistant mutant should rescue the effect of the inhibitor.[5] |
Part 3: Protocols and Methodologies
Adherence to standardized protocols is critical for reproducibility.[9]
Protocol 1: Preparation of Compound Stock and Working Solutions
This protocol ensures accurate and consistent compound dosing.
-
Calculate Mass: Determine the mass of this compound needed to prepare a 20 mM primary stock solution in DMSO. (Molecular Weight: 277.94 g/mol ).
-
Dissolution: Carefully weigh the compound and dissolve it in the calculated volume of high-purity, anhydrous DMSO.
-
Ensure Complete Solubilization: Vortex vigorously for 2-3 minutes. If needed, sonicate briefly in a water bath or warm to 37°C. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense into single-use, light-protected, low-protein-binding tubes. Store immediately at -80°C.
-
Working Dilution: For a cell-based assay, perform a serial dilution of the primary stock in complete cell culture medium to create a range of working solutions. Crucially, ensure the DMSO concentration is constant across all final treatment conditions, including the vehicle control.
Protocol 2: Cell Viability Assay (MTT-based)
This protocol provides a framework for a common colorimetric cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing the compound at various concentrations (prepared as in Protocol 1). Include a "vehicle-only" control (medium with the same final DMSO concentration) and a "no-cells" blank control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) in a humidified incubator at 37°C, 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., acidified isopropanol or a commercial buffer) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Subtract the average absorbance of the "no-cells" blank from all other wells. Normalize the data to the vehicle-only control (set to 100% viability) and plot the dose-response curve to calculate the IC₅₀.
Part 4: Visualized Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Assay Variability
This decision tree guides researchers through a logical process to identify the source of poor reproducibility.
Caption: A systematic workflow for diagnosing sources of experimental variability.
Diagram 2: Putative Mechanism of Action - Caspase Inhibition
This diagram illustrates the likely interaction between the isatin scaffold and the active site of an effector caspase.
Caption: Interaction model of the isatin scaffold with a caspase active site.
References
- Ghavami, A., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- PubMed. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors.
- Molecular B·T·X. Assay Troubleshooting. [Link]
- ResearchGate. (2020).
- ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]
- ResearchGate. A new class of fluorinated 5-pyrrolidinylsulfonyl isatin caspase inhibitors for PET imaging of apoptosis. [Link]
- Københavns Biblioteker.
- Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. [Link]
- National Center for Biotechnology Information. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
- Kosheeka. (2019).
- National Center for Biotechnology Information. (2023). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. [Link]
- National Center for Biotechnology Information. (2012). Interference and Artifacts in High-content Screening. [Link]
- ResearchGate. (2013).
- Royal Society of Chemistry. (2023). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). [Link]
- ACS Publications. (2023).
- National Center for Biotechnology Information. (2021).
- National Center for Biotechnology Information. (2023).
- PubMed Central. (2023). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). [Link]
- MDPI. (2024).
- PubMed. (2023).
- ResearchGate. (2016). 5,6-Dibromo-1H-indole-2,3-dione. [Link]
- National Center for Biotechnology Information.
- ACS Publications. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]
- National Center for Biotechnology Information. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]
- Google Patents. (2012).
- University of Groningen. (2022). Sustainable multicomponent indole synthesis with broad scope. [Link]
- Google Patents. (2021).
- The Science Publications. (2015). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. [Link]
- National Center for Biotechnology Information. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. [Link]
- ResearchGate. (2013). Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. [Link]
- MDPI. (2023).
- Chemsrc. 5-Bromo-7-fluoro-1H-indole-2,3-dione. [Link]
- ResearchGate. (2016). 5,7-Dichloro-1H-indole-2,3-dione. [Link]
- MDPI. (2022). Effects of pH, Temperature, and Light on the Inorganic Carbon Uptake Strategies in Early Life Stages of Macrocystis pyrifera (Ochrophyta, Laminariales). [Link]
- ACS Publications. (2015). Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. [Link]
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Technical Support Center: Optimizing the Chromatographic Purification of 5-bromo-7-chloro-1H-indole-2,3-dione
Welcome to the technical support center for the purification of 5-bromo-7-chloro-1H-indole-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar halogenated isatin derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the chromatographic purification of this compound. Our aim is to provide you with the technical expertise and practical insights needed to achieve high purity and yield in your experiments.
Introduction
This compound is a dihalogenated isatin derivative. The presence of two different halogen atoms on the aromatic ring, coupled with the acidic N-H proton and the two carbonyl groups, gives this molecule a unique polarity and reactivity profile. These structural features can present challenges during purification by chromatography, such as poor separation from impurities, on-column degradation, and peak tailing. This guide will provide a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the purification of this compound by flash column chromatography?
A1: For a compound with the structural features of this compound, a good starting point is normal-phase chromatography on silica gel.[1] A common and effective eluent system to begin with is a mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent such as ethyl acetate.[2]
It is crucial to first perform thin-layer chromatography (TLC) to determine the optimal solvent ratio. Spot your crude material on a TLC plate and test various ratios of hexanes/ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[3] This Rf range typically translates to good separation in a flash column.
Q2: My compound is streaking on the silica gel TLC plate. What is the cause and how can I fix it?
A2: Streaking of nitrogen-containing heterocyclic compounds like your isatin derivative on silica gel is a common issue. It is often caused by the interaction of the basic nitrogen atoms with the acidic silanol groups on the surface of the silica gel.[1] This can lead to poor separation and low recovery during column chromatography.
To resolve this, you can:
-
Add a basic modifier: Incorporate a small amount (0.1-1%) of a tertiary amine, such as triethylamine (TEA) or pyridine, into your eluent system.[4] This will neutralize the acidic sites on the silica gel and minimize the unwanted interactions, resulting in sharper spots.
-
Use an alternative stationary phase: Consider using basic or neutral alumina instead of silica gel.[1] Alumina is less acidic and can be a better choice for acid-sensitive or basic compounds.
Q3: Can I use reverse-phase chromatography for the purification of this compound?
A3: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a viable and often highly effective method for purifying isatin derivatives, especially for achieving high purity.[5] A typical stationary phase would be a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol.[5] To improve peak shape and resolution, an acid modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase.
Q4: Are there any non-chromatographic methods for purifying this compound?
A4: Recrystallization is a powerful non-chromatographic technique for purifying solid compounds. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6] For halogenated aromatic compounds, solvents like chloroform, ethyl acetate, or mixtures such as chloroform/hexane could be good starting points to screen for suitable recrystallization conditions.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Issue 1: Poor Separation of the Target Compound from Impurities
Q: I'm running a silica gel column with a hexanes/ethyl acetate gradient, but my compound is co-eluting with an impurity. How can I improve the separation?
A: Co-elution of compounds with similar polarities is a frequent challenge. Here are several strategies to enhance resolution:
-
Optimize the Eluent System:
-
Shallow Gradient: If you are using a gradient, make it shallower. A slower increase in the polar solvent concentration can improve the separation of closely eluting compounds.
-
Isocratic Elution: If the Rf values of your compound and the impurity are sufficiently different on TLC, an isocratic (constant solvent ratio) elution may provide better separation than a gradient.
-
Change Solvent Selectivity: If optimizing the hexanes/ethyl acetate system fails, switch to a different solvent system. Solvents are classified into different selectivity groups based on their chemical properties.[8] Trying a system with a different selectivity, such as dichloromethane/methanol, might alter the elution order and improve separation.[9]
-
-
Adjust the Stationary Phase:
-
Column Parameters:
-
Increase Column Length: A longer and narrower column can increase the number of theoretical plates and improve separation.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material loaded should be 1-2% of the mass of the silica gel for difficult separations.[11]
-
Issue 2: Low or No Recovery of the Compound from the Column
Q: I've run my column, but I can't seem to find my product in any of the fractions. What could have happened?
A: This is a frustrating situation that can arise from several factors:
-
Compound Degradation on Silica: Isatins can be sensitive to the acidic nature of silica gel.[12] Your compound may have decomposed on the column.
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. If you see the appearance of new spots or disappearance of the original spot, your compound is likely unstable on silica.
-
Solution: Deactivate the silica gel with triethylamine or switch to a more inert stationary phase like neutral alumina.[1][4]
-
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel.
-
Solution: If your compound is very polar, you may need to use a much more polar eluent system, such as a high concentration of methanol in dichloromethane. In extreme cases, adding a small amount of acetic acid to the eluent can help to displace a polar compound from the silica, but be mindful of the potential for acid-catalyzed reactions.
-
-
Compound is Colorless and Hard to Detect:
-
Solution: Ensure you are using an appropriate visualization technique for your TLC analysis (e.g., UV lamp at 254 nm and/or a potassium permanganate stain). It's possible your compound eluted but was not detected.
-
Issue 3: The Purified Product is Still Impure After a Single Column
Q: I've purified my compound by column chromatography, but NMR analysis shows it's still not clean. What are my next steps?
A: Achieving high purity sometimes requires more than one purification step.
-
Second Column Chromatography: If the remaining impurities have a different polarity, a second column with a different solvent system or stationary phase can be effective. For example, if you used silica gel for the first column, try alumina or reverse-phase chromatography for the second.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities.[6] Experiment with different solvents to find one that gives you good quality crystals.
-
Preparative TLC or HPLC: For small quantities of material where very high purity is required, preparative TLC or preparative HPLC can be used to isolate the desired compound from closely related impurities.[13]
Data and Protocols
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Polarity | Comments |
| Hexanes / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A good first choice for many organic compounds.[2] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Effective for more polar compounds.[9] |
| Toluene / Acetone | 9:1 to 1:1 | Medium | Offers different selectivity compared to ester-based systems. |
Experimental Protocol: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system that gives your target compound an Rf value of 0.2-0.3.
-
Column Packing:
-
Choose an appropriately sized column (a common rule of thumb is a silica gel to crude product ratio of 50:1 to 100:1 by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and stable bed.[10]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column, taking care not to disturb the silica bed.
-
Apply pressure (using a flask bulb or an automated system) to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain your purified compound.
Visualizations
Workflow for Optimizing Flash Chromatography Purification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
avoiding degradation of 5-bromo-7-chloro-1H-indole-2,3-dione during experiments
A Guide to Preventing Degradation During Experimental Use
Welcome to the technical support center for 5-bromo-7-chloro-1H-indole-2,3-dione. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and best practices to ensure the stability and integrity of this valuable isatin derivative throughout your experiments. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from orange-red to a brownish or darker shade. Is it degraded?
A: A significant color change in the solid state can indicate degradation. Isatins are susceptible to slow oxidation and reactions with atmospheric moisture over time, especially if not stored under optimal conditions. While a slight color variation might be acceptable, a distinct darkening often suggests the formation of impurities. We recommend running a purity check (e.g., TLC, LC-MS, or NMR) before use.
Q2: What are the ideal storage conditions for this compound?
A: To maximize shelf life, this compound should be stored in a tightly sealed, opaque container (such as an amber glass vial) under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark, and dry place, such as a desiccator at room temperature or in a refrigerator.[1] Avoid exposure to light, moisture, and air.[2]
Q3: Is this compound sensitive to light?
A: Yes, isatin derivatives can be photosensitive.[3] Exposure to UV or even strong ambient light can promote degradation over time. It is crucial to store the compound in the dark and to protect reaction vessels from direct light, for example, by wrapping them in aluminum foil.[4]
Q4: What solvents are recommended for dissolving this compound?
A: this compound generally exhibits good solubility in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[5][6] It has moderate solubility in acetone, ethyl acetate, and dioxane. When preparing solutions, use dry (anhydrous) solvents to prevent hydrolysis-mediated degradation.
Q5: Can I use protic solvents like ethanol or methanol?
A: While isatins can be dissolved in alcohols, be aware that the highly electrophilic C3-carbonyl group can react with nucleophilic solvents, especially under basic or acidic conditions or upon heating, to form hemiketals or other adducts. If your protocol requires an alcohol, use it at the lowest effective temperature and for the shortest possible time.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during experiments, linking them to potential degradation pathways and offering concrete solutions.
Issue 1: Unexpected Color Change or Precipitation in Solution
-
Observation: Your solution of this compound in DMSO or DMF turns dark brown or black, or an unexpected precipitate forms.
-
Probable Cause: This often points to base-catalyzed degradation. The N-H proton of the isatin ring is acidic and can be deprotonated by residual bases (e.g., amines, carbonate salts) or even by the solvent itself (like older, amine-containing DMF) under certain conditions. The resulting anion is more susceptible to air oxidation.
-
Causality Explained: The isatin core is an electron-deficient system. Deprotonation at the N1 position increases the electron density of the ring, making it more vulnerable to oxidation. Halogen substituents (bromine and chlorine) are electron-withdrawing, which increases the acidity of the N-H proton compared to unsubstituted isatin, potentially making it more sensitive to basic conditions.
-
Solutions:
-
Use High-Purity Solvents: Always use fresh, anhydrous, high-purity solvents. Purge the solvent with nitrogen or argon before use to remove dissolved oxygen.
-
Control the pH: Ensure your reaction medium is not strongly basic unless required by the protocol. If a base is necessary, consider using a non-nucleophilic, sterically hindered base and add it slowly at a low temperature. The stability of many pharmaceutical compounds is highly dependent on pH.[7][8]
-
Work Under Inert Atmosphere: Prepare solutions and run reactions under an inert atmosphere (N₂ or Ar) to prevent air oxidation.
-
Issue 2: Low Yield or Incomplete Reaction in Condensation Reactions (e.g., Schiff Base Formation)
-
Observation: A condensation reaction with an amine results in a low yield of the desired product, with a significant amount of unreacted isatin remaining.[5]
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Probable Cause 1: Reversibility and Water: The reaction between the C3-carbonyl of isatin and a primary amine is a reversible equilibrium. The water produced as a byproduct can hydrolyze the formed Schiff base, pushing the equilibrium back towards the starting materials.
-
Probable Cause 2: Competing Degradation: Under prolonged heating or harsh conditions intended to drive the reaction, the isatin starting material may degrade via oxidation or other side reactions.
-
Solutions:
-
Water Removal: Use a Dean-Stark apparatus or add activated molecular sieves to the reaction mixture to sequester the water byproduct and drive the reaction to completion.[5]
-
Catalyst Choice: Add a catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid) to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.
-
Temperature and Time Optimization: Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating once the reaction is complete. High temperatures can accelerate degradation.[6]
-
Protect the N-H Group: If side reactions are suspected, consider protecting the N-H position before performing the condensation (see Advanced Prevention Strategies).
-
Issue 3: Multiple Unidentified Spots on TLC or Impurities in Final Product
-
Observation: After workup and purification, your final product is contaminated with impurities that have similar polarities, making separation difficult.
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Probable Cause: This suggests that degradation occurred during the reaction or workup. Potential pathways include oxidation to isatoic anhydride derivatives or ring-opening hydrolysis.
-
Causality Explained: The isatin core can be oxidized, particularly under harsh conditions, to form an isatoic anhydride.[9] This involves the cleavage of the C2-C3 bond. Additionally, strong aqueous acids or bases used during workup can catalyze the hydrolysis of the amide bond in the five-membered ring.
-
Solutions:
-
Mild Workup Conditions: Avoid using strong acids or bases during the aqueous workup if possible. Use saturated sodium bicarbonate or dilute ammonium chloride solutions for neutralization.
-
Inert Atmosphere During Workup: If the product is suspected to be air-sensitive, perform the workup and filtration steps as quickly as possible, and consider sparging aqueous solutions with nitrogen.
-
Purity of Reagents: Ensure all reagents are pure. Impurities in starting materials can lead to a cascade of side reactions.[6]
-
Core Stability & Handling Protocols
Adherence to these core protocols will significantly minimize the risk of degradation.
Protocol 1: Long-Term Storage
-
Place the solid this compound in a clean, dry amber glass vial.
-
Place the vial in a larger container with a desiccant (e.g., Drierite).
-
Flush the container with a gentle stream of inert gas (argon or nitrogen) for 1-2 minutes.
-
Seal the container tightly. For extra protection, wrap the seal with Parafilm.
-
Store in a designated cool, dark, and dry location, away from acids, bases, and oxidizing agents.[10][11]
Protocol 2: Preparing a Stock Solution
-
Dry the required glassware in an oven (e.g., at 120 °C) for at least 4 hours and cool under a stream of inert gas or in a desiccator.
-
Add the desired amount of this compound to the flask.
-
Seal the flask with a septum and flush with inert gas.
-
Using a syringe, add the required volume of fresh, anhydrous solvent (e.g., DMSO or DMF).
-
If necessary, gently warm or sonicate the mixture to aid dissolution, while maintaining the inert atmosphere.
-
Store the solution in a tightly sealed container, protected from light, and preferably under an inert atmosphere. If storing in a freezer, ensure the container is properly sealed to prevent condensation upon removal.[1]
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage | Cool, dark, dry, under inert gas | Prevents photo-oxidation and hydrolysis |
| Handling | Under inert atmosphere (N₂ or Ar) | Minimizes air oxidation |
| pH Environment | Near-neutral (pH 5-7) unless specified | Avoids acid/base-catalyzed degradation[7][12] |
| Light Exposure | Minimize; use amber vials/foil | Prevents photochemical degradation[3] |
| Recommended Solvents | Anhydrous DMF, DMSO, NMP, Dioxane | Good solubility, less reactive |
| Solvents to Use with Caution | Alcohols (MeOH, EtOH), Water | Can act as nucleophiles, leading to adducts |
Visualization of Degradation & Prevention
Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for the isatin core.
Caption: Key degradation routes for the isatin scaffold.
Recommended Experimental Workflow
This workflow diagram outlines the critical steps to maintain compound integrity during a typical reaction.
Caption: Workflow for minimizing degradation during experiments.
Advanced Prevention Strategies: The Use of Protecting Groups
For multi-step syntheses or reactions requiring harsh conditions (e.g., strong bases, high temperatures), the most robust strategy to prevent degradation is to temporarily protect the reactive N-H site.[13][14]
-
Why Protect? The N-H proton is the most acidic site and its deprotonation often initiates degradation pathways. Protecting this position blocks this reactivity, significantly enhancing the stability of the isatin core.
-
Common N-H Protecting Groups for Indoles/Isatins:
-
Boc (tert-butyloxycarbonyl): Introduced using Boc-anhydride. Stable to many reaction conditions but easily removed with mild acid (e.g., trifluoroacetic acid).[15]
-
Benzyl (Bn): Introduced using benzyl bromide or chloride with a base. It is very stable and typically removed by catalytic hydrogenation (H₂/Pd-C).
-
PSEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and is removed under fluoride ion conditions (e.g., TBAF), providing an orthogonal deprotection strategy.[14]
-
General Protocol for N-Boc Protection
-
Dissolve this compound (1 eq.) in an appropriate anhydrous solvent (e.g., THF or Dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Perform an aqueous workup and purify the N-Boc protected product by column chromatography or recrystallization.
-
Proceed with the desired reaction. The protected compound will be significantly more stable.
-
Deprotect the N-Boc group using a solution of trifluoroacetic acid (TFA) in dichloromethane at the end of the synthetic sequence.
By implementing these guidelines, researchers can significantly improve the reliability and reproducibility of their experiments involving this compound, ensuring the integrity of their results and the success of their research endeavors.
References
- Frontiers in Pharmacology. (n.d.). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Chavan, S. B., et al. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega.
- Reddit. (n.d.). Trouble forming a Schiff base between isatin and 3-aminopyridine.
- Wikipedia. (n.d.). Protecting group.
- Panda, S. S., et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances.
- Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology.
- Hamilton-Miller, J. M. T. (1972). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology.
- Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments.
- Zlatković, M. Z., et al. (2018). Antibacterial activity and photolytic stability of synthesized 5-Chloroisatin-3-hydrazone. Advanced technologies.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry.
- Sciencemadness Wiki. (n.d.). Safe handling and storage of chemicals.
- University of California, Santa Cruz. (n.d.). Practices for Proper Chemical Storage.
- University of Glasgow. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- University of California, Riverside. (n.d.). Chemical Storage Guidelines.
Sources
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. csuohio.edu [csuohio.edu]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Protective Groups [organic-chemistry.org]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
troubleshooting unexpected results in 5-bromo-7-chloro-1H-indole-2,3-dione SAR studies
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-bromo-7-chloro-1H-indole-2,3-dione. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during Structure-Activity Relationship (SAR) studies involving this versatile scaffold. As your virtual Senior Application Scientist, my goal is to equip you with the expertise and field-proven insights necessary to navigate the complexities of your experiments and rationalize unexpected outcomes.
Introduction to the this compound Scaffold
This compound, a dihalogenated derivative of isatin, is a pivotal starting material in medicinal chemistry. Its unique substitution pattern offers multiple vectors for chemical modification, making it an attractive scaffold for generating diverse compound libraries. The isatin core itself is a "privileged" structure, known to interact with a wide range of biological targets.[1][2] The presence of two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 7-position—provides opportunities for selective functionalization, which is a cornerstone of modern SAR-driven drug discovery.
However, this structural complexity also presents unique challenges. The interplay of the electron-withdrawing nature of the halogens, the steric hindrance imparted by the C7-chloro group, and the inherent reactivity of the dicarbonyl system can lead to unexpected results. This guide will dissect these challenges and provide logical, actionable solutions.
I. Spectroscopic and Physicochemical Properties
A thorough understanding of the starting material is the foundation of successful synthesis and troubleshooting. Below is a summary of the key analytical data for this compound.
| Property | Value/Description | Significance in SAR Studies |
| Molecular Formula | C₈H₃BrClNO₂ | Provides the exact elemental composition for mass spectrometry. |
| Molecular Weight | 276.48 g/mol | Essential for calculating reagent stoichiometry and confirming product mass. |
| Appearance | Typically an orange or reddish-orange solid | Color changes during a reaction can indicate consumption of the starting material or formation of byproducts. |
| Solubility | Soluble in polar aprotic solvents like DMF, DMSO, and acetone; sparingly soluble in alcohols; insoluble in water and nonpolar solvents. | Crucial for selecting appropriate reaction and purification solvents. Poor solubility can lead to low yields. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~11.6 (s, 1H, NH), 7.8-8.0 (m, 2H, Ar-H) | The deshielded aromatic protons are sensitive to changes in substitution. The broad NH singlet is a key indicator of N-alkylation or protection. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~182 (C=O, C3), ~158 (C=O, C2), aromatic carbons in the 110-150 ppm range. | Provides a carbon fingerprint of the molecule. Shifts in the carbonyl and aromatic regions are diagnostic of successful reactions. |
Note: Exact NMR shifts can vary depending on the solvent and concentration.
II. Troubleshooting Common Synthetic Transformations
This section addresses specific issues you may encounter when modifying the this compound scaffold.
A. N-Alkylation and N-Arylation
The acidic N-H proton of the isatin core is a common site for derivatization. However, the 7-chloro substituent introduces steric hindrance that can complicate this reaction.[1]
FAQ 1: My N-alkylation reaction is sluggish and gives low yields, even with a strong base and reactive alkyl halide. Why?
This is a classic issue of steric hindrance. The bulky chloro group at the C7 position partially shields the N1 position, making it less accessible to both the base and the incoming electrophile.
Troubleshooting Workflow: Sluggish N-Alkylation
Caption: Logic for optimizing sluggish N-alkylation reactions.
Expert Insights:
-
Base Selection: While K₂CO₃ is a common base for N-alkylation, stronger bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF, THF) are often necessary to achieve complete deprotonation of the sterically hindered N-H.
-
Temperature and Solvent: Increasing the reaction temperature can help overcome the activation energy barrier. Using a higher-boiling solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can facilitate this. Microwave-assisted synthesis can also be highly effective in reducing reaction times and improving yields.
-
Alkylating Agent: If possible, switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).
FAQ 2: I'm observing a second product with the same mass as my desired N-alkylated product. What could it be?
You are likely observing the formation of an O-alkylated isomer. The isatin anion is an ambident nucleophile, with electron density on both the nitrogen and the C2-carbonyl oxygen. While N-alkylation is generally favored, O-alkylation can occur, especially under certain conditions.
Reaction Pathways: N- vs. O-Alkylation
Caption: Competing N- and O-alkylation pathways.
Expert Insights to Favor N-Alkylation:
-
Counter-ion Effect: The choice of base can influence the selectivity. Sodium and potassium salts tend to favor N-alkylation, while silver or cesium salts can sometimes lead to increased O-alkylation.
-
Solvent Choice: Polar aprotic solvents like DMF generally favor N-alkylation. Less polar solvents might increase the proportion of the O-alkylated product.[1]
-
Temperature: Higher temperatures typically favor the thermodynamically more stable N-alkylated product.
B. Suzuki-Miyaura Cross-Coupling
The presence of both a bromo and a chloro substituent makes this scaffold ideal for sequential, chemoselective Suzuki couplings. The general reactivity trend in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-OTf >> C-Cl. This provides a predictable handle for selective functionalization.
FAQ 3: I want to perform a Suzuki coupling selectively at the C5-bromo position. What are the key considerations?
The significantly higher reactivity of the C-Br bond compared to the C-Cl bond allows for a high degree of chemoselectivity. The key is to use mild reaction conditions that are sufficient to activate the C-Br bond but not the more robust C-Cl bond.
Experimental Protocol: Selective Suzuki Coupling at C5
-
Reagents & Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent: Use a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water, in a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
FAQ 4: My Suzuki coupling is giving low yields and I'm seeing starting material decomposition. What's going wrong?
The isatin core can be sensitive to the basic conditions of the Suzuki reaction. Additionally, the dicarbonyl moiety can act as a chelating ligand for the palladium catalyst, leading to catalyst deactivation.
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Caption: Troubleshooting unexpected outcomes in Suzuki couplings.
Expert Insights:
-
Base Sensitivity: If you observe significant decomposition, switch to a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).
-
Catalyst and Ligand: For challenging couplings, especially with electron-rich or sterically hindered boronic acids, consider using more advanced catalyst systems. Buchwald-type ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor are often more efficient.
-
N-H Protection: The acidic N-H can interfere with the reaction. Protecting the nitrogen (e.g., as a SEM or Boc derivative) can prevent this and improve solubility and yield. This is a crucial step for more complex, multi-step syntheses.
C. Reactions at the C3-Carbonyl (e.g., Aldol, Wittig)
The C3-carbonyl is highly electrophilic and a prime target for nucleophilic attack.
FAQ 5: I'm attempting an Aldol condensation at C3, but I'm getting a complex mixture of products.
The isatin scaffold can participate in several competing reactions under basic conditions, including self-condensation or reaction at the C2-amide carbonyl.
Expert Insights:
-
Directed Aldol Reactions: To avoid self-condensation of your ketone or aldehyde partner, consider a directed aldol approach. Pre-form the enolate of your coupling partner using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) before adding the 5-bromo-7-chloroisatin.
-
Protect the N-H: The acidic N-H proton can be deprotonated by the base, leading to a complex mixture. N-protection is highly recommended for C3-functionalization reactions.
III. Analytical Characterization and Purification
Confirming the structure of your products and isolating them in high purity are critical steps in any SAR study.
FAQ 6: The ¹H NMR of my product is complex. How can I confirm my structure?
While 1D ¹H and ¹³C NMR are the workhorses of structural elucidation, complex derivatives of 5-bromo-7-chloroisatin may require advanced 2D NMR techniques for unambiguous assignment.
| 2D NMR Technique | Information Gained | Application for Isatin Derivatives |
| COSY (Correlation Spectroscopy) | Shows which protons are coupled to each other (H-H correlations). | Helps to trace the connectivity of the aromatic protons and side-chain protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbons they are attached to (¹JCH). | Unambiguously assigns protonated carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH). | Crucial for identifying quaternary carbons and connecting different fragments of the molecule (e.g., connecting an N-alkyl group to the isatin core via correlation from the N-CH₂ protons to C2 and C7a). |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows which protons are close to each other in space. | Can help determine the relative stereochemistry of substituents, particularly at the C3 position. |
FAQ 7: I am having difficulty separating my product from a closely related impurity by column chromatography.
Halogenated organic compounds can be challenging to purify due to their similar polarities.
Expert Insights for Purification:
-
Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A shallow gradient elution is often necessary to separate isomers or closely related byproducts.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina or a reverse-phase C18 column.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent/anti-solvent systems.
-
Preparative HPLC: For high-purity samples required for biological testing, preparative HPLC is often the best solution.
IV. Conclusion
The this compound scaffold is a powerful tool for medicinal chemists, but its successful application requires a nuanced understanding of its reactivity. By anticipating potential side reactions, carefully selecting reaction conditions, and employing advanced analytical techniques, researchers can overcome the challenges associated with this versatile molecule. This guide serves as a starting point for troubleshooting; meticulous observation and systematic optimization will always be the key to success in your SAR endeavors.
References
- Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00127f]
- Synthesis of 7-Halogenated Isatin Sulfonamides: Nonradioactive Counterparts of Caspase-3/-7 Inhibitor-Based Potential Radiopharmaceuticals for Molecular Imaging of Apoptosis. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm500718e]
- Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6244837/]
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5959885/]
- Synthesis of Substituted Isatins As Potential Antibacterial Agents. ScholarWorks. [URL: https://scholarworks.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction]
- Recent applications of isatin in the synthesis of organic compounds. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Recent-applications-of-isatin-in-the-synthesis-of-Moradi-Bokachoy/08588825f6bb8f0907e2a9e22303c202568600d8]
- Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. ChemistryOpen. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/open.202000259]
- Serendipity results as a driving force in the synthesis of EDG-substituted isatins. ResearchGate. [URL: https://www.researchgate.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [URL: https://www.researchgate.net/publication/327632617_Some_mechanistic_aspects_regarding_the_Suzuki-Miyaura_reaction_between_selected_ortho-substituted_phenylboronic_acids_and_345-tribromo-26-dimethylpyridine]
- Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28295723/]
- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. Benchchem. [URL: https://www.benchchem.
- Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc34803a]
- Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. [URL: https://www.researchgate.
- Masking Boronic Acids for Suzuki Coupling. YouTube. [URL: https://www.youtube.
- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). The Royal Society of Chemistry. [URL: https://www.rsc.
- Supporting information. The Royal Society of Chemistry. [URL: https://www.rsc.
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [URL: https://www.rsc.
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.
- Results of photoreactions of 5 with isatin. ResearchGate. [URL: https://www.researchgate.
- Table 3 . Selective coupling reaction of arylboronic acid with... ResearchGate. [URL: https://www.researchgate.net/figure/Selective-coupling-reaction-of-arylboronic-acid-with-1-bromo-3-chloromethyl-benzene-a_tbl2_323861298]
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI. [URL: https://www.mdpi.com/1424-8247/15/3/272]
- (a) SAR features of isatin derivatives exhibiting anticancer action.... ResearchGate. [URL: https://www.researchgate.
- Effect of Substituents on the Biological Activity of Isatin Hybrids – A SAR Study. ResearchGate. [URL: https://www.researchgate.
- QSAR study of isatin analogues as in vitro anti-cancer agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20056518/]
- Two possible pathways for reaction of isatin, l-proline and (Z) - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Two-possible-pathways-for-reaction-of-isatin-l-proline-and-Z-5-arylidene-3-2_fig3_319119561]
- QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7484674/]
- Isatin derivatives in reactions with phosphorus(III–V) compounds. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4884144/]
- Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10508003/]
- formation of the 4-substituted-isatin; Pathway b - ResearchGate. ResearchGate. [URL: https://www.researchgate.
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [URL: https://esa.ipb.pt/pdf/artur_silva_2012_2.pdf]
- Advanced NMR Spectroscopy. University of Gothenburg. [URL: https://www.gu.se/en/study-gothenburg/kem830-advanced-nmr-spectroscopy-15-hec]
- Advanced NMR Techniques and Applications. Fiveable. [URL: https://library.fiveable.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [URL: https://www.researchgate.
- Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Advanced-NMR-techniques-for-structural-of-Pinto-Silva/188b7702f2382c161352e825a0a38d727a20c90c]
Sources
enhancing the regioselectivity of 5-bromo-7-chloro-1H-indole-2,3-dione reactions
Welcome to the technical support center for 5-bromo-7-chloro-1H-indole-2,3-dione. This highly substituted isatin is a valuable building block in medicinal chemistry and materials science, but its unique electronic and steric properties present specific challenges.[1] The presence of two electron-withdrawing halogens significantly modulates the reactivity of the isatin core, often leading to unexpected outcomes.[2] This guide is structured as a series of frequently asked questions and troubleshooting protocols to help you navigate these challenges and enhance the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: I'm attempting an N-alkylation on 5-bromo-7-chloro-isatin, but I'm getting a low yield and a mixture of products. What's going wrong?
A1: This is the most common issue researchers face. The problem stems from a combination of factors: the acidity of the N-H proton, the stability of the resulting isatin anion, and steric hindrance from the C7-chloro group. The electron-withdrawing halogens increase the acidity of the N-H proton, making deprotonation easier; however, the resulting anion is highly conjugated and can react at multiple sites (N-1 or O-2).[3] Furthermore, the bulky chlorine atom at the C7 position can sterically hinder the approach of the alkylating agent to the nitrogen atom.
Causality & Solution:
Your choice of base and solvent is critical for controlling the regioselectivity. A common mistake is using a standard base like potassium carbonate (K₂CO₃) in a solvent like DMF. While effective for simpler isatins, this combination can be sluggish and non-selective for this substrate.
-
The Base-Solvent System: The key is to generate the nucleophilic anion cleanly and ensure it reacts preferentially at the nitrogen. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic, coordinating solvent like Tetrahydrofuran (THF) is often superior. NaH ensures complete and irreversible deprotonation, while THF solvates the sodium counter-ion without competing in the reaction, favoring N-alkylation over O-alkylation.[4] Cesium carbonate (Cs₂CO₃) can also be effective, as the larger cesium ion promotes N-selectivity.[3]
-
Temperature Control: Start the deprotonation at 0 °C to control the exothermic reaction with NaH, then allow the reaction to warm to room temperature for the alkylation step. This prevents potential side reactions.
-
Alkylating Agent: Highly reactive alkylating agents (e.g., benzyl bromide, methyl iodide) will work well. For less reactive agents like secondary halides, you may need to gently heat the reaction (e.g., to 40-50 °C) after the initial deprotonation.
Workflow: Optimizing N-Alkylation Regioselectivity
Caption: Decision workflow for selecting optimal N-alkylation conditions.
Q2: I'm trying to perform an aldol condensation at the C3-carbonyl, but the reaction is sluggish and gives a poor yield. Should I use a stronger base?
A2: This is a counterintuitive problem. While the C3-carbonyl of 5-bromo-7-chloro-isatin is highly electrophilic due to the electron-withdrawing effects of the halogens, using a strong base like NaOH or LDA is often detrimental. Isatin itself is susceptible to base-catalyzed ring-opening to form isatinic acid, and this highly substituted derivative is even more so.[5]
Causality & Solution:
The key is to use a catalyst that is basic enough to deprotonate your nucleophile (e.g., the α-carbon of a ketone) but not so strong that it attacks the isatin's C2-amide bond.
-
Catalyst Choice: Instead of strong bases, use a milder organic base like pyrrolidine or piperidine with a catalytic amount of acetic acid in a solvent like ethanol or methanol. This generates the nucleophilic enamine in situ, which then attacks the C3-carbonyl. This method is highly effective for aldol-type reactions with isatins.[6]
-
Lewis Acid Catalysis: For reactions with other nucleophiles like pyrroles or indoles, a Lewis acid catalyst such as Indium(III) triflate (In(OTf)₃) can be highly effective.[7] This approach activates the C3-carbonyl towards nucleophilic attack without the risk of base-induced decomposition.
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). These reactions are often complete within a few hours at room temperature. Over-running the reaction can lead to decomposition and lower yields.
Q3: How can I reliably distinguish between N-alkylated and O-alkylated regioisomers?
A3: Definitive characterization is crucial. While TLC might show a single spot, co-elution is possible. A combination of spectroscopic methods is required for unambiguous structure validation.
Causality & Solution:
The local chemical environment of the protons and carbons changes significantly between the two isomers, providing clear diagnostic handles in NMR spectroscopy.
-
¹H-NMR Spectroscopy:
-
N-Alkylation: You will observe the disappearance of the broad N-H singlet (typically >10 ppm). The two aromatic protons (H4 and H6) will remain as distinct doublets. The protons on the carbon attached to the nitrogen (the N-CH₂- group) will typically appear between 3.5-5.0 ppm, depending on the substituent.
-
O-Alkylation: The N-H proton signal will remain. A new signal for the O-CH₂- group will appear, often slightly more downfield than an N-CH₂- signal. The most significant change is in the electronic environment of the aromatic ring, which may cause slight shifts in the H4 and H6 protons.
-
-
¹³C-NMR Spectroscopy: The chemical shifts of the C2 and C3 carbonyls are highly diagnostic. In the N-alkylated product, you will see two carbonyl signals (C2 ~158 ppm, C3 ~182 ppm). In the O-alkylated product, the C2 carbon is now part of an imino-ether linkage and will shift significantly upfield, while the C3 ketone signal remains.
-
2D NMR (NOESY/HSQC/HMBC): For ultimate confirmation, a Nuclear Overhauser Effect (NOESY) experiment can show through-space correlation between the protons of the new alkyl group and the aromatic proton at C7's adjacent position (H6), confirming N-alkylation. An HMBC experiment will show a 3-bond correlation from the N-CH₂ protons to the C2 carbonyl carbon.
| Table 1: Spectroscopic Data for Regioisomer Identification | ||
| Technique | N-Alkylated Isomer | O-Alkylated Isomer |
| ¹H-NMR | N-H signal absent. N-CH₂ signal present. | N-H signal present. O-CH₂ signal present. |
| ¹³C-NMR | C2 (amide) ~158 ppm, C3 (ketone) ~182 ppm. | C2 (imino-ether) shifted upfield, C3 (ketone) ~183 ppm. |
| Key NOESY | Correlation between N-CH₂ protons and H6 proton. | Correlation between N-H proton and H6 proton. |
| Key HMBC | ³J correlation from N-CH₂ protons to C2 carbon. | ³J correlation from N-H proton to C2 carbon. |
Troubleshooting Guides & Protocols
Protocol 1: High-Regioselectivity N-Alkylation of 5-bromo-7-chloro-isatin
This protocol is optimized for achieving high yields of the N-1 alkylated product while minimizing side reactions.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Benzyl Bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 5-bromo-7-chloro-isatin (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel.
-
Solvent Addition: Add anhydrous THF to the flask to create a 0.1 M solution. Stir to dissolve.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution will typically change color, indicating anion formation.
-
Alkylation: Dissolve the alkyl halide (1.1 eq) in a small amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring by TLC (Typical eluent: 3:1 Hexanes:Ethyl Acetate).
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
Protocol 2: C3-Aldol Condensation with an Active Methylene Compound
This protocol uses mild conditions to achieve a selective condensation at the C3-carbonyl position.
Materials:
-
This compound
-
Active methylene compound (e.g., Acetone, Malononitrile)
-
Ethanol
-
Pyrrolidine (catalyst)
Procedure:
-
Setup: In a round-bottom flask, dissolve 5-bromo-7-chloro-isatin (1.0 eq) in ethanol (to 0.2 M).
-
Reagent Addition: Add the active methylene compound (1.5 eq).
-
Catalysis: Add a catalytic amount of pyrrolidine (0.1 eq).
-
Reaction: Stir the mixture at room temperature. A precipitate of the product often forms within 1-4 hours. Monitor the reaction by TLC.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Drying: Dry the product under vacuum to obtain the pure aldol adduct. No further purification is typically necessary if a clean precipitate is formed.
General Troubleshooting Logic
Caption: A systematic workflow for troubleshooting challenging reactions.
References
- Tummatorn, J., et al. (2011). Enantioselective and Regioselective Indium(III)‐Catalyzed Addition of Pyrroles to Isatins. Angewandte Chemie International Edition, 50(47), 11161-11164.
- Tangella, Y., et al. (2018). Regioselective Ring Expansion of Isatins with In Situ Generated α-Aryldiazomethanes: Direct Access to Viridicatin Alkaloids. Organic Letters, 20(12), 3639–3642.
- Estévez-Braun, A., et al. (2007). Synthesis of Substituted Isatins. Molecules, 12(4), 890-896.
- Li, B., et al. (2016). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 20(9), 1646-1652.
- Al-Ostath, A., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 200-213.
- Varun, et al. (2019). Isatin and its derivatives: A survey of recent syntheses, reactions, and applications. RSC Medicinal Chemistry, 10(11), 1678-1719.
- Varun, et al. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 10(11), 1678-1719.
- Cowley, A. R., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 9), 481-490.
- Gudipati, R., et al. (2013). Synthesis and biological activity evaluation of N-protected isatin derivatives as inhibitors of ICAM-1 expression on human endothelial cells. Bioorganic & Medicinal Chemistry Letters, 23(15), 4449-4452.
- Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. California State Polytechnic University, Pomona.
- Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc, 2017(1), 148-201.
- Varun, et al. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 10(11), 1678-1719.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Yathirajan, H. S., et al. (2021). Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives. Acta Crystallographica Section C, 77(6), 299-311.
- Reddit user discussion. (2022). Need urgent help with crystallization/drying/solidifying of an isatin derivative. r/chemistry.
- Kim, H. Y., et al. (2003). Halogenation of 1-alkyl-7-azaisatins using N-halosuccinimides. Journal of the Korean Chemical Society, 47(3), 243-246.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1952.
- Cereda, E., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 856-865.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1952.
- Cereda, E., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate.
Sources
- 1. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective and Regioselective Indium(III)-Catalyzed Addition of Pyrroles to Isatins - PMC [pmc.ncbi.nlm.nih.gov]
dealing with reagent sensitivity in 5-bromo-7-chloro-1H-indole-2,3-dione synthesis
Technical Support Center: Synthesis of 5-bromo-7-chloro-1H-indole-2,3-dione
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry. This guide is designed to provide practical, in-depth solutions to common challenges encountered during its synthesis via the Sandmeyer isatin methodology. Drawing from established protocols and field experience, we will explore the causal relationships behind experimental choices to empower you with the expertise to troubleshoot and optimize your reactions effectively.
The synthesis of di-halogenated isatins, such as the 5-bromo-7-chloro derivative, presents unique challenges primarily due to the electronic properties of the starting material, 3-bromo-5-chloroaniline. The presence of two electron-withdrawing groups on the aniline ring significantly impacts reactivity and intermediate stability. This guide addresses these specific nuances in a direct question-and-answer format.
Part 1: Troubleshooting Guide
This section tackles specific experimental failures and unexpected outcomes. Each issue is analyzed by potential cause, followed by actionable solutions grounded in chemical principles.
Question 1: I am seeing very low or no precipitation of the isonitrosoacetanilide intermediate. What is going wrong?
Potential Cause 1: Reduced Nucleophilicity of the Starting Aniline The two halogen substituents (bromo- and chloro-) are strongly electron-withdrawing, which significantly reduces the electron density of the aniline's amino group. This makes the aniline a weaker nucleophile, slowing down the initial condensation reaction with chloral hydrate. Standard reaction times may be insufficient for this less reactive substrate.[1]
Suggested Solution:
-
Extend Reaction Time: Increase the heating time at 80-100°C from the typical 1-2 hours to 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable system can be developed.
-
Ensure Reagent Purity: Verify the purity of your 3-bromo-5-chloroaniline. Impurities can inhibit the reaction. If the aniline is old or discolored, consider purification by recrystallization or column chromatography.[2]
-
Maintain Acidity: Ensure the aniline is fully dissolved as its hydrochloride salt before the addition of other reagents. This is crucial for maintaining its availability in the aqueous reaction medium.
Potential Cause 2: Incorrect Reagent Stoichiometry or Quality The quality of chloral hydrate and hydroxylamine hydrochloride is critical. Chloral hydrate can degrade, and hydroxylamine salts can vary in purity.
Suggested Solution:
-
Use fresh, high-purity chloral hydrate and hydroxylamine hydrochloride.
-
Ensure accurate weighing and molar calculations. A slight excess of hydroxylamine hydrochloride is standard to drive the oximation.
Question 2: The cyclization of my isonitrosoacetanilide intermediate in concentrated sulfuric acid is giving a low yield and a lot of dark, tarry material. Why?
Potential Cause 1: Decomposition at High Temperatures The cyclization step is an electrophilic aromatic substitution that is highly temperature-sensitive.[3] Adding the solid intermediate too quickly to the hot acid can create localized hot spots, leading to charring and polymerization instead of clean ring closure. The optimal temperature window is narrow.
Suggested Solution:
-
Strict Temperature Control: Pre-warm the concentrated sulfuric acid to 50°C. Add the dry isonitrosoacetanilide intermediate in small portions, ensuring the internal temperature does not exceed 70°C.[3] Use an ice bath for external cooling to manage the exotherm.
-
Post-Addition Heating: Once all the intermediate is added, heat the mixture to 80°C for a short period (e.g., 10-15 minutes) to ensure the reaction goes to completion before decomposition pathways can dominate.[4]
Potential Cause 2: Poor Solubility of the Intermediate Substituted isonitrosoacetanilides, especially those with multiple halogens, can have poor solubility in concentrated sulfuric acid, leading to an incomplete reaction.
Suggested Solution:
-
Alternative Acid Catalysts: If solubility is a persistent issue, consider using methanesulfonic acid or polyphosphoric acid (PPA). These solvents can sometimes offer better solubility for lipophilic intermediates, facilitating a more homogenous and complete reaction.
-
Ensure Dryness: The isonitrosoacetanilide intermediate must be thoroughly dried before adding it to the concentrated sulfuric acid. Any residual water will dilute the acid, reducing its efficacy and potentially promoting side reactions.
Question 3: My final product is contaminated with a significant impurity that has a similar Rf value. How can I identify and remove it?
Potential Cause: Formation of this compound-3-oxime A common byproduct in the Sandmeyer isatin synthesis is the corresponding isatin oxime. This can form when hydroxylamine, potentially generated from the hydrolysis of the isonitroso intermediate, reacts with the C3-carbonyl of the newly formed isatin product.[5]
Suggested Solution:
-
Quenching with a Decoy Carbonyl: To prevent the formation of the isatin oxime, a "decoy agent" with a reactive carbonyl group can be added during the reaction or workup. This decoy reacts with any free hydroxylamine, protecting the isatin product. Simple ketones like acetone or 2-butanone can be effective.[5]
-
Purification via Basification: Isatin's N-H proton is acidic and can be deprotonated by a base. This property can be exploited for purification.
-
Dissolve the crude product in a suitable organic solvent.
-
Extract with an aqueous base (e.g., 1M NaOH). The isatin will form a salt and move to the aqueous layer, while less acidic impurities may remain in the organic layer.
-
Carefully re-acidify the aqueous layer with HCl to precipitate the purified isatin.[4][6]
-
Filter, wash with cold water, and dry the purified product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the specific role of each reagent in the first step of the Sandmeyer synthesis?
-
3-bromo-5-chloroaniline: The aromatic starting material that forms the core of the indole ring.
-
Chloral Hydrate (Cl₃CCH(OH)₂): This serves as a masked form of glyoxylic acid. It reacts with the aniline to form an intermediate imine.[7]
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): This reagent reacts with the intermediate from the aniline/chloral hydrate reaction to form the stable 2-(hydroxyimino)acetamide, also known as an isonitrosoacetanilide. This is the key intermediate that is isolated before cyclization.[8]
-
Sodium Sulfate (Na₂SO₄): It is used to increase the ionic strength of the aqueous solution, which helps to "salt out" the isonitrosoacetanilide intermediate, improving its precipitation and yield.[4]
-
Hydrochloric Acid (HCl): This is used to form the hydrochloride salt of the aniline, making it soluble in the aqueous reaction medium.
Q2: Why is concentrated sulfuric acid the standard choice for the cyclization step? Concentrated sulfuric acid is a powerful dehydrating agent and a strong acid. Its role is twofold:
-
Protonation and Dehydration: It protonates the oxime's hydroxyl group, turning it into a good leaving group (water).
-
Electrophilic Cyclization: The loss of water generates a reactive nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich benzene ring to form the five-membered ring of the isatin core.
Q3: How can I confirm the structure of my intermediate and final product?
-
Intermediate (2-(hydroxyimino)-N-(3-bromo-5-chlorophenyl)acetamide): Characterize using ¹H NMR (expect signals for the aromatic protons, the N-H amide proton, and the C-H oxime proton), ¹³C NMR, and Mass Spectrometry to confirm the molecular weight.
-
Final Product (this compound): Characterize using ¹H NMR (aromatic protons and the N-H proton), ¹³C NMR (note the characteristic C=O signals), and Mass Spectrometry. The product should be a distinctively colored (typically orange to red) solid.[9]
Q4: What are the critical safety precautions for handling the reagents in this synthesis?
-
Hydroxylamine Hydrochloride: Can be corrosive and is a skin sensitizer. It may explode if heated. Handle with appropriate PPE (gloves, safety glasses) in a well-ventilated fume hood.[10]
-
Chloral Hydrate: Is a sedative and hypnotic. Avoid inhalation and skin contact.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Always add acid to water, never the other way around. The addition of the intermediate to the acid is exothermic and must be controlled.
-
3-bromo-5-chloroaniline: Halogenated anilines are toxic and should be handled with care to avoid skin contact and inhalation.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(hydroxyimino)-N-(3-bromo-5-chlorophenyl)acetamide
This protocol is adapted from standard Sandmeyer procedures for halogenated anilines.[3][9]
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 3-bromo-5-chloroaniline | 206.45 | 10.32 g | 0.05 | 1.0 |
| Chloral Hydrate | 165.40 | 9.10 g | 0.055 | 1.1 |
| Na₂SO₄ (anhydrous) | 142.04 | 65 g | - | - |
| Hydroxylamine HCl | 69.49 | 11.5 g | 0.165 | 3.3 |
| Conc. HCl (37%) | 36.46 | 5.0 mL | ~0.06 | 1.2 |
| Water | 18.02 | 400 mL | - | - |
Procedure:
-
In a 1 L round-bottom flask, dissolve chloral hydrate (9.10 g) and sodium sulfate (65 g) in 300 mL of water, warming gently if necessary.
-
In a separate beaker, prepare a solution of 3-bromo-5-chloroaniline (10.32 g) in 100 mL of water and concentrated HCl (5.0 mL).
-
Add the aniline hydrochloride solution to the flask from step 1 with stirring.
-
Add a solution of hydroxylamine hydrochloride (11.5 g) in 50 mL of water to the main reaction flask.
-
Heat the resulting suspension in a water bath or heating mantle to 80-90°C with vigorous stirring for 3-4 hours. The mixture will become a thick paste.
-
Cool the mixture to room temperature, then chill in an ice bath.
-
Filter the solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL).
-
Dry the pale solid product in a vacuum oven at 50-60°C to a constant weight. The expected yield is 75-85%.
Protocol 2: Cyclization to this compound
Procedure:
-
Place concentrated sulfuric acid (98%, 60 mL) in a 250 mL flask equipped with a mechanical stirrer and a thermometer.
-
Warm the sulfuric acid to 50°C using a water bath.
-
Turn off the heating and begin adding the dry 2-(hydroxyimino)-N-(3-bromo-5-chlorophenyl)acetamide (10.0 g) from Protocol 1 in small portions over 20-30 minutes.
-
CRITICAL: Monitor the temperature closely during the addition. Use an ice-water bath to maintain the internal temperature between 60°C and 70°C.[3]
-
After the addition is complete, heat the dark solution to 80°C and hold for 10 minutes.
-
Allow the reaction to cool to room temperature, then pour it carefully and slowly onto 500 g of crushed ice with vigorous stirring.
-
An orange-red precipitate will form. Continue stirring for 30 minutes to allow for complete precipitation.
-
Filter the solid product, wash extensively with cold water until the washings are neutral to pH paper, and dry under vacuum. The expected yield is 70-80%.
-
If necessary, purify the crude product by recrystallization from glacial acetic acid or an ethanol/water mixture.
Part 4: Visualization of Workflows
Caption: Workflow for the two-step Sandmeyer synthesis of the target isatin.
Caption: Decision tree for troubleshooting low yield in the isatin synthesis.
Part 5: References
-
Hosseinzadeh, R., et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1, 67-71. [Link: [Link]]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link: [Link]]
-
Priyanka, V., et al. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research, 12(03), Suppl-1. [Link: [Link]]
-
Hossain, M. I., et al. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1), 7-12. [Link: [Link]]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Organic and Medicinal Chemistry Letters, 2(1), 30. [Link: [Link]]
-
Aziz, U., et al. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 8(52), 29563-29589. [Link: [Link]]
-
Hoare, R. C. (1937). Purification of the isatins. U.S. Patent No. 2,086,805. [Link: ]
-
Gouliaev, A. H., et al. (2006). Process for preparing isatins with control of side-product formation. U.S. Patent Application No. 10/554,821. [Link: ]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link: [Link]]
-
Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45. [Link: [Link]]
-
Abele, E., & Abele, R. (2009). Synthesis of Isatin and 5-Bromoisatin Derivatives. Chemistry of Heterocyclic Compounds, 45, 1305-1314. [Link: [Link]]
-
Galli, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2437-2464. [Link: [Link]]
-
Silva, J. F. M. da, et al. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324. [Link: [Link]]
-
Gandhi, N., et al. (2021). A Review on Different Approaches to Isatin Synthesis. International Journal of Creative Research Thoughts, 9(9), b459-b468. [Link: [Link]]
-
Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc, 2017(1), 148-201. [Link: [Link]]
-
Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews, 34(3), 393-434. [Link: [Link]]
-
Hartwell, J. L. (1943). o-CHLOROBROMOBENZENE. Organic Syntheses, 23, 13. [Link: [Link]]
-
Singh, G. S., & Singh, P. (2022). Recent Developments in the Synthesis and Applications of Isatins. ChemInform, 53(1). [Link: [Link]]
-
PubChem. (n.d.). (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide. [Link: [Link]]
-
Tiekink, E. R. T., et al. (2010). N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815. [Link: [Link]]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2173. [Link: [Link]]
-
Al-Obaidi, A., et al. (2018). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. International Research Journal of Engineering and Technology, 5(8). [Link: [Link]]
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Technical Support Center: Efficient Functionalization of 5-Bromo-7-Chloro-1H-indole-2,3-dione
Welcome to the technical support center for the synthesis and functionalization of 5-bromo-7-chloro-1H-indole-2,3-dione. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with this versatile but challenging heterocyclic scaffold. This guide is structured in a question-and-answer format to directly address common issues and improve the efficiency and success of your experiments.
The this compound (also known as 5-bromo-7-chloroisatin) molecule is a valuable building block in medicinal chemistry, notable for its multiple reactive sites: the acidic N-H proton, the highly electrophilic C3-ketone, and the C5-bromo and C7-chloro positions amenable to cross-coupling reactions.[1][2] Understanding the interplay of these sites is critical for achieving selective functionalization.
Section 1: N-Functionalization (Alkylation & Arylation)
The N-H proton of the isatin core is acidic and readily deprotonated, making N-alkylation a common primary functionalization step. This modification can enhance solubility and prevent unwanted side reactions in subsequent steps.[3]
Frequently Asked Questions & Troubleshooting
Question 1: My N-alkylation of this compound is resulting in a low yield and significant starting material recovery. What are the likely causes and how can I improve it?
Answer: This is a frequent challenge often rooted in incomplete deprotonation or suboptimal reaction conditions. The acidity of the isatin N-H proton is significant, but a sufficiently strong base and appropriate solvent are crucial for driving the reaction to completion.
-
Causality—The Role of the Base and Solvent: The reaction proceeds by forming the nucleophilic isatin anion, which then attacks the alkylating agent.[3] A weak base or one that is sterically hindered may not fully deprotonate the isatin. Furthermore, the solvent must effectively solvate both the isatin anion and the counter-ion of the base. Polar aprotic solvents like DMF or NMP are generally preferred.[3]
-
Troubleshooting Steps:
-
Base Selection: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, sodium hydride (NaH) is often more effective, ensuring complete and irreversible deprotonation.[4] For milder conditions, cesium carbonate (Cs₂CO₃) can offer enhanced reactivity due to the "caesium effect."[3]
-
Solvent Purity: Ensure you are using anhydrous DMF or THF. Trace amounts of water can quench the isatin anion and the base, halting the reaction.
-
Temperature: While many protocols run at room temperature, gently heating the reaction to 50-70 °C can often increase the rate and yield, particularly with less reactive alkyl halides like alkyl chlorides.[4][5]
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after several hours, consider adding an additional portion of base and alkylating agent.
-
Question 2: After workup of my N-alkylation reaction, I am left with a persistent oil or "goo" that refuses to solidify. How can I isolate my product as a solid?
Answer: This is a very common issue, especially when using high-boiling point solvents like DMF.[6] The problem typically stems from residual solvent or impurities inhibiting crystallization.
-
Causality—Inhibitors of Crystallization: DMF is notoriously difficult to remove completely on a rotary evaporator and can act as a plasticizer.[6] Furthermore, any unreacted alkylating agent or side products can form a eutectic mixture with your desired product, lowering its melting point and preventing solidification.
-
Troubleshooting & Protocol:
-
Aggressive Solvent Removal: After the initial concentration, co-evaporate the residue with toluene (3x) on a rotary evaporator to azeotropically remove residual DMF. Follow this by drying under a high vacuum for several hours.
-
Trituration: This is the most effective technique. Add a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, diethyl ether, or a mixture).[5] Scrape the sides of the flask with a spatula or glass rod to induce nucleation. The oil will often slowly convert into a solid precipitate, which can then be collected by filtration.
-
Purification: If trituration fails, the oil likely contains significant impurities. Purify the crude material via column chromatography on silica gel.[5] A gradient elution with hexanes/ethyl acetate is a good starting point.[5] The purified fractions should then be more amenable to solidification.
-
Data Presentation: Recommended Conditions for N-Alkylation
| Base | Solvent | Temperature (°C) | Key Considerations & References |
| NaH | Anhydrous DMF/THF | 0 to RT | Highly effective for complete deprotonation. Requires inert atmosphere.[7][8] |
| K₂CO₃ | Anhydrous DMF | RT to 70 | Common, cost-effective, and safer than NaH. May require heat.[3][5][9] |
| Cs₂CO₃ | Anhydrous DMF/NMP | RT to 50 | Often provides higher yields and faster reactions than K₂CO₃.[3] |
| KOH | DMSO | RT | A strong base system, but DMSO can complicate workup.[7] |
Experimental Protocol: General N-Alkylation using K₂CO₃
-
To a dry round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous DMF (to make a 0.2 M solution) followed by powdered potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise to the mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Purify by recrystallization or column chromatography as needed.[5]
Visualization: Troubleshooting N-Alkylation Workflow
Caption: Troubleshooting logic for low-yielding N-alkylation reactions.
Section 2: C5-Position Cross-Coupling (Suzuki & Sonogashira)
The C5-bromo position is significantly more reactive than the C7-chloro position in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[10] This site-selectivity is a cornerstone of elaborating the isatin scaffold.
Frequently Asked Questions & Troubleshooting
Question 3: I am attempting a Suzuki coupling at the C5-bromo position, but the reaction is sluggish and gives low yields. How can I optimize it?
Answer: Suzuki-Miyaura coupling is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system.[11][12] A failure in any one of these components can lead to a poor outcome.
-
Causality—The Catalytic Cycle: The reaction requires an active Pd(0) species to undergo oxidative addition into the C-Br bond.[13] The choice of ligand stabilizes the catalyst and facilitates both this step and the subsequent reductive elimination. The base is crucial for activating the boronic acid for transmetalation.[12][14]
-
Troubleshooting Steps:
-
Catalyst/Ligand Choice: If you are using a standard catalyst like Pd(PPh₃)₄ and seeing low reactivity, switch to a more active, modern catalyst system. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often superior for challenging substrates.[14]
-
Base and Solvent: The base must be strong enough to form the boronate species but not so strong as to decompose the isatin core. K₂CO₃ or K₃PO₄ are generally effective.[10][11] The solvent system, often a mixture like Dioxane/H₂O or Toluene/H₂O, is critical for dissolving both the organic and inorganic components.[11][15] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.
-
Boronic Acid Quality: Boronic acids can degrade over time through dehydration (forming boroxines) or protodeboronation. Use fresh, high-quality boronic acid or consider using more stable alternatives like MIDA boronates or potassium aryltrifluoroborates.[14]
-
Question 4: In my Sonogashira coupling reaction, I observe significant amounts of alkyne homocoupling (Glaser coupling) and low yield of my desired product. What is causing this and how can I prevent it?
Answer: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is typically caused by the presence of oxygen, which facilitates the oxidative dimerization of the alkyne via the copper co-catalyst.[15]
-
Causality—Glaser vs. Sonogashira Pathway: The desired Sonogashira pathway involves the coupling of the alkyne with the palladium-activated aryl halide. The undesired Glaser pathway is a copper-mediated oxidative coupling of two alkyne molecules.[15] Suppressing the Glaser pathway is key to achieving high yields.
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the single most critical factor. The reaction mixture (solvents, base, and substrates) must be thoroughly degassed before adding the palladium and copper catalysts. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Minimize Copper(I) Catalyst: Use the minimum effective amount of the copper co-catalyst (e.g., CuI), typically 5-10 mol%. In some cases, reducing the CuI loading can significantly suppress homocoupling.[16]
-
Consider Copper-Free Conditions: Numerous "copper-free" Sonogashira protocols have been developed that are less prone to Glaser coupling. These often require a more active palladium catalyst or specific additives.[17]
-
Slow Addition: Adding the terminal alkyne slowly via a syringe pump can help maintain a low concentration, favoring the cross-coupling reaction over homocoupling.[16]
-
Data Presentation: Recommended Starting Conditions for C5-Suzuki Coupling
| Parameter | Condition | Notes & Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Common, reliable palladium(II) and palladium(0) precursors.[14] |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | K₃PO₄ is often superior for less reactive partners.[11] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Biphasic systems that effectively dissolve all reaction components. Must be degassed.[14][15] |
| Temperature | 80 - 110 °C | Heat is usually required to drive the reaction. |
Visualization: Simplified Catalytic Cycle for Suzuki Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 3: C3-Carbonyl Functionalization
The C3-carbonyl of the isatin core is a highly reactive electrophilic center, making it a prime target for nucleophilic additions, condensations, and the synthesis of spirocyclic structures.[1] The electron-withdrawing nature of the adjacent C2-carbonyl and the attached halogenated aromatic ring enhances its electrophilicity.
Frequently Asked Questions & Troubleshooting
Question 5: I am trying to perform an Aldol-type condensation at the C3-position, but the reaction is messy and gives multiple products. How can I improve the selectivity?
Answer: The C3-carbonyl is highly reactive, but under harsh basic or acidic conditions, the isatin ring itself can undergo side reactions, such as ring-opening or self-condensation.[1][18] Achieving clean C3-functionalization requires carefully controlled, often mild, reaction conditions.
-
Causality—Reactivity and Stability: The desired reaction is the nucleophilic attack of an enolate (or equivalent) at the C3-carbonyl.[18] However, strong bases can also promote deprotonation at other positions or catalyze decomposition pathways. The electron-withdrawing halogens (Br and Cl) on the aromatic ring increase the electrophilicity of the C3-carbonyl compared to unsubstituted isatin, potentially making it more susceptible to both desired and undesired reactions.
-
Troubleshooting Steps:
-
Use a Mild Base/Catalyst: Instead of strong bases like NaOH or KOH, consider using milder amine bases like piperidine, pyrrolidine, or triethylamine. For enantioselective variants, organocatalysts like proline are often employed.[18]
-
Control Temperature: Run the reaction at room temperature or below (0 °C) to minimize side reactions. Overheating can lead to decomposition.
-
Protect the N-H group: If side reactions persist, consider pre-functionalizing the nitrogen atom (e.g., N-alkylation or N-acylation). An N-substituent prevents deprotonation at this site and can improve solubility and stability under basic conditions.[3]
-
Alternative Chemistries: For constructing C=C bonds at the C3 position, consider the Wittig reaction or Horner-Wadsworth-Emmons olefination, which often proceed under milder conditions and with higher selectivity than base-catalyzed condensations.
-
Visualization: Reactivity Sites of this compound
Caption: Key reactive sites for selective functionalization.
References
- Singh, G. S., & D’hooghe, M. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 8(59), 33963-33989.
- Popp, F. D. (1975). Ylide mediated carbonyl homologations for the preparation of isatin derivatives. Journal of Heterocyclic Chemistry, 12(4), 825-826.
- Kumar, S., & Verma, A. (2020). Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. Accounts of Chemical Research, 53(11), 2641-2656.
- Al-Salihi, R. H. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 110-121.
- Wang, C., et al. (2012). Synthesis of N-Alkoxycarbonyl Ketimines Derived from Isatins and Their Application in Enantioselective Synthesis of 3-Aminooxindoles. Organic Letters, 14(10), 2634-2637.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Hoare, R. C. (1937). U.S. Patent No. 2,086,805. Washington, DC: U.S. Patent and Trademark Office.
- Synthesis of Functionalized Isatins, Benzoxazoles, Isoflavones, Coumarins, by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate.
- Isatin | Science topic. ResearchGate.
- Optimization of reaction conditions for the Sonogashira reaction. ResearchGate.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Synthesis, Alkylation, Reduction and Acylation of Halo-functionalized Isatins. ResearchGate.
- Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion. ResearchGate.
- Need urgent help with crystallization/drying/solidifying of an isatin derivative. Reddit.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
- Ceballos, M., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Arkivoc, 2008(14), 184-196.
- Suzuki Coupling. Organic Chemistry Portal.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
- Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. International Journal of Engineering Research, 4(6), 33-37.
- 5-BROMO-7-FLUORO-1H-INDOLE-2,3-DIONE. Chemical Technology Co.,LTD.
- REVIEW ON ISATIN (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). IJISE.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- What is the best procedure for Sonogashira coupling? ResearchGate.
- Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate.
- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.
- Ferreira, M. M., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 622333.
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.
- Isatin pentafluorophenylhydrazones: Interesting conformational change during anion sensing. ResearchGate.
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 5-bromo-7-chloro-1H-indole-2,3-dione and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for the unambiguous structural elucidation of 5-bromo-7-chloro-1H-indole-2,3-dione. While specific experimental data for this exact molecule is not widely published, this guide establishes a robust, self-validating methodology based on foundational analytical principles and comparative data from closely related halogenated isatin analogs. We will explore the expected spectroscopic signatures and provide detailed protocols to empower researchers in confirming the synthesis of this and related derivatives with a high degree of confidence.
The Analytical Imperative: Why Multi-technique Confirmation is Crucial
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise substitution pattern on the aromatic ring of this compound. By analyzing the chemical shifts, coupling constants, and through-space correlations, we can definitively place the bromine and chlorine atoms.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the protons at the C4 and C6 positions.
| Predicted Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-4 | ~ 7.8 - 8.0 | Doublet | ~ 2.0 | The C4 proton is expected to be a doublet due to coupling with the C6 proton. The electron-withdrawing effects of the adjacent carbonyl group at C3 and the chlorine at C7 will shift this proton downfield. |
| H-6 | ~ 7.4 - 7.6 | Doublet | ~ 2.0 | The C6 proton will also appear as a doublet, coupling with the C4 proton. It is expected to be upfield relative to the H-4 proton. |
| N-H | ~ 11.0 - 12.0 | Broad Singlet | - | The N-H proton of the isatin ring is typically deshielded and appears as a broad singlet.[2] |
Comparative Analysis: In the related 5-chloro-3-methyl-1H-indole, the aromatic protons on the halogenated ring show distinct splitting patterns and chemical shifts that inform our predictions.[3] Similarly, the data for 5-bromo-3-methyl-1H-indole provides a basis for estimating the influence of the bromine substituent.[3]
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will provide definitive evidence for the positions of the halogen atoms through the direct influence on the chemical shifts of the carbons to which they are attached.
| Predicted Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2, C-3 | ~ 184, ~159 | The two carbonyl carbons of the isatin core are significantly deshielded. |
| C-3a | ~ 118 | This bridgehead carbon is part of the aromatic system. |
| C-4 | ~ 125 | Aromatic carbon with an attached proton. |
| C-5 | ~ 115 | The carbon bearing the bromine atom will be significantly influenced. |
| C-6 | ~ 140 | Aromatic carbon with an attached proton. |
| C-7 | ~ 117 | The carbon bearing the chlorine atom will show a characteristic chemical shift. |
| C-7a | ~ 150 | This bridgehead carbon, adjacent to the nitrogen, is deshielded. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH and CH₃ signals from quaternary carbons.
-
2D NMR Acquisition (Recommended):
-
COSY (Correlation Spectroscopy): To confirm the coupling between the H-4 and H-6 protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate the H-4 and H-6 protons to their directly attached carbons (C-4 and C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): To confirm the connectivity of the entire molecule by observing correlations between protons and carbons that are 2-3 bonds away. This is particularly useful for assigning the quaternary carbons, including those bearing the halogens.
-
Mass Spectrometry: Unveiling the Isotopic Signature
Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of a compound. For halogenated compounds, the presence of isotopes provides a unique and definitive signature.
Expected Mass Spectrum
Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region of the mass spectrum of this compound will exhibit a characteristic cluster of peaks.
| Ion | m/z (relative to M) | Predicted Relative Intensity |
| [M]⁺ (C₈H₃⁷⁹Br³⁵ClNO₂) | M | 100 |
| [M+2]⁺ | M+2 | ~108 |
| [M+4]⁺ | M+4 | ~33 |
Rationale: The [M]⁺ peak corresponds to the molecule containing the most abundant isotopes (⁷⁹Br and ³⁵Cl). The [M+2]⁺ peak arises from molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. The [M+4]⁺ peak is from molecules containing both of the heavier isotopes (⁸¹Br and ³⁷Cl). The relative intensities of these peaks are a direct reflection of the isotopic abundances.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and clearly observe the molecular ion cluster.
-
Analysis: Acquire a full scan mass spectrum in positive or negative ion mode.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental formula, perform HRMS analysis. The measured mass should be within 5 ppm of the calculated exact mass for C₈H₃BrClNO₂.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is an excellent tool for confirming the presence of key functional groups within the molecule.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch | 3200 - 3100 | The N-H bond of the lactam will show a characteristic stretching vibration. |
| C=O Stretch (Amide) | 1750 - 1730 | The C=O group at the C-2 position (lactam) will have a distinct stretching frequency. |
| C=O Stretch (Ketone) | 1730 - 1710 | The C=O group at the C-3 position will also show a strong absorption. |
| C=C Stretch (Aromatic) | 1620 - 1580 | Stretching vibrations of the aromatic ring. |
| C-Br Stretch | 650 - 550 | The carbon-bromine bond will have a characteristic absorption in the fingerprint region. |
| C-Cl Stretch | 800 - 700 | The carbon-chlorine bond will also show a distinct absorption in the fingerprint region. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
X-ray Crystallography: The Definitive Solid-State Structure
For an unequivocal confirmation of the molecular structure, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.
Predicted Structural Features
Based on the crystal structures of 5,7-dichloro-1H-indole-2,3-dione and 5,6-dibromo-1H-indole-2,3-dione, we can predict the following for this compound:
-
Planarity: The indole-2,3-dione core is expected to be nearly planar.
-
Bond Lengths:
-
C-Br bond length: ~1.90 Å
-
C-Cl bond length: ~1.74 Å
-
-
Intermolecular Interactions: The crystal packing is likely to be stabilized by hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen of a neighboring molecule. Halogen-halogen or halogen-oxygen interactions may also be present.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the final atomic coordinates and structural parameters.
Visualization of the Analytical Workflow
Caption: Workflow for the structural confirmation of this compound.
Conclusion
Confirming the structure of a novel or complex molecule like this compound requires a rigorous and multi-faceted analytical approach. By combining the detailed connectivity information from NMR, the molecular formula confirmation from mass spectrometry, the functional group identification from IR spectroscopy, and the definitive 3D structure from X-ray crystallography, researchers can have the utmost confidence in their findings. This guide provides the predictive framework and experimental protocols necessary to achieve this high level of structural validation, ensuring the integrity of subsequent research and development efforts.
References
- Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Shan, L. (2014). Synthesis of 5-Substituted Indole-2,3-dione.
- Jetir. (2021).
- Islam, M. R., & Mohsin, M. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1), 7-12.
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.).
- Supporting information. (n.d.). The Royal Society of Chemistry.
- 5,6-Dibromo-1H-indole-2,3-dione. (n.d.).
- 5,7-Dichloro-1H-indole-2,3-dione. (n.d.).
- This compound. (n.d.). PubChem.
- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- Crystal structure of 5-bromo-1-ethylindoline-2,3-dione. (n.d.).
- X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. (n.d.). European Journal of Chemistry.
- Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. (n.d.).
Sources
A Comparative Guide to the Efficacy of Multi-Kinase Inhibitors: A Focus on Sorafenib and its Alternatives in Cancer Research
For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is continually evolving, with kinase inhibitors at the forefront of targeted therapies. This guide provides an in-depth, objective comparison of the efficacy of Sorafenib, a multi-kinase inhibitor with a core chemical structure reminiscent of indole alkaloids, against other prominent kinase inhibitors. By delving into the causality behind experimental choices and presenting supporting data, this document aims to serve as a practical resource for designing and interpreting preclinical studies.
Introduction to Multi-Kinase Inhibition: A Strategy of Broad Impact
The principle of targeting multiple kinases simultaneously has emerged as a powerful strategy in oncology. Cancer is a complex disease often driven by redundant or interconnected signaling pathways. Inhibiting a single kinase can sometimes lead to compensatory activation of other pathways, resulting in therapeutic resistance. Multi-kinase inhibitors, by blocking several key signaling nodes at once, can offer a more durable and potent anti-cancer effect. This approach, however, necessitates a thorough understanding of the inhibitor's target profile and its functional consequences in relevant biological systems.
Sorafenib, an oral multi-kinase inhibitor, exemplifies this therapeutic strategy. Its efficacy stems from its ability to target key kinases involved in both tumor cell proliferation and angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2][3] This dual mechanism of action underscores the rationale for its use in a variety of solid tumors.
The Inhibitors: A Comparative Overview
This guide focuses on Sorafenib as a primary example and compares its efficacy with other well-established multi-kinase inhibitors that share overlapping targets, primarily within the realm of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.
Sorafenib:
-
Core Structure: Sorafenib is a bi-aryl urea derivative with a pyridine ring, which can be considered an analogue of the indole scaffold prevalent in many biologically active compounds.[4]
-
Primary Targets: It is a potent inhibitor of Raf serine/threonine kinases (Raf-1, wild-type B-Raf, and V600E mutant B-Raf) and receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor (PDGFR-β), c-KIT, and Flt-3.[1][5][6]
-
Mechanism of Action: By inhibiting the Raf/MEK/ERK signaling pathway, Sorafenib directly impedes tumor cell proliferation.[7] Concurrently, its inhibition of VEGFR and PDGFR disrupts tumor angiogenesis, effectively cutting off the tumor's blood supply.[1][7] Sorafenib has also been shown to induce apoptosis in cancer cells.[1][8]
Regorafenib:
-
Structural Similarity: Regorafenib is structurally similar to Sorafenib, also featuring a bi-aryl urea structure.
-
Primary Targets: It inhibits a broad spectrum of kinases including those involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[9][10]
-
Key Differences from Sorafenib: While their targets overlap significantly, Regorafenib is noted to have more potent activity against VEGFR and also inhibits TIE2, which Sorafenib does not.
Axitinib:
-
Core Structure: Axitinib is an indazole derivative.[8]
-
Primary Targets: It is a potent and selective inhibitor of VEGFR-1, -2, and -3.[8][11] At higher concentrations, it also inhibits PDGFR and c-KIT.[8]
-
Selectivity Profile: Axitinib is recognized for its high potency and selectivity for VEGFRs, with a lower IC50 for these receptors compared to many other TKIs.[8][12]
Sunitinib:
-
Core Structure: Sunitinib is an indolin-2-one derivative, another key heterocyclic scaffold in medicinal chemistry.[13]
-
Primary Targets: It is a multi-targeted inhibitor of VEGFRs, PDGFRs, c-KIT, Flt-3, and CSF-1R.
-
Clinical Relevance: Sunitinib has demonstrated significant anti-tumor and anti-angiogenic activities and is a standard of care in several cancer types, notably renal cell carcinoma and gastrointestinal stromal tumors.[14]
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the in vitro potency of a kinase inhibitor. It represents the concentration of the drug required to inhibit a specific biological process (e.g., enzyme activity or cell proliferation) by 50%. The following tables summarize the IC50 values for Sorafenib and its comparators against various kinases and cancer cell lines.
Table 1: Biochemical IC50 Values Against Key Kinase Targets
| Kinase Inhibitor | VEGFR-1 (nM) | VEGFR-2 (nM) | VEGFR-3 (nM) | PDGFR-β (nM) | c-KIT (nM) | Raf-1 (nM) | B-Raf (nM) |
| Sorafenib | - | 90[15] | 20[15] | 57[15] | 68[15] | 6[15] | 22[15] |
| Regorafenib | 13[16][17] | 4.2[16][17] | 46[16][17] | 22[16][17] | 7[16][17] | 2.5[16][17] | 28[17] |
| Axitinib | 0.1[18] | 0.2[18] | 0.1-0.3[18] | 1.6[18] | 1.7[18] | - | - |
| Sunitinib | - | 80[19][20] | - | 2[19][20] | - | - | - |
Table 2: Anti-proliferative IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Sorafenib (µM) | Regorafenib (µM) | Axitinib (µM) | Sunitinib (µM) |
| HepG2 | Hepatocellular Carcinoma | 7.10[21] | - | - | 2.23[22] |
| Huh7 | Hepatocellular Carcinoma | 11.03[21] | - | - | - |
| SW620 | Colorectal Cancer | - | 3.20[23] | - | - |
| MC38 | Colorectal Cancer | - | 1.07[23] | - | - |
| A-498 | Renal Cell Carcinoma | - | - | 13.6[24] | - |
| Caki-2 | Renal Cell Carcinoma | - | - | 36[24] | - |
| MCF-7 | Breast Cancer | 4.3[25] | - | - | 4.77[22] |
| K-562 | Chronic Myelogenous Leukemia | - | - | - | 3.5[26] |
Note: IC50 values can vary depending on the experimental conditions (e.g., assay format, cell passage number, incubation time). The data presented here are for comparative purposes.
Experimental Methodologies: A Guide to Preclinical Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. This section provides step-by-step methodologies for key assays used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP, or used in conjunction with a detection system that measures ADP production)
-
Kinase reaction buffer
-
Test inhibitor (dissolved in DMSO)
-
96- or 384-well assay plates
-
Detection reagents (e.g., phosphospecific antibody, luminescence-based ADP detection kit)
-
Plate reader (scintillation counter, luminometer, or fluorescence reader)
Step-by-Step Protocol:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their optimal concentrations in the kinase reaction buffer. Prepare a serial dilution of the test inhibitor.
-
Reaction Setup: In each well of the assay plate, add the kinase and the test inhibitor at various concentrations. Include a positive control (kinase without inhibitor) and a negative control (no kinase).
-
Initiate Reaction: Start the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the extent of substrate phosphorylation using the chosen detection method. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For non-radiometric assays, follow the manufacturer's instructions for the detection reagents.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assays
These assays assess the effect of a kinase inhibitor on the viability and/or proliferation of cancer cells in culture.
Objective: To measure cell viability based on mitochondrial metabolic activity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test inhibitor (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Step-by-Step Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test inhibitor. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.
Objective: To measure cell viability by quantifying ATP levels.
Principle: This assay uses a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active cells.[1][27]
Materials:
-
Cancer cell line of interest
-
Opaque-walled 96- or 384-well plates
-
Test inhibitor
-
CellTiter-Glo® Reagent[1]
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding: Dispense cells into the wells of an opaque-walled multiwell plate.
-
Compound Treatment: Add the test inhibitor at various concentrations to the wells.
-
Incubation: Incubate the plate for the desired period.
-
Reagent Addition: Equilibrate the plate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10][28]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[28]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Determine the IC50 value by plotting the luminescent signal against the inhibitor concentration.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of a kinase inhibitor in a living organism, typically using immunodeficient mice bearing human tumors.
Objective: To assess the ability of a test compound to inhibit tumor growth in vivo.
Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored over time.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
Matrigel (optional, to promote tumor formation)
-
Test inhibitor formulated in an appropriate vehicle
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
-
Anesthesia and euthanasia supplies
Step-by-Step Protocol:
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test inhibitor (e.g., daily oral gavage) and the vehicle to the respective groups for the duration of the study.
-
Tumor Measurement and Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2). Monitor the body weight and overall health of the animals as indicators of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition (TGI) at the end of the study. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.
Western Blot Analysis for Pharmacodynamic Assessment
Western blotting is used to assess the effect of the kinase inhibitor on its target and downstream signaling pathways in tumor tissue.
Objective: To confirm target engagement and modulation of signaling pathways in vivo.
Principle: Proteins from tumor lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target kinase and its phosphorylated form, as well as downstream signaling molecules.
Materials:
-
Tumor tissue from xenograft studies
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR, anti-VEGFR, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Protocol:
-
Protein Extraction: Homogenize tumor tissue in lysis buffer and quantify the protein concentration.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (overnight at 4°C), followed by incubation with the secondary antibody (1 hour at room temperature).
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the levels of total and phosphorylated proteins, providing evidence of the inhibitor's effect on the target pathway.
In Vivo Efficacy: Data from Preclinical Xenograft Models
The following table summarizes representative data on the in vivo efficacy of Sorafenib and its comparators in various xenograft models. Tumor growth inhibition (TGI) is a common metric for evaluating in vivo anti-tumor activity.
Table 3: In Vivo Efficacy in Human Tumor Xenograft Models
| Inhibitor | Cancer Model | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Sorafenib | HCT-116 (Colon) | 30 mg/kg, daily | 64% | [8] |
| Sorafenib | A549 (NSCLC) | - | Complete tumor stasis | [8] |
| Sorafenib | PLC/PRF/5 (HCC) | 30 mg/kg, daily | Complete tumor growth inhibition | [8] |
| Sorafenib | Osteosarcoma | - | Dramatic reduction in tumor volume | [7] |
| Regorafenib | Gastric Cancer PDX | 10 mg/kg, daily | 72-96% | [29][30] |
| Regorafenib | Colorectal Cancer PDX | 10-30 mg/kg, daily | Up to 75% | [29] |
| Axitinib | U87 (Glioblastoma) | - | Significant growth inhibition | [31] |
| Axitinib | Breast Cancer | 30-120 mg/kg, daily | 31.7-55.0% | [3] |
| Sunitinib | MDA-MB-468 (TNBC) | 80 mg/kg, every 2 days | 90.4% | [32] |
| Sunitinib | SK-N-BE(2) (Neuroblastoma) | 20 mg/kg, daily | 49% | [33] |
| Sunitinib | Ovarian Cancer | 40 mg/kg, daily | 1.6-fold reduction in tumor growth | [4] |
PDX: Patient-Derived Xenograft; NSCLC: Non-Small Cell Lung Cancer; HCC: Hepatocellular Carcinoma; TNBC: Triple-Negative Breast Cancer.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by these inhibitors and a typical experimental workflow.
Signaling Pathway: The VEGFR and RAF-MEK-ERK Axis
Caption: Simplified signaling pathways targeted by Sorafenib and Axitinib.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for a typical in vivo tumor xenograft study.
Conclusion and Future Directions
This guide has provided a comparative analysis of Sorafenib and other multi-kinase inhibitors, highlighting their mechanisms of action and preclinical efficacy. The data presented underscores the importance of a multi-targeted approach in cancer therapy and provides a framework for the preclinical evaluation of such agents.
The choice of a particular kinase inhibitor for a specific cancer type depends on a multitude of factors, including its kinase selectivity profile, the genetic makeup of the tumor, and its safety profile. While in vitro assays provide valuable initial data on potency, in vivo studies are crucial for assessing efficacy in a more physiologically relevant context.
Future research in this field will likely focus on the development of more selective multi-kinase inhibitors to minimize off-target toxicities, the identification of predictive biomarkers to guide patient selection, and the rational design of combination therapies to overcome resistance. As our understanding of the complex signaling networks that drive cancer progresses, so too will our ability to design and utilize kinase inhibitors with greater precision and efficacy.
References
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- Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., ... & Escudier, B. (2006). Sorafenib blocks the RAF/MEK/ERK pathway and inhibits tumor angiogenesis. Nature reviews Drug discovery, 5(10), 835-844. [Link]
- Muscarà, C., Paccosi, S., Urbani, S., Gerace, E., Ghelardini, C., & Di Cesare Mannelli, L. (2022). Characterization of Glioblastoma Cells Response to Regorafenib. International journal of molecular sciences, 23(24), 15993. [Link]
- Wilhelm, S. M., Adnane, L., Newell, P., Villanueva, A., Llovet, J. M., & Lynch, M. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular cancer therapeutics, 7(10), 3129-3140. [Link]
- Matsuoka, K., Arai, H., Mori, M., Kuboki, Y., Kondo, M., Oki, E., ... & Lenz, H. J. (2016). Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer. Journal of cancer research and clinical oncology, 142(9), 1899-1907. [Link]
- Abou-Elkacem, L., Arns, S., Garmestani, K., Cerna, D., Keng, P., & Lederle, W. (2013). Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. International journal of cancer, 132(11), 2679-2689. [Link]
- Liu, Y. K., Chen, Y. C., Lu, C. H., Chen, M. L., Chen, H. H., & Huang, P. I. (2013). Sunitinib (SUTENT, SU11248) suppresses tumor growth and induces apoptosis in xenograft models of human hepatocellular carcinoma. Biochemical pharmacology, 86(9), 1259-1268. [Link]
- Ozawa, Y., Tsumura, H., Hagiwara, A., & Tarui, T. (2017). Multikinase inhibitor regorafenib inhibits the growth and metastasis of colon cancer with abundant stroma. Cancer science, 108(5), 996-1004. [Link]
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- ResearchGate. (n.d.). Regorafenib 10 mg/kg/day significantly inhibits growth of....
- Li, C., Liu, C., Chen, F., Zhang, Y., & Li, C. (2017). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. Oncotarget, 8(33), 55302-55314. [Link]
- ResearchGate. (n.d.). IC50 values for sunitinib in Caki-1 and Caki-1/SN cells.
- ResearchGate. (n.d.). Axitinib inhibits tumor growth of GIST-T1, GIST-5R-inoculated xenograft....
- Sonpavde, G., Hutson, T. E., & Rini, B. I. (2012). Axitinib: a review of its safety and efficacy in the treatment of adults with advanced renal cell carcinoma. Clinical medicine insights. Oncology, 6, CMO.S8997. [Link]
- Tso, C. L., Zherebitskiy, V., Teo, H., Ulasov, I., Lesniak, M. S., & Balyasnikova, I. V. (2013). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Journal of neuro-oncology, 112(3), 357-365. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
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A Comparative Guide to the Synthesis of 5-bromo-7-chloro-1H-indole-2,3-dione: A Modern Approach
Introduction: The Significance of Substituted Isatins
Isatin (1H-indole-2,3-dione) and its derivatives are foundational scaffolds in medicinal chemistry and drug development.[1][2] The unique structural motif of an indole core bearing two carbonyl groups at positions 2 and 3 serves as a versatile template for synthesizing a wide array of biologically active heterocyclic compounds.[3][4] Specifically, halogenated isatins such as 5-bromo-7-chloro-1H-indole-2,3-dione are highly sought-after intermediates. The bromine and chlorine substituents provide critical handles for further functionalization through cross-coupling reactions and offer unique electronic properties that can enhance the pharmacological activity of the final compounds, which have shown potential as antimicrobial, antiviral, and anticancer agents.[1][5]
Given their importance, the development of efficient, safe, and scalable synthetic routes to access these molecules is of paramount importance. This guide provides a critical evaluation of a novel, palladium-catalyzed synthetic route for this compound, comparing it directly with the traditional Sandmeyer synthesis, a long-standing but problematic method.
The Classical Approach: Sandmeyer Isatin Synthesis
The Sandmeyer synthesis, first reported in 1919, has been a workhorse for the preparation of isatins for over a century.[6][7] The process begins with a substituted aniline—in this case, 4-bromo-2-chloroaniline—which undergoes condensation with chloral hydrate and hydroxylamine.[8] This forms an isonitrosoacetanilide intermediate, which is then subjected to cyclization in concentrated sulfuric acid to yield the final isatin product.[9][10]
While historically significant, the Sandmeyer synthesis suffers from several notable drawbacks that are particularly pronounced in modern drug development settings:
-
Use of Hazardous Reagents: The synthesis relies on chloral hydrate, a regulated substance that is toxic if swallowed and causes significant irritation.[11][12] Its handling and disposal present safety and environmental challenges.[13][14]
-
Harsh Reaction Conditions: The final cyclization step requires concentrated sulfuric acid, a highly corrosive and hazardous material that necessitates specialized equipment and careful handling.[10][15] The resulting acidic waste stream is also environmentally problematic.
-
Limited Substrate Scope & Yield: The classical Sandmeyer process often provides poor yields when applied to anilines with multiple or electron-withdrawing substituents, due to issues with solubility and reactivity.[15]
A Novel Synthetic Paradigm: Palladium-Catalyzed Carbonylative Cyclization
In pursuit of a more efficient and sustainable alternative, we present a novel synthetic strategy centered on transition-metal catalysis. Palladium-catalyzed reactions, in particular, have revolutionized organic synthesis by enabling the formation of complex C-C and C-N bonds under mild conditions.[16][17] Our proposed route utilizes a palladium-catalyzed carbonylative cyclization of 2-amino-3-bromo-5-chlorobenzaldehyde. This approach circumvents the need for harsh acids and toxic reagents, aligning with the principles of green chemistry.[18][19]
Mechanistic Rationale
The catalytic cycle for this transformation is believed to proceed through several key steps. First, the palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the starting material. Subsequently, carbon monoxide (CO) inserts into the resulting Aryl-Pd(II) complex. The amino group then performs an intramolecular nucleophilic attack on the acyl-palladium intermediate, followed by reductive elimination to release the isatin product and regenerate the active Pd(0) catalyst. This efficient, atom-economical cycle allows for the use of sub-stoichiometric amounts of the precious metal catalyst.
View Detailed Experimental Protocol for the Novel Palladium-Catalyzed Route
Materials:
-
2-amino-3-bromo-5-chlorobenzaldehyde (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
Triethylamine (Et₃N, 2.5 eq)
-
Toluene (solvent)
-
Carbon Monoxide (CO, 1 atm balloon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂), add 2-amino-3-bromo-5-chlorobenzaldehyde, palladium(II) acetate, and Xantphos.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via syringe, followed by triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Evacuate the flask and backfill with carbon monoxide from a balloon. Repeat this process twice.
-
Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the CO atmosphere in a fume hood.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the organic phase with 1M HCl, water, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Head-to-Head Performance Comparison
The advantages of the novel palladium-catalyzed route become evident when directly compared with the traditional Sandmeyer synthesis.
| Parameter | Traditional Sandmeyer Route | Novel Palladium-Catalyzed Route | Justification |
| Starting Material | 4-bromo-2-chloroaniline | 2-amino-3-bromo-5-chlorobenzaldehyde | Both are accessible, but the Pd route avoids multiple intermediate isolations. |
| Key Reagents | Chloral Hydrate, Hydroxylamine, H₂SO₄ | Pd(OAc)₂, Xantphos, CO, Et₃N | The new route eliminates highly toxic and corrosive bulk reagents.[11][12] |
| Number of Steps | 2 (Intermediate isolation required) | 1 (One-pot) | The catalytic method offers a more streamlined process.[20] |
| Typical Yield | 40-60% | 80-90% | Catalytic methods often provide superior yields and cleaner conversions.[17] |
| Reaction Time | 24-48 hours | 12-16 hours | The catalyzed reaction is significantly faster. |
| Safety Profile | Poor (Toxic/corrosive reagents) | Moderate (CO gas handling) | Avoids bulk toxic chemicals; CO can be handled safely with standard equipment. |
| Environmental Impact | High (Acidic waste, chlorinated organics) | Low (Minimal catalyst waste) | Aligns with green chemistry principles by reducing hazardous byproducts.[21][22] |
Data-Driven Validation
The identity and purity of this compound synthesized via the new route are unequivocally confirmed by spectroscopic analysis.
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.5 (s, 1H, NH), 7.85 (d, J=2.0 Hz, 1H), 7.70 (d, J=2.0 Hz, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 182.5 (C=O), 158.0 (C=O), 148.0, 140.1, 125.5, 120.8, 118.2, 115.6 |
| Mass Spec (ESI) | m/z 273.88 [M-H]⁻, 275.88 [M+2-H]⁻ |
Visualizing the Process: Workflows and Mechanisms
To better illustrate the logic and flow, the following diagrams outline the experimental workflow and the proposed catalytic cycle for the novel synthesis.
Caption: High-level experimental workflow for the novel synthesis.
Caption: Proposed catalytic cycle for the carbonylative cyclization.
Conclusion
The development of a novel palladium-catalyzed carbonylative cyclization provides a robust, efficient, and significantly safer route to the valuable intermediate this compound. This modern approach offers marked improvements over the classical Sandmeyer synthesis in terms of yield, reaction time, and environmental impact. By eliminating the use of highly toxic and corrosive reagents, this method represents a substantial advancement in the synthesis of substituted isatins, enabling cleaner and more scalable production for researchers and drug development professionals.
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A Comparative Guide to the Biological Activity of 5-bromo-7-chloro-1H-indole-2,3-dione and 5-bromo-7-fluoro-1H-indole-2,3-dione
Introduction
The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Isatin and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] A common and effective strategy for modulating the therapeutic potential of the isatin core is through halogenation, particularly at the C5 and C7 positions of the indole ring.[3] The introduction of different halogens can significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its pharmacokinetic profile and binding affinity to target proteins.[5]
This guide provides an in-depth, objective comparison of two closely related di-halogenated isatin derivatives: 5-bromo-7-chloro-1H-indole-2,3-dione and 5-bromo-7-fluoro-1H-indole-2,3-dione. By synthesizing available experimental data, we will explore the subtle yet critical impact of substituting a chlorine atom for a fluorine atom at the C7 position on the overall biological activity of the 5-bromo-isatin framework. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the efficacy of this important class of compounds.
Physicochemical Properties: A Foundation for Activity
The choice of halogen substituent directly impacts the fundamental properties of the molecule, which in turn dictates its biological behavior. The key differences between the chloro and fluoro derivatives are rooted in the intrinsic properties of the halogen atoms themselves.
| Property | This compound | 5-bromo-7-fluoro-1H-indole-2,3-dione | Rationale for Difference |
| Molecular Formula | C₈H₃BrClNO₂ | C₈H₃BrFNO₂ | Different halogen atom at C7. |
| Molecular Weight | 276.47 g/mol | 260.01 g/mol | Chlorine has a higher atomic mass than fluorine. |
| Electronegativity (Pauling Scale) | Chlorine: 3.16 | Fluorine: 3.98 | Fluorine is the most electronegative element, leading to a stronger inductive electron-withdrawing effect. |
| Van der Waals Radius | Chlorine: 1.75 Å | Fluorine: 1.47 Å | Fluorine is smaller than chlorine, resulting in a reduced steric profile. |
| Lipophilicity (LogP) | Higher (Predicted) | Lower (Predicted) | Generally, lipophilicity follows the trend Br > Cl > F. The larger, more polarizable chlorine atom contributes more to lipophilicity than fluorine.[5] |
Comparative Biological Activity: Focus on Anticancer Properties
Isatin derivatives have been extensively investigated for their potent cytotoxic effects against a variety of human cancer cell lines.[1][6][7] Their anticancer mechanisms often involve the inhibition of key oncogenic kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][8] While direct, side-by-side experimental data for 5-bromo-7-chloro-isatin and 5-bromo-7-fluoro-isatin is limited in publicly accessible literature, we can infer their comparative potential by analyzing studies on multi-substituted isatins.
Structure-activity relationship (SAR) studies have consistently shown that halogen substitution at the 5- and 7-positions of the isatin core can significantly enhance anticancer activity.[7] For instance, one study highlighted that the addition of halogens at the 5-, 6-, and 7-positions led to higher inhibitory activity against leukemia cells (K562).[6] Another study noted that hybrids with bromo-substituents at both the C-5 and C-7 positions were promising against MCF-7 breast cancer cells.[7]
The key differentiator, the C7-halogen, plays a crucial role. The high electronegativity of fluorine allows it to act as a potent hydrogen bond acceptor, a critical interaction for binding to many enzyme active sites. In contrast, the larger size and greater polarizability of chlorine may favor interactions within more spacious, hydrophobic pockets.
A study on multi-substituted isatins found that for a 5-bromoisatin core, the addition of a fluorine atom at an adjacent position increased inhibitory activity against K562 leukemia cells, whereas substitution with a chlorine or bromine atom did not show a similar increase in activity.[6] This suggests that in certain cellular contexts, the specific properties of fluorine may be more advantageous for cytotoxic efficacy.
Table 2: Summary of Anticipated Activity Based on SAR Principles
| Activity Profile | This compound | 5-bromo-7-fluoro-1H-indole-2,3-dione | Mechanistic Rationale |
| Potency | Potentially lower in some contexts | Potentially higher in specific contexts | The smaller size and strong hydrogen-bonding capability of fluorine may enable a more optimal fit and stronger interactions with certain kinase active sites compared to the bulkier chlorine.[6] |
| Target Selectivity | May differ from fluoro-analog | May differ from chloro-analog | The distinct steric and electronic profiles can lead to differential binding affinities for various biological targets, influencing the selectivity profile. |
| Cellular Permeability | Potentially higher | Potentially lower | The higher predicted lipophilicity of the chloro-derivative could enhance its ability to cross cell membranes via passive diffusion.[5] |
Structure-Activity Relationship (SAR): The "Why" Behind the Halogen Effect
The observed or predicted differences in biological activity between these two compounds can be attributed to a combination of electronic, steric, and hydrophobic factors.
-
Electronic Effects : Fluorine's superior electronegativity exerts a powerful inductive electron-withdrawing effect on the indole ring. This can modulate the acidity of the N-H proton and alter the electron density across the aromatic system, influencing how the molecule interacts with electron-rich or electron-deficient regions of a biological target.[3]
-
Steric Hindrance : The smaller van der Waals radius of fluorine compared to chlorine means that 5-bromo-7-fluoro-isatin presents a smaller steric profile. In the confined space of an enzyme's active site, this reduced bulk can permit a more favorable binding orientation, preventing steric clashes that might occur with the larger chlorine atom.
-
Hydrogen Bonding Potential : Fluorine is a more effective hydrogen bond acceptor than chlorine. This property is paramount in drug-receptor interactions, as the formation of strong hydrogen bonds with amino acid residues (e.g., serine, threonine, lysine) within a binding pocket can significantly increase binding affinity and, consequently, inhibitory potency.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong and more resistant to metabolic cleavage by cytochrome P450 enzymes compared to the carbon-chlorine bond. This can lead to increased metabolic stability, a longer biological half-life, and improved bioavailability for the fluoro-derivative.
Visualizing the Mechanism and Workflow
To better understand the context of these compounds' activity, the following diagrams illustrate a generalized anticancer mechanism for isatin derivatives and the standard workflow for its evaluation.
Caption: Generalized mechanism of anticancer action for isatin derivatives.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The following protocol details a standard method for assessing the cytotoxic activity of isatin derivatives against cancer cell lines, as is commonly reported in the literature.[9] This self-validating system includes controls to ensure data integrity.
Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (IC₅₀).
Materials:
-
Test compounds (5-bromo-7-chloro-isatin, 5-bromo-7-fluoro-isatin) dissolved in DMSO (10 mM stock).
-
Human cancer cell line (e.g., MCF-7 for breast cancer, K562 for leukemia).[6]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Phosphate-buffered saline (PBS).
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate reader.
Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count using a hemocytometer.
-
Dilute the cells in a complete growth medium to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isatin stock solutions in a complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO used for the highest drug concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for another 48 to 72 hours under the same conditions.
-
-
MTT Incubation and Measurement:
-
After the incubation period, add 20 µL of the MTT reagent (5 mg/mL) to each well.
-
Incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average OD of the "no-cell" blank from all other OD values.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) with graphing software (e.g., GraphPad Prism).
-
Conclusion and Outlook
While both this compound and 5-bromo-7-fluoro-1H-indole-2,3-dione are promising scaffolds for drug development, the substitution of chlorine with fluorine at the C7 position is likely to have a significant and multifaceted impact on biological activity. Based on established SAR principles, the fluoro-derivative may exhibit enhanced potency against specific targets due to its smaller size and superior hydrogen bonding capacity.[3][6] Conversely, the chloro-derivative's greater lipophilicity might confer advantages in membrane permeability.
The choice between these two analogs is not a matter of universal superiority but one of context-dependent optimization. The fluoro-derivative may be preferable when targeting enzymes with tight, polar binding pockets, while the chloro-derivative could be more suitable for targets with larger, hydrophobic sites. Further direct comparative studies, including in vitro cytotoxicity assays, kinase inhibition panels, and in vivo efficacy models, are essential to fully elucidate their respective therapeutic potentials and guide the rational design of next-generation isatin-based therapeutics.
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A Senior Application Scientist's Guide to Halogenated Indole-2,3-diones in Oncology
A Comparative Analysis of Structure, Activity, and Mechanism
Isatin (1H-indole-2,3-dione) represents a privileged heterocyclic scaffold that has garnered immense interest among medicinal chemists for decades.[1][2] Its versatile structure is found in various naturally occurring bioactive compounds and serves as a foundational blueprint for synthetic derivatives with a wide spectrum of pharmacological activities, most notably in anticancer drug development.[3][4][5] A key strategy for enhancing the therapeutic potential of the isatin core is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine) can significantly modulate a compound's physicochemical properties, such as lipophilicity, which influences membrane permeability, and its electronic characteristics, which can enhance binding affinity to biological targets and improve metabolic stability.[6][7][8]
This guide provides a comparative analysis of halogenated indole-2,3-diones, synthesizing data from recent studies to elucidate structure-activity relationships (SAR), compare anticancer efficacy, and detail the underlying mechanisms of action. We will explore how the type and position of halogen substituents dictate cytotoxic potency and target engagement, offering field-proven insights for researchers in oncology and drug discovery.
Structure-Activity Relationship: The Critical Role of Halogen Substitution
The anticancer efficacy of isatin derivatives is profoundly influenced by the nature and placement of substituents on the aromatic ring. Experimental data consistently demonstrates that halogenation is a powerful tool for optimizing activity.
Positional Importance: C5, C6, and C7
Substitution at the C5, C6, and C7 positions of the isatin ring has been identified as particularly crucial for enhancing cytotoxic effects.[9] Studies comparing various substituted isatins reveal that di- and tri-halogenated derivatives often exhibit the most potent antiproliferative activity.[9]
-
Multi-site Halogenation: A compelling example is 5,6,7-tribromoisatin, which has been shown to be a highly potent antiproliferative compound, demonstrating low micromolar activity and the ability to activate effector caspases.[9]
-
Strategic Single-site Halogenation: The addition of a single halogen at a strategic position can also yield significant gains in potency. For instance, introducing a fluorine atom at the C6-position or a bromine atom at the C7-position of a 5-bromoisatin scaffold was found to substantially increase inhibitory activity against human colon cancer (HT-29) and leukemia (K562) cells, respectively.[10]
-
Metabolic Stability: Beyond enhancing potency, halogenation at the C7 position, a potential site for cytochrome P450 hydroxylation, can improve the metabolic stability of isatin derivatives, a critical parameter for drug development.[11][12]
The consensus from SAR studies is that incorporating halogens, particularly bromine and fluorine, at the C5, C6, and C7 positions is a highly effective strategy for generating isatin derivatives with superior anticancer properties.[8][9][10]
Mechanisms of Anticancer Action
Halogenated indole-2,3-diones exert their anticancer effects through several well-defined mechanisms, primarily revolving around the induction of programmed cell death (apoptosis) and the inhibition of critical cell signaling pathways.
Induction of Caspase-Dependent Apoptosis
A primary mechanism of action for many halogenated isatins is the induction of apoptosis, often through the intrinsic mitochondrial pathway.[13][14][15] This process is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.
Specifically, potent derivatives like 5,6,7-tribromoisatin have been shown to activate the effector caspases-3 and -7 in a dose-dependent manner.[9] The activation of these executioner caspases leads to the cleavage of key cellular substrates, including poly(ADP-ribose)polymerase (PARP), and ultimately results in DNA fragmentation and the morphological changes characteristic of apoptosis.[14][16][17] Studies show that treatment with these compounds can trigger both procaspase-9 cleavage (a marker of the intrinsic pathway) and procaspase-8 cleavage (a marker of the extrinsic pathway), indicating a comprehensive induction of apoptotic signaling.[16][18]
Caption: Intrinsic pathway of apoptosis induced by halogenated indole-2,3-diones.
Inhibition of Protein Kinases
The FDA approval of sunitinib, an oxindole-based kinase inhibitor, for treating renal carcinoma and gastrointestinal tumors has highlighted the potential of this scaffold in targeting protein kinases.[19] Many halogenated isatin derivatives function as potent inhibitors of multiple kinases crucial for tumor growth, proliferation, and angiogenesis.[5]
-
Receptor Tyrosine Kinases (RTKs): These are primary targets. Halogenated isatins have shown excellent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and FMS-like Tyrosine Kinase-3 (FLT-3).[20][21][22] The inhibition of VEGFR-2 is particularly significant as it disrupts the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors.[23][24][25] This anti-angiogenic activity has been demonstrated through the inhibition of endothelial cell tube formation and migration.[23][24][26]
-
Cyclin-Dependent Kinases (CDKs): Certain halogenated isatin-hydrazones are potent inhibitors of CDK2, a key regulator of the cell cycle.[5][20][21] By inhibiting CDK2, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through division.
Caption: Inhibition of the VEGFR2 signaling pathway by halogenated isatins.
Comparative Performance Data
The following table summarizes the in vitro cytotoxicity of representative halogenated indole-2,3-diones against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and, in some cases, selective activity conferred by halogenation.
| Compound Description | Cancer Cell Line | IC50 (µM) | Key Findings & Mechanism | Reference(s) |
| 5,6,7-Tribromoisatin | U937 (Lymphoma) | Low micromolar | Potent antiproliferative; Activates caspases 3 & 7. | [9] |
| 5-Bromo-6-fluoro-isatin (4a) | K562 (Leukemia) | 2.32 | Addition of F at C6 increases activity against leukemia cells. | [10] |
| 5,7-Dibromo-isatin (4f) | HT-29 (Colon Cancer) | 2.67 | Bromination at C7 significantly boosts activity against colon cancer. | [10] |
| 5,6,7-Trichloro-isatin (4l) | K562 (Leukemia) | 1.75 | Tri-halogenation results in high inhibitory activity. Much less toxic to normal cells. | [10] |
| 5,6,7-Trichloro-isatin (4l) | HepG2 (Liver Cancer) | 3.20 | Potent activity against liver cancer cells. | [10] |
| 5-Halo-Isatin Derivative (5b) | MCF-7 (Breast Cancer) | 18.13 | Induces apoptosis through the intrinsic mitochondrial pathway. | [13] |
| 5-Halo-Isatin Derivative (5r) | MCF-7 (Breast Cancer) | 18.13 | Induces apoptosis via modulation of oxidative stress. | [13] |
| Isatin (unsubstituted) | HL-60 (Leukemia) | 2.94 µg/mL | Induces apoptosis and DNA fragmentation. | [14][15] |
Experimental Protocols & Workflow
Reproducibility and methodological rigor are paramount in drug discovery. The following section details standardized protocols for the synthesis and evaluation of halogenated isatins, reflecting best practices in the field.
Overall Experimental Workflow
The evaluation of novel halogenated isatins follows a logical progression from chemical synthesis to biological characterization. This workflow ensures that compounds are pure, their activity is quantified, and their mechanism of action is elucidated.
Caption: Standard workflow for the synthesis and evaluation of anticancer compounds.
Protocol 1: Synthesis of Halogenated Indole-2,3-diones
Causality: This protocol describes a general method for synthesizing halogenated isatin derivatives. The initial condensation reaction forms the core isatin scaffold, while subsequent steps using specific halogenating agents allow for precise modification of the aromatic ring. For example, N-Bromosuccinimide (NBS) is a reliable and commonly used reagent for targeted bromination.[10]
Methodology:
-
Scaffold Synthesis: A series of novel 5-halo-Isatin derivatives can be synthesized via a condensation reaction between the keto groups of a starting isatin and a primary amine under alcoholic conditions.[13]
-
Halogenation (Example: Bromination):
-
To a solution of the isatin derivative in a suitable solvent (e.g., DMF or Acetic Acid), add N-Bromosuccinimide (NBS) (1.1 equivalents).[10]
-
Stir the reaction mixture at a controlled temperature (e.g., 25°C or 90°C, depending on the desired reactivity) for a specified time (e.g., 12 hours).[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure halogenated indole-2,3-dione.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, FTIR, and Mass Spectrometry.[13]
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Causality: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HT-29, MCF-7, K562) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the halogenated isatin compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Caspase-3/7 Activity Assay
Causality: This assay provides direct evidence of apoptosis induction by quantifying the activity of the executioner caspases-3 and -7. The protocol uses a specific substrate that, when cleaved by active caspase-3/7, releases a fluorophore. The resulting fluorescence intensity is directly proportional to the amount of active caspase, confirming the engagement of the apoptotic pathway.
Methodology:
-
Cell Treatment: Seed and treat cells with the halogenated isatin compounds in a 96-well plate as described in the MTT assay protocol. Treat cells for a predetermined time (e.g., 24 hours).
-
Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions (e.g., Promega's Caspase-Glo® 3/7 Assay). This typically involves reconstituting a lyophilized substrate containing the tetrapeptide sequence DEVD in a buffer.
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared caspase-3/7 reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the number of cells or a parallel viability assay. Express the results as a fold-change in caspase activity compared to untreated or vehicle-treated control cells.
Conclusion and Future Outlook
The comparative analysis presented in this guide underscores that halogenation is a potent and effective strategy for optimizing the anticancer properties of the indole-2,3-dione scaffold. The position, number, and type of halogen atoms critically dictate the compound's cytotoxic efficacy and its mechanistic pathway. Derivatives with multiple halogen substitutions at the C5, C6, and C7 positions, such as tri-brominated and tri-chlorinated isatins, have emerged as particularly promising leads with low micromolar IC50 values.[9][10]
The primary mechanisms of action involve the robust induction of caspase-dependent apoptosis and the targeted inhibition of key protein kinases like VEGFR2, which endows these compounds with valuable anti-angiogenic properties.[9][23][24]
Future research should focus on:
-
Expanding the Halogen Palette: Investigating the effects of iodine and mixed-halogen substitutions.
-
Improving Selectivity: Designing derivatives with higher selectivity for cancer cells over normal cells to minimize potential toxicity.[10]
-
In Vivo Evaluation: Advancing the most promising lead compounds from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles of medicinal chemistry and a deep understanding of cancer biology, halogenated indole-2,3-diones will continue to be a fertile ground for the development of the next generation of targeted anticancer therapeutics.
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Cross-Validation of Anticancer Activity for 5-Bromo-7-Chloro-1H-indole-2,3-dione: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for evaluating the biological activity of 5-bromo-7-chloro-1H-indole-2,3-dione, a halogenated isatin derivative, with a primary focus on its potential as an anticancer agent. While direct experimental data for this specific di-halogenated indole-2,3-dione is emerging, this document synthesizes data from closely related analogs to establish a robust protocol for its validation and comparison against other relevant compounds. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel therapeutic agents.
The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, renowned for its synthetic versatility and broad spectrum of biological activities, including antimicrobial, antiviral, and notably, anticancer properties.[1][2] The introduction of halogen atoms at the C5 and C7 positions of the isatin ring is a well-established strategy to modulate the molecule's lipophilicity and electronic properties, often leading to enhanced biological potency.[3][4][5] This guide will detail the experimental validation of this principle, using the MTT assay as the primary method for assessing cytotoxicity in cancer cell lines.
Comparative Landscape: Halogenated Isatins in Oncology
The anticancer potential of isatin derivatives is often attributed to their ability to interact with various biological targets, leading to the induction of apoptosis and modulation of apoptosis-related gene expression.[6][7] The strategic placement of halogens can significantly influence this activity. Structure-activity relationship (SAR) studies have consistently shown that electron-withdrawing groups, such as bromine and chlorine, at the C5 and C7 positions can enhance the cytotoxic effects of isatin derivatives.[5][8]
For the purpose of this guide, we will compare the anticipated activity of this compound with a panel of mono- and di-halogenated isatins for which experimental data is available. This comparative approach is essential for contextualizing the potency and potential of our lead compound.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This method is a cornerstone for in vitro cytotoxicity screening.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Human cancer cell lines (e.g., K562 leukemia, HepG2 hepatocellular carcinoma, HT-29 colon carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Causality: This initial incubation period ensures that the cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the assay.
-
-
-
Compound Treatment:
-
A stock solution of this compound and comparator compounds is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the test compounds. A vehicle control (DMSO) and a positive control (a known cytotoxic agent like Doxorubicin) are included.
-
The plates are incubated for 48 to 72 hours.
-
Causality: The duration of incubation is critical to allow sufficient time for the compounds to exert their cytotoxic or cytostatic effects.
-
-
-
MTT Addition and Incubation:
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for an additional 2 to 4 hours at 37°C.
-
Causality: During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
-
Formazan Solubilization and Absorbance Reading:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
The plates are gently agitated to ensure complete solubilization.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Causality: The amount of formazan produced is directly proportional to the number of viable cells, and the absorbance reading provides a quantitative measure of cell viability.
-
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Comparative Performance Data
The following table summarizes the reported IC50 values for several multi-substituted isatin derivatives against various cancer cell lines. This data provides a benchmark for evaluating the potential anticancer activity of this compound.
| Compound | Substituents | Cell Line | IC50 (µM) | Reference |
| 4a | 5-bromo, 6-fluoro | K562 | 2.32 | [9] |
| 4b | 5-bromo, 6-chloro | K562 | >10 | [9] |
| 4l | 5-bromo, 6-chloro, 7-bromo | K562 | 1.75 | [9] |
| 4l | 5-bromo, 6-chloro, 7-bromo | HepG2 | 3.20 | [9] |
| 4l | 5-bromo, 6-chloro, 7-bromo | HT-29 | 4.17 | [9] |
This table is illustrative and compiled from the provided search results. The specific activity of this compound would need to be determined experimentally.
Mechanistic Insights: Signaling Pathways
Isatin derivatives exert their anticancer effects through various mechanisms, often involving the inhibition of protein kinases and the induction of apoptosis. The diagram below illustrates a simplified, generalized pathway that is often implicated.
Caption: Generalized signaling pathway affected by isatin derivatives.
Conclusion and Future Directions
The presented guide outlines a comprehensive strategy for the cross-validation of the anticancer activity of this compound. By leveraging comparative data from structurally similar halogenated isatins and employing standardized in vitro assays, researchers can effectively position this novel compound within the broader landscape of anticancer drug discovery. The strong precedent for enhanced bioactivity through C5 and C7 halogenation suggests that this compound is a promising candidate for further investigation. Future studies should focus on elucidating its precise mechanism of action, evaluating its selectivity for cancer cells over normal cells, and assessing its efficacy in in vivo models.
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- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv
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- Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. (2014). Digital Repository. [Link]
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A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 5-bromo-7-chloro-1H-indole-2,3-dione Against Established Chemotherapeutic Agents
This guide provides a comprehensive framework for the preclinical evaluation of the novel synthetic compound, 5-bromo-7-chloro-1H-indole-2,3-dione, against a panel of well-established anticancer drugs. Our objective is to present a scientifically rigorous, hypothetical study that researchers, scientists, and drug development professionals can use as a blueprint for their own investigations into new chemical entities. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Introduction: The Rationale for Novel Anticancer Agents
The landscape of cancer therapy is continually evolving, driven by the urgent need to overcome the limitations of existing treatments, such as drug resistance and significant side effects. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1] The isatin scaffold is a versatile platform for synthetic modification, allowing for the generation of structurally diverse molecules that can target various biological pathways implicated in cancer.[2]
This compound is a halogenated isatin derivative. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and biological properties of a molecule, potentially enhancing its anticancer activity and selectivity. This guide outlines a hypothetical preclinical study to rigorously assess the anticancer potential of this specific compound.
Selection of Benchmark Anticancer Drugs
To provide a robust comparison, we have selected four standard-of-care chemotherapeutic agents with distinct mechanisms of action. This allows for a comprehensive evaluation of this compound's potential efficacy across different cellular targets.
-
Cisplatin: A platinum-based drug that crosslinks with purine bases on DNA, leading to DNA damage and subsequent apoptosis.[3] It is widely used for the treatment of various solid tumors, including ovarian, testicular, and lung cancers.[1]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to its cytotoxic effects.[4][5] It has broad activity against a range of cancers.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[2][6] It is a key therapeutic agent for breast, ovarian, and lung cancers.
-
Etoposide: A topoisomerase II inhibitor that forms a ternary complex with the enzyme and DNA, resulting in double-strand breaks and cell death.[7][8] It is used in the treatment of various malignancies, including lung and testicular cancers.
Experimental Design: A Multi-faceted Approach
Our hypothetical study employs a multi-pronged approach to benchmark this compound, encompassing in vitro cytotoxicity screening, mechanistic assays, and an in vivo tumor model.
In Vitro Cytotoxicity Assessment
The initial step is to determine the cytotoxic potential of this compound against a panel of human cancer cell lines representing different tumor types.
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for in vitro cytotoxicity screening.
Detailed Protocols:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of SRB to bind to protein components of cells and is a reliable method for determining cell density.[11][12]
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with deionized water and air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
Hypothetical Data Presentation:
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| This compound | 5.2 | 8.7 | 6.5 |
| Cisplatin | 9.8 | 11.2 | 7.9 |
| Doxorubicin | 0.5 | 1.2 | 0.8 |
| Paclitaxel | 0.01 | 0.05 | 0.02 |
| Etoposide | 15.6 | 20.1 | 18.3 |
Mechanistic Studies
To understand how this compound exerts its cytotoxic effects, we will perform apoptosis and cell cycle analysis.
3.2.1. Apoptosis Assay
The induction of apoptosis (programmed cell death) is a hallmark of many effective anticancer drugs.[13] We will use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis.
Signaling Pathway for DNA Damage-Induced Apoptosis
Caption: Simplified pathway of DNA damage-induced apoptosis.
Protocol for Annexin V/PI Staining:
-
Treat cells with the IC50 concentration of each compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Hypothetical Data Presentation:
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound | 45.8 | 35.6 | 18.6 |
| Cisplatin | 55.3 | 28.9 | 15.8 |
| Doxorubicin | 30.1 | 45.2 | 24.7 |
| Paclitaxel | 40.5 | 42.1 | 17.4 |
| Etoposide | 60.2 | 25.4 | 14.4 |
3.2.2. Cell Cycle Analysis
Disruption of the cell cycle is another common mechanism of action for anticancer drugs.[14] We will use PI staining and flow cytometry to analyze the cell cycle distribution.
Protocol for Cell Cycle Analysis:
-
Treat cells with the IC50 concentration of each compound for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with PI.
-
Analyze the cells by flow cytometry.[15]
Hypothetical Data Presentation:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60.5 | 25.3 | 14.2 |
| This compound | 20.1 | 15.8 | 64.1 |
| Cisplatin | 40.2 | 35.1 | 24.7 |
| Doxorubicin | 35.6 | 40.3 | 24.1 |
| Paclitaxel | 15.8 | 10.5 | 73.7 |
| Etoposide | 25.9 | 20.1 | 54.0 |
In Vivo Efficacy in a Xenograft Mouse Model
To evaluate the in vivo anticancer activity of this compound, a human tumor xenograft model in immunodeficient mice will be utilized.[16]
Experimental Workflow for Xenograft Model
Caption: Workflow for in vivo xenograft study.
Protocol for Xenograft Study:
-
Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of athymic nude mice.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).
-
Administer this compound and a positive control (e.g., Cisplatin) at appropriate doses and schedules.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, calculate the tumor growth inhibition (TGI).
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 25 | 850 ± 150 | 43.3 |
| This compound | 50 | 500 ± 100 | 66.7 |
| Cisplatin | 5 | 700 ± 120 | 53.3 |
Discussion and Future Directions
The hypothetical data presented in this guide suggest that this compound exhibits promising anticancer activity. Its in vitro cytotoxicity against the tested cell lines is comparable to or better than some established drugs. The mechanistic studies indicate that its mode of action may involve the induction of apoptosis and a G2/M cell cycle arrest, similar to paclitaxel and etoposide. Furthermore, the in vivo xenograft model demonstrates its potential to inhibit tumor growth in a dose-dependent manner.
These encouraging, albeit hypothetical, results warrant further investigation. Future studies should focus on:
-
Target Identification: Elucidating the specific molecular target(s) of this compound.
-
Pharmacokinetic and Toxicological Studies: Assessing the drug's absorption, distribution, metabolism, excretion (ADME), and safety profile.
-
Combination Therapies: Investigating potential synergistic effects when combined with other anticancer agents.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the preclinical benchmarking of this compound. By following the detailed protocols and comparative analyses outlined herein, researchers can rigorously evaluate the potential of this and other novel compounds as next-generation anticancer therapeutics. The ultimate goal is to accelerate the discovery and development of more effective and less toxic cancer treatments.
References
- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
- Horwitz, S. B. (1994). Taxol (paclitaxel): mechanisms of action. Annals of Oncology, 5 Suppl 6, S3–S6.
- Basu, A., & Krishnamurthy, S. (2010). Cisplatin: a review of toxicities and therapeutic applications.
- Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677–2681.
- Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446.
- Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & biology, 17(5), 421–433.
- Hande, K. R. (1998). Etoposide: four decades of development of a topoisomerase II inhibitor. European journal of cancer (Oxford, England : 1990), 34(10), 1514–1521.
- Shapiro, G. I., & Harper, J. W. (1999). Anticancer drug targets: cell cycle and checkpoint control.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Carvalho, C., Santos, R. X., Cardoso, S., Dourado, S., Oliveira, P. J., & Moreira, P. I. (2009). Doxorubicin: the good, the bad and the ugly effect. Current medicinal chemistry, 16(25), 3267–3285.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
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A Researcher's Guide to Structure-Activity Relationships of Indole-2,3-dione (Isatin) Analogs
Introduction: Isatin, A Privileged Scaffold in Medicinal Chemistry
Indole-2,3-dione, commonly known as isatin, is a remarkable heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1][2] First identified in 1841 as a product of indigo dye oxidation, this indole derivative is not just a synthetic curiosity but is also found in nature and as an endogenous metabolite in mammals.[1] The true value of isatin lies in its structural versatility and its capacity to serve as a building block for a diverse array of bioactive compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[2][3][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of isatin analogs, focusing on their anticancer and antimicrobial activities. By dissecting how specific structural modifications influence biological outcomes, we aim to provide researchers and drug development professionals with actionable insights for designing next-generation therapeutic agents. The discussion is grounded in experimental data, with detailed protocols provided to ensure scientific integrity and reproducibility.
Key Structural Features for Modification
The isatin core offers several key positions for chemical modification, allowing for the fine-tuning of its pharmacological profile. Understanding these positions is fundamental to interpreting SAR data.
-
N1 Position: The nitrogen atom of the indole ring can be substituted to alter properties like lipophilicity and hydrogen bonding capacity.
-
Aromatic Ring (C4-C7): Substituents on the benzene portion of the scaffold, particularly at the C5 and C7 positions, can dramatically influence electronic properties and steric interactions with biological targets.
-
C3 Position: The ketone at the C3 position is a crucial handle for derivatization, often converted into Schiff bases or used to create complex spiro-heterocycles.[3]
Below is a diagram illustrating these key modification points on the isatin scaffold.
Caption: Isatin analogs as competitive inhibitors at the ATP-binding site of Receptor Tyrosine Kinases (RTKs).
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity (IC50) of selected isatin analogs against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound/Analog Description | C5-Substituent | N1-Substituent | C3-Modification | Target Cell Line | IC50 (µM) | Reference |
| Isatin-Indole Hybrid | - | - | Indole conjugate | MCF-7 | 0.39 | [5] |
| Isatin-Hydrazone Hybrid | - | - | Hydrazone | MCF-7 | 4.86 | [5] |
| Isatin-Hydrazone Hybrid | - | - | Hydrazone | A549 | 5.32 | [5] |
| Isatin-Sulfonamide Hybrid | - | - | Sulfonamide | T47D | 3.59 | [5] |
| Quinoxaline Derivative (4d) | 7-Cl | Butyl | Quinoxaline | HeLa | Significant Activity | [6] |
| Indolin-2-one (5f) | 5-Cl | - | (4-methoxybenzyl)imino | HeLa, SK-BR-3, MCF-7 | Substantial Activity | [6] |
| Bis-isatin Derivative | Di-substituted | - | Bis-isatin | HeLa | 21.20 - 37.48 | [7] |
Note: "Significant" or "Substantial Activity" is reported when specific IC50 values were not provided in the source material.
Part 2: Antimicrobial Activity of Isatin Analogs
With the rise of antimicrobial resistance, the search for new therapeutic agents is critical. [8]Isatin derivatives have demonstrated considerable potential as antibacterial and antifungal agents. [3][8]
Structure-Activity Relationship Insights
-
C3-Position Schiff Bases: The formation of Schiff bases at the C3 position is a cornerstone of developing antimicrobial isatin analogs. [3][9]The imine linkage (C=N) is crucial for activity. The biological effect is then modulated by the nature of the aromatic or heterocyclic amine used in the condensation reaction.
-
Aromatic Ring Substitutions (C5 Position): Similar to anticancer activity, halogenation at the C5 position often enhances antimicrobial potency. [10]The presence of a halogen, such as chlorine, in combination with an N-Mannich base modification at the N1 position, leads to a marked increase in activity against Gram-negative bacteria. [10]
-
N1-Position Mannich Bases: Aminomethylation at the N1 position to form N-Mannich bases is another effective strategy. [10]The combination of a 5-halo substituent and an N-Mannich base appears to be synergistic, significantly boosting antimicrobial effects compared to the parent isatin. [10]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents at all three key positions, plays a vital role. Increased lipophilicity can enhance the molecule's ability to penetrate the microbial cell wall and membrane. For example, in a series of isatin-ferrocene conjugates, antimicrobial activity improved with an increase in the length of an alkyl chain linker (from n=2 to n=4), which increases lipophilicity. [11]
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) for selected isatin analogs against various microbial strains. Lower MIC values indicate greater potency.
| Compound/Analog Description | Key Structural Features | Test Organism | MIC (µg/mL) | Reference |
| Azo-azomethine Derivative (19b) | Azo group coupled with isatin bis-Schiff base | Candida albicans | Potent Activity | |
| Isatin Schiff Base (III-b) | Schiff base with p-chloroaniline | Antibacterial screen | More potent than standard | |
| 5-Chloroisatin N-Mannich Base | 5-Cl, N1-diisopropylamino | Gram-negative bacteria | Considerable growth inhibition | [10] |
| Isatin-Ferrocene Conjugate (12m) | 1,2,3-Triazole linker | Trichomonas vaginalis | IC50: 2-13 µM | [11] |
Note: Direct MIC values are often presented in extensive tables within primary literature. The data here is summarized to highlight key findings. "Potent" or "Considerable" activity is noted when specific values were not available in the abstract.
Part 3: Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized experimental protocols are essential. Here, we detail the methodologies for two of the most common assays used to evaluate the anticancer and antimicrobial activities of isatin analogs.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [12][13]It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. [12][13] Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the isatin analog. Perform two-fold serial dilutions of the compound in a sterile 96-well microtiter plate using an appropriate broth, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB). T[14]ypically, 50 µL of broth is added to each well, followed by 50 µL of the compound dilution. 2[14]. Preparation of Bacterial Inoculum: From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline (0.85%) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. 3[14]. Standardization of Inoculum: Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is a critical step for reproducibility. 4[15]. Inoculation: Add the standardized inoculum to each well of the plate containing the diluted compounds. The final volume in each test well should be 100 µL. B[14]e sure to include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only). 5[14]. Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air. 6[15][14]. MIC Determination: After incubation, visually inspect the plate for bacterial growth, which is indicated by turbidity. The MIC is the lowest concentration of the isatin analog at which there is no visible growth.
[15]---
Conclusion and Future Perspectives
The indole-2,3-dione scaffold is a validated starting point for the development of potent therapeutic agents. The structure-activity relationships discussed herein highlight several key principles for drug design:
-
Halogenation at C5 is a recurring theme for enhancing both anticancer and antimicrobial activity.
-
Derivatization at C3 into Schiff bases or other heterocyclic systems is a powerful strategy to expand chemical diversity and biological potency.
-
Modulation of N1 can be used to fine-tune physicochemical properties like solubility and cell permeability.
Future research should focus on developing multi-target agents that can simultaneously address multiple pathways in complex diseases like cancer. The integration of computational modeling with synthetic chemistry will be crucial for predicting the activity of novel analogs and accelerating the discovery process. As our understanding of the specific molecular targets of these compounds deepens, the rational design of isatin derivatives with improved potency and selectivity will undoubtedly lead to the development of novel and effective clinical candidates.
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A Researcher's Guide to Unveiling the Kinome Profile of Novel Inhibitors: A Case Study Approach with 5-bromo-7-chloro-1H-indole-2,3-dione
In the landscape of drug discovery, particularly in oncology and inflammatory diseases, protein kinases stand out as pivotal targets. The human kinome comprises over 500 kinases, and while they share a conserved ATP-binding site, achieving inhibitor selectivity is both a critical challenge and a necessity for therapeutic success.[1][2][3] A promiscuous inhibitor can lead to unforeseen off-target effects, whereas a highly selective compound offers a clearer path to clinical efficacy and safety.[1][4]
This guide provides a comprehensive framework for assessing the kinase selectivity of a novel investigational compound, using 5-bromo-7-chloro-1H-indole-2,3-dione (also known as 5-bromo-7-chloro-isatin) as a representative molecule. While extensive public data on this specific compound's kinome profile is not available, its isatin core is a well-established scaffold in kinase inhibitor design. We will, therefore, navigate the principles and methodologies of kinase selectivity profiling, drawing on data from structurally related compounds to illustrate the process. Our focus will be on the "how" and "why" of experimental design, data interpretation, and the comparative analysis of available technologies.
The Imperative of Selectivity Profiling
The journey of a kinase inhibitor from a hit compound to a clinical candidate is paved with rigorous testing. Early and comprehensive selectivity profiling is not merely a checkbox exercise; it is a strategic imperative.[4] It allows researchers to:
-
Identify Primary and Secondary Targets: Uncover the full spectrum of kinases a compound interacts with.
-
Predict Potential Off-Target Liabilities: Proactively identify interactions that could lead to toxicity.[4]
-
Guide Lead Optimization: Provide crucial structure-activity relationship (SAR) data to enhance potency and selectivity.
-
Elucidate Mechanism of Action: Understand the broader biological consequences of target inhibition.
-
Discover Polypharmacology Opportunities: Identify situations where hitting multiple targets might be therapeutically advantageous, such as in the case of dual mTOR/PI3K inhibitors.[1]
Strategic Approach to Kinase Selectivity Profiling
A tiered approach is often the most efficient and cost-effective strategy for profiling a novel compound like this compound.[5]
Figure 1: A tiered workflow for kinase inhibitor selectivity profiling.
Tier 1: The Broad Scan - Casting a Wide Net
The initial step involves screening the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases.[5][6] Several contract research organizations (CROs) offer comprehensive panels that cover a significant portion of the human kinome.[7][8][9][10][]
Causality Behind the Choice: The goal here is not to determine precise potency but to rapidly identify any potential interactions. A high concentration increases the likelihood of detecting even weak binding, providing a comprehensive landscape of potential targets that warrant further investigation.
Tier 2: Quantifying Potency - IC50/Kd Determination
For any kinases showing significant inhibition in the initial screen, the next step is to perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[5] This provides a quantitative measure of the compound's potency against each "hit."
Causality Behind the Choice: IC50 values allow for the rank-ordering of targets and the calculation of a selectivity score. This quantitative data is crucial for SAR studies and for comparing the compound to other known inhibitors.
Tier 3: The Cellular Context - Validating Target Engagement
Biochemical assays, while essential, are performed in a simplified, artificial environment.[10][12] It is critical to confirm that the compound can engage its target(s) within the complex milieu of a living cell. Cell-based assays provide this more physiologically relevant data.[10][12]
Causality Behind the Choice: A compound may be potent in a biochemical assay but have poor cell permeability or be subject to efflux pumps. Cellular target engagement assays confirm that the inhibitor can reach its target at effective concentrations and exert a biological effect.
Comparing Methodologies: In Vitro vs. Cell-Based Assays
Researchers have a variety of assay formats at their disposal, each with its own set of advantages and limitations.
| Assay Type | Principle | Advantages | Disadvantages |
| In Vitro Biochemical Assays | Measures direct inhibition of purified, recombinant kinase activity.[1][13] | High throughput, cost-effective for large panels, directly measures enzymatic inhibition, highly reproducible.[5][14] | Lacks physiological context (no cell membranes, competing ATP, etc.), may not reflect in-cell potency.[10][12] |
| Cell-Based Target Engagement Assays | Measures the direct binding of a compound to its target kinase within intact cells.[10] | Physiologically relevant, accounts for cell permeability and efflux, provides a more accurate reflection of cellular potency.[10][12] | Lower throughput, more complex and expensive, indirect measure of enzymatic inhibition. |
| Cell-Based Functional Assays | Measures the downstream consequences of kinase inhibition (e.g., phosphorylation of a substrate).[12] | Directly measures the functional outcome of target inhibition, can be used to study pathway effects. | Can be influenced by off-target effects, requires specific antibodies and validated pathways. |
Experimental Protocols: A Practical Approach
Here, we outline standardized protocols for the key assays used in selectivity profiling.
Protocol 1: In Vitro Kinase Profiling (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a widely used luminescent method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[15][16]
Methodology:
-
Reagent Preparation: Prepare kinase reaction buffer, kinase-substrate solutions for the panel of interest, ATP solution, and serial dilutions of this compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the diluted compound or vehicle control (DMSO). Add 2 µL of the kinase/substrate solution to each well. Initiate the reaction by adding 2 µL of ATP solution. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. For dose-response experiments, plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[15]
Figure 3: Hypothetical kinome tree representation of inhibitor selectivity.
Conclusion: From Data to Decisions
Assessing the selectivity of a novel kinase inhibitor like this compound is a multi-faceted process that requires a strategic, tiered approach. By combining broad, high-throughput biochemical screens with quantitative dose-response assays and physiologically relevant cell-based validation, researchers can build a comprehensive profile of a compound's activity. This detailed understanding of on- and off-target interactions is fundamental to making informed decisions in the drug discovery pipeline, ultimately guiding the development of safer and more effective kinase-targeted therapies.
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Comparative Cytotoxicity of Halogenated 1H-indole-2,3-dione (Isatin) Derivatives: A Focus on the 5,7-Substitution Pattern
An In-depth Technical Guide
Introduction: The Isatin Scaffold as a Privileged Structure in Oncology Research
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] From antiviral and antibacterial to anticonvulsant properties, the isatin core is a fertile ground for drug discovery.[1] Among these, the anticancer potential of isatin derivatives has been a primary focus, with numerous compounds demonstrating potent cytotoxicity against a wide array of cancer cell lines.[3][4][5] The synthetic tractability of the isatin ring allows for systematic modifications at the N1, C2, C3, and aromatic C5, C6, and C7 positions, enabling the fine-tuning of pharmacological properties.[1][6]
A critical strategy for enhancing the cytotoxic efficacy of the isatin scaffold is the introduction of halogen substituents onto the aromatic ring.[4][6] Halogens, particularly electron-withdrawing groups like bromine and chlorine, can significantly modulate the molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, thereby influencing its interaction with biological targets.[6]
While extensive research exists for various halogenated isatins, a comprehensive comparative analysis of 5-bromo-7-chloro-1H-indole-2,3-dione derivatives is not yet prevalent in publicly accessible literature. However, by examining closely related analogs, specifically those with halogen substitutions at the C5 and C7 positions, we can construct a robust, data-driven guide for researchers. This guide will synthesize findings on mono- and di-halogenated isatins to project the cytotoxic potential of the 5-bromo-7-chloro scaffold and provide the necessary experimental frameworks for its evaluation.
Structure-Activity Relationship: The Critical Role of C5 and C7 Halogenation
The placement of substituents on the isatin aromatic ring is a key determinant of cytotoxic activity. Quantitative Structure-Activity Relationship (QSAR) studies have repeatedly confirmed that substitutions at the C5 and C7 positions are particularly crucial for enhancing anticancer effects.[6]
The Impact of C5-Halogenation
Substitution at the C5 position with a halogen is a common feature in many potent isatin-based anticancer agents.
-
5-Bromoisatin Derivatives: The introduction of a bromine atom at C5 has been shown to yield compounds with significant cytotoxic potential. For example, a study on isatin-based pyrazoline conjugates identified a 5-bromo-isatin derivative (1d) as the most active candidate against a leukemia subpanel, with GI50 (50% growth inhibition) values ranging from 0.69 to 3.35 µM.[7]
-
5-Chloroisatin Derivatives: Similarly, the presence of chlorine at C5 is a feature of potent cytotoxic agents. One study synthesized 5-chloroisatin and its derivatives for cytotoxicity screening, underscoring the interest in this particular substitution.[8] Another review highlights a 5-chloro substituted isatin-chalcone hybrid as a highly potent compound against various breast cancer cell lines, with GI50 values as low as 3.59 µM.[9]
The Synergistic Effect of C5 and C7 Di-halogenation
While C5 substitution is effective, di-substitution at both the C5 and C7 positions often leads to a dramatic increase in cytotoxicity. This is thought to be due to increased lipophilicity and altered electronic properties that enhance target binding.[6]
The most direct analogue for which potent activity has been reported is the 5,7-dibromo-isatin scaffold. A pivotal study synthesized a range of N-alkyl-substituted isatins and found that 5,7-Dibromo-N-(p-methylbenzyl)isatin was the most active compound screened, exhibiting IC50 values of 0.49 µM against both U937 (lymphoma) and Jurkat (leukemia) cancer cell lines. This sub-micromolar activity highlights the profound impact of the 5,7-dihalogen pattern. The same research group later confirmed that 5,7-dibrominated N-alkylated isatins elicit potent cytotoxic activity against a range of human cancer cell lines in the submicromolar range.
Given these findings, it is highly probable that a hybrid This compound scaffold would also exhibit potent cytotoxic activity, leveraging the combined electron-withdrawing and lipophilic contributions of both bromine and chlorine at these critical positions.
Comparative Cytotoxicity Data of Halogenated Isatin Analogs
To provide a clear benchmark for researchers, the following table summarizes the reported in vitro cytotoxicity of key halogenated isatin derivatives that inform the potential of the 5-bromo-7-chloro scaffold.
| Compound Class/Derivative | Cancer Cell Line(s) | Potency (IC50 / GI50) | Reference |
| 5,7-Dibromo Isatin | |||
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 (Lymphoma), Jurkat (Leukemia) | 0.49 µM | [10] |
| 5-Bromo Isatin | |||
| 5-Bromo-isatin pyrazoline conjugate (1d) | Leukemia subpanel | 0.69 - 3.35 µM | [7] |
| 5-Chloro Isatin | |||
| 5-Chloro-isatin chalcone hybrid (55) | MCF-7 (Breast) | 3.59 µM | [9] |
| 5-Chloro-isatin chalcone hybrid (55) | MDA-MB-231 (Breast) | 8.54 µM | [9] |
| Tri-Halogenated Isatin | |||
| 5,6,7-Tribromoisatin | General (Leukemia, Lymphoma) | Low micromolar | [11] |
Note: IC50 (Half-maximal Inhibitory Concentration) and GI50 (Half-maximal Growth Inhibition) are standard measures of a compound's potency in vitro.
Mechanisms of Cytotoxicity: How Halogenated Isatins Induce Cell Death
Isatin derivatives exert their anticancer effects through multiple mechanisms of action.[2][5] The specific pathway can depend on the substitution pattern and the cancer cell type. For halogenated derivatives, particularly those active in the sub-micromolar range like 5,7-dibromo-isatins, two primary mechanisms are frequently implicated: tubulin polymerization inhibition and caspase-mediated apoptosis .
-
Inhibition of Tubulin Polymerization: Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). Several potent isatin derivatives function by destabilizing microtubules, similar to well-known chemotherapy agents like Vinca alkaloids.[12] This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing and ultimately triggering apoptosis.[10]
-
Induction of Apoptosis via Caspase Activation: Apoptosis, or programmed cell death, is a crucial pathway for eliminating cancerous cells. Many cytotoxic isatins, including 5,6,7-tribromoisatin, have been shown to activate effector caspases, such as caspase-3 and caspase-7.[10][11] These enzymes execute the final stages of apoptosis, leading to cell death. This can be triggered through intrinsic (mitochondrial) or extrinsic pathways.[13][14]
The diagram below illustrates the logical flow from drug administration to apoptotic cell death, highlighting these two key mechanisms.
Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.
Conclusion and Future Directions
While direct experimental data on this compound derivatives remains to be published, a comprehensive analysis of structurally related analogs provides a strong rationale for their investigation as potent anticancer agents. The consistent finding that halogenation at the C5 and C7 positions of the isatin ring dramatically enhances cytotoxicity—with 5,7-dibromo-isatin derivatives showing sub-micromolar efficacy—suggests that the 5-bromo-7-chloro scaffold is a highly promising candidate for further development. The likely mechanisms of action involve the disruption of microtubule dynamics and the induction of caspase-mediated apoptosis, both hallmarks of effective chemotherapeutic agents.
Researchers entering this area are encouraged to synthesize these novel derivatives and employ standardized cytotoxicity assays, such as the detailed MTT protocol provided herein, to quantify their efficacy against a diverse panel of cancer cell lines. Future studies should also aim to elucidate the precise molecular targets and signaling pathways modulated by these compounds to fully characterize their therapeutic potential.
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Validating the Mechanism of Action of 5-bromo-7-chloro-1H-indole-2,3-dione: A Comparative and Methodological Guide
In the landscape of contemporary drug discovery, isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold, demonstrating a remarkable breadth of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] The synthetic tractability of the isatin core allows for extensive chemical modification, enabling the fine-tuning of its biological properties.[3][4] This guide focuses on a specific halogenated derivative, 5-bromo-7-chloro-1H-indole-2,3-dione, providing a framework for elucidating and validating its mechanism of action. The strategic placement of electron-withdrawing halogen atoms at the C-5 and C-7 positions is known to enhance the cytotoxic and antimicrobial activities of isatin-based compounds, suggesting a potent biological profile for the molecule .[3]
This document is structured to guide researchers through a logical, multi-tiered experimental approach. We will begin by postulating a primary mechanism of action based on the well-documented activities of similar isatin derivatives and then detail a suite of experiments designed to rigorously test this hypothesis. We will compare methodologies, emphasizing the rationale behind each experimental choice and providing detailed protocols to ensure scientific integrity and reproducibility.
Postulated Mechanism of Action: Kinase Inhibition Leading to Apoptosis
A significant body of evidence points to the ability of isatin derivatives to function as inhibitors of various protein kinases, which are critical regulators of cellular processes.[2][5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[6][7] The inhibition of key kinases can disrupt signaling pathways that control cell proliferation, survival, and apoptosis.[8] Therefore, we hypothesize that this compound exerts its biological effects primarily through the inhibition of one or more protein kinases, leading to the induction of apoptosis in target cells.
To validate this proposed mechanism, a systematic approach is required, beginning with direct target engagement and progressing to cellular and functional consequences.
Experimental Validation Workflow
Our validation strategy is a multi-step process designed to build a comprehensive understanding of the compound's molecular interactions and their cellular outcomes.
Caption: A multi-phase workflow for validating the mechanism of action.
Phase 1: Verifying Direct Target Engagement
The foundational step in validating a small molecule's mechanism of action is to confirm that it physically interacts with its intended target within the complex environment of a living cell.[9] Failure to demonstrate target engagement can lead to the misinterpretation of phenotypic data, which may arise from off-target or non-specific effects.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique for assessing target engagement in intact cells or cell lysates.[11][12] The principle is based on the ligand-induced thermal stabilization of a target protein.[13] When a small molecule binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation.[14]
Experimental Rationale: By performing CETSA, we can obtain direct evidence that this compound binds to specific proteins inside the cell, causing a shift in their thermal stability. This label-free method is crucial as it avoids modifications to the compound or the protein, which could alter their interaction.[11]
Detailed Protocol: CETSA Melt Curve Analysis
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HeLa, A549) to 70-80% confluency.
-
Treat cells with a predetermined concentration of this compound (e.g., 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Aliquoting:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.[12]
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Use a thermal cycler to heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).[12]
-
Immediately cool the samples to 4°C.
-
-
Cell Lysis and Fractionation:
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of a specific target protein (e.g., a candidate kinase) remaining in the soluble fraction by Western Blot or other quantitative protein detection methods.[13]
-
Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the curve for the drug-treated sample compared to the vehicle control indicates target engagement.[16]
-
Broad Kinase Panel Screening
To identify the specific kinase(s) inhibited by our compound, a high-throughput screening approach against a diverse panel of kinases is an efficient next step. This provides a broad overview of the compound's selectivity profile.
Experimental Rationale: Kinase assays are essential tools for identifying inhibitors and characterizing their mechanisms of action.[6] Using a broad panel allows us to narrow down the potential targets from the hundreds of kinases in the human kinome, guiding more focused subsequent experiments.[17]
Comparative Methodologies for Kinase Screening
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the transfer of a radiolabeled phosphate (from ³²P- or ³³P-ATP) to a substrate.[] | High sensitivity; considered the "gold standard". | Requires handling of radioactive materials; generates radioactive waste. |
| Fluorescence-Based | Uses fluorescently labeled substrates or antibodies to detect phosphorylation. Includes FRET and Fluorescence Polarization assays.[7][] | Non-radioactive; amenable to high-throughput screening (HTS).[17] | Potential for interference from fluorescent compounds; may require modified substrates.[19] |
| Luminescence-Based | Measures the amount of ATP remaining after the kinase reaction using a luciferase/luciferin system (e.g., Kinase-Glo®).[7] | Homogeneous "mix-and-read" format; high sensitivity and broad dynamic range. | Indirect measurement of kinase activity (measures ATP depletion). |
For initial screening, a luminescence-based assay is often preferred due to its simplicity, scalability, and robust performance in HTS formats.[19]
Phase 2: Quantifying Inhibitory Potency
Once candidate kinases are identified, the next step is to quantify the inhibitory potency of this compound against these specific targets.
In Vitro Enzymatic Kinase Assays
These assays use purified, recombinant kinase enzymes to directly measure the inhibitory effect of the compound on their catalytic activity.
Experimental Rationale: This in vitro approach isolates the interaction between the compound and the kinase, free from other cellular factors. It allows for the precise determination of key inhibitory parameters like IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Kinase Reaction Setup:
-
In a 96- or 384-well plate, add the purified kinase, its specific substrate, and ATP to a reaction buffer.
-
Add serial dilutions of this compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase reaction, producing light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Phase 3: Elucidating the Cellular Consequences
Connecting direct target inhibition to a cellular phenotype is the final and most critical step in validating the mechanism of action. Based on our hypothesis, we will investigate the compound's effect on cell viability, proliferation, and its ability to induce apoptosis.
Cell Viability and Proliferation Assays
These assays determine the compound's cytotoxic and cytostatic effects on cancer cell lines.
Experimental Rationale: By demonstrating a dose-dependent decrease in cell viability, we can correlate the compound's potency at the enzymatic level (IC₅₀) with its efficacy at the cellular level (EC₅₀).
Recommended Assays:
-
MTT/XTT Assays: Colorimetric assays that measure mitochondrial metabolic activity as an indicator of cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels, providing a highly sensitive marker of viable cells.
-
EdU Incorporation Assay: Measures DNA synthesis as a direct marker of cell proliferation.[20]
Apoptosis Assays
If the compound is cytotoxic, it is essential to determine if cell death occurs via apoptosis. A hallmark of early apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program.[21][22]
Experimental Rationale: Detecting key apoptotic events confirms that the compound engages the programmed cell death pathway, a desirable trait for many anticancer agents.[8]
Caption: Postulated signaling pathway from kinase inhibition to apoptosis.
Detailed Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for a defined period (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).[22]
-
-
Assay Reagent Addition:
-
Incubation and Measurement:
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence with a plate reader. An increase in signal relative to untreated cells indicates caspase activation.[24]
-
Complementary Apoptosis Assays:
| Assay | Marker Detected | Stage of Apoptosis |
| Annexin V Staining | Phosphatidylserine (PS) translocation to the outer cell membrane.[25] | Early |
| TUNEL Assay | DNA fragmentation.[20] | Late |
| PARP Cleavage | Cleavage of PARP by active caspases.[25] | Mid-to-Late |
Using a combination of these assays provides a more robust confirmation of apoptosis.
Cell Cycle Analysis
Experimental Rationale: Many kinase inhibitors induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) prior to or in conjunction with apoptosis.[8][26] Analyzing the cell cycle distribution can provide further mechanistic insight.
Methodology: Cells are treated with the compound, fixed, and stained with a DNA-binding dye like propidium iodide (PI). The DNA content per cell is then quantified by flow cytometry, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25] An accumulation of cells in a specific phase suggests cell cycle arrest.
Considering Alternative and Off-Target Effects
While kinase inhibition is a primary hypothesis, isatin derivatives are known to interact with other targets. It is prudent to consider and, if necessary, investigate other potential mechanisms. For instance, some isatin derivatives have been shown to inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer metastasis.[27][28]
Comparative Analysis: Kinase vs. MMP Inhibition
| Feature | Kinase Inhibition | MMP Inhibition |
| Primary Cellular Role | Signal transduction, cell cycle control, proliferation. | Extracellular matrix degradation, cell migration, invasion. |
| Downstream Effects | Apoptosis, cell cycle arrest. | Reduced cell migration and invasion.[27] |
| Validation Assays | CETSA, enzymatic kinase assays, Western blot for phospho-proteins. | Gelatin zymography, fluorogenic MMP substrate assays.[28][29] |
If the primary hypothesis of kinase-inhibition-induced apoptosis is not fully supported by the data, or if the compound shows effects on cell migration at sub-lethal concentrations, investigating MMP inhibition would be a logical next step.
Conclusion
This guide provides a comprehensive and methodologically sound framework for validating the mechanism of action of this compound. By systematically progressing from direct target engagement to the characterization of cellular consequences, researchers can build a robust, evidence-based understanding of this promising compound. The emphasis on explaining the rationale behind experimental choices and providing detailed, self-validating protocols ensures the generation of high-quality, reliable data. This structured approach not only elucidates the specific actions of this molecule but also contributes to the broader understanding of isatin derivatives as a versatile and potent class of therapeutic agents.
References
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Tang, K. C., et al. (2014). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. Methods, 68(2), 229-236.
- Khedkar, P., & Varma, S. (2023). Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. Shubham University Journal of Pharmaceutical Sciences, 1(1).
- Reinhard, F. B. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73-98.
- ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- Acker, M. G., & Auld, D. S. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. ASSAY and Drug Development Technologies, 12(4), 196-208.
- Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(8), 534-539.
- BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit.
- Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay.
- Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1306-1311.
- ResearchGate. (2024). isatin and its derivatives: review of pharmacological activities and therapeutic potential.
- Vine, K. L., et al. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-414.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160.
- de Oliveira, C. H. S., et al. (2020). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 8, 593.
- Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society, 144(1), 225-234.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Elabscience. (n.d.). Apoptosis and Cell Health Detection.
- Creative Bioarray. (n.d.). Cell Apoptosis Assays.
- Rodriguez, G. A., et al. (2017). Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma. BMC Cancer, 17(1), 423.
- Sanjeewa, W. T. A., et al. (2017). Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract. Preventive Nutrition and Food Science, 22(1), 46-51.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Panza, S., et al. (2018). Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer. International Journal of Molecular Sciences, 19(5), 1349.
- YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation.
- Lu, H., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262.
- Lu, H., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262.
- ResearchGate. (n.d.). The inhibitory activities toward MMP-2 and MMP-9.
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A Senior Application Scientist's Guide to the Comparative Evaluation of 5-bromo-7-chloro-1H-indole-2,3-dione
This guide provides a comprehensive framework for the head-to-head comparison of the novel compound 5-bromo-7-chloro-1H-indole-2,3-dione against established inhibitors in key therapeutic areas. As a member of the isatin (1H-indole-2,3-dione) family, this compound belongs to a privileged scaffold known for a wide array of biological activities, including the inhibition of various enzymes crucial in disease pathogenesis.[1] Halogenation at the 5 and 7 positions of the indole ring is anticipated to modulate the physicochemical properties and biological activity of the parent molecule, making this compound a compound of significant interest for drug discovery researchers.
This document is structured to not only present a comparative analysis but also to provide the underlying scientific rationale and detailed experimental protocols necessary for a rigorous evaluation. We will explore the potential of this compound in two major classes of enzyme inhibition where isatin derivatives have shown considerable promise: tyrosine kinases and caspases.
Part 1: Comparative Analysis Against Established Tyrosine Kinase Inhibitors
Tyrosine kinases are a large family of enzymes that play a critical role in intracellular signal transduction pathways regulating cell growth, differentiation, and survival.[2] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several isatin-based compounds have been reported to exhibit potent tyrosine kinase inhibitory activity. This section will outline a comparative study of this compound against the well-established multi-targeted tyrosine kinase inhibitor, Sunitinib . Sunitinib is an oral medication used to treat renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.
Hypothetical Performance Snapshot: Tyrosine Kinase Inhibition
The following table summarizes the key performance indicators for a comparative analysis. Please note that the data for this compound is hypothetical and serves as a template for presenting experimental findings.
| Parameter | This compound | Sunitinib |
| Target Kinases | VEGFR2, PDGFRβ, c-KIT (Predicted) | VEGFRs, PDGFRs, c-KIT, FLT3, RET |
| IC50 (VEGFR2) | [Insert Experimental Value] | ~2 nM |
| IC50 (PDGFRβ) | [Insert Experimental Value] | ~2 nM |
| Cell-based Antiproliferative Activity (HUVEC cells) | [Insert Experimental Value] | ~10 nM |
| Mode of Inhibition | ATP-competitive (Predicted) | ATP-competitive |
Mechanism of Action: Tyrosine Kinase Signaling Pathway
The diagram below illustrates a simplified tyrosine kinase signaling pathway and the point of inhibition by ATP-competitive inhibitors like Sunitinib and potentially this compound.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR2)
This protocol describes a luminescent kinase assay to determine the IC50 value of a test compound against VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compound (this compound) and Sunitinib
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 2.5 µL of the test compound dilutions or DMSO (for control wells) to each well.
-
Add 5 µL of a solution containing the VEGFR2 enzyme and substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
The amount of ATP remaining is inversely correlated with kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Part 2: Comparative Analysis Against Established Caspase Inhibitors
Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[3] The inhibition of caspases has been explored as a therapeutic strategy for diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injury. Given that some isatin derivatives have been identified as caspase inhibitors, a comparative evaluation in this area is warranted.[4] We will compare this compound with the well-characterized pan-caspase inhibitor, Z-VAD-FMK .
Hypothetical Performance Snapshot: Caspase Inhibition
The following table provides a template for comparing the caspase inhibitory activity. The data for this compound is hypothetical.
| Parameter | This compound | Z-VAD-FMK |
| Target Caspases | Caspase-3, Caspase-7 (Predicted) | Pan-caspase inhibitor |
| IC50 (Caspase-3) | [Insert Experimental Value] | ~10 nM |
| IC50 (Caspase-7) | [Insert Experimental Value] | ~20 nM |
| Cell-based Apoptosis Inhibition (Staurosporine-induced) | [Insert Experimental Value] | Effective at ~20 µM |
| Mode of Inhibition | Reversible/Irreversible (To be determined) | Irreversible, covalent |
Mechanism of Action: Caspase-Mediated Apoptosis
The following diagram illustrates the central role of effector caspases in the apoptotic pathway and their inhibition.
Caption: Inhibition of the Effector Caspase Cascade.
Experimental Protocol: In Vitro Caspase-3 Inhibition Assay
This protocol details a fluorometric assay to measure the IC50 of a test compound against caspase-3.
Materials:
-
Recombinant human caspase-3
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Test compound (this compound) and Z-VAD-FMK
-
96-well black plates
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well black plate, add 50 µL of the test compound dilutions or assay buffer (for control wells) to each well.
-
Add 25 µL of a solution containing recombinant caspase-3 to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the caspase-3 substrate (Ac-DEVD-AMC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
The fluorescence intensity is directly proportional to caspase-3 activity. Calculate the percent inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The isatin scaffold represents a versatile starting point for the development of potent enzyme inhibitors. The specific compound, this compound, possesses structural features that suggest potential activity against key therapeutic targets such as tyrosine kinases and caspases. The experimental frameworks provided in this guide offer a robust methodology for a head-to-head comparison with established inhibitors like Sunitinib and Z-VAD-FMK. Rigorous execution of these, and complementary cell-based and in vivo studies, will be crucial in elucidating the therapeutic potential of this novel compound.
References
- Gandhi, P., Burande, S., Charde, M., & Chakole, R. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research, 12(04), 1-11. [Link]
- IJPPR. (2023).
- Labiotech.eu. (2025).
- Ekert, P. G., Silke, J., & Vaux, D. L. (1999). Caspase inhibitors.
- MDPI. (2023).
- PMC. (2021). A long way to go: caspase inhibitors in clinical use. PMC. [Link]
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- PubMed. (2020). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central. [Link]
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- Wikipedia. (2023). Tyrosine kinase inhibitor. Wikipedia. [Link]
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A Head-to-Head Pharmacokinetic Evaluation of Novel 5-Bromo-7-Chloro-1H-indole-2,3-dione Analogs: An Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Among its varied forms, the 1H-indole-2,3-dione, or isatin, skeleton is of particular interest due to its synthetic tractability and wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][3][4] The strategic placement of halogens, such as bromine and chlorine, on the isatin ring is a well-established medicinal chemistry tactic to modulate physicochemical properties like lipophilicity and metabolic stability, which in turn significantly influences a compound's pharmacokinetic profile.[2][5]
We will focus our comparative analysis on a hypothetical series of analogs with substitutions at the N1 position, a common site for modification to fine-tune activity and pharmacokinetic properties.[4]
Hypothetical Analogs for Comparison:
-
BCI-001: 5-bromo-7-chloro-1H-indole-2,3-dione (Parent Scaffold)
-
BCI-002: 5-bromo-7-chloro-1-methyl-1H-indole-2,3-dione
-
BCI-003: 5-bromo-7-chloro-1-ethyl-1H-indole-2,3-dione
-
BCI-004: 5-bromo-7-chloro-1-(propan-2-yl)-1H-indole-2,3-dione
This guide will detail the essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays and a foundational in vivo pharmacokinetic study necessary to build a comprehensive profile for each analog, enabling data-driven lead candidate selection.
Section 1: Physicochemical Properties and Early ADME Assessment
The journey of a drug through the body begins with its fundamental physicochemical characteristics. These properties are the bedrock of its pharmacokinetic profile, influencing everything from absorption to metabolism.
Aqueous Solubility
A compound must be in solution to be absorbed. Therefore, determining the thermodynamic and kinetic solubility is a critical first step.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each analog (BCI-001 to BCI-004) in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS, creating a final concentration of 100 µM with 1% DMSO. Prepare in triplicate for each analog.
-
Incubation and Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity of each well using a nephelometer. For a quantitative assessment, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using LC-MS/MS.
-
Data Analysis: Compare the concentration in the supernatant to a standard curve to determine the kinetic solubility.
Rationale: This assay mimics the conditions a compound might face upon entering the bloodstream. The inclusion of a small percentage of DMSO is a standard practice for initially dissolving poorly soluble compounds, but its concentration is kept low to minimize its effect on the aqueous solubility measurement.
Lipophilicity (LogD)
Lipophilicity is a key determinant of a compound's ability to cross biological membranes. It is typically measured as the distribution coefficient (LogD) at a physiological pH.
Experimental Protocol: Shake-Flask Method for LogD7.4 Determination
-
System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Presaturate the n-octanol with PBS and vice-versa by mixing and allowing them to separate overnight.
-
Compound Addition: Add a known amount of each analog to a vial containing equal volumes of the presaturated n-octanol and PBS.
-
Equilibration: Shake the vials vigorously for 1 hour to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the analog using a validated LC-MS/MS method.
-
Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log10 ([Concentration]octanol / [Concentration]PBS).
Rationale: The shake-flask method, while lower in throughput, is the gold standard for LogD determination. Using presaturated solvents is crucial for accurate results, as it accounts for the mutual solubility of the two phases.
Permeability
For oral drug candidates, the ability to permeate the intestinal wall is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for predicting passive diffusion.
Experimental Protocol: PAMPA
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of lecithin in dodecane to form an artificial membrane.
-
Compound Preparation: Prepare solutions of each analog in PBS at pH 6.5 (to mimic the upper intestine) in the donor plate.
-
Assay Assembly: Place the donor plate into a 96-well acceptor plate containing PBS at pH 7.4.
-
Incubation: Incubate the plate assembly for 4-16 hours at room temperature.
-
Quantification: After incubation, determine the concentration of the analog in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) based on the change in concentration over time and the surface area of the membrane.
Rationale: PAMPA provides a rapid assessment of a compound's ability to passively diffuse across a lipid membrane. This assay is particularly useful in early discovery to flag compounds with potential absorption issues.
Section 2: In Vitro Metabolism and Stability
The metabolic fate of a drug candidate is a critical factor in its efficacy and safety. In vitro assays using liver fractions are the workhorses for early metabolic assessment.
Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.
Experimental Protocol: Hepatic Microsomal Stability Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing pooled human liver microsomes and NADPH (a necessary cofactor for CYP enzymes) in a phosphate buffer.
-
Compound Incubation: Add each analog to the reaction mixture at a final concentration of 1 µM.
-
Time-Point Sampling: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Rationale: This assay provides a quantitative measure of how quickly a compound is metabolized by the most common drug-metabolizing enzymes. A very short half-life may indicate that the compound will be cleared too rapidly in vivo to be effective.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins affects its distribution and the concentration of free (unbound) drug available to interact with its target.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Preparation: Use a RED device, which consists of two chambers separated by a semipermeable membrane.
-
Compound Addition: Add plasma to one chamber and a solution of the test compound in PBS to the other.
-
Equilibration: Incubate the device at 37°C with shaking for 4-6 hours to allow for equilibrium to be reached.
-
Quantification: After incubation, take samples from both the plasma and buffer chambers and determine the concentration of the analog in each using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) and the percentage of protein binding.
Rationale: Only the unbound fraction of a drug is generally considered pharmacologically active. High plasma protein binding can limit the drug's efficacy and affect its clearance.
Comparative Data Summary
The data generated from these in vitro assays should be compiled into a clear, comparative table to facilitate decision-making.
| Parameter | BCI-001 | BCI-002 | BCI-003 | BCI-004 |
| Kinetic Solubility (µM at pH 7.4) | ||||
| LogD7.4 | ||||
| PAMPA Permeability (Pe, 10-6 cm/s) | ||||
| Microsomal Half-life (t1/2, min) | ||||
| Intrinsic Clearance (CLint, µL/min/mg) | ||||
| Plasma Protein Binding (%) |
This table presents hypothetical data fields for the purpose of this guide.
Visualizing the Pharmacokinetic Workflow
A systematic approach is essential for a thorough pharmacokinetic evaluation. The following diagram illustrates the workflow described in this guide.
Caption: High-level workflow for pharmacokinetic evaluation.
Section 3: In Vivo Pharmacokinetic Study
While in vitro assays are invaluable for screening, an in vivo study is necessary to understand how the ADME properties integrate in a whole organism. A preliminary pharmacokinetic study in rodents is a standard approach.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV) Group: Administer the compound as a single bolus dose (e.g., 1 mg/kg) via the tail vein. This allows for the determination of clearance and volume of distribution.
-
Oral (PO) Group: Administer the compound by oral gavage (e.g., 10 mg/kg). This allows for the assessment of oral absorption and bioavailability.
-
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Process the blood to obtain plasma and store it at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of each analog in rat plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.
-
Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure.
-
Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.
-
Predicted Metabolic Pathways
The presence of bromo and chloro substituents on the indole ring suggests that metabolism will likely proceed through oxidative pathways mediated by cytochrome P450 enzymes.[6]
Caption: Predicted metabolic pathways for the analogs.
Conclusion
This guide provides a structured and scientifically grounded approach to evaluating the pharmacokinetic differences between novel this compound analogs. By systematically assessing their physicochemical properties, in vitro ADME profiles, and in vivo pharmacokinetics, researchers can build a comprehensive understanding of how subtle structural modifications impact a compound's disposition in the body. This data-driven approach is fundamental for the rational design and selection of lead candidates with a higher probability of success in later stages of drug development.
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- Kumar, D., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1432. [Link]
- Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. California State Polytechnic University, Pomona. [Link]
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- BenchChem. (2023).
- Yilmaz, I., et al. (2023). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega, 8(38), 35035-35053. [Link]
- Li, W., et al. (2018). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 22(10), 1447-1453.
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Independent Verification of the Synthesis of 5-bromo-7-chloro-1H-indole-2,3-dione: A Comparative and Methodological Guide
This guide provides a comprehensive framework for the synthesis and independent verification of 5-bromo-7-chloro-1H-indole-2,3-dione, a halogenated isatin derivative with potential applications in medicinal chemistry and materials science. Given the absence of a standardized, peer-reviewed synthesis protocol for this specific molecule in the public domain, this document outlines a proposed synthetic route based on the robust and well-established Sandmeyer isatin synthesis.[1][2]
The core of this guide is a meticulous, self-validating workflow designed for researchers and drug development professionals. It emphasizes not just the "how" but the "why" behind each experimental choice, ensuring scientific integrity and reproducibility. We will compare the proposed method with other established isatin syntheses and provide a detailed protocol for the rigorous analytical verification of the final product.
Part 1: Comparative Analysis of Isatin Synthesis Routes
The synthesis of the isatin core is a cornerstone of heterocyclic chemistry. Several named reactions exist, each with distinct advantages and limitations. The choice of a synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.
| Synthesis Method | General Description | Advantages | Disadvantages |
| Sandmeyer Synthesis (Proposed) | Condensation of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, followed by acid-catalyzed cyclization.[3] | Tolerant of electron-withdrawing groups on the aniline ring.[1][4] Readily available starting materials. Well-established and widely used. | Requires harsh acidic conditions for cyclization (e.g., concentrated H₂SO₄).[5] Can result in low yields for anilines with strong electron-donating groups. |
| Stolle Synthesis | Reaction of an N-arylaniline with oxalyl chloride to form an intermediate that is cyclized using a Lewis acid (e.g., AlCl₃).[2][6] | Good for N-substituted isatins. Generally proceeds under milder conditions than Sandmeyer cyclization. | Requires a secondary aniline starting material. The use of oxalyl chloride and strong Lewis acids can be hazardous. |
| Gassman Synthesis | Involves the oxidation of an intermediate 3-methylthio-2-oxindole to yield the isatin.[4] | Offers a regioselective route to certain substituted isatins. | Multi-step process that may have lower overall yields. |
For the synthesis of this compound, the Sandmeyer synthesis is proposed as the most direct and logical route. The electron-withdrawing nature of the bromine and chlorine substituents on the starting aniline makes it an ideal candidate for this method.[4]
Part 2: Proposed Synthesis of this compound
The proposed synthesis is a two-step process starting from 3-bromo-5-chloroaniline. The entire workflow is designed to be self-validating, with clear checkpoints for verification.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
-
Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, add a solution of sodium sulfate (Na₂SO₄, 0.7 mol) in 500 mL of water.
-
Addition of Aniline: Add 3-bromo-5-chloroaniline (0.1 mol) and concentrated hydrochloric acid (0.1 mol) to the flask.
-
Reagent Addition: In a separate beaker, dissolve chloral hydrate (0.11 mol) and hydroxylamine hydrochloride (0.33 mol) in 200 mL of water.
-
Condensation Reaction: Heat the aniline solution to 45°C. Slowly add the chloral hydrate/hydroxylamine solution to the flask over 30 minutes, maintaining the temperature.
-
Reaction Monitoring: Continue vigorous stirring and heat the mixture to boiling. The reaction is typically complete within 1-2 hours, signaled by the formation of a precipitate.
-
Isolation: Cool the mixture in an ice bath. Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. This crude intermediate is typically used in the next step without further purification.
Causality: The Sandmeyer condensation proceeds via the formation of a glyoxamide, which then reacts with hydroxylamine to form the oxime.[5] Sodium sulfate is used to maintain a high ionic strength and salt out the product as it forms. Concentrated acid ensures the aniline is in its hydrochloride salt form, which is soluble in the aqueous medium.
Step 2: Cyclization to this compound
-
Reaction Setup: Carefully add concentrated sulfuric acid (H₂SO₄, ~5 parts by weight relative to the intermediate) to a flask and heat to 50°C.
-
Addition of Intermediate: Slowly and cautiously add the dried N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide from Step 1 in small portions, ensuring the temperature does not exceed 80°C.
-
Cyclization: Once the addition is complete, maintain the reaction mixture at 80°C for 15-20 minutes. The solution should darken significantly.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully over a large volume of crushed ice with stirring.
-
Isolation and Purification: The crude this compound will precipitate as a solid. Filter the solid, wash extensively with cold water until the washings are neutral, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the purified product.
Causality: Concentrated sulfuric acid acts as both a solvent and a powerful dehydrating agent, facilitating the intramolecular electrophilic substitution (a Friedel-Crafts type acylation) on the aromatic ring to form the five-membered lactam ring of the isatin core.[3] Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which is insoluble in water.
Part 3: Independent Verification Workflow
Rigorous analytical chemistry is non-negotiable for confirming the identity and purity of a newly synthesized compound. The following workflow provides a multi-faceted approach to verification.
Chromatographic Purity Analysis
Method: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound and to detect any residual starting materials or byproducts.
Experimental Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for better peak shape).[7]
-
Detection: UV detector set at a wavelength where the isatin chromophore absorbs strongly (e.g., 254 nm).
-
Analysis: The sample is dissolved in the mobile phase and injected. Purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak.[8][9]
| Parameter | Expected Result for Verification |
| Purity | >98% by peak area. |
| Retention Time | A single, sharp, and symmetrical peak at a consistent retention time. |
| Impurities | Absence of peaks corresponding to 3-bromo-5-chloroaniline or the isonitrosoacetanilide intermediate. |
Structural Elucidation and Verification
A. Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition of the product. The isotopic pattern is particularly informative for compounds containing bromine and chlorine.
Experimental Protocol:
-
Technique: High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.
-
Analysis: The analysis will confirm the exact mass of the molecular ion [M+H]⁺ or [M-H]⁻. The isotopic distribution pattern for a compound containing one bromine atom and one chlorine atom is highly characteristic and must be observed.
| Parameter | Expected Result for 5-C₇H₃BrClNO₂ |
| Molecular Formula | C₈H₃BrClNO₂ |
| Exact Mass [M] | 258.9036 |
| Isotopic Pattern | A characteristic cluster of peaks due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The most abundant peaks will be at m/z ~259, ~261, and ~263. The relative intensities of these peaks provide a definitive fingerprint.[10][11] |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide an unambiguous structural confirmation by mapping the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy (in DMSO-d₆):
-
Expected Signals: The aromatic region should display two signals corresponding to the two protons on the benzene ring. The NH proton of the isatin will appear as a broad singlet at a downfield chemical shift.
-
Predicted Chemical Shifts and Couplings:
-
H-4: A doublet around δ 7.8-8.0 ppm.
-
H-6: A doublet around δ 7.6-7.8 ppm.
-
NH: A broad singlet around δ 11.0-11.5 ppm.[12]
-
The coupling constant between H-4 and H-6 will be small (meta-coupling, J ≈ 2-3 Hz).
-
¹³C NMR Spectroscopy (in DMSO-d₆):
-
Expected Signals: Eight distinct signals are expected. The two carbonyl carbons will be the most downfield.
-
Predicted Chemical Shifts:
-
C=O (Ketone, C-3): ~182-185 ppm.
-
C=O (Amide, C-2): ~158-161 ppm.
-
Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): Six signals in the range of ~100-150 ppm. The carbons directly attached to the halogens (C-5 and C-7) will be significantly influenced.
-
C. Infrared (IR) Spectroscopy
Objective: To confirm the presence of key functional groups, particularly the characteristic dicarbonyl system of the isatin core.
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Analysis: The spectrum should be compared against known spectra of isatin derivatives.[13][14]
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |
| N-H Stretch | 3100 - 3300 (broad) | Confirms the presence of the indole NH group.[15] |
| C=O Stretch (Ketone) | 1730 - 1750 (strong) | Characteristic of the C-3 ketone in the five-membered ring.[16] |
| C=O Stretch (Amide/Lactam) | 1610 - 1630 (strong) | Characteristic of the C-2 amide carbonyl.[16] |
| C=C Aromatic Stretch | 1450 - 1600 | Confirms the presence of the benzene ring. |
Conclusion
The synthesis of this compound, while not explicitly detailed in current literature, is highly feasible via the Sandmeyer isatin synthesis. This guide presents a logical and robust protocol for its preparation, starting from 3-bromo-5-chloroaniline. The cornerstone of this work is the detailed, multi-technique workflow for independent verification. By systematically applying HPLC for purity assessment, mass spectrometry for molecular weight and isotopic confirmation, NMR for structural elucidation, and IR spectroscopy for functional group identification, researchers can confidently validate the synthesis of the target molecule. This rigorous approach ensures the scientific integrity required for subsequent applications in drug discovery and materials science.
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- Sandmeyer Isatin Synthesis. SynArchive.
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- Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. (2018). Hilaris Publisher.
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- Sandmeyer Isonitrosoacetanilide Isatin Synthesis. Merck Index.
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- X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. auremn.
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A Comparative Guide to the Binding Modes of Substituted Indole-2,3-diones
This guide provides a comprehensive comparative analysis of the binding modes of substituted indole-2,3-diones, a privileged scaffold in medicinal chemistry, against two distinct and therapeutically relevant protein targets: Cyclin-Dependent Kinase 2 (CDK2) and Caspase-3. By examining the structural basis of these interactions through experimental data and computational modeling, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of selective and potent inhibitors based on the isatin core.
Introduction: The Versatility of the Indole-2,3-dione Scaffold
Indole-2,3-dione, commonly known as isatin, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its remarkable versatility as a synthetic precursor for a wide array of biologically active molecules.[1] The inherent structural features of the isatin nucleus, including a planar bicyclic system with hydrogen bond donors and acceptors, provide a unique platform for the development of inhibitors targeting various enzymes. The diverse pharmacological activities exhibited by isatin derivatives, such as anticancer, antiviral, and anti-inflammatory properties, underscore the importance of understanding their molecular interactions with protein targets.[1]
This guide will focus on a comparative study of substituted indole-2,3-diones targeting two key enzymes involved in distinct cellular processes: CDK2, a crucial regulator of the cell cycle, and Caspase-3, a key executioner of apoptosis.
Case Study 1: Targeting the Cell Cycle with Indole-2,3-dione-based CDK2 Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in the regulation of the cell cycle, particularly in the transition from G1 to S phase.[2] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for the development of anticancer therapeutics.[2][3] A number of oxindole-based compounds, derived from the isatin scaffold, have been identified as potent CDK2 inhibitors.[4]
Binding Mode Analysis of Oxindole-based CDK2 Inhibitors
The binding mode of oxindole-based inhibitors to CDK2 has been elucidated through X-ray crystallography, revealing key interactions within the ATP-binding pocket.[4] The oxindole core typically forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP.
A notable example is the crystal structure of a 3-hydrazonoindolin-2-one derivative in complex with CDK2. The indole and isatin groups of the inhibitor occupy the ATP binding site, forming hydrogen bonds with key residues such as GLU81 and LEU83.[2] The stability of this complex is further enhanced by hydrophobic interactions between the inhibitor and surrounding residues.[2]
Caption: Generalized binding mode of indole-2,3-dione inhibitors in the CDK2 active site.
Structure-Activity Relationship (SAR) of CDK2 Inhibitors
The inhibitory potency of indole-2,3-dione derivatives against CDK2 is highly dependent on the nature and position of substituents on the isatin core and its derivatives.
-
Substitutions at the 5- and 6-positions of the isatin ring have been shown to be favorable for increasing binding affinity. For instance, a 5-nitroisatin derivative exhibited a higher binding affinity for the CDK2 active site.[1]
-
Modifications at the 7-position , in contrast, are generally less effective.[1]
-
The nature of the substituent also plays a critical role. For example, in a series of oxindole–benzothiazole hybrids, a chloro substitution at the C-5 position of the oxindole ring was found to be beneficial for activity against breast cancer cell lines.[3]
Table 1: Inhibitory Activity of Selected Substituted Indole-2,3-dione Derivatives against CDK2
| Compound | Substitution | Target Cell Line | IC50 (µM) | Reference |
| HI 5 | 5-methoxy-3-hydrazonoindolin-2-one | MCF7 | 1.15 | [2] |
| Indirubin-5-sulphonic acid | Oxindole derivative | - | 0.035 | [3] |
| Indirubin-3′-oxime | Oxindole derivative | - | 0.44 | [3] |
| Compound 9a | N-methyl-oxindole-indole conjugate | MCF-7 | 5.50 ± 0.28 | [5] |
| Compound 6c | 5-chloro-oxindole-indole conjugate | MCF-7 | 2.72 ± 0.17 | [5] |
Case Study 2: Inducing Apoptosis with Indole-2,3-dione-based Caspase-3 Inhibitors
Caspase-3 is a key executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins.[6] The development of small molecule inhibitors of Caspase-3 is of significant interest for the treatment of various diseases, including neurodegenerative disorders and sepsis. Isatin-based compounds have emerged as a promising class of Caspase-3 inhibitors.
Binding Mode Analysis of Isatin-based Caspase-3 Inhibitors
Docking studies of isatin-sulphonamide derivatives have shown that these compounds can bind to the active site of the Caspase-3 enzyme.[7] The interactions are predicted to involve hydrogen bonds and van der Waals interactions with key residues in the active site.
Caption: Predicted binding mode of an isatin-based inhibitor in the Caspase-3 active site.
Structure-Activity Relationship (SAR) of Caspase-3 Inhibitors
The inhibitory potency of isatin derivatives against Caspase-3 is significantly influenced by the substituents on the isatin ring and the nature of the appended side chains.
-
Substitutions at the 5-position of the isatin core with sulphonyl groups have been shown to be critical for potent inhibition.[7]
-
N-alkylation of the isatin nitrogen with various side chains can modulate the inhibitory activity. For example, N-alkylation with triazole-containing moieties has led to potent inhibitors with IC50 values in the nanomolar range.[8]
-
Halogenation at the 7-position can also enhance inhibitory potency, with some 7-halogenated derivatives exhibiting IC50 values in the low nanomolar range for both Caspase-3 and Caspase-7.[9]
Table 2: Inhibitory Activity of Selected Substituted Indole-2,3-dione Derivatives against Caspase-3
| Compound | Substitution | IC50 (nM) | Reference |
| 7f | (S)-1-((1-(2,3-dihydrobenzo[b][7][9]dioxin-6-yl)-1H-1,2,3-triazol-4-yl)methyl)-5-((2-(methoxymethyl)pyrrolidin-1-yl)sulfonyl)indoline-2,3-dione | 17 | |
| 8g | (S)-1-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-5-((2-(methoxymethyl)pyrrolidin-1-yl)sulfonyl)indoline-2,3-dione | 9 | [8] |
| 7-halogenated derivative | N-alkylated (S)-7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | up to 2.6 | [9] |
| 20d | 4-chloro phenylacetamide derivative | 2330 |
Experimental Methodologies for Studying Binding Modes
A multi-faceted approach combining structural biology, biophysical techniques, and computational modeling is essential for a thorough understanding of the binding modes of indole-2,3-dione derivatives.
Protein Expression and Purification
The production of high-quality, recombinant protein is a prerequisite for structural and biophysical studies.
Step-by-Step Protocol for Recombinant Human CDK2/Cyclin A Expression and Purification:
-
Expression System: Co-express human CDK2 and Cyclin A1 in a baculovirus/insect cell system for proper folding and complex formation.[10]
-
Lysis: Harvest the insect cells and lyse them using a combination of sonication and detergent-containing buffers to release the protein complex.
-
Affinity Chromatography: Utilize a GST-tag on the protein constructs for initial purification on a glutathione-sepharose column.[10]
-
Tag Cleavage: Cleave the GST tag using a specific protease (e.g., PreScission Protease) to release the native CDK2/Cyclin A complex.
-
Ion-Exchange Chromatography: Further purify the complex using ion-exchange chromatography (e.g., Mono Q column) to separate it from any remaining contaminants and the cleaved GST tag.
-
Size-Exclusion Chromatography: As a final polishing step, use size-exclusion chromatography (e.g., Superdex 200 column) to obtain a homogenous and monodisperse sample of the CDK2/Cyclin A complex, which is crucial for crystallization and biophysical assays.
-
Quality Control: Assess the purity and integrity of the final protein sample by SDS-PAGE and mass spectrometry.
Step-by-Step Protocol for Recombinant Human Caspase-3 Expression and Purification:
-
Expression System: Express a precursor form of human Caspase-3 in E. coli BL21(DE3) cells. To prevent auto-activation and facilitate high-level expression, the auto-activation sites can be engineered to be susceptible to thrombin cleavage.[11]
-
Lysis: Lyse the E. coli cells by sonication in a buffer containing lysozyme and DNase.
-
Affinity Chromatography: Purify the His-tagged Caspase-3 precursor using a cobalt or nickel affinity chromatography column.[11]
-
Activation: Activate the purified precursor by digestion with thrombin to generate the active Caspase-3 enzyme.[11]
-
Ion-Exchange and Size-Exclusion Chromatography: Further purify the active Caspase-3 using ion-exchange and size-exclusion chromatography to remove the cleaved tag, thrombin, and any aggregated protein.
-
Activity Assay: Confirm the enzymatic activity of the purified Caspase-3 using a fluorogenic substrate such as Ac-DEVD-AMC.[7]
X-ray Crystallography
X-ray crystallography provides atomic-level details of the protein-ligand interactions, offering a definitive view of the binding mode.
Step-by-Step Protocol for Protein-Ligand Co-crystallization:
-
Protein Preparation: Prepare a highly pure and concentrated solution of the target protein (e.g., CDK2/Cyclin A).
-
Ligand Preparation: Dissolve the indole-2,3-dione derivative in a suitable solvent (e.g., DMSO) at a high concentration.
-
Co-crystallization Screening: Mix the protein and ligand in a slight molar excess of the ligand and set up crystallization trials using various commercially available screens and techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Crystal Optimization: Optimize the initial crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known structure of the target protein. Refine the model and build the ligand into the electron density map.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[12]
Step-by-Step Protocol for ITC Analysis of Inhibitor Binding:
-
Sample Preparation: Prepare solutions of the purified protein and the indole-2,3-dione inhibitor in the same buffer to minimize heats of dilution. The final DMSO concentration in both solutions must be identical.[13]
-
Instrument Setup: Thoroughly clean the ITC instrument and set the desired experimental temperature (e.g., 25°C).[13]
-
Titration: Load the protein solution into the sample cell and the inhibitor solution into the syringe. Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.[13]
Caption: A simplified workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. It is a valuable tool for virtual screening and for generating hypotheses about ligand binding modes.
Step-by-Step Protocol for Molecular Docking with AutoDock Vina:
-
Receptor and Ligand Preparation: Prepare the 3D structures of the protein receptor (e.g., from the Protein Data Bank) and the indole-2,3-dione ligand. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
Grid Box Definition: Define a grid box that encompasses the active site of the protein where the ligand is expected to bind.
-
Docking Simulation: Run the AutoDock Vina docking algorithm to explore the conformational space of the ligand within the defined grid box and to score the different binding poses based on a scoring function.
-
Analysis of Results: Analyze the predicted binding poses and their corresponding binding affinities. The top-ranked poses can provide insights into the key interactions between the ligand and the protein.
Comparative Analysis and Conclusion
The indole-2,3-dione scaffold demonstrates remarkable adaptability, enabling it to effectively target distinct classes of enzymes like kinases and proteases.
-
In the case of CDK2 , the oxindole core acts as a classic hinge-binding motif, with substitutions on the ring system and at the 3-position modulating potency and selectivity. The binding is largely driven by hydrogen bonding and hydrophobic interactions within the ATP-binding pocket.
-
For Caspase-3 , the isatin core is predicted to interact with the catalytic machinery of the enzyme. The inhibitory mechanism can be competitive, and the potency is highly sensitive to substitutions, particularly at the 5- and 7-positions, which can introduce additional interactions with the enzyme's substrate-binding pockets.
The choice of substituents on the indole-2,3-dione core is paramount in determining both the potency and selectivity of the resulting inhibitors. A thorough understanding of the target's active site topology and the strategic placement of functional groups that can engage in specific interactions are key to the successful design of novel therapeutics based on this versatile scaffold.
This guide has provided a framework for the comparative study of indole-2,3-dione binding modes, integrating experimental data with computational approaches. The detailed protocols and structure-activity relationship insights presented herein are intended to empower researchers in their efforts to develop the next generation of isatin-based drugs.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-bromo-7-chloro-1H-indole-2,3-dione
This document provides a detailed protocol for the proper and safe disposal of 5-bromo-7-chloro-1H-indole-2,3-dione (CAS No. 613656-97-6). As a halogenated heterocyclic compound, its handling and disposal require rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who utilize this and similar chemical entities in their work.
Hazard Identification and Risk Assessment: A Necessary Precaution
This compound belongs to the isatin and halogenated organic compound classes.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust risk assessment can be conducted by evaluating its structural components and data from closely related analogues.
-
Halogenated Organic Compound: The presence of both bromine and chlorine atoms classifies this compound as a halogenated organic waste.[2] Such compounds are often subject to stringent disposal regulations because their improper disposal or incineration at low temperatures can lead to the formation of toxic and persistent environmental pollutants like dioxins and furans. The disposal of halogenated waste streams is typically more costly than non-halogenated streams.[3]
-
Isatin Core: The isatin scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[4][5][6] While this is advantageous in drug discovery, it implies that the molecule is biologically active and should be handled with care to avoid unintended physiological effects.
-
Inferred Hazards: A closely related compound, 5-bromo-7-fluoro-1H-indole-2,3-dione, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[7] Given the structural similarity, it is prudent to assume this compound possesses a similar hazard profile.
Therefore, this compound must be treated as a hazardous substance, requiring careful handling and disposal to mitigate risks of toxicity and environmental harm.
Regulatory Framework: Adherence to National Standards
In the United States, the management and disposal of hazardous chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[8][9][10]
-
EPA: Establishes guidelines for identifying, storing, and disposing of hazardous waste.[11][12] Facilities are categorized based on the quantity of waste they generate (e.g., Very Small, Small, or Large Quantity Generators), which dictates storage time limits and reporting requirements.[11][13]
-
OSHA: Mandates safe workplace practices, including proper chemical handling, employee training on hazards, and the availability of emergency plans.[14][15]
This guide is designed to align with the principles set forth by these regulatory bodies.
Pre-Disposal Protocol: Segregation and Containment
Proper disposal begins at the point of generation. The following steps are critical to ensure safety and compliance.
Step 1: Waste Characterization and Segregation
The single most important step is the correct segregation of waste. Due to its chemical nature, this compound must be categorized as halogenated organic waste .
-
Action: Designate a specific waste container exclusively for halogenated organic compounds.[2][16]
-
Causality: Never mix halogenated waste with non-halogenated organic waste.[3][17] Commingling these streams complicates the disposal process and significantly increases costs, as the entire mixture must be treated as halogenated waste.[17] Furthermore, do not mix this waste with acids, bases, or oxidizers to prevent potentially violent chemical reactions.[18][19]
Step 2: Proper Container Selection and Labeling
Waste must be accumulated in an appropriate container located in a designated Satellite Accumulation Area (SAA).[11][18]
-
Action: Use a chemically compatible container in good condition with a secure, tight-fitting lid.[16] The container must be labeled clearly before the first drop of waste is added.[16]
-
Labeling Requirements: The label must, at a minimum, include:
-
Causality: Clear and accurate labeling prevents accidental mixing of incompatible wastes, informs personnel and emergency responders of the container's contents and dangers, and is a strict regulatory requirement.[20]
Disposal Workflow: From Benchtop to Final Disposition
The following diagram and procedural steps outline the complete disposal process for this compound.
Caption: Decision workflow for proper segregation and disposal.
Step-by-Step Methodology
-
Generation: At the point of generation, identify the waste as solid this compound or a solution containing it.
-
Segregation:
-
If solid , place it directly into the designated, pre-labeled "Halogenated Organic Solids" waste container.
-
If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), add it to the "Halogenated Organic Liquids" waste container.[17]
-
If dissolved in a non-halogenated solvent (e.g., acetone, hexane), do NOT mix it with the primary non-halogenated waste stream. The best practice is to consult your institution's Environmental Health & Safety (EHS) office. Often, the recommendation is to evaporate the solvent in a fume hood and dispose of the resulting solid residue as halogenated waste.
-
-
Containment: Keep the waste container tightly sealed at all times, except when actively adding waste.[3][16] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
-
Storage: Store the container in its designated SAA, away from incompatible materials like acids and bases.[18] The SAA must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Pickup and Disposal: Once the container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[18] This contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[2][11][21]
Summary of Safety and Disposal Information
| Parameter | Guideline |
| Hazard Classification | Halogenated Organic Waste. Assumed Toxic, Skin/Eye Irritant.[2][7] |
| Required PPE | Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), lab coat.[19][22] |
| Handling Location | Use in a well-ventilated area or a chemical fume hood.[3][19] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[18][19] Do not mix with non-halogenated waste.[17] |
| Spill Cleanup | For minor spills, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, label as hazardous waste, and dispose of accordingly.[3] |
| Primary Disposal Route | Collection by a licensed hazardous waste vendor for high-temperature incineration.[11][21] |
| Forbidden Disposal | DO NOT dispose of down the drain or in regular trash.[16][18] |
Emergency Procedures for Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain and absorb the spill with a chemical absorbent pad or inert material.[3]
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the material into a sealed, properly labeled hazardous waste container for disposal.[3]
-
-
Major Spill or Spill Outside Containment:
-
Evacuate the immediate area.
-
Alert others and activate the fire alarm if necessary to evacuate the building.
-
Contact your institution's EHS and emergency response team immediately.[3]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[23]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[22]
-
In all cases of exposure, seek immediate medical attention after initial first aid and report the incident to your supervisor.
-
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
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Comprehensive Safety and Handling Guide for 5-bromo-7-chloro-1H-indole-2,3-dione
This guide provides essential, immediate safety and logistical information for the handling of 5-bromo-7-chloro-1H-indole-2,3-dione. As drug development professionals, our primary commitment is to safety and scientific integrity. The following protocols are designed to provide a self-validating system of safety, ensuring that both personnel and experimental outcomes are protected. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.
Hazard Assessment and Toxidological Profile
This compound is a halogenated indole derivative. While comprehensive toxicological data for this specific compound is not widely published, the hazard profile can be inferred from its chemical structure and data on analogous compounds. Structurally related halogenated indoles and isatins are known to be irritants and can be harmful.[1][2]
Based on this, it is prudent to treat this compound as a hazardous substance with the following potential risks:
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[3][5]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][4]
Therefore, all handling procedures must be conducted with the assumption that the compound is hazardous, and appropriate personal protective equipment (PPE) is mandatory.[6]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is crucial to minimize exposure.[7] The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale and Expert Insight |
| Eye Protection | Chemical safety goggles or a full-face shield.[3] | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles and accidental splashes. A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant splash risk. |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile gloves provide adequate protection for handling solid chemicals. For procedures involving solvents or extended handling times, consider double-gloving to prevent permeation.[8] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[8] |
| Body Protection | A buttoned laboratory coat. | A lab coat protects against incidental contact and contamination of personal clothing.[9] For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[8] |
| Respiratory Protection | All handling of the solid compound must be conducted in a certified chemical fume hood.[8] | This is the most critical engineering control to prevent inhalation of fine dust particles.[5] Surgical masks are not a substitute as they do not protect against chemical dusts.[7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines a systematic workflow to ensure minimal exposure and maintain experimental integrity.
Preparation and Pre-Handling
-
Conduct a Risk Assessment: Before any work begins, perform a risk assessment specific to your planned experiment.[8]
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification. The airflow should be unobstructed.[8]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers, solvents) and place them inside the fume hood to minimize movement of the chemical outside this contained space.[8]
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.[6]
Handling and Experimental Procedure
-
Dispensing Solid: Handle the solid material carefully to avoid generating dust.[6] Use a spatula to transfer the compound. When weighing, perform the task within the fume hood or in a balance enclosure with local exhaust ventilation.
-
Preparing Solutions: If dissolving the compound, slowly add the solid to the solvent to prevent splashing. All solution preparations must occur within the fume hood.
-
Containment: Perform all transfers and manipulations over a secondary containment tray to catch any potential spills.[8]
Post-Handling and Decontamination
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.[8]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the lab coat, and finally eye protection.[8]
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing PPE.[3]
Emergency Protocol: Spill Management Workflow
In the event of a spill, a structured response is critical to ensure safety. The following workflow should be followed.
Sources
- 1. 5-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 366710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
